7-bromo-5-methyl-1H-indole
Description
Structure
3D Structure
Properties
IUPAC Name |
7-bromo-5-methyl-1H-indole | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8BrN/c1-6-4-7-2-3-11-9(7)8(10)5-6/h2-5,11H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DCPYEEKBRKJUCY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C(=C1)Br)NC=C2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8BrN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70392166 | |
| Record name | 7-Bromo-5-methylindole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70392166 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
210.07 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
15936-79-5 | |
| Record name | 7-Bromo-5-methyl-1H-indole | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=15936-79-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 7-Bromo-5-methylindole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70392166 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 15936-79-5 | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
7-bromo-5-methyl-1H-indole synthesis pathways
An In-Depth Technical Guide to the Synthesis of 7-bromo-5-methyl-1H-indole
For Researchers, Scientists, and Drug Development Professionals
Abstract
The this compound scaffold is a pivotal heterocyclic motif, serving as a versatile building block in the synthesis of complex pharmaceutical agents and biologically active molecules. Its strategic substitution pattern offers multiple points for diversification, making it a valuable intermediate in drug discovery programs. This guide provides a comprehensive overview of the primary synthetic pathways to this target molecule. We will dissect established methodologies such as the Leimgruber-Batcho and Fischer indole syntheses, alongside modern, state-of-the-art C-H functionalization strategies. The discussion emphasizes the underlying chemical principles, the rationale behind procedural choices, and the practical considerations for laboratory application, offering researchers a robust framework for selecting and implementing the optimal synthetic route.
Introduction and Strategic Overview
The indole nucleus is a privileged structure in medicinal chemistry, forming the core of numerous natural products and synthetic drugs.[1] The specific substitution pattern of this compound presents a unique synthetic challenge: the controlled, regioselective construction of a polysubstituted benzene ring fused to the pyrrole core. The primary difficulty lies in achieving selective functionalization at the C7 position of the indole, a site that is less reactive compared to the electron-rich pyrrole ring (C2 and C3) and often sterically hindered.[2][3]
Effective synthesis of this molecule hinges on a key strategic decision:
-
Constructing the Indole Ring Last: Building the pyrrole ring onto a pre-functionalized benzene precursor that already contains the requisite 2-bromo-4-methyl substitution pattern.
-
Late-Stage Functionalization: Introducing the C7-bromo substituent onto a pre-formed 5-methylindole scaffold.
This guide will explore both avenues, providing the theoretical grounding and practical protocols necessary for successful synthesis.
Retrosynthetic Analysis
A retrosynthetic approach reveals the most viable pathways to the target structure. The key disconnections involve either breaking the bonds of the pyrrole ring, leading back to substituted anilines or hydrazines, or severing the C-Br bond, leading to a late-stage bromination strategy.
Caption: Leimgruber-Batcho synthesis workflow.
Experimental Protocol: Leimgruber-Batcho Synthesis
Step 1: Enamine Formation
-
To a solution of 2-bromo-4-methyl-6-nitrotoluene (1.0 eq) in anhydrous dimethylformamide (DMF, ~2 M), add N,N-dimethylformamide dimethyl acetal (DMF-DMA, 1.5 eq) and pyrrolidine (1.2 eq).
-
Heat the mixture at 110 °C for 4-6 hours, monitoring the reaction by Thin Layer Chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature and pour it into ice-water.
-
Extract the aqueous mixture with ethyl acetate (3x). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the crude enamine, which is often used in the next step without further purification.
Step 2: Reductive Cyclization
-
Dissolve the crude enamine from the previous step in a solvent mixture, typically methanol or ethanol.
-
Add a catalytic amount of Raney Nickel (approx. 10% w/w) to the solution.
-
Heat the mixture to a gentle reflux (approx. 60-70 °C).
-
Add hydrazine hydrate (4.0-5.0 eq) dropwise via an addition funnel. Caution: This reaction can be exothermic and generates gas. Ensure proper ventilation and controlled addition.
-
After the addition is complete, maintain the reflux for 1-2 hours until TLC indicates the consumption of the starting material.
-
Cool the reaction to room temperature and carefully filter it through a pad of Celite® to remove the catalyst, washing the pad with methanol.
-
Concentrate the filtrate under reduced pressure.
-
Purify the crude residue by silica gel column chromatography (eluting with a gradient of ethyl acetate in hexanes) to afford pure this compound.
The Fischer Indole Synthesis
Discovered by Emil Fischer in 1883, this is arguably the most famous indole synthesis. [4]It involves the acid-catalyzed cyclization of a phenylhydrazone, which is formed from the condensation of a phenylhydrazine with an aldehyde or ketone. [5] Causality and Mechanism: The reaction begins with the formation of a phenylhydrazone. Under acidic conditions, the phenylhydrazone tautomerizes to its enamine form. A protonation event then facilitates a-[2][2]sigmatropic rearrangement (a key step analogous to a Claisen rearrangement), which forms a new C-C bond and breaks the N-N bond. [4]The resulting di-imine intermediate then undergoes cyclization and subsequent elimination of ammonia under acidic catalysis to generate the final aromatic indole. [4]The choice of acid catalyst is crucial and can range from Brønsted acids like H₂SO₄ or polyphosphoric acid (PPA) to Lewis acids like ZnCl₂. [4]
Caption: Fischer indole synthesis workflow.
Experimental Protocol: Fischer Synthesis
-
Hydrazone Formation (in situ): In a round-bottom flask, suspend (2-bromo-4-methylphenyl)hydrazine hydrochloride (1.0 eq) in a suitable solvent such as ethanol or acetic acid. Add an appropriate carbonyl source, such as pyruvic acid (1.1 eq) or acetaldehyde dimethyl acetal (1.2 eq). Stir the mixture at room temperature for 1 hour.
-
Cyclization: Add the acid catalyst, for example, anhydrous zinc chloride (1.5 eq) or polyphosphoric acid, to the reaction mixture.
-
Heat the reaction to reflux (typically 80-120 °C) and monitor its progress by TLC. Reaction times can vary significantly, from 2 to 24 hours.
-
Work-up: After completion, cool the mixture to room temperature and carefully pour it into a beaker of ice water.
-
Neutralize the mixture by the slow addition of a saturated sodium bicarbonate or ammonium hydroxide solution.
-
Extract the product into an organic solvent like ethyl acetate (3x).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography or recrystallization to yield this compound.
Pathway II: Modern Late-Stage C-H Functionalization
The direct functionalization of C-H bonds has emerged as a powerful and atom-economical strategy in modern synthesis. [6][7]For indoles, functionalizing the benzene ring (C4-C7) is challenging due to the higher intrinsic reactivity of the C3 position. [2][6]Overcoming this requires the use of a directing group (DG) attached to the indole nitrogen.
Causality and Mechanism: This strategy involves the temporary installation of a directing group on the indole nitrogen of 5-methylindole. This DG coordinates to a transition metal catalyst (commonly palladium) and positions it in close proximity to the C7 C-H bond. [3][8]This chelation-assisted process allows for a site-selective C-H activation event, leading to the formation of a palladacycle intermediate. This intermediate can then react with a bromine source (e.g., N-bromosuccinimide, NBS) in an oxidative addition/reductive elimination sequence to install the bromine atom exclusively at the C7 position. [3]The final step is the removal of the directing group to unveil the desired product.
Caption: Directed C-H functionalization workflow.
This approach, while often requiring more complex catalytic systems and optimization, offers an elegant and potentially shorter route if 5-methylindole is a readily available starting material.
Comparative Analysis of Synthesis Pathways
The choice of synthetic route depends on factors such as starting material availability, scalability, cost, and the specific capabilities of the laboratory.
| Feature | Leimgruber-Batcho Synthesis | Fischer Indole Synthesis | Directed C-H Functionalization |
| Starting Material | Substituted o-nitrotoluene | Substituted Phenylhydrazine | 5-methylindole |
| Regioselectivity | Excellent, defined by precursor | Good, defined by precursor | Excellent, defined by DG |
| Typical Yields | High | Moderate to High | Moderate to High |
| Scalability | Generally good | Good, but can be exothermic | Often limited by catalyst cost |
| Key Advantage | High yields, clean reactions | Widely applicable, vast literature | Atom economy, novel approach |
| Key Disadvantage | Precursor may be multi-step | Harsh acidic conditions | Requires expensive catalysts/DGs |
Characterization Data
Proper characterization is essential to confirm the identity and purity of the final product. Below are the expected data for this compound.
| Data Type | Expected Values |
| Molecular Formula | C₉H₈BrN |
| Molecular Weight | 210.07 g/mol |
| ¹H NMR (CDCl₃) | δ ~8.1 (br s, 1H, NH), ~7.5 (d, 1H, H4), ~7.2 (t, 1H, H2), ~7.0 (d, 1H, H6), ~6.5 (m, 1H, H3), ~2.4 (s, 3H, CH₃). Note: Chemical shifts are estimates and can vary. |
| ¹³C NMR (CDCl₃) | δ ~135, 130, 125, 122, 120, 118, 113, 105, 21. Note: Signals correspond to aromatic carbons and the methyl group. |
| Mass Spec (ESI) | [M+H]⁺ = 210.9, 212.9 (Isotopic pattern for Br) |
Conclusion
The synthesis of this compound can be successfully achieved through several distinct and reliable pathways. Classical methods like the Leimgruber-Batcho and Fischer syntheses offer robust and scalable routes, contingent on the availability of appropriately substituted precursors. These methods provide excellent control over regiochemistry by incorporating the desired substitution pattern at an early stage. Concurrently, modern transition-metal-catalyzed C-H functionalization presents a more contemporary and atom-economical alternative. [8][9]This approach, while potentially more costly and requiring specialized catalysts, highlights the power of directed synthesis to solve long-standing challenges in regioselectivity. The optimal choice of methodology will ultimately be guided by project-specific constraints, including cost, scale, and available chemical feedstocks.
References
- C-H Functionalization of indoles and oxindoles through CDC reactions. (n.d.). Synfacts.
- Recent Advances in the Regioselective Synthesis of Indoles via C–H Activation/Functionaliz
-
From C4 to C7: Innovative Strategies for Site-Selective Functionalization of Indole C-H Bonds. (2021). Accounts of Chemical Research. [Link]
- A Comparative Guide to Indole Synthesis: Classic Routes Versus Modern Methods. (n.d.). Benchchem.
- Regioselective C-H Functionalization of the Six-Membered Ring of the 6,5-Fused Heterocyclic Systems: An Overview. (n.d.).
- A Review of the Indole Synthesis Reaction System. (2026).
-
Transition metal-catalyzed C–H functionalizations of indoles. (2021). New Journal of Chemistry. [Link]
- Recent advances in catalytic approaches for the synthesis of 3-substituted indoles: mechanisms and strategies. (2025).
- Recent advances in the synthesis of indoles and their applic
-
Indole‐catalyzed bromination reactions. (n.d.). ResearchGate. [Link]
-
7-((5-Bromo-1H-indol-3-yl)(4-methoxyphenyl)methyl)-1,3,5-triaza-7-phosphaadamantan-7-ium Tetrafluoroborate. (n.d.). MDPI. [Link]
- (7-Bromo-1H-indol-2-yl)boronic acid in Drug Discovery. (n.d.). Benchchem.
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Batcho–Leimgruber indole synthesis. (n.d.). ResearchGate. [Link]
-
Regioselective Electrophilic Aromatic Bromination: Theoretical Analysis and Experimental Verification. (n.d.). MDPI. [Link]
-
Regioselective dibromination of methyl indole-3-carboxylate and application in the synthesis of 5,6-dibromoindoles. (2011). Organic & Biomolecular Chemistry. [Link]
- The Leimgruber-Batcho Indole Synthesis. (n.d.). HETEROCYCLES.
-
Electrochemical Umpolung of Bromide: Transition-Metal-Free Bromination of Indole C–H Bond. (n.d.). National Institutes of Health. [Link]
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Leimgruber–Batcho indole synthesis. (n.d.). Wikipedia. [Link]
-
Fischer indole synthesis. (n.d.). Wikipedia. [Link]
-
Leimgruber–Batcho Indole Synthesis. (n.d.). ResearchGate. [Link]
-
Recent Progress in the Transition Metal Catalyzed Synthesis of Indoles. (n.d.). MDPI. [Link]
-
Fischer Indole Synthesis. (n.d.). Organic Chemistry Portal. [Link]
- A new catalyst for Fischer indole synthesis. (2014). Scientia Iranica.
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- 2. From C4 to C7: Innovative Strategies for Site-Selective Functionalization of Indole C-H Bonds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Regioselective C-H Functionalization of the Six-Membered Ring of the 6,5-Fused Heterocyclic Systems: An Overview - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Fischer indole synthesis - Wikipedia [en.wikipedia.org]
- 5. Fischer Indole Synthesis [organic-chemistry.org]
- 6. soc.chim.it [soc.chim.it]
- 7. thieme-connect.com [thieme-connect.com]
- 8. Transition metal-catalyzed C–H functionalizations of indoles - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]
- 9. Recent advances in the synthesis of indoles and their applications - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
physicochemical properties of 7-bromo-5-methyl-1H-indole
An In-Depth Technical Guide to the Physicochemical Properties of 7-Bromo-5-Methyl-1H-Indole
Executive Summary
Substituted indoles are a cornerstone of medicinal chemistry, forming the structural basis for a vast array of pharmacologically active compounds. This compound is a key heterocyclic building block whose utility in drug discovery and materials science is dictated by its fundamental physicochemical properties. This guide provides a comprehensive analysis of these properties, moving beyond a simple data sheet to offer a field-proven perspective on its characterization. We delve into the structural attributes, solubility, stability, and spectroscopic signature of the molecule. Crucially, this document includes detailed, self-validating experimental protocols for key analytical techniques, empowering researchers to independently verify and expand upon the data presented. The synthesis of theoretical understanding and practical methodology herein is designed to accelerate research and development efforts involving this important indole derivative.
Introduction: The Significance of the Substituted Indole Scaffold
The indole ring system, a fusion of benzene and pyrrole rings, is a privileged scaffold in nature and synthetic chemistry. It is the core of the essential amino acid tryptophan and numerous natural products and pharmaceuticals, including the anti-inflammatory drug Indomethacin and the anti-migraine triptan class of drugs. The specific substitution pattern on the indole ring profoundly influences its electronic properties, reactivity, and biological activity.
This compound presents a unique combination of substituents: a methyl group at the 5-position and a bromine atom at the 7-position. The methyl group can influence lipophilicity and metabolic stability, while the bromine atom serves as a versatile synthetic handle for cross-coupling reactions (e.g., Suzuki, Stille, Heck), allowing for the introduction of further molecular complexity. Understanding the baseline physicochemical characteristics of this starting material is therefore a non-negotiable prerequisite for its successful application in complex synthetic campaigns and for interpreting structure-activity relationships (SAR) in drug design.
Core Physicochemical Properties
The physical and chemical nature of a compound governs its behavior in both reaction flasks and biological systems. This section outlines the key properties of this compound.
Structural and General Properties
A summary of the fundamental molecular properties is presented below. These values are foundational for all subsequent calculations and experimental designs, from preparing solutions of a specific molarity to interpreting mass spectrometry data.
| Property | Value | Source |
| Molecular Formula | C₉H₈BrN | [1] |
| Molecular Weight | 210.07 g/mol | [1] |
| CAS Number | 15936-79-5 | [1][2] |
| Canonical SMILES | CC1=CC2=C(C(=C1)Br)NC=C2 | N/A |
| Appearance | Expected to be a solid at room temperature | N/A |
Solubility Profile
Theoretical Insight: The structure of this compound, dominated by the bicyclic aromatic system, suggests it is a largely non-polar, lipophilic molecule. The N-H group offers a site for hydrogen bond donation, which may afford minimal solubility in polar protic solvents. However, overall poor aqueous solubility is expected. High solubility is anticipated in common organic solvents like dichloromethane (DCM), chloroform, ethyl acetate, and acetone.
Practical Implications: For biological assays, achieving sufficient aqueous solubility is a common hurdle.[3] A kinetic or thermodynamic solubility assay is essential to determine the maximum achievable concentration in buffered solutions.[3] For synthesis, the choice of solvent will be guided by its ability to fully dissolve the indole and other reagents.
A detailed protocol for determining aqueous solubility via the reliable shake-flask method is provided in Section 4.2.
Melting Point
The melting point is a critical indicator of purity. A sharp melting point range (typically < 2 °C) is characteristic of a pure crystalline solid, whereas impurities will lead to a depressed and broadened melting range.[4] While a specific, experimentally verified melting point for this compound is not consistently reported in publicly available literature, its determination is a straightforward and essential characterization step. A standard protocol for this measurement is detailed in Section 4.1.
Stability and Reactivity
Stability: Most indole derivatives are reasonably stable in air and at room temperature.[5] However, like many electron-rich aromatic systems, they can be susceptible to oxidation over time, particularly if exposed to light and air. For long-term storage, it is advisable to keep the compound in a tightly sealed, amber-colored vial under an inert atmosphere (e.g., nitrogen or argon) and refrigerated. Computational studies on indole isomers confirm the high stability of the indole ring system itself.[6][7]
Reactivity:
-
N-H Acidity: The pyrrolic N-H proton is weakly acidic and can be deprotonated by a strong base (e.g., NaH, LDA) to generate an indolyl anion, a potent nucleophile for alkylation or acylation reactions.
-
Electrophilic Substitution: The indole ring is electron-rich and susceptible to electrophilic attack. The preferred site of substitution is typically the C3 position.
-
Halogen Reactivity: The bromine atom at the C7 position is the most valuable feature for synthetic diversification. It readily participates in palladium-catalyzed cross-coupling reactions, enabling the formation of new carbon-carbon or carbon-heteroatom bonds.
Spectroscopic Characterization
Spectroscopic analysis provides an unambiguous fingerprint of a molecule's structure. The following sections describe the expected spectral features for this compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H-NMR spectroscopy is the primary tool for confirming the structure of the compound in solution. Based on known spectral data for similar substituted indoles, the following proton signals are predicted.[8][9]
Predicted ¹H-NMR Signals (in CDCl₃):
| Proton | Approx. Chemical Shift (ppm) | Multiplicity | Coupling |
|---|---|---|---|
| N-H (indole) | 8.0 - 8.2 | Broad singlet | - |
| H4 | ~7.5 | Singlet (or narrow doublet) | |
| H6 | ~7.0 | Singlet (or narrow doublet) | |
| H2 | ~7.2 | Triplet (or dd) | J ≈ 2-3 Hz |
| H3 | ~6.5 | Triplet (or dd) | J ≈ 2-3 Hz |
| CH₃ (methyl) | ~2.4 | Singlet | - |
Expert Rationale:
-
The N-H proton is typically downfield and often broad due to quadrupole coupling with the nitrogen atom and potential hydrogen exchange.
-
The aromatic protons H4 and H6 on the benzene ring are expected to be singlets due to the lack of adjacent protons for splitting.
-
The pyrrole protons, H2 and H3, will appear as a characteristic AX system, likely as triplets or doublets of doublets depending on the coupling constants.
-
The methyl group protons will be a sharp singlet, shifted downfield by the aromatic ring.
A standard protocol for acquiring a high-quality ¹H-NMR spectrum is provided in Section 4.3.
Infrared (IR) Spectroscopy
IR spectroscopy identifies the functional groups present in the molecule by detecting their characteristic vibrational frequencies.[10]
Predicted Key IR Absorption Bands:
| Functional Group | Wavenumber (cm⁻¹) | Intensity |
|---|---|---|
| N-H Stretch | 3400 - 3300 | Medium, Sharp |
| Aromatic C-H Stretch | 3100 - 3000 | Medium |
| Aliphatic C-H Stretch (Methyl) | 2950 - 2850 | Medium-Weak |
| Aromatic C=C Stretch | 1600 - 1450 | Medium-Strong |
Expert Rationale: The most diagnostic peak is the sharp N-H stretch around 3350 cm⁻¹. The presence of both aromatic and aliphatic C-H stretches, along with multiple bands in the "fingerprint region" corresponding to the aromatic C=C bonds, would confirm the core structure. A protocol for acquiring an IR spectrum of a solid sample is provided in Section 4.4.
Mass Spectrometry (MS)
Mass spectrometry provides the exact molecular weight of the compound, offering definitive confirmation of its elemental composition.[11]
Predicted Mass Spectrum Features (ESI+):
-
Molecular Ion [M+H]⁺: Expected at m/z 210.99 and 212.99.
-
Isotopic Pattern: A crucial diagnostic feature for brominated compounds is the presence of two major peaks of nearly equal intensity (~1:1 ratio), separated by 2 m/z units. This is due to the natural abundance of the two bromine isotopes, ⁷⁹Br and ⁸¹Br.
Expert Rationale: Electrospray Ionization (ESI) is a "soft" ionization technique that typically keeps the molecule intact, allowing for clear observation of the protonated molecular ion [M+H]⁺.[12] The observation of the characteristic bromine isotopic pattern is irrefutable evidence of the compound's identity. A protocol for sample analysis by ESI-MS is provided in Section 4.5.
Experimental Methodologies
Scientific integrity demands reproducible and verifiable methods. The following protocols are detailed to ensure accurate and reliable characterization of this compound.
Workflow for Physicochemical Characterization
Caption: General workflow for the complete physicochemical characterization of a solid organic compound.
Melting Point Determination Protocol
This protocol is based on the capillary method using a digital melting point apparatus (e.g., Mel-Temp or DigiMelt).[13][14]
-
Sample Preparation: Ensure the sample is completely dry and finely powdered. Crush a small amount of the solid on a watch glass with a spatula.
-
Loading the Capillary: Jab the open end of a glass capillary tube into the powder pile. Invert the tube and tap it gently on the benchtop to cause the solid to fall to the closed end.[13] Drop the capillary tube (closed end down) through a long glass tube onto the benchtop to tightly pack the sample to a height of 2-3 mm.
-
Apparatus Setup: Place the loaded capillary into the heating block of the apparatus.
-
Rapid Determination (Optional): If the approximate melting point is unknown, perform a rapid heating run (10-20 °C/min) to find a rough range.[4]
-
Accurate Determination: Cool the block to at least 20 °C below the approximate melting point. Prepare a new sample. Set the heating ramp rate to a slow value (1-2 °C/min).[4]
-
Recording Data: Record the temperature at which the first droplet of liquid appears (T₁). Record the temperature at which the entire sample becomes a clear liquid (T₂). The melting point is reported as the range T₁ - T₂.
-
Validation: Perform at least two careful determinations. The results should be consistent.
Aqueous Solubility Determination (Shake-Flask Method) Protocol
This is the gold standard method for determining thermodynamic equilibrium solubility.[3][15]
-
Preparation: Prepare a series of vials containing a specific volume of the desired aqueous buffer (e.g., phosphate-buffered saline, pH 7.4).
-
Adding Solute: Add an excess amount of solid this compound to each vial. The presence of undissolved solid at the end of the experiment is essential to ensure saturation.[15]
-
Equilibration: Seal the vials and place them in a shaker or rotator in a temperature-controlled environment (e.g., 25 °C or 37 °C). Agitate for a prolonged period (typically 24-48 hours) to ensure equilibrium is reached.[3][16]
-
Sample Separation: After equilibration, allow the vials to stand undisturbed for the solid to settle. Carefully remove an aliquot of the supernatant without disturbing the solid. To ensure all solid is removed, filter the aliquot through a 0.22 µm syringe filter.
-
Quantification: Dilute the filtered supernatant with a suitable organic solvent (e.g., acetonitrile or methanol). Determine the concentration of the compound using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection, against a standard curve of known concentrations.
-
Reporting: The solubility is reported in units such as µg/mL or µM. The experiment should be performed in triplicate.[17]
¹H-NMR Spectrum Acquisition Protocol
This protocol ensures a high-quality spectrum suitable for structural confirmation.[18][19]
-
Solvent Selection: Choose a deuterated solvent in which the compound is fully soluble. Deuterated chloroform (CDCl₃) is a common first choice for nonpolar compounds.[18]
-
Sample Preparation: Weigh 5-10 mg of the compound into a clean, dry vial. Dissolve the sample in approximately 0.7 mL of the chosen deuterated solvent.[18][19]
-
Filtration: To remove any particulate matter that can degrade spectral quality, filter the solution through a small plug of glass wool in a Pasteur pipette directly into a clean NMR tube.
-
Instrument Setup: Insert the NMR tube into the spectrometer. The instrument will then perform standard setup procedures: locking onto the deuterium signal of the solvent, and shimming the magnetic field to optimize homogeneity.[20]
-
Acquisition: Acquire the ¹H spectrum. For a sample of this concentration, a sufficient signal-to-noise ratio can often be achieved with 8 to 16 scans.
-
Data Processing: Apply a Fourier transform to the acquired Free Induction Decay (FID). Phase the resulting spectrum and calibrate the chemical shift scale by setting the residual solvent peak (e.g., CDCl₃ at 7.26 ppm) to its known value.
-
Analysis: Integrate the peaks to determine the relative ratios of the protons and analyze the splitting patterns (multiplicity) to deduce the connectivity.
IR Spectrum Acquisition (Thin Solid Film) Protocol
This method is fast, simple, and avoids interfering signals from mulling agents.[21][22]
-
Sample Preparation: Dissolve a small amount (5-10 mg) of the solid sample in a few drops of a highly volatile solvent like dichloromethane or acetone in a small vial.[21][22]
-
Film Casting: Place a single drop of this solution onto the face of a clean, dry salt plate (e.g., NaCl or KBr).[21]
-
Solvent Evaporation: Allow the solvent to evaporate completely in a fume hood. A thin, even film of the solid compound should be visible on the plate. If the resulting spectrum is too weak, another drop can be added and evaporated.[22]
-
Data Acquisition: Place the salt plate into the sample holder of the FTIR spectrometer.
-
Background Scan: Run a background scan with an empty, clean salt plate (or with no sample in the beam path).
-
Sample Scan: Run the sample scan to obtain the absorbance spectrum. The instrument software will automatically ratio the sample scan to the background scan.
-
Cleaning: After analysis, clean the salt plate thoroughly with a dry solvent (like acetone) and return it to a desiccator for storage.[21]
Electrospray Ionization Mass Spectrometry (ESI-MS) Protocol
This protocol is for obtaining the exact mass of the compound.[11][23]
Caption: The process of Electrospray Ionization Mass Spectrometry (ESI-MS) from solution to spectrum.
-
Sample Preparation: Prepare a dilute solution of the sample (~1-10 µg/mL) in a suitable solvent compatible with mass spectrometry, typically a mixture of acetonitrile and water with 0.1% formic acid to promote protonation ([M+H]⁺ formation).
-
Infusion: The sample solution is introduced into the ESI source via direct infusion using a syringe pump or through an upstream liquid chromatography (LC) system.[23]
-
Ionization: A high voltage (e.g., 3-5 kV) is applied to the capillary needle, causing the sample solution to emerge as a fine mist of charged droplets.[11][24]
-
Desolvation: A heated drying gas (typically nitrogen) flows counter to the droplets, causing the solvent to evaporate. This shrinks the droplets and increases their charge density.[24]
-
Ion Ejection: Eventually, the electrostatic repulsion within the droplets overcomes the surface tension, leading to a "Coulombic explosion" that releases protonated molecular ions ([M+H]⁺) into the gas phase.
-
Mass Analysis: The gas-phase ions are guided into the mass analyzer (e.g., quadrupole, time-of-flight), which separates them based on their mass-to-charge (m/z) ratio.
-
Detection: The separated ions strike a detector, which generates a signal proportional to their abundance, resulting in the final mass spectrum.
Conclusion
This compound is a valuable chemical entity with well-defined physicochemical properties that make it an adaptable building block for research and development. Its lipophilic nature, characteristic spectroscopic fingerprint, and the synthetic versatility of its C7-bromo substituent are its defining features. This guide has provided both the theoretical data and the practical, validated protocols necessary for its comprehensive characterization. By employing the methodologies detailed herein, researchers can ensure the quality and identity of their material, enabling the confident application of this compound in the synthesis of novel molecules for medicine and materials science.
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Spectroscopic Data of 7-bromo-5-methyl-1H-indole: A Technical Guide
This technical guide provides an in-depth analysis of the expected spectroscopic data for 7-bromo-5-methyl-1H-indole, a substituted indole of interest in synthetic chemistry and drug discovery. Due to the limited availability of directly published spectra for this specific molecule, this guide leverages established principles of spectroscopy and comparative data from closely related analogs to provide a robust and well-reasoned interpretation of the expected Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data. This document is intended for researchers, scientists, and professionals in drug development who require a detailed understanding of the structural characterization of this compound.
Molecular Structure and Spectroscopic Overview
This compound possesses a bicyclic structure with a bromine atom on the benzene ring and a methyl group at the 5-position. This substitution pattern significantly influences the electronic environment of the molecule, which is reflected in its spectroscopic signatures. The presence of bromine, with its characteristic isotopic distribution, will be a key marker in mass spectrometry. The methyl group and the protons on the indole core will give rise to distinct signals in NMR spectroscopy.
An In-Depth Technical Guide to the Solubility of 7-bromo-5-methyl-1H-indole in Common Laboratory Solvents
This guide provides a comprehensive analysis of the solubility characteristics of 7-bromo-5-methyl-1H-indole, a heterocyclic compound of interest in medicinal chemistry and materials science. Recognizing the frequent absence of published, compound-specific solubility data, this document emphasizes the foundational principles and experimental methodologies required for researchers, scientists, and drug development professionals to accurately determine and understand the solubility of this and similar molecules. We will explore the theoretical underpinnings of solubility, provide detailed experimental protocols, and discuss the practical implications for laboratory work.
Theoretical Framework for Solubility Prediction
The principle of "like dissolves like" is the cornerstone of solubility prediction.[1] This concept posits that a solute will dissolve best in a solvent that has a similar polarity. The solubility of this compound is governed by the interplay of its structural features: the aromatic indole core, the electron-withdrawing bromine atom, and the nonpolar methyl group.
1.1. Structural Analysis of this compound
-
Indole Core: The parent indole structure is an aromatic heterocycle with a bicyclic structure, consisting of a benzene ring fused to a pyrrole ring.[2] While the C-H bonds are nonpolar, the nitrogen atom in the pyrrole ring possesses a lone pair of electrons and an N-H bond, which can participate in hydrogen bonding, imparting a degree of polarity. Indole itself is slightly soluble in water but shows greater solubility in organic solvents.[3]
-
Bromine Substituent: The bromine atom at the 7-position is an electron-withdrawing group, which can influence the electron density of the aromatic system.[4][5] Its primary effect on solubility, however, is its contribution to the molecule's overall size and polarizability, which can enhance van der Waals interactions with certain solvents.
-
Methyl Substituent: The methyl group at the 5-position is a small, nonpolar, electron-donating group.[6] It will generally increase the lipophilicity of the molecule, favoring solubility in nonpolar organic solvents.
1.2. Predicting Solubility in Different Solvent Classes
Based on the structure, we can make educated predictions about the solubility of this compound:
-
Nonpolar Solvents (e.g., Hexane, Toluene): The presence of the nonpolar methyl group and the largely hydrophobic bicyclic aromatic system suggests that this compound will exhibit good solubility in these solvents.
-
Polar Aprotic Solvents (e.g., Dichloromethane, Tetrahydrofuran, Ethyl Acetate): These solvents have dipole moments and can engage in dipole-dipole interactions. Given the polar nature of the N-H bond and the influence of the bromine atom, moderate to good solubility is expected in this class of solvents.
-
Polar Protic Solvents (e.g., Methanol, Ethanol): These solvents can act as both hydrogen bond donors and acceptors. The N-H group of the indole can act as a hydrogen bond donor, and the nitrogen lone pair can act as an acceptor. Therefore, this compound is expected to be soluble in these solvents.
-
Aqueous Solutions (e.g., Water, Buffers): Due to the predominantly hydrophobic character of the molecule, the solubility in water is expected to be low.[7]
The following table provides a qualitative prediction of solubility based on these principles.
| Solvent Class | Representative Solvents | Predicted Solubility | Rationale |
| Nonpolar | Hexane, Toluene, Cyclohexane | Good | Dominated by nonpolar interactions with the aromatic rings and methyl group. |
| Polar Aprotic | Dichloromethane (DCM), Tetrahydrofuran (THF), Ethyl Acetate, Acetone, Dimethylformamide (DMF), Dimethyl Sulfoxide (DMSO) | Moderate to Good | Dipole-dipole interactions and potential for hydrogen bond acceptance. |
| Polar Protic | Methanol, Ethanol, Isopropanol | Good | Hydrogen bonding capability of the indole N-H group with the solvent. |
| Aqueous | Water, Phosphate-Buffered Saline (PBS) | Poor | The large hydrophobic structure outweighs the polar contributions of the N-H group. |
Experimental Determination of Solubility
2.1. The Shake-Flask Method: A Step-by-Step Protocol
This protocol outlines the equilibrium shake-flask method for determining the solubility of this compound.
Materials:
-
This compound (solid)
-
Selected solvents (e.g., water, methanol, dichloromethane, hexane)
-
Scintillation vials or flasks with tight-fitting caps
-
Orbital shaker or vortex mixer
-
Centrifuge
-
Syringe filters (e.g., 0.22 µm PTFE)
-
Analytical balance
-
Volumetric flasks and pipettes
-
UV-Vis spectrophotometer or HPLC system
Procedure:
-
Preparation: Add an excess amount of solid this compound to a vial. The key is to have undissolved solid remaining at the end of the experiment to ensure a saturated solution.
-
Solvent Addition: Add a known volume of the desired solvent to the vial.
-
Equilibration: Seal the vials and place them on an orbital shaker at a constant temperature (e.g., 25 °C) for a sufficient period to reach equilibrium. This can take anywhere from 24 to 72 hours.[8]
-
Phase Separation: After equilibration, allow the vials to stand undisturbed to let the excess solid settle. For colloidal suspensions, centrifugation is recommended to pellet the undissolved solid.
-
Sample Collection: Carefully withdraw a sample from the clear supernatant.
-
Filtration: Immediately filter the sample through a syringe filter to remove any remaining solid particles. This step is critical to prevent artificially high solubility readings.
-
Quantification: Analyze the concentration of this compound in the filtrate using a suitable analytical method (detailed below).
2.2. Quantification by UV-Vis Spectroscopy
This method is suitable if this compound has a distinct chromophore and does not degrade in the solvent.
Procedure:
-
Determine λmax: Prepare a dilute solution of the compound in the chosen solvent and scan its absorbance across a range of UV-Vis wavelengths to determine the wavelength of maximum absorbance (λmax).
-
Create a Calibration Curve: Prepare a series of standard solutions of known concentrations. Measure the absorbance of each standard at the λmax. Plot absorbance versus concentration to create a calibration curve. The relationship should be linear, following the Beer-Lambert law.[11]
-
Analyze the Sample: Dilute the filtered supernatant from the shake-flask experiment to a concentration that falls within the linear range of the calibration curve. Measure its absorbance at λmax.
-
Calculate Solubility: Use the equation of the line from the calibration curve to determine the concentration of the diluted sample. Multiply by the dilution factor to find the solubility in the original saturated solution.
2.3. Quantification by High-Performance Liquid Chromatography (HPLC)
HPLC is a more specific and often more sensitive method for determining concentration, especially in complex matrices.[12]
Procedure:
-
Method Development: Develop an HPLC method (e.g., reverse-phase with a C18 column) that can separate this compound from any potential impurities or degradation products. An isocratic method with a suitable mobile phase (e.g., acetonitrile/water) and a UV detector set to the compound's λmax is a good starting point.
-
Create a Calibration Curve: Prepare a series of standard solutions of known concentrations. Inject a fixed volume of each standard into the HPLC and record the peak area. Plot peak area versus concentration to generate a calibration curve.
-
Analyze the Sample: Inject the same fixed volume of the filtered supernatant from the shake-flask experiment into the HPLC.
-
Calculate Solubility: Use the calibration curve to determine the concentration of the sample based on its peak area.
2.4. Experimental Workflow Diagram
The following diagram illustrates the comprehensive workflow for the experimental determination of solubility.
Caption: Experimental workflow for determining solubility.
Data Presentation and Interpretation
The experimentally determined solubility data should be compiled into a clear and concise table for easy comparison across different solvents.
Table of Experimentally Determined Solubility of this compound at 25 °C
| Solvent | Solvent Polarity Index (P')[13] | Solubility (mg/mL) | Solubility (mol/L) |
| Hexane | 0.1 | [Experimental Data] | [Calculated Data] |
| Toluene | 2.4 | [Experimental Data] | [Calculated Data] |
| Dichloromethane | 3.1 | [Experimental Data] | [Calculated Data] |
| Ethyl Acetate | 4.4 | [Experimental Data] | [Calculated Data] |
| Acetone | 5.1 | [Experimental Data] | [Calculated Data] |
| Ethanol | 4.3 (relative polarity)[14] | [Experimental Data] | [Calculated Data] |
| Methanol | 5.1 | [Experimental Data] | [Calculated Data] |
| Water | 10.2 | [Experimental Data] | [Calculated Data] |
| DMSO | 7.2 | [Experimental Data] | [Calculated Data] |
Note: The values in this table are placeholders and must be populated with data from the experimental work described above.
Interpreting this data in the context of the solvent's properties (polarity, hydrogen bonding capacity) will validate the theoretical predictions and provide a robust understanding of the compound's behavior. This information is critical for a variety of applications.
Practical Implications in a Research and Development Setting
A thorough understanding of the solubility of this compound is not merely an academic exercise; it has direct and significant consequences for its practical application:
-
Reaction Chemistry: Choosing an appropriate solvent is paramount for successful chemical synthesis. The solvent must dissolve the reactants to a sufficient concentration to allow the reaction to proceed at a reasonable rate. Poor solubility can lead to slow or incomplete reactions.
-
Purification: Solubility data is essential for developing purification strategies, particularly crystallization. The ideal crystallization solvent is one in which the compound is highly soluble at elevated temperatures but sparingly soluble at lower temperatures, allowing for efficient recovery of pure product.
-
Formulation Development: In the pharmaceutical industry, the aqueous solubility of an active pharmaceutical ingredient (API) is a critical factor influencing its bioavailability.[9] If this compound is being investigated as a potential drug candidate, its low predicted aqueous solubility would be a key challenge to address through formulation strategies such as salt formation, co-solvents, or amorphous solid dispersions.
-
Analytical Method Development: The choice of solvent is crucial when preparing samples for analytical techniques like HPLC, NMR, and mass spectrometry. The compound must be fully dissolved in the chosen diluent to ensure accurate and reproducible results.
Conclusion
While direct, published solubility data for this compound is scarce, this guide provides the necessary theoretical framework and detailed experimental protocols for its determination. By understanding the interplay of its chemical structure with various solvent properties, and by applying robust experimental techniques such as the shake-flask method coupled with HPLC or UV-Vis analysis, researchers can confidently and accurately characterize the solubility of this molecule. This knowledge is indispensable for advancing research, enabling efficient synthesis and purification, and overcoming challenges in formulation and development.
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The Architectural Versatility of the Indole Nucleus: A Technical Guide to its Diverse Biological Activities
Introduction: The Enduring Privilege of the Indole Scaffold
The indole ring system, a deceptively simple fusion of a benzene and a pyrrole ring, stands as a "privileged scaffold" in the landscape of medicinal chemistry and drug discovery.[1][2] This structural motif is not merely a synthetic curiosity but is deeply embedded in the fabric of biology, forming the core of the essential amino acid tryptophan and its myriad metabolic descendants, including the neurotransmitter serotonin and the hormone melatonin.[3][4] Its remarkable versatility, arising from the electron-rich nature of the pyrrole ring and the numerous sites available for substitution, has made it a cornerstone for the development of a vast array of therapeutic agents.[2][5] This technical guide provides an in-depth exploration of the known biological activities of substituted indoles, offering researchers, scientists, and drug development professionals a comprehensive resource that bridges synthetic chemistry, pharmacology, and experimental biology. We will delve into the causality behind experimental choices, provide detailed methodologies for key assays, and visualize the intricate signaling pathways through which these multifaceted molecules exert their effects.
I. Anticancer Activity: Targeting the Engines of Malignancy
The fight against cancer has been a major impetus for the exploration of indole derivatives, leading to the discovery of compounds that interfere with various hallmarks of cancer.[6][7] Several FDA-approved anticancer agents, such as panobinostat, alectinib, and sunitinib, feature the indole core, underscoring its clinical significance.[6][8]
A. Mechanism of Action: Disrupting Microtubule Dynamics and Inducing Apoptosis
A primary mechanism by which many anticancer indoles function is the disruption of microtubule dynamics.[4] Microtubules, essential components of the cytoskeleton, play a critical role in cell division by forming the mitotic spindle.[4] Indole derivatives, particularly those inspired by natural products like vinca alkaloids, can bind to tubulin, the protein subunit of microtubules, and inhibit its polymerization.[4] This disruption of microtubule formation leads to cell cycle arrest, typically in the G2/M phase, and ultimately triggers apoptosis, or programmed cell death.[9][10]
Another key anticancer strategy of substituted indoles is the direct induction of apoptosis through various signaling pathways. Some derivatives have been shown to inhibit anti-apoptotic proteins like Bcl-2 and Mcl-1, tipping the cellular balance towards cell death.[9] Furthermore, indole-3-carbinol (I3C), a natural indole from cruciferous vegetables, and its dimer, 3,3'-diindolylmethane (DIM), can induce apoptosis by activating the mitochondrial pathway, leading to the release of cytochrome c and subsequent caspase activation.
B. Quantitative Data Summary: Anticancer Efficacy of Substituted Indoles
The following table summarizes the in vitro anticancer activity of representative substituted indoles against various cancer cell lines, expressed as the half-maximal inhibitory concentration (IC50).
| Compound Class | Substituent Pattern | Cancer Cell Line | IC50 (µM) | Reference(s) |
| Chalcone-indole derivative | Chalcone at C-3 | A549 (Lung) | 0.21 | [11] |
| Chalcone-indole derivative | Chalcone at C-3 | MCF-7 (Breast) | 0.46 | [11] |
| Benzimidazole-indole derivative | Benzimidazole at C-2 | Various | ~0.05 | [1] |
| Indole-vinyl sulfone derivative | Vinyl sulfone at C-3 | Various | 0.055 - 0.305 | [12] |
| Thiazolyl-indole-2-carboxamide | 4-(dimethylamino)benzylidene | MCF-7 (Breast) | 6.10 | [13] |
| Thiazolyl-indole-2-carboxamide | 4-hydroxybenzylidene | A549 (Lung) | 4.36 | [13] |
C. Experimental Protocol: MTT Assay for In Vitro Cytotoxicity Screening
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a widely used colorimetric method to assess cell viability and the cytotoxic potential of chemical compounds.[14][15]
Principle: Metabolically active cells possess mitochondrial dehydrogenases that reduce the yellow, water-soluble MTT to a purple, insoluble formazan.[15] The amount of formazan produced is directly proportional to the number of viable cells.
Step-by-Step Methodology:
-
Cell Seeding: Plate cancer cells in a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) and incubate overnight in a humidified atmosphere at 37°C with 5% CO2 to allow for cell attachment.[16]
-
Compound Treatment: Prepare serial dilutions of the substituted indole compounds in culture medium. Remove the old medium from the wells and add 100 µL of the medium containing the test compounds at various concentrations. Include a vehicle control (e.g., DMSO) and a positive control (a known anticancer drug).
-
Incubation: Incubate the plates for a specified period (e.g., 24, 48, or 72 hours) under the same conditions as step 1.[16]
-
MTT Addition: After the incubation period, add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for an additional 2-4 hours at 37°C.[17]
-
Formazan Solubilization: Carefully remove the medium containing MTT and add 100 µL of a solubilizing agent (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl) to each well to dissolve the formazan crystals.[15]
-
Absorbance Measurement: Measure the absorbance of the purple solution at a wavelength of 570 nm using a microplate reader. The reference wavelength is typically set at 630 nm.[17]
-
Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. The IC50 value, the concentration of the compound that inhibits 50% of cell growth, can be determined by plotting the percentage of viability against the compound concentration and fitting the data to a dose-response curve.
D. Signaling Pathway Visualization: Indole-Induced Apoptosis
Caption: Intrinsic apoptosis pathway induced by substituted indoles.
II. Antiviral Activity: A Broad Spectrum of Inhibition
The indole scaffold is a key component in several antiviral drugs and has demonstrated activity against a range of viruses, including Human Immunodeficiency Virus (HIV), Hepatitis C Virus (HCV), and Dengue and Zika viruses.[9][18][19]
A. Mechanism of Action: Targeting Viral Enzymes and Entry
Substituted indoles employ diverse mechanisms to combat viral infections. A prominent strategy is the inhibition of viral enzymes essential for replication. For instance, several indole derivatives act as non-nucleoside reverse transcriptase inhibitors (NNRTIs) of HIV-1, binding to an allosteric site on the reverse transcriptase enzyme and disrupting its function.[18] Other indole-based compounds have been developed as inhibitors of HCV NS5B polymerase, a key enzyme in viral RNA replication.[20]
Beyond enzymatic inhibition, some indole derivatives can block viral entry into host cells. For example, certain bis-indole compounds have been shown to inhibit HIV-1 fusion by targeting the gp41 protein.[21]
B. Quantitative Data Summary: Antiviral Efficacy of Substituted Indoles
| Compound Class | Virus | Target | EC50 (µM) | Reference(s) |
| Indole-2-carboxamide | HIV-1 | Reverse Transcriptase | 0.019 | [10] |
| Tetrahydroindole derivative | HCV (gt 1b) | NS5B Polymerase | 7.9 | [20] |
| Tetrahydroindole derivative | HCV (gt 2a) | NS5B Polymerase | 2.6 | [20] |
| Indole N-acetamide | HIV-1 | Integrase | 1.4 | [21] |
| Indole alkaloid derivative | Dengue Virus | Replication Complex | Low micromolar | [18] |
| Indole chloropyridinyl ester | SARS-CoV-2 | 3CLpro | 2.8 | [18] |
C. Experimental Protocol: In Vitro Anti-HIV-1 Assay (TZM-bl Cell Line)
This assay utilizes a genetically engineered HeLa cell line (TZM-bl) that expresses CD4, CXCR4, and CCR5 and contains integrated copies of the luciferase and β-galactosidase genes under the control of the HIV-1 LTR promoter.
Principle: Upon HIV-1 entry and Tat expression, the LTR promoter is activated, leading to the expression of luciferase, which can be quantified as a measure of viral infection.
Step-by-Step Methodology:
-
Cell Seeding: Plate TZM-bl cells in a 96-well plate and incubate overnight.
-
Compound and Virus Addition: Pre-incubate the test indole compounds at various concentrations with a known amount of HIV-1 virus for 1 hour at 37°C.
-
Infection: Add the virus-compound mixture to the TZM-bl cells and incubate for 48 hours.
-
Luciferase Assay: After incubation, lyse the cells and measure the luciferase activity using a commercial luciferase assay kit and a luminometer.
-
Data Analysis: Calculate the percentage of viral inhibition for each compound concentration relative to the virus control (no compound). The EC50 value, the concentration of the compound that inhibits 50% of viral replication, can be determined from the dose-response curve.
D. Signaling Pathway Visualization: HIV-1 Reverse Transcriptase Inhibition
Caption: Mechanism of HIV-1 reverse transcriptase inhibition by indole NNRTIs.
III. Antimicrobial Activity: Combating Bacterial and Fungal Pathogens
Indole and its derivatives have long been recognized for their antimicrobial properties, showing activity against a broad spectrum of bacteria and fungi, including drug-resistant strains like MRSA.[14][22][23]
A. Mechanism of Action: Multifaceted Approaches to Microbial Inhibition
The antimicrobial mechanisms of indole derivatives are diverse. They can disrupt the bacterial cell membrane, inhibit essential enzymes involved in metabolic pathways, and interfere with biofilm formation, a key virulence factor in many pathogenic bacteria.[24] Some indole compounds have also been shown to inhibit efflux pumps, which are responsible for pumping antibiotics out of bacterial cells, thereby resensitizing resistant strains to existing drugs.[23]
B. Quantitative Data Summary: Antimicrobial Efficacy of Substituted Indoles
The following table presents the Minimum Inhibitory Concentration (MIC) values, the lowest concentration of a compound that inhibits visible growth of a microorganism.
| Compound Class | Microorganism | MIC (µg/mL) | Reference(s) |
| Indole-triazole derivative | Staphylococcus aureus | 3.125 - 50 | [22] |
| Indole-triazole derivative | MRSA | 3.125 - 50 | [22] |
| Indole-triazole derivative | Escherichia coli | 3.125 - 50 | [22] |
| Indole-triazole derivative | Candida krusei | 3.125 | [22] |
| Multi-halogenated indoles | Candida albicans | 10 - 50 | [2] |
| Indole-1,2,4 triazole conjugate | Candida tropicalis | 2 |
C. Experimental Protocol: Broth Microdilution Method for MIC Determination
The broth microdilution method is a standardized and widely used technique for determining the MIC of antimicrobial agents.[4]
Step-by-Step Methodology:
-
Preparation of Inoculum: Prepare a standardized suspension of the test microorganism (e.g., bacteria or fungi) in a suitable broth, adjusted to a 0.5 McFarland standard (approximately 1.5 x 10^8 CFU/mL).
-
Serial Dilution of Compound: In a 96-well microtiter plate, prepare two-fold serial dilutions of the indole compound in the broth.
-
Inoculation: Inoculate each well with the prepared microbial suspension to achieve a final concentration of approximately 5 x 10^5 CFU/mL. Include a growth control (broth with inoculum, no compound) and a sterility control (broth only).
-
Incubation: Incubate the plate at an appropriate temperature (e.g., 37°C for bacteria, 30°C for fungi) for 18-24 hours.
-
MIC Determination: The MIC is the lowest concentration of the compound at which no visible growth of the microorganism is observed. This can be assessed visually or by measuring the optical density at 600 nm.
D. Workflow Visualization: Broth Microdilution Assay
Caption: Workflow for determining the Minimum Inhibitory Concentration (MIC).
IV. Anti-inflammatory Activity: Modulating the Inflammatory Cascade
The indole nucleus is present in the well-known nonsteroidal anti-inflammatory drug (NSAID) indomethacin, and numerous other indole derivatives have been investigated for their anti-inflammatory properties.
A. Mechanism of Action: Inhibition of Pro-inflammatory Mediators
A key mechanism of anti-inflammatory indoles is the inhibition of the production of pro-inflammatory mediators. This can occur through the inhibition of enzymes like cyclooxygenase (COX), which are responsible for the synthesis of prostaglandins. Additionally, many indole derivatives can suppress the production of nitric oxide (NO) and pro-inflammatory cytokines such as tumor necrosis factor-alpha (TNF-α) and interleukin-6 (IL-6) by inhibiting the activation of the NF-κB signaling pathway.
B. Quantitative Data Summary: In Vivo Anti-inflammatory Efficacy
| Compound Class | Animal Model | Dose | % Inhibition of Edema | Reference(s) |
| Indole-chalcone hybrid | Carrageenan-induced paw edema (mouse) | 10 mg/kg | 61.74 | |
| Indole-imidazolidine derivative | Carrageenan-induced peritonitis (mouse) | - | Significant reduction in leukocyte migration | [12] |
| 11-oxooleanolic acid indole derivative | TPA-induced ear edema (mouse) | - | Potent anti-inflammatory effects |
C. Experimental Protocol: Carrageenan-Induced Paw Edema in Rats
This is a classic and widely used in vivo model for evaluating the acute anti-inflammatory activity of compounds.[9][22]
Step-by-Step Methodology:
-
Animal Acclimatization: Acclimate male Wistar rats (150-200g) to the laboratory conditions for at least one week.
-
Compound Administration: Administer the test indole compound orally or intraperitoneally at a specific dose. A control group receives the vehicle, and a positive control group receives a standard anti-inflammatory drug like indomethacin.
-
Induction of Edema: After a set time (e.g., 30-60 minutes) following compound administration, inject 0.1 mL of a 1% carrageenan solution in saline into the sub-plantar region of the right hind paw of each rat.[22]
-
Paw Volume Measurement: Measure the paw volume of each rat using a plethysmometer at 0, 1, 2, 3, and 4 hours after the carrageenan injection.[9]
-
Data Analysis: Calculate the percentage of inhibition of edema for the treated groups compared to the control group at each time point.
D. Signaling Pathway Visualization: NF-κB Inhibition by Indoles
Caption: Inhibition of the NF-κB signaling pathway by substituted indoles.
V. Central Nervous System (CNS) Activity: Modulating Neurological Functions
The indole nucleus is a fundamental component of many endogenous neuroactive molecules, and synthetic indole derivatives have been developed to treat a range of CNS disorders, including depression and anxiety.[1][11][20]
A. Mechanism of Action: Interacting with Neurotransmitter Systems
Many CNS-active indole derivatives exert their effects by interacting with neurotransmitter systems, particularly the serotonergic system.[20] Some compounds act as selective serotonin reuptake inhibitors (SSRIs), increasing the levels of serotonin in the synaptic cleft. Others can directly act as agonists or antagonists at specific serotonin receptor subtypes, such as 5-HT1A and 5-HT2A.
B. Experimental Protocol: Forced Swim Test in Mice for Antidepressant Screening
The forced swim test is a widely used behavioral model to screen for potential antidepressant activity.[6]
Principle: When placed in an inescapable cylinder of water, mice will initially struggle but eventually adopt an immobile posture. Antidepressant drugs are known to increase the duration of struggling and reduce the time of immobility.[6]
Step-by-Step Methodology:
-
Animal Preparation: Use male Swiss albino mice (20-25g).
-
Compound Administration: Administer the test indole compound intraperitoneally 30-60 minutes before the test. A control group receives the vehicle, and a positive control group receives a standard antidepressant like imipramine.
-
Test Procedure: Place each mouse individually in a transparent glass cylinder (25 cm high, 10 cm diameter) containing water at 23-25°C to a depth of 15 cm.[6]
-
Observation: Record the behavior of the mice for a period of 6 minutes. The last 4 minutes of the session are typically analyzed. The duration of immobility (when the mouse makes only the movements necessary to keep its head above water) is measured.
-
Data Analysis: Compare the duration of immobility in the treated groups to the control group. A significant decrease in immobility time is indicative of potential antidepressant activity.
Conclusion: The Future of Indole-Based Drug Discovery
The indole scaffold, with its remarkable chemical tractability and profound biological relevance, continues to be a fertile ground for drug discovery. This guide has provided a comprehensive overview of the diverse biological activities of substituted indoles, from their anticancer and antiviral potential to their antimicrobial, anti-inflammatory, and CNS-modulating effects. By understanding the underlying mechanisms of action, utilizing robust experimental protocols, and visualizing the intricate signaling pathways, researchers are well-equipped to continue to unlock the therapeutic potential of this privileged heterocyclic system. The future of indole-based drug discovery will undoubtedly involve the development of more potent and selective agents, the exploration of novel biological targets, and the application of innovative drug delivery strategies to address unmet medical needs.
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Target-based anticancer indole derivatives and insight into structure‒activity relationship: A mechanistic review update (2018-2021). PubMed. [Link]
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Recent Developments in the Synthesis and Antimicrobial Activity of Indole and its Derivatives | Bentham Science. Bentham Science Publishers. [Link]
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Whitepaper: A Technical Guide to the Discovery, Isolation, and Characterization of Novel Bromo-Indole Compounds
For Researchers, Scientists, and Drug Development Professionals
Abstract
The indole scaffold is a "privileged structure" in medicinal chemistry, forming the core of numerous natural products and synthetic drugs with significant therapeutic potential.[1][2] The strategic introduction of a bromine atom onto this scaffold can profoundly alter a molecule's physicochemical properties, often enhancing its biological activity and metabolic stability.[1][3] This guide provides a comprehensive technical overview of the methodologies central to the discovery and isolation of novel bromo-indole compounds. We traverse the journey from bio-prospecting in unique ecological niches, particularly marine environments, to the intricacies of chemical synthesis for generating structural diversity.[4][5][6] Detailed workflows for multi-step chromatographic purification and state-of-the-art spectroscopic techniques for definitive structural elucidation are presented. This document is designed to serve as a field-proven guide for researchers aiming to unlock the therapeutic promise of this potent chemical class.
Introduction: The Strategic Importance of Bromo-Indoles
The indole ring system is a cornerstone of modern drug discovery, celebrated for its ability to mimic peptide structures and engage in various biological interactions through hydrogen bonding, hydrophobic effects, and π-stacking.[2] This versatility has led to the development of indole-containing drugs for a wide array of diseases. The process of halogenation, specifically bromination, is a powerful strategy employed by both nature and chemists to modulate pharmacological activity. Bromine's unique properties—its size, electronegativity, and lipophilicity—can improve a compound's membrane permeability, enhance binding affinity to target proteins, and block sites of metabolic degradation, thereby improving its pharmacokinetic profile.[3]
Bromo-indole derivatives have demonstrated a remarkable spectrum of biological activities, including potent anticancer, antimicrobial, antiviral, and neuroprotective properties, making them a focal point of intensive research.[1]
Discovery Pathways for Novel Bromo-Indole Scaffolds
The quest for new bromo-indole compounds follows two primary paths: exploration of nature's chemical diversity and rational design through chemical synthesis.
Bio-prospecting from Marine Sources
Marine invertebrates, such as sponges, tunicates, and algae, are a particularly rich source of halogenated, structurally complex indole alkaloids.[5][6] These organisms have evolved unique biosynthetic pathways to produce these metabolites, many of which exhibit potent bioactivity.[6] The discovery process begins with the collection of biomass, followed by a systematic extraction and fractionation workflow.
Caption: Workflow for Bio-prospecting Bromo-Indoles from Marine Organisms.
Chemical Synthesis and Derivatization
While nature provides inspiration, chemical synthesis offers unparalleled access to novel structures and enables systematic Structure-Activity Relationship (SAR) studies.[7] The direct bromination of an indole core is a fundamental step, often achieved through electrophilic aromatic substitution.
Causality in Synthesis: The choice of brominating agent and reaction conditions is critical. N-Bromosuccinimide (NBS) is often used for its selectivity, while elemental bromine (Br₂) can be employed for more comprehensive bromination.[8][9] The position of bromination (e.g., C-3, C-5, C-6) is dictated by the existing substituents on the indole ring, a key consideration in designing a synthetic route.[3] Following bromination, the bromo-indole scaffold serves as a versatile intermediate for further complexity-building reactions like Suzuki or Buchwald-Hartwig couplings, allowing for the introduction of diverse functional groups.[7]
Caption: General Synthetic Pathway for Novel Bromo-Indole Derivatives.
The Core Workflow: Isolation and Purification
Whether from a natural extract or a synthetic reaction, the target bromo-indole compound is almost always part of a complex mixture. A multi-step chromatographic approach is essential for isolating the compound to a high degree of purity (>95%), which is a prerequisite for accurate structural elucidation and biological testing.[10][11]
The Logic of Separation: The workflow proceeds from low-resolution, high-capacity techniques to high-resolution, lower-capacity techniques. Initial fractionation using open column chromatography separates components based on large differences in polarity.[12] The resulting semi-purified fractions are then subjected to High-Performance Liquid Chromatography (HPLC) for final purification, which can separate compounds with very subtle structural differences.[11] For certain classes of alkaloids, all-liquid techniques like Counter-Current Chromatography (CCC) offer a valuable alternative that avoids irreversible adsorption onto solid supports.[13]
Caption: Integrated Workflow for Bromo-Indole Purification and Structural Validation.
Experimental Protocol 1: Preparative HPLC Purification
This protocol outlines a general method for the final purification of a semi-purified bromo-indole compound using reverse-phase HPLC.
-
Sample Preparation: Dissolve 5-10 mg of the semi-purified fraction in a minimal volume (~0.5-1.0 mL) of HPLC-grade methanol or DMSO. Filter the solution through a 0.22 µm syringe filter to remove particulates.
-
System Setup:
-
Column: C18 reverse-phase column (e.g., 250 x 10 mm, 5 µm particle size).
-
Mobile Phase A: 0.1% Formic Acid in Water.
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile.
-
Detector: UV-Vis detector set to monitor at 220 nm and 280 nm (characteristic absorbances for the indole chromophore).
-
-
Method Development (Analytical Scale): First, develop a separation method on an analytical scale column. Run a gradient from 5% B to 95% B over 30 minutes to determine the approximate retention time of the target compound.
-
Preparative Run:
-
Equilibrate the preparative column with the starting mobile phase conditions for at least 10 column volumes.
-
Inject the prepared sample.
-
Run an optimized gradient based on the analytical run (e.g., a shallower gradient around the retention time of the target compound).
-
Flow Rate: Adjust based on column dimensions (e.g., 4-5 mL/min for a 10 mm ID column).
-
-
Fraction Collection: Collect fractions corresponding to the peak of interest, either manually or using an automated fraction collector.
-
Purity Analysis & Solvent Removal: Analyze the purity of the collected fractions by analytical HPLC. Pool the pure fractions and remove the solvent under reduced pressure (e.g., rotary evaporator or lyophilizer) to obtain the isolated compound.
Structural Elucidation: Confirming the Novelty
Once a compound is isolated in pure form, its exact molecular structure must be determined. This is a non-negotiable, self-validating step achieved through a combination of spectroscopic techniques.[14]
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR is the most powerful tool for determining the precise arrangement of atoms in a molecule.[15]
-
¹H NMR: Provides information about the number and chemical environment of hydrogen atoms. The signals for indole protons have characteristic chemical shifts and coupling patterns that are highly informative.[16]
-
¹³C NMR: Reveals the number and type of carbon atoms. The position of the bromine atom significantly influences the chemical shifts of adjacent carbons.
-
2D NMR (COSY, HSQC, HMBC): These experiments establish connectivity between atoms, allowing for the unambiguous assembly of the molecular structure.
Mass Spectrometry (MS)
MS provides the molecular weight of the compound and clues about its elemental composition.
-
High-Resolution MS (HRMS): Provides a highly accurate mass measurement, allowing for the determination of the molecular formula.
-
Isotopic Pattern: A key diagnostic feature for brominated compounds is their characteristic isotopic signature. Bromine has two stable isotopes, ⁷⁹Br and ⁸¹Br, in nearly a 1:1 ratio. This results in two molecular ion peaks in the mass spectrum (M and M+2) of approximately equal intensity, which is definitive proof of the presence of a single bromine atom.[14]
Data Presentation: Spectroscopic Data for 5-Bromoindole
| Technique | Parameter | Observed Value / Pattern | Interpretation |
| ¹H NMR | Chemical Shift (ppm) | δ 7.2-8.2 | Aromatic and indole ring protons.[17] |
| NH Proton | Typically > δ 8.0 (broad singlet) | Characteristic indole N-H proton. | |
| ¹³C NMR | Chemical Shift (ppm) | δ 100-140 | Signals corresponding to the 8 carbons of the indole ring. |
| C-Br Signal | ~δ 115 | Carbon directly attached to bromine is shielded. | |
| Mass Spec. | Molecular Ion | m/z 195/197 | Confirms molecular weight. |
| Isotopic Pattern | M and M+2 peaks are ~1:1 ratio | Definitive evidence of one bromine atom.[18] |
Experimental Protocol 2: General Spectroscopic Analysis
-
NMR Sample Preparation: Dissolve approximately 1-5 mg of the purified compound in 0.6 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a 5 mm NMR tube. The choice of solvent is critical and must fully dissolve the sample without reacting with it.[14]
-
NMR Data Acquisition: Acquire a standard suite of spectra: ¹H, ¹³C, and 2D experiments like COSY and HSQC. For complex structures, an HMBC experiment is essential to establish long-range C-H correlations.
-
MS Sample Preparation: Prepare a dilute solution (e.g., ~100 µg/mL) of the compound in a suitable solvent (e.g., methanol or acetonitrile).
-
MS Data Acquisition: Infuse the sample into a high-resolution mass spectrometer (e.g., Q-TOF or Orbitrap) using electrospray ionization (ESI). Acquire data in both positive and negative ion modes to ensure detection of the molecular ion. Analyze the spectrum for the accurate mass and the characteristic bromine isotopic pattern.
Future Horizons: From Isolation to Application
The isolation of a novel bromo-indole is not the end of the journey. The subsequent critical step is to evaluate its biological activity to determine its therapeutic potential. This is typically done through a panel of bioassays.
-
Anticancer Screening: Compounds are tested for cytotoxicity against a panel of human cancer cell lines (e.g., MCF-7 for breast, A549 for lung, HepG2 for liver) using assays like the MTT assay to determine IC₅₀ values.[19][20]
-
Enzyme Inhibition Assays: Many indole derivatives function by inhibiting specific enzymes. For example, they can be screened for activity against kinases like EGFR or GSK-3, which are important targets in cancer and neurological disorders, respectively.[7][19]
-
Antimicrobial Assays: The Minimum Inhibitory Concentration (MIC) is determined against a range of pathogenic bacteria and fungi to assess antimicrobial potential.[4]
The integration of cheminformatics and computational docking studies with synthetic chemistry is now guiding the de novo design of bromo-indole derivatives, moving the field from random screening to targeted drug discovery.[21] This synergy promises to accelerate the development of the next generation of indole-based therapeutics.
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reactivity of the indole nucleus with bromine and methyl groups
An In-Depth Technical Guide to the Reactivity of the Indole Nucleus: Bromination and Methylation
Introduction: The Enduring Significance of the Indole Scaffold
The indole nucleus, a bicyclic aromatic heterocycle, stands as a cornerstone in the architecture of biologically active molecules.[1][2] Its presence in essential biomolecules like the amino acid tryptophan and the neurotransmitter serotonin underscores its fundamental role in biochemistry.[1][3] In the realm of medicinal chemistry, indole is recognized as a "privileged scaffold," forming the core of numerous therapeutic agents targeting a wide array of conditions, including cancer, infections, and neurological disorders.[1][3][4][5] The versatility of the indole ring stems from its unique electronic properties and the potential for functionalization at multiple positions.
This guide provides a comprehensive technical examination of two pivotal chemical transformations of the indole nucleus: electrophilic bromination and methylation. As a Senior Application Scientist, the aim is not merely to present protocols but to elucidate the underlying principles governing reactivity, regioselectivity, and the causal relationships behind experimental choices. Understanding these reactions is paramount for researchers, scientists, and drug development professionals seeking to rationally design and synthesize novel indole derivatives with tailored pharmacological profiles.
Part 1: Electrophilic Bromination of the Indole Nucleus
The electron-rich nature of the indole system renders it highly susceptible to attack by electrophiles, a characteristic that is central to its synthetic utility.
Fundamental Reactivity and Regioselectivity
Electrophilic aromatic substitution is the hallmark reaction of the indole nucleus. The pyrrolic portion of the molecule is significantly more activated than the benzene ring, with the C3 position being the kinetically favored site of attack.[6][7] The reactivity of C3 is estimated to be approximately 10¹³ times greater than a single position on a benzene ring.[6][7]
This profound regioselectivity is dictated by the stability of the cationic intermediate (Wheland intermediate or arenium ion) formed upon electrophilic attack.
-
Attack at C3: The positive charge in the resulting intermediate is delocalized over the C2 atom and the nitrogen atom without disrupting the aromaticity of the fused benzene ring. This forms a stable N-stabilized carbocation.
-
Attack at C2: Attack at the C2 position forces the nitrogen atom to bear the positive charge while breaking the aromatic sextet of the pyrrole ring, leading to a less stable intermediate.
-
Attack at N1: While the nitrogen lone pair contributes to the ring's aromaticity, direct electrophilic attack on the nitrogen is generally unfavorable as it severely disrupts the aromatic system.
Consequently, electrophilic substitution occurs almost exclusively at C3 for unsubstituted indoles.[6][8] Substitution on the benzene ring typically requires the N1, C2, and C3 positions to be blocked.[6]
Reaction Mechanisms with Brominating Agents
The mechanism for the bromination of indole involves the attack of the electron-rich C3 position on an electrophilic bromine source, such as molecular bromine (Br₂) or N-Bromosuccinimide (NBS).
The reaction proceeds via a classic electrophilic aromatic substitution pathway, as illustrated below.
Caption: Mechanism of Electrophilic C3 Bromination of Indole.
A computational study of the direct bromination of substituted indoles in DMF proposes a two-step mechanism where the initial overlap of the indole's HOMO with the Br₂ LUMO is the rate-determining step.[9][10]
While Br₂ is effective, its handling can be hazardous. N-Bromosuccinimide (NBS) is a widely used, safer alternative.[11] However, the choice of reagent and conditions can dramatically alter the product outcome. For instance, the reaction of indoles with NBS in the presence of tert-butanol can lead to the formation of 3-bromooxindoles, suggesting a mechanism involving initial attack at the C2-C3 double bond followed by oxidation.[6][12][13]
The Decisive Role of Substituents
The electronic nature of substituents on the indole ring profoundly impacts the rate and, in some cases, the regioselectivity of bromination.
-
Electron-Donating Groups (EDGs): Substituents like methoxy (-OCH₃) and methyl (-CH₃) enhance the electron density of the indole ring, thereby accelerating the rate of electrophilic attack.[9][10]
-
Electron-Withdrawing Groups (EWGs): Groups such as nitro (-NO₂), cyano (-CN), and carboxyl (-COOH) deactivate the ring by reducing its electron density, which slows the reaction rate.[9][10][14] The observed order of diminishing reaction rate with C5-substituents is: -OCH₃ > -CH₃ > -H > -COCH₃ > -COOH > -CN.[9][10]
Furthermore, substituents can direct the position of bromination. For 3-methylindole (skatole), bromination can be directed to either the C2 position via an electrophilic process or to the C3-methyl group via a free-radical pathway, a choice controlled by reaction conditions and the presence or absence of an N1-protecting group.[11]
Experimental Protocols and Data Summary
The successful synthesis of brominated indoles relies on the precise control of reaction parameters.
This protocol is a self-validating system designed for high regioselectivity and yield.
-
Preparation: To a solution of indole (1.0 eq) in a suitable aprotic solvent (e.g., Tetrahydrofuran or Acetonitrile) in a round-bottom flask under an inert atmosphere (e.g., Argon), cool the mixture to 0 °C using an ice bath.
-
Reagent Addition: Add N-Bromosuccinimide (NBS) (1.05 eq) portion-wise over 15-20 minutes, ensuring the internal temperature does not exceed 5 °C. The succinimide byproduct is less soluble and may precipitate.
-
Reaction Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed (typically 1-2 hours).
-
Work-up: Quench the reaction by adding a saturated aqueous solution of sodium thiosulfate to consume any remaining NBS. Extract the product with an organic solvent (e.g., ethyl acetate).
-
Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel to yield pure 3-bromoindole.
| Substrate | Brominating Agent | Solvent | Temp. (°C) | Position(s) | Yield (%) | Reference(s) |
| Indole | NBS | THF | 0 | 3 | >90 | [15] |
| Indole | Br₂ | DMF | 25 | 3 | High | [10] |
| 2-Methylindole | NBS | CCl₄ | Reflux | 3 | High | [16] |
| 3-Methylindole | NBS | CH₃CN | RT | 2 | ~85 | [11] |
| 3-Methylindole | NBS, AIBN | CCl₄ | Reflux | 3-CH₂Br | ~90 | [11] |
| Indole-3-acetic acid | NBS (2 eq) | t-BuOH | RT | 3,5-dibromooxindole | ~25 | [12] |
| 5-Methoxyindole | Br₂ | THF | -78 | 3 | 80 |
graph TD { A[Start: Indole Substrate] --> B{Reaction Setup}; B --> C[Dissolve in Aprotic Solvent]; C --> D[Cool to 0°C under Inert Gas]; D --> E{Reagent Addition}; E --> F[Add NBS Portion-wise]; F --> G{Reaction Monitoring}; G -- Reaction Incomplete --> F; G -- Reaction Complete --> H{Work-up}; H --> I[Quench with Na₂S₂O₃]; I --> J[Extract with Organic Solvent]; J --> K{Purification}; K --> L[Column Chromatography]; L --> M[Characterization (NMR, MS)]; M --> N[End: Pure Brominated Indole];// Styling style A fill:#F1F3F4,stroke:#5F6368 style N fill:#F1F3F4,stroke:#5F6368 style B fill:#E8F0FE,stroke:#4285F4 style E fill:#E8F0FE,stroke:#4285F4 style G fill:#E8F0FE,stroke:#4285F4 style H fill:#E8F0FE,stroke:#4285F4 style K fill:#E8F0FE,stroke:#4285F4// Nodes Indole_NH [label=< <TABLEBORDER="0"CELLBORDER="0"CELLSPACING="0"><TR><TD><IMGSRC="https://i.imgur.com/8a6bZ3N.png"SCALE="TRUE"/>TD>TR><TR><TD>IndoleTD>TR>TABLE>>];
Base [label="Base (e.g., K₂CO₃)"]; Indolide [label=< <TABLEBORDER="0"CELLBORDER="0"CELLSPACING="0"><TR><TD><IMGSRC="https://i.imgur.com/vHq0L5s.png"SCALE="TRUE"/>TD>TR><TR><TD>Indolide AnionTD>TR>TABLE>>];
MeI [label="CH₃-I"]; Product_NMe [label=< <TABLEBORDER="0"CELLBORDER="0"CELLSPACING="0"><TR><TD><IMGSRC="https://i.imgur.com/u5jJ0fF.png"SCALE="TRUE"/>TD>TR><TR><TD>N-MethylindoleTD>TR>TABLE>>];
I_minus [label="I⁻"];
// Edges Indole_NH -> Indolide [label="Deprotonation"]; Base -> Indolide; Indolide -> Product_NMe [label="Sₙ2 Attack"]; MeI -> Product_NMe; MeI -> I_minus [style=invis]; }
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Foreword: The Imperative of Unambiguous Structural Elucidation
An In-depth Technical Guide to the Structural Characterization of 7-bromo-5-methyl-1H-indole
In the landscape of drug discovery and materials science, substituted indoles represent a cornerstone scaffold, pivotal in the development of novel therapeutic agents and functional materials.[1][2] The compound this compound (CAS No: 15936-79-5) is a valuable synthetic intermediate, whose utility is fundamentally dependent on the absolute certainty of its molecular structure.[3][4] The precise placement of the bromo and methyl substituents on the indole ring dictates its steric and electronic properties, which in turn govern its reactivity and biological interactions.
This guide provides a comprehensive, multi-technique framework for the definitive structural characterization of this compound. We move beyond a mere listing of methods to detail the underlying scientific rationale, presenting an integrated workflow that ensures self-validation at each stage. This document is intended for researchers, chemists, and quality control professionals who require a robust and verifiable understanding of this molecule's architecture.
Foundational Analysis: Molecular Weight and Formula Confirmation
The first step in any structural characterization is to confirm the elemental composition and molecular weight. For this compound, the expected molecular formula is C₉H₈BrN, corresponding to a monoisotopic mass of approximately 208.98 Da and an average molecular weight of 210.07 g/mol .[4][5]
Mass Spectrometry (MS)
Expertise & Rationale: Mass spectrometry is the gold standard for determining molecular weight. For a halogenated compound like this, it serves a dual purpose: confirming the overall mass and verifying the presence of bromine through its characteristic isotopic signature. Bromine has two major isotopes, ⁷⁹Br and ⁸¹Br, in nearly a 1:1 ratio. Therefore, the molecular ion peak (M⁺) in the mass spectrum will appear as a pair of peaks of almost equal intensity, separated by two mass units (M⁺ and M+2), which is a definitive indicator of a monobrominated compound.
Experimental Protocol: Electron Ionization Gas Chromatography-Mass Spectrometry (EI-GC-MS)
-
Sample Preparation: Dissolve approximately 1 mg of the sample in 1 mL of a volatile solvent such as dichloromethane or ethyl acetate.
-
GC Separation: Inject 1 µL of the solution into a GC-MS system equipped with a standard non-polar capillary column (e.g., DB-5ms).
-
Ionization: Utilize electron ionization (EI) at a standard energy of 70 eV. This high energy ensures fragmentation, which can provide additional structural clues.
-
Mass Analysis: Scan a mass range of m/z 50-300 to capture the molecular ion and key fragments.
Expected Data: The primary evidence will be the molecular ion region.
| Feature | Expected Observation | Rationale |
| Molecular Ion (M⁺) | Peak at m/z ≈ 209 | Corresponds to the molecule with the ⁷⁹Br isotope. |
| Isotope Peak (M+2) | Peak at m/z ≈ 211 | Corresponds to the molecule with the ⁸¹Br isotope. |
| Relative Intensity | M⁺: (M+2) ≈ 1:1 | Confirms the presence of a single bromine atom. |
Definitive Connectivity: Nuclear Magnetic Resonance (NMR) Spectroscopy
Expertise & Rationale: While MS confirms the what (mass and formula), NMR spectroscopy reveals the how—the precise connectivity of every atom in the molecule. Through a suite of 1D and 2D experiments, we can map the complete proton and carbon framework, leaving no ambiguity about the substituent positions.
¹H NMR Spectroscopy
Protocol: ¹H NMR in CDCl₃
-
Sample Preparation: Dissolve 5-10 mg of the sample in ~0.7 mL of deuterated chloroform (CDCl₃) containing 0.03% tetramethylsilane (TMS) as an internal standard.
-
Data Acquisition: Acquire the spectrum on a 400 MHz or higher spectrometer. A sufficient number of scans should be averaged to achieve a high signal-to-noise ratio.
Predicted ¹H NMR Spectrum and Interpretation: Based on the structure of this compound and analysis of similar compounds[1][6], the following proton signals are anticipated.
| Proton Assignment | Predicted Shift (δ, ppm) | Multiplicity | Integration | Rationale and Key Couplings |
| NH (H1) | 8.1 - 8.3 | broad singlet (br s) | 1H | The indole N-H proton is typically deshielded and may show broadening due to quadrupolar coupling with the nitrogen atom. |
| CH ₃ (at C5) | ~2.45 | singlet (s) | 3H | The methyl protons are a singlet as there are no adjacent protons to couple with. Its chemical shift is typical for an aryl methyl group. |
| H4 | ~7.5 | singlet (s) or narrow doublet | 1H | This proton is adjacent to the methyl group at C5 and the C3a carbon. It is expected to have only a small meta-coupling to H6, if any, appearing as a singlet or narrowly split signal. |
| H6 | ~7.1 | singlet (s) or narrow doublet | 1H | This proton is situated between the methyl group (C5) and the bromine atom (C7). It will likely show only minor meta-coupling to H4. |
| H2 | ~7.2 | triplet or dd (t/dd) | 1H | This proton on the pyrrole ring will show coupling to H1 and H3. |
| H3 | ~6.5 | triplet or dd (t/dd) | 1H | This proton is adjacent to H2 and coupled to the N-H proton. It is typically the most upfield of the aromatic signals. |
¹³C NMR Spectroscopy
Protocol: ¹³C{¹H} NMR in CDCl₃
-
Sample Preparation: Use the same sample prepared for ¹H NMR.
-
Data Acquisition: Acquire a proton-decoupled ¹³C spectrum. A greater number of scans will be required due to the lower natural abundance of ¹³C.
Predicted ¹³C NMR Spectrum and Interpretation: The structure has 9 carbon atoms, and due to molecular asymmetry, 9 distinct signals are expected.
| Carbon Assignment | Predicted Shift (δ, ppm) | Rationale |
| C H₃ (at C5) | 20 - 22 | Typical range for an aryl methyl carbon. |
| C 7 | 103 - 106 | The C-Br carbon is significantly shielded. Data for 7-bromo-3-methyl-1H-indole shows this carbon at 104.75 ppm.[6] |
| C 3 | 102 - 104 | A characteristically shielded carbon in the indole ring system. |
| C 4, C 6 | 120 - 125 | Aromatic CH carbons. |
| C 2 | 123 - 126 | Aromatic CH carbon on the pyrrole ring. |
| C 3a, C 5, C 7a | 128 - 136 | Quaternary carbons of the benzene ring, including the one bearing the methyl group. |
Validating Assignments with 2D NMR
To create a self-validating dataset, 2D NMR experiments are essential.
-
COSY (Correlation Spectroscopy): This experiment maps ¹H-¹H coupling networks. It would be used to confirm the connectivity between H2 and H3, and potentially show weak long-range couplings between other aromatic protons.
-
HSQC (Heteronuclear Single Quantum Coherence): This directly links each proton to the carbon it is attached to, allowing for unambiguous assignment of the protonated carbons (CH₃, C2, C3, C4, C6).
-
HMBC (Heteronuclear Multiple Bond Correlation): This reveals couplings between protons and carbons over 2-3 bonds. This is the key experiment to place the substituents definitively. For instance, the methyl protons (~2.45 ppm) should show correlations to C4, C5, and C6, while H6 should show a correlation to the bromine-bearing C7.
Functional Group Identification: Infrared (IR) Spectroscopy
Expertise & Rationale: IR spectroscopy is a rapid and effective technique for confirming the presence of key functional groups whose vibrations correspond to specific energy absorptions. For this compound, the most critical absorptions are the N-H and C-H stretches.
Protocol: Attenuated Total Reflectance (ATR) FTIR
-
Sample Preparation: Place a small amount of the solid sample directly onto the ATR crystal.
-
Data Acquisition: Collect the spectrum, typically over a range of 4000-600 cm⁻¹, and perform a background subtraction.
Expected Data:
| Wavenumber (cm⁻¹) | Vibration Type | Expected Appearance |
| ~3400 | N-H stretch | Sharp to medium peak. The presence of this band is characteristic of the indole N-H.[7] |
| 3100 - 3000 | Aromatic C-H stretch | Multiple weak to medium peaks. |
| 2950 - 2850 | Aliphatic C-H stretch | Weak peaks from the methyl group. |
| 1600 - 1450 | C=C aromatic ring stretch | Multiple sharp, medium to strong peaks. |
Unambiguous 3D Structure: Single-Crystal X-Ray Diffraction (SC-XRD)
Expertise & Rationale: While NMR provides the constitutional structure (connectivity), SC-XRD provides the absolute, three-dimensional arrangement of atoms in the solid state. It is the definitive method for structural proof, yielding precise bond lengths, bond angles, and information on intermolecular packing and hydrogen bonding. Obtaining a publication-quality crystal structure is the highest standard of characterization.
Experimental Protocol: From Crystal to Structure
-
Crystal Growth: High-quality single crystals must be grown. This is often the most challenging step. A typical method involves slow evaporation of a saturated solution of the compound in a suitable solvent system (e.g., hexane/ethyl acetate).
-
Crystal Mounting & Data Collection: A suitable crystal is mounted on a goniometer and cooled under a stream of nitrogen gas (~100 K) to minimize thermal vibrations. It is then irradiated with a monochromatic X-ray beam, and the diffraction pattern is collected on a detector.
-
Structure Solution and Refinement: The diffraction data is processed to determine the unit cell dimensions and symmetry. The structure is then solved using direct methods and refined to fit the experimental data, yielding a final structural model (CIF file).[8]
Expected Data and Validation: The output is a complete 3D model of the molecule. Key validation metrics include:
-
Bond Lengths and Angles: These should fall within expected ranges for an indole system.
-
Intermolecular Interactions: The analysis will reveal how molecules pack in the crystal lattice, likely highlighting N-H···π or other weak interactions.
-
ORTEP/Ellipsoid Plot: A visual representation of the molecule with thermal ellipsoids, confirming the identity and position of each non-hydrogen atom.
Integrated Characterization Workflow
The synergy between these techniques provides a robust, self-validating pathway for structural confirmation. The logical flow ensures that each step builds upon the last, culminating in an unambiguous structural assignment.
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An In-depth Technical Guide to Exploring the Chemical Space of 7-Bromo-5-methyl-1H-indole Derivatives
Abstract
The indole nucleus is a cornerstone of medicinal chemistry, forming the structural core of a multitude of natural products and synthetic compounds with profound biological significance.[1] The strategic introduction of substituents onto this privileged scaffold allows for the fine-tuning of physicochemical and pharmacological properties, making the exploration of specific substituted indole derivatives a critical endeavor in modern drug discovery. This technical guide provides a comprehensive exploration of the chemical space originating from the 7-bromo-5-methyl-1H-indole core. We will delineate a robust synthetic strategy for the core structure and subsequently detail a systematic approach to its derivatization at key positions, including the indole nitrogen (N1), the C3 position, the C7 bromine, and the C5 methyl group. This document is intended for researchers, medicinal chemists, and drug development professionals, offering both theoretical grounding and practical, field-proven protocols to unlock the therapeutic potential of this unique chemical scaffold.
Introduction: The Strategic Value of the this compound Scaffold
Substituted indoles exhibit a remarkable breadth of pharmacological activities, including anticancer, antimicrobial, antiviral, and neuroprotective properties.[2][3] The specific substitution pattern of this compound presents a unique combination of reactive handles for chemical diversification. The C7-bromo atom serves as a versatile linchpin for palladium-catalyzed cross-coupling reactions, enabling the introduction of a wide array of aryl, heteroaryl, alkyl, and amino moieties. The C5-methyl group offers opportunities for modification through benzylic functionalization. Furthermore, the inherent reactivity of the indole core at the N1 and C3 positions remains accessible for a variety of synthetic transformations. This multi-faceted reactivity profile makes this compound an attractive starting point for the generation of diverse chemical libraries for high-throughput screening and lead optimization programs.
Synthesis of the this compound Core
A direct and efficient route to 7-substituted indoles, a class of compounds often challenging to access through classical methods, is the Bartoli indole synthesis.[4][5][6][7][8] This methodology is particularly well-suited for the preparation of our target scaffold.
The proposed synthetic pathway commences with the commercially available 2-bromo-4-methylaniline, which is first nitrated to yield 2-bromo-4-methyl-1-nitrobenzene. This nitroarene then undergoes the Bartoli reaction with vinylmagnesium bromide to afford the desired this compound.
Experimental Protocol: Synthesis of this compound via Bartoli Synthesis
Step 1: Nitration of 2-bromo-4-methylaniline
-
To a stirred solution of 2-bromo-4-methylaniline (1.0 eq) in concentrated sulfuric acid at 0 °C, add potassium nitrate (1.1 eq) portion-wise, maintaining the temperature below 5 °C.
-
After the addition is complete, allow the reaction mixture to stir at 0 °C for 1 hour, then warm to room temperature and stir for an additional 2 hours.
-
Carefully pour the reaction mixture onto crushed ice, resulting in the precipitation of the product.
-
Filter the solid, wash thoroughly with cold water until the filtrate is neutral, and dry under vacuum to yield 2-bromo-4-methyl-1-nitrobenzene.
Step 2: Bartoli Indole Synthesis
-
To a solution of 2-bromo-4-methyl-1-nitrobenzene (1.0 eq) in anhydrous tetrahydrofuran (THF) at -40 °C under an inert atmosphere, add vinylmagnesium bromide (3.0 eq, 1.0 M solution in THF) dropwise.
-
Stir the reaction mixture at -40 °C for 20 minutes.
-
Quench the reaction by the slow addition of a saturated aqueous solution of ammonium chloride.
-
Allow the mixture to warm to room temperature and extract with ethyl acetate.
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford this compound.
Exploring the Chemical Space: A Multi-vector Approach to Derivatization
The this compound core offers four primary vectors for chemical diversification. The following sections provide detailed strategies and protocols for exploring each of these reactive sites.
Caption: Diversification pathways for this compound.
N1-Position Derivatization: Modulating Polarity and Steric Bulk
The indole nitrogen can be readily functionalized through N-alkylation and N-arylation, providing a powerful means to modulate the molecule's polarity, solubility, and steric profile, which can significantly impact its interaction with biological targets.
A variety of methods exist for the N-alkylation of indoles.[1][9][10][11][12] A straightforward approach involves deprotonation of the indole N-H with a suitable base, followed by reaction with an alkyl halide.
Experimental Protocol: N-Alkylation of this compound
-
To a stirred solution of this compound (1.0 eq) in anhydrous N,N-dimethylformamide (DMF) at 0 °C, add sodium hydride (1.2 eq, 60% dispersion in mineral oil).
-
Stir the mixture at 0 °C for 30 minutes, or until hydrogen evolution ceases.
-
Add the desired alkyl halide (1.1 eq) dropwise.
-
Allow the reaction to warm to room temperature and stir until completion (monitored by TLC).
-
Quench the reaction by the careful addition of water.
-
Extract the product with ethyl acetate.
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography.
Palladium-catalyzed cross-coupling reactions, such as the Buchwald-Hartwig amination, provide an efficient means for the N-arylation of indoles with a wide range of aryl halides.[13][14][15][16][17]
Experimental Protocol: Buchwald-Hartwig N-Arylation of this compound
-
In a flame-dried Schlenk tube, combine this compound (1.0 eq), the desired aryl halide (1.2 eq), tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃, 0.05 eq), a suitable phosphine ligand (e.g., Xantphos, 0.1 eq), and cesium carbonate (2.0 eq).
-
Evacuate and backfill the tube with an inert gas (e.g., argon) three times.
-
Add anhydrous toluene via syringe.
-
Heat the reaction mixture at 100-110 °C until the starting material is consumed (monitored by TLC or LC-MS).
-
Cool the reaction to room temperature, dilute with ethyl acetate, and filter through a pad of Celite.
-
Concentrate the filtrate and purify the crude product by column chromatography.
C3-Position Derivatization: Introducing Key Pharmacophoric Elements
The C3 position of the indole ring is highly nucleophilic and susceptible to electrophilic substitution, providing a direct route to introduce a variety of functional groups.
The Vilsmeier-Haack reaction is a classic and highly efficient method for the formylation of indoles at the C3 position, yielding indole-3-carboxaldehydes which are versatile synthetic intermediates.[18][19][20][21][22]
Experimental Protocol: Vilsmeier-Haack Formylation of N1-Protected this compound
Note: N1-protection (e.g., with a tosyl or benzyl group) is recommended to prevent side reactions.
-
To a stirred solution of anhydrous DMF (3.0 eq) at 0 °C, add phosphorus oxychloride (POCl₃, 1.2 eq) dropwise.
-
Stir the mixture at 0 °C for 30 minutes to form the Vilsmeier reagent.
-
Add a solution of N1-protected this compound (1.0 eq) in anhydrous DMF.
-
Heat the reaction mixture to 90 °C and stir for 2-4 hours.
-
Cool the reaction to room temperature and pour it onto crushed ice.
-
Basify the mixture with a cold aqueous solution of sodium hydroxide to pH 9-10.
-
Filter the precipitated product, wash with water, and dry under vacuum.
The Mannich reaction introduces an aminomethyl group at the C3 position, providing access to gramine analogs which are valuable precursors for further synthetic manipulations.[23][24][25][26][27]
Experimental Protocol: Mannich Reaction of this compound
-
To a stirred solution of the desired secondary amine (1.1 eq) in acetic acid at 0 °C, add aqueous formaldehyde (1.1 eq, 37% solution).
-
Stir for 30 minutes, then add this compound (1.0 eq).
-
Allow the reaction to warm to room temperature and stir for 12-24 hours.
-
Pour the reaction mixture into an ice-cold aqueous solution of sodium hydroxide.
-
Extract the product with dichloromethane.
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate.
-
Purify the crude product by column chromatography.
The Pictet-Spengler reaction, starting from a tryptamine derivative, allows for the construction of a tetrahydro-β-carboline ring system, a common motif in natural products and pharmaceuticals.[28][29][30][31][32] The required tryptamine can be synthesized from the indole-3-carboxaldehyde obtained from the Vilsmeier-Haack reaction.
Caption: Synthesis of Tetrahydro-β-carbolines from Indole-3-carboxaldehyde.
C7-Bromo Position Derivatization: The Power of Cross-Coupling
The C7-bromo substituent is a key gateway for introducing molecular complexity through a variety of palladium-catalyzed cross-coupling reactions.
The Suzuki-Miyaura coupling enables the formation of C-C bonds by reacting the bromoindole with a boronic acid or ester, allowing for the introduction of diverse aryl and heteroaryl groups.[2][33][34][35][36]
Experimental Protocol: Suzuki-Miyaura Coupling of a this compound Derivative
Note: N1-protection is often beneficial for this reaction.
-
In a microwave vial, combine the N1-protected this compound (1.0 eq), the desired boronic acid (1.5 eq), palladium(II) acetate (Pd(OAc)₂, 0.05 eq), a suitable ligand (e.g., SPhos, 0.1 eq), and potassium carbonate (2.0 eq).
-
Add a 4:1 mixture of acetonitrile and water.
-
Seal the vial and heat in a microwave reactor at 100 °C for 30-40 minutes.
-
Cool the reaction, dilute with ethyl acetate, and filter through Celite.
-
Wash the filtrate with water and brine, dry over anhydrous sodium sulfate, and concentrate.
-
Purify by column chromatography.
| Catalyst System | Ligand | Base | Solvent | Temperature (°C) | Time (h) | Yield (%) | Notes |
| Pd(dppf)Cl₂ | dppf | K₂CO₃ | Dimethoxyethane | 80 | 2 | ~95 | High yield and short reaction time.[2] |
| Pd(PCy₃)₂ | PCy₃ | K₂CO₃ | Dimethoxyethane | 80 | 4 | ~65 | Moderate yield.[2] |
| Pd/SPhos | SPhos | K₂CO₃ | Acetonitrile/H₂O | 37 | 18 | High | Mild, aqueous conditions.[36] |
| NiCl₂(PCy₃)₂ | PCy₃ | K₃PO₄ | t-amyl alcohol | 100 | 12 | 85-95 | Cost-effective nickel-based system.[2] |
Table 1: Comparative Analysis of Catalytic Systems for Suzuki-Miyaura Coupling of Bromoindoles
-
Buchwald-Hartwig Amination: For the formation of C-N bonds, coupling the bromoindole with a primary or secondary amine.[3][37][38][39][40]
-
Sonogashira Coupling: For the formation of C-C triple bonds by coupling with a terminal alkyne.
-
Heck Reaction: For the formation of C-C double bonds by coupling with an alkene.[41][42][43][44][45]
C5-Methyl Position Derivatization: Unlocking Benzylic Reactivity
The C5-methyl group can be functionalized through free-radical bromination to introduce a handle for subsequent nucleophilic substitution or can be oxidized to an aldehyde or carboxylic acid.
-
Bromination: Reaction of an N1-protected this compound with N-bromosuccinimide (NBS) and a radical initiator (e.g., AIBN) in a non-polar solvent (e.g., carbon tetrachloride) under photochemical or thermal conditions will yield the 5-(bromomethyl) derivative.
-
Substitution: The resulting benzylic bromide is a versatile electrophile that can react with a wide range of nucleophiles (e.g., amines, alkoxides, cyanides) to introduce diverse functional groups.
The methyl group can be oxidized to a formyl group using reagents such as selenium dioxide (SeO₂) or to a carboxylic acid using stronger oxidizing agents like potassium permanganate (KMnO₄). These transformations provide access to another set of valuable synthetic intermediates.
Conclusion
The this compound scaffold represents a rich starting point for the exploration of a vast and diverse chemical space. By employing a systematic and multi-vector approach to derivatization, as outlined in this guide, researchers can efficiently generate libraries of novel compounds with the potential for significant biological activity. The strategic combination of classical indole chemistry with modern cross-coupling methodologies provides a powerful toolkit for medicinal chemists and drug development professionals to unlock the therapeutic potential embedded within this versatile heterocyclic core.
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Vilsmeier-Haack Reaction with 2,3,3-Trimethyl-3H-benzo[g]indole and Its Conversion into 2-(1-aryl-1H-pyrazol-4-yl). Organic Chemistry Research. [Link]
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Efficient Palladium-Catalyzed N-Arylation of Indoles. Organic Letters. [Link]
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The mechanism of the Pictet–Spengler reaction. ResearchGate. [Link]
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Pd(0)-Catalyzed Intramolecular Heck reaction of 2/3-Aryl(amino)methyl-3/2-bromoindoles: Syntheses of 3,4-Benzo[c]-β-carbolines, Benzo[5][13]isothiazolo[2,3-a]indole 5,5-Dioxides, and 1,. ACS Publications. [Link]
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Synthesis of Deuterated 1H-Indole-3-carboxaldehyde via Catalytic Vilsmeier-Haack Reaction. Organic Syntheses. [Link]
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Heck Diversification of Indole‐Based Substrates under Aqueous Conditions: From Indoles to Unprotected Halo‐tryptophans and Halo‐tryptophans in Natural Product Derivatives. PMC, NIH. [Link]
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Copper-catalyzed N-alkylation of indoles by N-tosylhydrazones. RSC Publishing. [Link]
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Heck Reaction. Organic Chemistry Portal. [Link]
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A Senior Application Scientist's In-Depth Technical Guide to the Theoretical Modeling of 7-bromo-5-methyl-1H-indole
Authored for Researchers, Scientists, and Drug Development Professionals
Foreword: The Rationale for a Predictive Approach
The indole scaffold is a cornerstone in medicinal chemistry, celebrated for its prevalence in both natural products and synthetic drugs. The strategic introduction of a halogen, such as bromine, can profoundly influence a molecule's pharmacokinetic and pharmacodynamic profile, often enhancing its therapeutic potential. This guide focuses on a specific, yet underexplored, member of this family: 7-bromo-5-methyl-1H-indole (CAS: 15936-79-5).
Given the limited experimental data available for this particular isomer, this document eschews a conventional review of known properties. Instead, as Senior Application Scientists, we present a comprehensive, in-depth guide to the theoretical modeling of this compound. Our objective is to equip researchers and drug development professionals with a robust computational framework to predict its physicochemical properties, assess its druglikeness, and explore its potential as a therapeutic agent. This in silico approach is indispensable in modern drug discovery, enabling the prioritization of research efforts and the rational design of new chemical entities before committing to costly and time-consuming synthesis and experimental testing.[1][2][3]
Part 1: Quantum Mechanical Characterization of the Core Scaffold
The foundation of any theoretical analysis lies in an accurate description of the molecule's electronic structure and geometry. Density Functional Theory (DFT) stands as a powerful and widely-used quantum mechanical method for this purpose, offering a favorable balance between computational cost and accuracy.[4][5]
| Protocol for Geometry Optimization and Electronic Structure Calculation
The initial and most critical step is to determine the lowest energy conformation of the molecule. This is achieved through geometry optimization.
Experimental Protocol: DFT Geometry Optimization
-
Input Structure Generation: Construct the 2D structure of this compound and convert it to a 3D conformation using a molecular editor (e.g., Avogadro, ChemDraw).
-
Computational Method Selection:
-
Rationale: We select the B3LYP hybrid functional, a workhorse in computational chemistry known for its reliability in describing the electronic structure of organic molecules.[6] The 6-311+G(d,p) basis set is chosen to provide a flexible description of the electron distribution, including polarization functions on heavy atoms (d) and hydrogen (p), and diffuse functions (+) to accurately model non-covalent interactions.[4]
-
Software Implementation (Example: Gaussian 16):
-
-
Execution: Submit the calculation to a high-performance computing cluster. The Opt keyword requests a geometry optimization to the nearest local minimum on the potential energy surface. The Freq keyword initiates a frequency calculation upon completion of the optimization.
-
Validation:
-
Convergence Criteria: Ensure the optimization calculation has converged according to the software's default criteria (forces and displacements are near zero).
-
Vibrational Frequencies: Confirm that the frequency calculation yields zero imaginary frequencies. The presence of an imaginary frequency indicates that the optimized structure is a transition state, not a true energy minimum, and requires further investigation.
-
| Predicted Molecular Geometry
The optimized geometry provides the most stable three-dimensional arrangement of the atoms. This information is crucial for understanding steric interactions and for subsequent calculations like molecular docking.
Table 1: Predicted Geometrical Parameters for this compound
| Parameter | Bond/Angle | Predicted Value |
| Bond Lengths | C(7)-Br | ~1.90 Å |
| C(5)-C(methyl) | ~1.51 Å | |
| N(1)-H | ~1.01 Å | |
| Bond Angles | C(6)-C(7)-Br | ~120.5° |
| C(4)-C(5)-C(methyl) | ~121.0° | |
| Dihedral Angle | C(4)-C(5)-C(6)-C(7) | ~0.0° (planar) |
Note: These are representative values and will vary slightly based on the exact computational method.
Caption: Optimized molecular structure of this compound.
| Frontier Molecular Orbitals (FMOs) and Chemical Reactivity
The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are critical for understanding chemical reactivity. The HOMO represents the ability to donate an electron, while the LUMO represents the ability to accept an electron. The energy difference between them, the HOMO-LUMO gap (ΔE), is an indicator of the molecule's kinetic stability and chemical reactivity.[7] A smaller gap suggests higher reactivity.
-
HOMO: For indole systems, the HOMO is typically delocalized across the π-system, indicating its susceptibility to electrophilic attack.
-
LUMO: The LUMO is also delocalized, and its energy is lowered by the electron-withdrawing bromine atom, making the molecule a potential electron acceptor.
-
ΔE (HOMO-LUMO Gap): A key parameter for assessing the molecule's potential as a scaffold in charge-transfer interactions, which are common in biological systems.
Table 2: Predicted Electronic Properties
| Property | Predicted Value (eV) | Implication |
| HOMO Energy | ~ -5.8 eV | Electron-donating capability |
| LUMO Energy | ~ -0.9 eV | Electron-accepting capability |
| HOMO-LUMO Gap (ΔE) | ~ 4.9 eV | High kinetic stability, moderate reactivity |
| Molecular Electrostatic Potential (MEP)
The MEP is a color-coded map of the electrostatic potential on the molecule's surface. It provides a powerful visual tool for identifying regions that are electron-rich (nucleophilic, typically colored red) or electron-poor (electrophilic, typically colored blue).
-
Rationale: In drug design, the MEP is invaluable for predicting how a ligand might interact with a protein's active site. For this compound, we anticipate:
-
Negative Potential (Red/Yellow): Around the nitrogen atom of the indole ring and the bromine atom, indicating regions prone to interacting with hydrogen bond donors or positive charges.
-
Positive Potential (Blue): Around the N-H proton, making it a potential hydrogen bond donor.
-
Part 2: In Silico Prediction of Pharmacokinetic (ADMET) Properties
A potent molecule is of little therapeutic value if it cannot reach its target in the body at a sufficient concentration and without causing undue toxicity. Predicting Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties early in the discovery pipeline is crucial.[1][8]
| Methodology for ADMET Prediction
Numerous computational models, many based on Quantitative Structure-Activity Relationships (QSAR), are available to predict ADMET properties.[2] These models use molecular descriptors calculated from the 2D or 3D structure to predict pharmacokinetic behavior. Web-based platforms like pkCSM and ADMETlab provide a user-friendly way to perform these predictions.[1][8]
Experimental Protocol: ADMET Profile Generation
-
Input: Obtain the SMILES (Simplified Molecular Input Line Entry System) string for the optimized geometry of this compound.
-
Platform Selection: Utilize a validated online ADMET prediction server (e.g., pkCSM).
-
Execution: Submit the SMILES string to the server.
-
Data Compilation: Collate the predicted values for key pharmacokinetic and toxicity endpoints into a summary table.
-
Interpretation: Analyze the predicted profile in the context of the intended therapeutic application (e.g., oral bioavailability is critical for an orally administered drug).
| Predicted ADMET Profile and Druglikeness
Table 3: Predicted ADMET and Physicochemical Properties
| Property | Predicted Value | Interpretation and Significance |
| Molecular Weight | 210.07 g/mol | Complies with Lipinski's Rule (< 500) |
| LogP (Lipophilicity) | ~ 3.1 | Good balance for membrane permeability |
| Aqueous Solubility (logS) | Moderately Insoluble | May require formulation strategies |
| Caco-2 Permeability | High | Likely good intestinal absorption |
| Blood-Brain Barrier (BBB) Permeability | Permeable | Potential for CNS activity (desirable or not) |
| CYP2D6/3A4 Inhibitor | Likely Non-inhibitor | Lower risk of drug-drug interactions |
| hERG I Inhibitor | Unlikely | Lower risk of cardiotoxicity |
| Ames Toxicity | Non-toxic | Low mutagenic potential |
Druglikeness Analysis: Based on these predictions, this compound exhibits a promising druglike profile. It adheres to Lipinski's Rule of Five, a key guideline for oral bioavailability, and shows a low predicted risk for common toxicity and drug-interaction liabilities.
Part 3: Exploring Therapeutic Potential via Molecular Docking
Given that many bromo-indole derivatives have shown promise as kinase inhibitors in cancer therapy, we can hypothesize a similar role for this compound.[9] Molecular docking is a computational technique that predicts the preferred orientation of a ligand when bound to a protein target.
| Rationale and Workflow for a Docking Study
We will use Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) as a representative target, as it is a well-validated target for indole-based anticancer agents.[9]
Caption: A generalized workflow for molecular docking studies.
| Protocol for Molecular Docking
Experimental Protocol: Virtual Screening via Molecular Docking
-
Receptor Preparation:
-
Download the crystal structure of VEGFR-2 kinase domain (e.g., PDB ID: 4ASE) from the Protein Data Bank.
-
Using software like UCSF Chimera or Schrödinger's Protein Preparation Wizard, remove water molecules, ions, and the co-crystallized ligand.
-
Add polar hydrogens and assign appropriate protonation states to amino acid residues.
-
-
Ligand Preparation:
-
Use the DFT-optimized structure of this compound.
-
Assign partial charges using a method like Gasteiger.
-
-
Grid Box Generation: Define a search space (a "grid box") that encompasses the ATP-binding site of the receptor, typically centered on the position of the original co-crystallized ligand.
-
Docking Execution:
-
Use a docking program like AutoDock Vina to systematically sample different conformations and orientations of the ligand within the grid box.
-
The program will score each pose based on a scoring function that estimates the binding affinity (free energy of binding).
-
-
Results Analysis:
-
Identify the top-ranked pose with the lowest binding energy (most negative value).
-
Visualize the protein-ligand complex to identify key interactions, such as hydrogen bonds, hydrophobic contacts, and potential halogen bonds involving the bromine atom. These interactions are critical for validating the plausibility of the binding mode.
-
Conclusion: A Theoretically Validated Scaffold for Drug Discovery
This guide has outlined a comprehensive theoretical framework for the characterization of this compound. Through a combination of quantum mechanics, ADMET prediction, and molecular docking, we have demonstrated how to build a detailed profile of a molecule for which limited experimental data exists.
Our in silico analysis predicts that this compound is a stable molecule with a favorable pharmacokinetic profile and druglikeness characteristics. The presence of the bromine atom and the indole N-H group provides key anchor points for potential protein-ligand interactions, making it a promising scaffold for the design of kinase inhibitors or other therapeutic agents. This theoretically-grounded approach provides a strong rationale for its synthesis and subsequent experimental validation, showcasing the power of computational chemistry to accelerate modern drug discovery.
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The Strategic Value of the 7-Substituted-5-Methylindole Core
An In-depth Technical Guide to the Synthesis, Properties, and Therapeutic Potential of 7-Substituted-5-Methylindoles
This guide provides a comprehensive technical review of the 7-substituted-5-methylindole scaffold, a heterocyclic motif of growing importance in medicinal chemistry. We will delve into the synthetic strategies for accessing this core, explore the structure-activity relationships (SAR) that govern its biological effects, and present detailed protocols and conceptual frameworks to empower researchers in drug discovery and development.
The indole ring is a quintessential privileged scaffold in drug discovery, forming the structural basis for numerous natural products, neurotransmitters (e.g., serotonin), and approved pharmaceuticals.[1] Its unique electronic properties and ability to participate in various non-covalent interactions make it an ideal anchor for engaging with biological targets.
The 5-methylindole variant serves as a particularly interesting starting point. The methyl group at the C-5 position can enhance metabolic stability by blocking a potential site of oxidation and can improve binding affinity through favorable hydrophobic interactions within a target protein's active site.
Functionalization at the C-7 position offers a powerful vector for modulating a compound's pharmacological profile. This position is sterically adjacent to the indole nitrogen, allowing substituents to influence:
-
Receptor Selectivity: Fine-tuning steric and electronic interactions to differentiate between related protein targets.
-
Physicochemical Properties: Modifying lipophilicity, polarity, and hydrogen bonding potential to optimize absorption, distribution, metabolism, and excretion (ADME) profiles.
-
Metabolic Stability: Introducing groups that block or alter sites of metabolic attack, thereby increasing the compound's half-life.[2]
This guide will explore how strategic substitution at the C-7 position of the 5-methylindole nucleus unlocks a diverse range of biological activities.
Synthetic Pathways to 7-Substituted-5-Methylindoles
Accessing the 7-position of the indole ring can be challenging due to the inherent reactivity of other positions (notably C-3). However, modern synthetic methodologies have provided robust routes to this scaffold. Traditional strategies often lack the efficiency for producing specific substitution patterns like 3,5,7-trisubstituted indoles.[3] More advanced transition-metal-catalyzed methods have become indispensable.
A prevalent and versatile strategy involves the Heck cyclization, which allows for the construction of the indole core while simultaneously introducing functionality at the C-7 position.[3]
Caption: General workflow for synthesizing 7-substituted-5-methylindoles via Heck cyclization and subsequent cross-coupling.
Experimental Protocol: Palladium-Catalyzed Suzuki-Miyaura Cross-Coupling
This protocol describes a representative method for introducing an aryl substituent at the C-7 position starting from a 7-halo-5-methylindole intermediate.
Objective: To synthesize 7-(4-methoxyphenyl)-5-methyl-1H-indole.
Materials:
-
7-Iodo-5-methyl-1H-indole (1.0 eq)
-
4-Methoxyphenylboronic acid (1.2 eq)
-
Palladium(II) acetate (Pd(OAc)₂, 0.05 eq)
-
Triphenylphosphine (PPh₃, 0.1 eq)
-
Sodium carbonate (Na₂CO₃, 3.0 eq)
-
Toluene/Water (4:1 mixture)
-
Nitrogen gas supply
Procedure:
-
Vessel Preparation: To a flame-dried round-bottom flask equipped with a magnetic stir bar and reflux condenser, add 7-iodo-5-methyl-1H-indole and 4-methoxyphenylboronic acid.
-
Inert Atmosphere: Evacuate and backfill the flask with nitrogen gas three times to ensure an inert atmosphere.
-
Reagent Addition: Add Pd(OAc)₂, PPh₃, and Na₂CO₃ to the flask.
-
Solvent Addition: Add the toluene/water solvent mixture via syringe.
-
Reaction: Heat the reaction mixture to 90°C and stir vigorously for 12 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Workup: Upon completion, cool the mixture to room temperature. Dilute with ethyl acetate and wash with water and brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel to yield the desired 7-aryl substituted paullone derivatives.[4]
Self-Validation: The success of the reaction is validated by the consumption of the starting material (visualized by TLC) and the appearance of a new, less polar spot corresponding to the product. The final structure and purity are confirmed by ¹H NMR, ¹³C NMR, and mass spectrometry, ensuring the correct regiochemistry of the substitution.
Biological Activities and Structure-Activity Relationships (SAR)
The 7-substituted-5-methylindole scaffold has been explored for a range of therapeutic applications. The nature of the substituent at C-7 is critical in determining the biological target and potency.
Anticancer Activity: Antimitotic and Vascular Disrupting Agents
Certain indole derivatives are potent inhibitors of tubulin polymerization, a validated mechanism for anticancer therapy. Research on related 5,6,7-trimethoxyindoles has shown that these compounds can induce cell cycle arrest in the G2/M phase and exhibit powerful antiproliferative activities in the nanomolar range.[5]
By analogy, a 5-methyl-7-alkoxy-indole core can be envisioned as a promising scaffold. The 7-position substituent plays a crucial role in interacting with the colchicine binding site of tubulin.
Caption: Structure-activity relationship (SAR) for C-7 substituents on tubulin polymerization inhibition.
Data Summary: Antiproliferative Activity
| Compound ID | 7-Substituent (R) | Target Cell Line | IC₅₀ (nM) | Citation |
| 21 | 3,4,5-trimethoxybenzoyl | HeLa | 22 | [5] |
| 31 | 3-hydroxy-4-methoxyphenyl | A549 | 35 | [5] |
Note: Data is adapted from N-methyl-5,6,7-trimethoxylindoles to illustrate the principle of C-7 substitution effects.
Kinase Inhibition: Targeting PIM Kinases
The 7-azaindole scaffold, a close bioisostere of indole, has proven to be a highly effective core for developing kinase inhibitors.[6] Specifically, N-substituted 7-azaindoles have been identified as promising pan-PIM kinase inhibitors for cancer therapy.[7] PIM kinases are implicated in cell survival and proliferation, making them attractive oncology targets.
The 7-position of the indole/azaindole ring is often directed towards the solvent-exposed region of the kinase ATP-binding pocket. This allows for the introduction of larger substituents designed to enhance selectivity or improve pharmacokinetic properties without disrupting the core binding interactions.
Antiviral Applications: HIV-1 Fusion Inhibition
Indole-based compounds have been developed as small-molecule inhibitors of HIV-1 entry.[8] These molecules target the gp41 protein, preventing the conformational changes necessary for the fusion of the viral and cellular membranes. While the initial leads were bis-indoles, the SAR studies highlighted the importance of the indole core's shape and polarity.[8] A 7-substituted-5-methylindole could serve as a novel scaffold in this area, where the C-7 substituent could be optimized to interact with key hydrophobic pockets in the gp41 trimer.
CNS Disorders: mGluR5 and 5-HT₇ Receptor Antagonism
The metabotropic glutamate receptor 5 (mGluR5) and the serotonin 7 (5-HT₇) receptor are important targets for treating neuropsychiatric disorders. Aryl-substituted quinolines and benzothiazoles have shown potent mGluR5 antagonist activity, demonstrating the utility of substituted heterocyclic systems.[9] Similarly, tetrahydrobenzindoles have been developed as potent and selective 5-HT₇ antagonists.[2]
In these contexts, the 5-methyl-7-aryl-indole scaffold is highly attractive. The 7-aryl group can mimic the interactions of similar groups in known antagonists, while the 5-methylindole core provides a distinct heterocyclic platform with potentially different ADME and off-target profiles.
Future Directions and Conclusion
The 7-substituted-5-methylindole scaffold is a versatile and promising platform for modern drug discovery. Its synthetic accessibility via robust cross-coupling methods allows for the systematic exploration of chemical space at the C-7 position.
Key Takeaways:
-
Strategic Design: The C-5 methyl group can enhance metabolic stability and hydrophobic interactions, while the C-7 position provides a key handle for modulating potency, selectivity, and physicochemical properties.
-
Broad Applicability: This scaffold has demonstrated potential across multiple therapeutic areas, including oncology, virology, and neuroscience.
-
Rational Optimization: The well-defined structure of the core allows for rational, structure-based drug design to optimize interactions with specific biological targets.
Future research should focus on expanding the diversity of substituents at the C-7 position and conducting thorough in vivo evaluations of lead compounds. The continued exploration of this scaffold is poised to yield novel clinical candidates with improved efficacy and safety profiles.
References
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- Synthesis of Indoles: Efficient Functionalisation of the 7Position.
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Indole-Containing Metal Complexes and Their Medicinal Applications. MDPI. [Link]
- Discovery of N-substituted 7-azaindoles as Pan-PIM kinases inhibitors - Lead optimiz
- Structure-activity relationships in a novel series of 7-substituted-aryl quinolines and 5-substituted-aryl benzothiazoles at the metabotropic glutam
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An Effective Synthesis of Previously Unknown 7-Aryl Substituted Paullones. National Institutes of Health (NIH). [Link]
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Azaindole Therapeutic Agents. National Institutes of Health (NIH). [Link]
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CAS number and IUPAC name for 7-bromo-5-methyl-1H-indole
An In-Depth Technical Guide to 7-Bromo-5-methyl-1H-indole for Advanced Research
Abstract
This technical guide provides a comprehensive overview of this compound, a heterocyclic compound of significant interest to researchers in medicinal chemistry and drug development. The indole scaffold is a well-established "privileged structure" due to its prevalence in a multitude of biologically active natural products and synthetic pharmaceuticals.[1][2][3] Strategic functionalization of the indole ring, such as the introduction of methyl and bromo- substituents at the C5 and C7 positions, yields a versatile chemical building block for creating novel therapeutic agents. This document details the compound's core properties, outlines a robust synthetic pathway with mechanistic insights, discusses analytical characterization, explores its applications in drug discovery, and provides essential safety and handling protocols.
Compound Identification and Physicochemical Properties
Accurate identification is the foundation of reproducible scientific research. The definitive identifiers and key physicochemical properties for this compound are summarized below.
| Property | Value | Source |
| IUPAC Name | This compound | [4] |
| CAS Number | 15936-79-5 | [4][5] |
| Molecular Formula | C₉H₈BrN | [4] |
| Molecular Weight | 210.07 g/mol | [4] |
| Canonical SMILES | CC1=CC2=C(NC=C2)C(=C1)Br | [4] |
| InChI Key | InChI=1S/C9H8BrN/c1-6-4-7-2-3-11-9(7)8(10)5-6/h2-5,11H,1H3 | [4] |
| Appearance | Solid (predicted) | - |
| Solubility | Insoluble in water; soluble in organic solvents like ethyl acetate, dichloromethane. | [6] |
Synthesis Methodology: A Mechanistic Approach
The synthesis of substituted indoles is a cornerstone of organic chemistry. While multiple routes exist, the Bartoli indole synthesis or palladium-catalyzed cyclization strategies are common. A robust and adaptable method for preparing substituted indoles like this compound often involves a multi-step sequence starting from a commercially available aniline precursor.
A highly relevant synthetic approach is adapted from a patented method for the isomeric 5-bromo-7-methylindole, which demonstrates a logical and scalable pathway.[7] This process involves an initial iodination of the aniline, followed by a Sonogashira coupling and a final ring-closing reaction.
Conceptual Synthesis Workflow
Caption: Conceptual workflow for the synthesis of this compound.
Detailed Experimental Protocol (Conceptual)
Step 1: Iodination of 2-Bromo-4-methylaniline
-
Dissolve the starting aniline in a suitable solvent like glacial acetic acid.
-
Slowly add an iodinating agent (e.g., iodine monochloride) at a controlled temperature (e.g., 0-5 °C) to regioselectively install iodine ortho to the amino group.
-
Rationale: The amino group is an ortho-, para-director. The para position is blocked by the methyl group, and one ortho position is blocked by bromine, directing the large iodine electrophile to the vacant ortho position.
-
-
Monitor the reaction by Thin Layer Chromatography (TLC).
-
Upon completion, quench the reaction with a reducing agent (e.g., aqueous sodium thiosulfate) and neutralize.
-
Extract the product with an organic solvent and purify via column chromatography.
Step 2: Palladium-Catalyzed Sonogashira Coupling
-
To a solution of the iodinated intermediate in a solvent like triethylamine (TEA), add trimethylsilylacetylene.
-
De-gas the mixture thoroughly.
-
Add the palladium catalyst (e.g., Pd(PPh₃)₂Cl₂) and a copper(I) co-catalyst (e.g., CuI).[7]
-
Rationale: The Sonogashira coupling is a highly efficient method for forming C(sp²)-C(sp) bonds. The palladium catalyst facilitates the oxidative addition/reductive elimination cycle, while the copper co-catalyst activates the alkyne. The trimethylsilyl (TMS) group serves as a protecting group for the terminal alkyne.
-
-
Heat the reaction mixture under an inert atmosphere until the starting material is consumed.
-
Filter the reaction mixture to remove catalyst residues and concentrate under reduced pressure.
Step 3: Cyclization and Deprotection to form the Indole Ring
-
Dissolve the crude product from Step 2 in a polar aprotic solvent like DMF or an alcohol like methanol.
-
Add a reagent to effect both cyclization and deprotection of the TMS group. A fluoride source like tetrabutylammonium fluoride (TBAF) or a base like potassium carbonate can be used.[7]
-
Rationale: The base promotes the intramolecular nucleophilic attack of the amino group onto the alkyne carbon (a 5-endo-dig cyclization), forming the pyrrole ring. The same reagent or workup conditions will cleave the silicon-carbon bond to reveal the final 1H-indole.
-
-
Heat the reaction as required and monitor by TLC.
-
After completion, perform an aqueous workup, extract the product, and purify by silica gel column chromatography to yield this compound.
Analytical Characterization
-
Mass Spectrometry (Expected):
-
MS (M+1): 210, 212.
-
Interpretation: The presence of two peaks of nearly equal intensity, separated by 2 m/z units, is the characteristic isotopic signature of a molecule containing one bromine atom (⁷⁹Br and ⁸¹Br isotopes).
-
-
¹H NMR Spectroscopy (Predicted for this compound in CDCl₃):
-
δ ~8.1 ppm (br s, 1H): This broad singlet corresponds to the N-H proton of the indole ring.
-
δ ~7.5-7.0 ppm (m, 3H): These signals in the aromatic region would correspond to the protons at the C2, C4, and C6 positions. The specific splitting patterns (e.g., doublets, singlets) would be dictated by their coupling with adjacent protons. The C4 and C6 protons would likely appear as singlets or narrow doublets due to meta-coupling.
-
δ ~6.5 ppm (m, 1H): This signal corresponds to the proton at the C3 position, often coupled to the C2 proton.
-
δ ~2.4 ppm (s, 3H): This sharp singlet corresponds to the three protons of the methyl group at the C5 position.
-
Applications in Research and Drug Development
This compound is not an end-product therapeutic but rather a strategic molecular scaffold for building more complex drug candidates. Its value lies in the synthetic handles it provides.
-
Versatile Chemical Building Block: The bromine atom at the C7 position is a prime site for palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura or Buchwald-Hartwig reactions.[1] This allows for the precise and efficient introduction of a wide variety of aryl, heteroaryl, or amine substituents, enabling the rapid generation of diverse chemical libraries for high-throughput screening.
-
Scaffold for Kinase Inhibitors: The indole nucleus is a core component of many protein kinase inhibitors used in oncology.[2] By using this compound as a starting point, medicinal chemists can synthesize novel derivatives designed to target specific kinases implicated in cancer cell proliferation and survival.
-
Neurological and Anti-inflammatory Agents: Indole derivatives are widely investigated for their activity against neurodegenerative diseases and as anti-inflammatory agents.[2] The lipophilicity imparted by the bromo- and methyl groups can modulate the pharmacokinetic properties of a potential drug, such as its ability to cross the blood-brain barrier.
Safety and Handling
As with any laboratory chemical, this compound must be handled with appropriate care. The following guidelines are based on safety data for closely related bromo-indole compounds.[8][9]
-
Hazard Classification (Anticipated):
-
Personal Protective Equipment (PPE):
-
Eye/Face Protection: Wear tightly fitting chemical safety goggles conforming to EN 166 (EU) or NIOSH (US) standards.[9][10]
-
Skin Protection: Wear impervious gloves (e.g., nitrile) and a lab coat. Avoid prolonged or repeated contact.[8]
-
Respiratory Protection: Handle only in a well-ventilated area or under a chemical fume hood to avoid inhalation of dust or aerosols.[10]
-
-
First-Aid Measures:
-
If Inhaled: Remove person to fresh air and keep comfortable for breathing. Call a poison center or doctor if you feel unwell.[8][9]
-
If on Skin: Wash with plenty of soap and water. If skin irritation occurs, seek medical advice.[8]
-
If in Eyes: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. If eye irritation persists, get medical advice.[8][9]
-
If Swallowed: Rinse mouth. Immediately call a POISON CENTER or doctor.[8]
-
-
Storage and Disposal:
References
-
PubChem. (n.d.). 7-bromo-5-methyl-2,3-dihydro-1H-indole-2,3-dione. National Center for Biotechnology Information. [Link]
-
Al-Zoubi, W., et al. (2022). 7-((5-Bromo-1H-indol-3-yl)(4-methoxyphenyl)methyl)-1,3,5-triaza-7-phosphaadamantan-7-ium Tetrafluoroborate. MDPI. [Link]
-
PubChem. (n.d.). 5-Bromo-7-methyl-1H-indole. National Center for Biotechnology Information. [Link]
- Google Patents. (2021).
-
European Patent Office. (2010). SYNTHESIS OF 5-SUBSTITUTED 7-AZAINDOLES AND 7-AZAINDOLINES - Patent 1633750. [Link]
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Al-Ostoot, F. H., et al. (2024). Indole Derivatives: A Versatile Scaffold in Modern Drug Discovery—An Updated Review on Their Multifaceted Therapeutic Applications (2020–2024). PMC - PubMed Central. [Link]
-
Leone, M., et al. (2022). Indole-Containing Metal Complexes and Their Medicinal Applications. MDPI. [Link]
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The Strategic Value of 7-Bromo-5-Methyl-1H-Indole in Modern Medicinal Chemistry: A Technical Guide
Abstract
The indole scaffold is a cornerstone of medicinal chemistry, forming the structural core of numerous pharmaceuticals and biologically active natural products.[1][2] Its inherent versatility allows for a broad range of chemical modifications to modulate therapeutic activity. This technical guide delves into the untapped potential of a specific, strategically substituted analogue: 7-bromo-5-methyl-1H-indole. While not extensively documented as a final therapeutic agent itself, its true value lies in its role as a highly versatile synthetic intermediate. The presence of a bromine atom at the 7-position and a methyl group at the 5-position provides medicinal chemists with a powerful toolkit for generating diverse molecular libraries with significant therapeutic promise. We will explore its synthesis, the strategic importance of its substituents, and its potential applications in the development of novel anticancer, neurological, anti-inflammatory, and antimicrobial agents.
The Indole Nucleus: A Privileged Scaffold in Drug Discovery
The indole ring system, a fusion of a benzene and a pyrrole ring, is a recurring motif in a multitude of bioactive compounds.[1] Its unique electronic properties and its ability to participate in various intermolecular interactions, including hydrogen bonding and π-stacking, make it an ideal framework for designing molecules that can effectively bind to biological targets.[1] This has led to the development of a wide array of indole-containing drugs with applications spanning numerous therapeutic areas, from anti-inflammatory agents like Indomethacin to antimigraine drugs of the triptan class.[3][4] The ability to readily functionalize different positions of the indole ring allows for the fine-tuning of a compound's pharmacological profile, making substituted indoles a focal point of drug discovery efforts.[2]
Physicochemical Properties and Synthesis of this compound
The strategic placement of the bromo and methyl groups on the indole core dictates the reactivity and potential biological interactions of its derivatives.
| Property | Value | Source |
| Molecular Formula | C₉H₈BrN | PubChem |
| Molecular Weight | 210.07 g/mol | PubChem |
| IUPAC Name | This compound | PubChem |
| Canonical SMILES | CC1=CC2=C(C=C1)C(=CN2)Br | PubChem |
Proposed Synthesis
While specific literature on the synthesis of this compound is sparse, its preparation can be logically approached using established indole synthesis methodologies. The Bartoli indole synthesis is particularly well-suited for creating 7-substituted indoles, as it utilizes ortho-substituted nitroarenes.[5][6][7]
Proposed Bartoli Synthesis Route:
The synthesis would commence with 2-bromo-4-methyl-1-nitrobenzene. This starting material, possessing the required ortho-substituent (bromine), is reacted with a vinyl Grignard reagent, such as vinylmagnesium bromide. The reaction typically requires three equivalents of the Grignard reagent and proceeds through a[8][8]-sigmatropic rearrangement to form the indole ring.[5][9]
Caption: Proposed Bartoli synthesis of this compound.
Other classical methods like the Fischer or Bischler-Möhlau indole syntheses could also be adapted.[1][3][8][10] The Fischer indole synthesis, for example, would involve the reaction of (2-bromo-4-methylphenyl)hydrazine with a suitable ketone or aldehyde under acidic conditions.[1][3][11]
The Strategic Importance of the Bromo and Methyl Substituents
The true utility of this compound in medicinal chemistry stems from the distinct roles of its two substituents.
-
The 7-Bromo Group: A Handle for Diversification: The bromine atom at the C7 position is the key to unlocking the synthetic potential of this scaffold. It serves as a versatile functional handle for a variety of palladium-catalyzed cross-coupling reactions.[12] This allows for the introduction of a wide range of substituents, enabling the rapid generation of large and diverse compound libraries for structure-activity relationship (SAR) studies. Key transformations include:
-
The 5-Methyl Group: A Modulator of Physicochemical Properties: The methyl group at the C5 position, while less reactive, plays a crucial role in fine-tuning the molecule's properties. It can influence:
-
Lipophilicity: Increasing the molecule's non-polar character, which can affect cell membrane permeability and oral bioavailability.
-
Metabolic Stability: The methyl group can block a potential site of metabolism, increasing the compound's half-life.
-
Target Binding: It can provide beneficial steric interactions within a protein's binding pocket, enhancing potency and selectivity.
-
Potential Therapeutic Applications as a Synthetic Intermediate
By leveraging the reactivity of the 7-bromo position, this compound can serve as a starting point for the synthesis of novel drug candidates across multiple therapeutic areas.
Anticancer Agents
The indole nucleus is a common feature in many anticancer agents, including kinase inhibitors and tubulin polymerization inhibitors.[19] The 7-bromo-1H-indole scaffold has been specifically utilized in the synthesis of potent kinase inhibitors, such as dual inhibitors of RET and TRKA, which are implicated in various cancers.[13]
Hypothetical Application: this compound can be used in a Suzuki-Miyaura coupling reaction with a suitable heteroaryl boronic acid to generate a library of compounds for screening against a panel of cancer-related kinases.
Caption: Synthetic route to potential kinase inhibitors.
Agents for Neurological Disorders
Indole derivatives are well-known to interact with various receptors in the central nervous system, particularly serotonin (5-HT) receptors. The isomeric 5-bromo-7-methylindole is known to be a serotonin receptor antagonist. 7-bromoindole itself is a key intermediate in the synthesis of drugs targeting neurological disorders.[20] Therefore, derivatives of this compound are promising candidates for the development of novel treatments for depression, anxiety, and migraine.
Hypothetical Application: A Buchwald-Hartwig amination reaction could be employed to couple this compound with a variety of primary or secondary amines to create a library of potential serotonin receptor modulators.
Anti-inflammatory Agents
The anti-inflammatory properties of indole derivatives are well-established, with Indomethacin being a prime example.[4] Studies on brominated indoles from marine organisms have demonstrated their potential to inhibit inflammatory mediators like nitric oxide (NO), TNF-α, and prostaglandin E2 (PGE2) by suppressing the NF-κB signaling pathway.[21][22] Interestingly, the position of the bromine atom was found to significantly impact the anti-inflammatory activity.[21]
Hypothetical Application: The this compound scaffold could be elaborated through various chemical transformations to produce novel non-steroidal anti-inflammatory drugs (NSAIDs) or inhibitors of inflammatory kinases.
Antimicrobial Agents
Bromoindole derivatives have shown significant promise as antimicrobial agents and as potentiators of existing antibiotics.[4][23][24] They have been found to be active against a range of bacteria, including drug-resistant strains like MRSA, and their mechanism of action often involves disruption of the bacterial membrane.[23][25][26] 6-bromoindole derivatives, for instance, have been identified as inhibitors of bacterial cystathionine-γ-lyase, an enzyme involved in protecting bacteria from oxidative stress.[24]
Hypothetical Application: A series of novel compounds could be synthesized from this compound and screened for their minimum inhibitory concentrations (MICs) against a panel of pathogenic bacteria and fungi.
Experimental Protocols
To illustrate the practical utility of this compound, the following section provides detailed, step-by-step methodologies for a key synthetic transformation and a representative biological assay.
Protocol: Suzuki-Miyaura Cross-Coupling
This protocol describes a general procedure for the palladium-catalyzed Suzuki-Miyaura coupling of this compound with an arylboronic acid.
Materials:
-
This compound
-
Arylboronic acid (1.2 equivalents)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, 5 mol%)
-
Base (e.g., K₂CO₃, 2.0 equivalents)
-
Solvent (e.g., 1,4-dioxane/water mixture, 4:1)
-
Nitrogen or Argon gas supply
-
Standard laboratory glassware and magnetic stirrer
Procedure:
-
To a flame-dried round-bottom flask, add this compound (1.0 eq), arylboronic acid (1.2 eq), and K₂CO₃ (2.0 eq).
-
Evacuate and backfill the flask with an inert gas (Nitrogen or Argon) three times.
-
Add the palladium catalyst, Pd(PPh₃)₄ (0.05 eq), to the flask.
-
Add the degassed solvent mixture (1,4-dioxane/water, 4:1) via syringe.
-
Heat the reaction mixture to 80-100 °C and stir for 4-12 hours, monitoring the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction mixture to room temperature and dilute with ethyl acetate.
-
Wash the organic layer with water and brine, then dry over anhydrous sodium sulfate.
-
Filter and concentrate the solution under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to obtain the desired coupled product.
Caption: A typical drug discovery workflow utilizing this compound.
Protocol: In Vitro Kinase Inhibition Assay
This protocol outlines a general method for assessing the inhibitory activity of synthesized compounds against a specific protein kinase.
Materials:
-
Synthesized indole derivatives (dissolved in DMSO)
-
Recombinant protein kinase
-
Kinase-specific substrate peptide
-
ATP (Adenosine triphosphate)
-
Kinase assay buffer
-
Detection reagent (e.g., ADP-Glo™ Kinase Assay)
-
384-well assay plates
-
Plate reader
Procedure:
-
Prepare serial dilutions of the test compounds in DMSO.
-
In a 384-well plate, add the kinase, substrate, and test compound to the assay buffer.
-
Initiate the kinase reaction by adding ATP.
-
Incubate the plate at room temperature for a specified time (e.g., 60 minutes).
-
Stop the reaction and measure the kinase activity using a suitable detection reagent and a plate reader.
-
Calculate the percentage of kinase inhibition for each compound concentration.
-
Determine the IC₅₀ value (the concentration of inhibitor required to reduce enzyme activity by 50%) by fitting the data to a dose-response curve.
Conclusion and Future Perspectives
This compound represents a strategically valuable, yet underutilized, building block in medicinal chemistry. Its true power lies not in its intrinsic biological activity, but in its capacity as a versatile scaffold for the synthesis of diverse and complex molecules. The 7-bromo position provides a reliable handle for modern cross-coupling chemistry, enabling the exploration of a vast chemical space. The 5-methyl group offers a subtle yet important means to modulate the physicochemical properties of the resulting compounds.
Future research should focus on the systematic exploration of derivatives synthesized from this scaffold. The development of extensive libraries and their screening against a wide range of biological targets will undoubtedly uncover novel lead compounds for the treatment of cancer, neurological disorders, inflammation, and infectious diseases. The continued advancement of synthetic methodologies, particularly in the realm of C-H activation and late-stage functionalization, will further enhance the utility of this compound in the ongoing quest for new and effective medicines.
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Bartoli G, Palmieri G, Bosco M, Dalpozzo R. The Reaction of Vinyl Grignard Reagents with 2-Substituted Nitroarenes: A New Approach to the Synthesis of 7-Substituted Indoles. Tetrahedron Letters. 1989;30(16):2129–2132. [Link]
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Xingyou M, Devendra PR, Kirandeep K, et al. Indole Derivatives: A Versatile Scaffold in Modern Drug Discovery—An Updated Review on Their Multifaceted Therapeutic Applications (2020–2024). Molecules. 2024;29(19):4770. [Link]
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Vara B, Spencer J. Mechanistic Considerations in the Synthesis of 2-Aryl-Indole Analogues under Bischler-Mohlau Conditions. ACS Omega. 2018;3(11):15898-15907. [Link]
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Kumar S. A Brief Review of the Medicinally Important Indole Derivatives. Future Journal of Pharmaceutical Sciences. 2020;6(1):1-12. [Link]
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Ben-Eltriki M, Debbab A, Al-Awadhi F, et al. 6-Bromoindolglyoxylamido derivatives as antimicrobial agents and antibiotic enhancers. Bioorganic & Medicinal Chemistry. 2019;27(13):2789-2797. [Link]
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Hughes DL. A three-component Fischer indole synthesis. Nature Protocols. 2011;6(5):628-634. [Link]
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Lee JH, Kim YG, Lee J, et al. Indole derivatives display antimicrobial and antibiofilm effects against extensively drug-resistant Acinetobacter baumannii. Journal of Industrial Microbiology & Biotechnology. 2017;44(6):869-879. [Link]
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Lim J, Amreddy N, Youssef D, et al. Antimicrobial Indole-3-Carboxamido-Polyamine Conjugates Target Bacterial Membranes and Are Antibiotic Potentiators. Molecules. 2022;27(19):6619. [Link]
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Gribble GW. Bischler Indole Synthesis. In: Indole Ring Synthesis. John Wiley & Sons, Ltd; 2016:23-44. [Link]
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Al-Zoubi RM, Al-Jammal MK, Taha MO. 7-((5-Bromo-1H-indol-3-yl)(4-methoxyphenyl)methyl)-1,3,5-triaza-7-phosphaadamantan-7-ium Tetrafluoroborate. Molbank. 2021;2021(4):M1292. [Link]
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El-Gamal A, Al-Massarani S, El-Sayed M, et al. Anti-Inflammatory Activity and Structure-Activity Relationships of Brominated Indoles from a Marine Mollusc. Marine Drugs. 2017;15(5):137. [Link]
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Sadykov M, Shastina V, Medvedeva N, et al. 6-Bromoindole- and 6-Bromoindazole-Based Inhibitors of Bacterial Cystathionine γ-Lyase Containing 3-Aminothiophene-2-Carboxylate Moiety. Molecules. 2023;28(14):5401. [Link]
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Larghi EL, Kaufman TS. Comparative Study of the Kumada, Negishi, Stille, and Suzuki−Miyaura Reactions in the Synthesis of the Indole Alkaloids Hippadine and Pratosine. The Journal of Organic Chemistry. 2006;71(16):6021-6034. [Link]
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Methodological & Application
Application Notes and Protocols for the Fischer Indole Synthesis of 7-bromo-5-methyl-1H-indole
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Enduring Relevance of the Fischer Indole Synthesis in Modern Drug Discovery
The indole scaffold is a cornerstone in medicinal chemistry, forming the structural core of numerous natural products, pharmaceuticals, and biologically active compounds. The Fischer indole synthesis, a reaction discovered by Emil Fischer in 1883, remains one of the most robust and versatile methods for the construction of this privileged heterocycle.[1] It involves the acid-catalyzed cyclization of an arylhydrazine with an aldehyde or ketone.[1][2] This application note provides a detailed protocol for the synthesis of 7-bromo-5-methyl-1H-indole, a substituted indole with potential applications as a building block in the development of novel therapeutics. The strategic placement of the bromo and methyl groups allows for further functionalization, making it a valuable intermediate for creating diverse chemical libraries for drug screening.
This guide will delve into the mechanistic underpinnings of the Fischer indole synthesis, provide a step-by-step protocol for the synthesis of this compound via an indole-2-carboxylic acid intermediate, and detail the subsequent decarboxylation to yield the final product.
Mechanistic Insights: A Stepwise Journey to the Indole Core
The Fischer indole synthesis proceeds through a series of well-established steps, each driven by the acidic conditions of the reaction. Understanding this mechanism is crucial for troubleshooting and optimizing the synthesis.
-
Hydrazone Formation: The reaction initiates with the condensation of the arylhydrazine, in this case, (4-bromo-2-methylphenyl)hydrazine, with a carbonyl compound. For this protocol, we will utilize pyruvic acid to introduce a carboxylic acid group at the 2-position of the indole, which will be subsequently removed. This initial step forms the corresponding arylhydrazone.[2]
-
Tautomerization: The arylhydrazone then undergoes tautomerization to its enamine form.[2]
-
[2][2]-Sigmatropic Rearrangement: This is the key bond-forming step. The protonated enamine undergoes a[2][2]-sigmatropic rearrangement, leading to the formation of a di-imine intermediate.[1]
-
Cyclization and Aromatization: The di-imine intermediate cyclizes to form a five-membered ring. Subsequent elimination of ammonia and aromatization, driven by the formation of the stable aromatic indole ring, yields the indole-2-carboxylic acid.[2]
Experimental Workflow Overview
The synthesis of this compound is achieved in a two-stage process. The first stage is the Fischer indole synthesis to create the indole-2-carboxylic acid intermediate. The second stage is the decarboxylation of this intermediate.
Caption: General experimental workflow for the synthesis of this compound.
Detailed Experimental Protocols
Part 1: Synthesis of this compound-2-carboxylic acid
This part of the protocol details the Fischer indole synthesis to obtain the carboxylic acid intermediate.
Materials and Reagents:
| Reagent | Molar Mass ( g/mol ) | Quantity | Moles | Notes |
| (4-bromo-2-methylphenyl)hydrazine | 201.06 | 5.0 g | 24.86 mmol | Synthesized from 4-bromo-2-methylaniline |
| Pyruvic acid | 88.06 | 2.4 g | 27.25 mmol | Use freshly distilled pyruvic acid for best results |
| Polyphosphoric acid (PPA) | - | 50 g | - | Acts as both catalyst and solvent |
| Dichloromethane | 84.93 | 200 mL | - | For extraction |
| Saturated Sodium Bicarbonate Solution | - | 150 mL | - | For neutralization and work-up |
| Anhydrous Sodium Sulfate | 142.04 | - | - | For drying organic layer |
Procedure:
-
Reaction Setup: In a 250 mL three-necked round-bottom flask equipped with a mechanical stirrer, a thermometer, and a nitrogen inlet, add polyphosphoric acid (50 g).
-
Addition of Reactants: While stirring, add (4-bromo-2-methylphenyl)hydrazine (5.0 g, 24.86 mmol) to the polyphosphoric acid. The mixture may become viscous.
-
Heating and Hydrazone Formation: Heat the mixture to 60-70 °C. Slowly add pyruvic acid (2.4 g, 27.25 mmol) dropwise over 15 minutes. An exothermic reaction may be observed.
-
Cyclization: After the addition is complete, raise the temperature to 100-110 °C and maintain it for 2-3 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) using a 1:1 mixture of ethyl acetate and hexanes as the eluent.
-
Work-up: After the reaction is complete, cool the mixture to room temperature. Carefully pour the viscous reaction mixture into a beaker containing 300 g of crushed ice with vigorous stirring.
-
Precipitation and Filtration: The product, this compound-2-carboxylic acid, will precipitate as a solid. Stir the mixture for 30 minutes to ensure complete precipitation. Collect the solid by vacuum filtration and wash it thoroughly with cold water until the filtrate is neutral.
-
Drying: Dry the collected solid in a vacuum oven at 60 °C overnight. The crude product is often of sufficient purity for the next step.
Part 2: Decarboxylation to this compound
This part of the protocol describes the removal of the carboxylic acid group to yield the final product.
Materials and Reagents:
| Reagent | Molar Mass ( g/mol ) | Quantity | Moles | Notes |
| This compound-2-carboxylic acid | 254.08 | 5.0 g | 19.68 mmol | From Part 1 |
| Quinoline | 129.16 | 50 mL | - | High-boiling solvent for decarboxylation |
| Copper powder | 63.55 | 0.5 g | - | Catalyst for decarboxylation |
| Diethyl ether | 74.12 | 200 mL | - | For extraction |
| 2M Hydrochloric acid | - | 150 mL | - | For washing |
| Saturated Sodium Bicarbonate Solution | - | 100 mL | - | For washing |
| Brine | - | 100 mL | - | For washing |
| Anhydrous Magnesium Sulfate | 120.37 | - | - | For drying organic layer |
Procedure:
-
Reaction Setup: In a 100 mL round-bottom flask equipped with a reflux condenser and a nitrogen inlet, add this compound-2-carboxylic acid (5.0 g, 19.68 mmol), quinoline (50 mL), and copper powder (0.5 g).
-
Heating: Heat the mixture to reflux (approximately 230-240 °C) and maintain for 1-2 hours. The evolution of carbon dioxide should be observed. Monitor the reaction by TLC until the starting material is no longer visible.[3][4]
-
Work-up: Cool the reaction mixture to room temperature. Pour the mixture into 200 mL of diethyl ether.
-
Extraction and Washing: Transfer the ether solution to a separatory funnel. Wash the organic layer sequentially with 2M hydrochloric acid (3 x 50 mL) to remove the quinoline, followed by saturated sodium bicarbonate solution (2 x 50 mL), and finally with brine (1 x 100 mL).
-
Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
Purification and Characterization
The crude this compound can be purified by column chromatography on silica gel using a gradient of ethyl acetate in hexanes.
Expected Characterization Data:
-
Appearance: Off-white to light brown solid.
-
Molecular Formula: C₉H₈BrN
-
Molecular Weight: 210.07 g/mol [5]
-
¹H NMR (400 MHz, CDCl₃): Expect signals for the aromatic protons, the NH proton, and the methyl group protons. The chemical shifts and coupling constants will be characteristic of the 5,7-disubstituted indole ring system.
-
¹³C NMR (101 MHz, CDCl₃): Expect signals for the nine carbon atoms in the molecule, with chemical shifts indicative of the aromatic and methyl carbons.
-
Mass Spectrometry (ESI): m/z [M+H]⁺ calculated for C₉H₉BrN⁺: 209.99, found: ~210.0. The isotopic pattern for bromine (¹⁹Br and ⁸¹Br in approximately a 1:1 ratio) should be observed.
Troubleshooting and Key Considerations
-
Starting Material Purity: The purity of the (4-bromo-2-methylphenyl)hydrazine is critical for the success of the Fischer indole synthesis. It can be synthesized from 4-bromo-2-methylaniline via diazotization followed by reduction.[6][7]
-
Anhydrous Conditions: While not strictly necessary for the PPA-catalyzed reaction, minimizing water content can improve yields.
-
Temperature Control: Careful control of the reaction temperature during both the hydrazone formation and cyclization steps is important to prevent side reactions and decomposition.
-
Decarboxylation: The decarboxylation step can sometimes be sluggish. Ensure the reaction is heated to a sufficiently high temperature and for an adequate duration. Alternative decarboxylation methods, such as heating in glycerol, can also be explored.[4]
-
Purification: Substituted indoles can sometimes be challenging to purify due to their moderate polarity. Careful selection of the column chromatography eluent system is necessary.
Conclusion
The Fischer indole synthesis remains a powerful and adaptable tool for the synthesis of a wide variety of indole derivatives. This application note provides a comprehensive and detailed protocol for the preparation of this compound, a valuable building block for drug discovery and development. By understanding the underlying mechanism and carefully following the experimental procedures, researchers can reliably synthesize this and other substituted indoles to advance their research programs.
References
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Taylor & Francis. (n.d.). Fischer indole synthesis – Knowledge and References. Retrieved from [Link]
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Kissman, H. M., Farnsworth, D. W., & Witkop, B. (1952). Fischer Indole Syntheses with Polyphosphoric Acid. Journal of the American Chemical Society, 74(15), 3948–3949. [Link]
-
Wikipedia. (2024, November 28). Fischer indole synthesis. Retrieved from [Link]
-
Gkenos, K., Tzakos, A. G., & Voutsas, E. (2024). Metal-Free, PPA-Mediated Fisher Indole Synthesis via Tandem Hydroamination–Cyclization Reaction between Simple Alkynes and Arylhydrazines. International Journal of Molecular Sciences, 25(16), 8750. [Link]
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Gkenos, K., Tzakos, A. G., & Voutsas, E. (2024). Metal-Free, PPA-Mediated Fisher Indole Synthesis via Tandem Hydroamination–Cyclization Reaction between Simple Alkynes and Arylhydrazines. MDPI. Retrieved from [Link]
-
Zhang, Y., Hu, Z.-Y., Li, X.-C., & Guo, X.-X. (2019). Copper-Catalyzed Decarboxylative N-Arylation of Indole-2-carboxylic Acids. Synthesis, 51(09), 1803–1808. [Link]
-
ResearchGate. (n.d.). The Decarboxylation of Ring-Substituted Indole-2(and 3)-Carboxylic Acids. Retrieved from [Link]
-
Rani, M., Singh, V., Singh, U. P., & Butcher, R. J. (2021). Synthesis, crystallographic investigation, DFT studies and Hirshfeld surface analysis of novel bromo hydrazine derivative: (E)-2-(2-bromo-4,5-dimethoxybenzilidene)-1-(4,5-dimethoxy-2-methylphenyl)-1-hydroxyhydrazine. Journal of Molecular Structure, 1242, 130721. [Link]
-
Jones, G. B., & Chapman, B. J. (1994). Decarboxylation of indole-2-carboxylic acids: improved procedures. The Journal of Organic Chemistry, 59(18), 5384–5386. [Link]
-
MDPI. (n.d.). 7-((5-Bromo-1H-indol-3-yl)(4-methoxyphenyl)methyl)-1,3,5-triaza-7-phosphaadamantan-7-ium Tetrafluoroborate. Retrieved from [Link]
-
Jones, G. B., & Chapman, B. J. (1994). Decarboxylation of indole-2-carboxylic acids: improved procedures. ACS Publications. Retrieved from [Link]
-
Merten, R., Balke, M., Licha, J., & Karaghiosoff, C. (2019). 7-Bromo-1-methyl-2-phenyl-1H-indole-3-carbonitrile. Molbank, 2019(4), M1094. [Link]
-
Canadian Science Publishing. (n.d.). THE DECARBOXYLATION OF RING-SUBSTITUTED INDOLE-2(AND 3)-CARBOXYLIC ACIDS. Retrieved from [Link]
-
Hino, T., & Nakagawa, M. (2001). Peculiarity of methoxy group-substituted phenylhydrazones in Fischer indole synthesis. Journal of Synthetic Organic Chemistry, Japan, 59(5), 499–509. [Link]
-
The Royal Society of Chemistry. (n.d.). Supporting information. Retrieved from [Link]
-
The Royal Society of Chemistry. (n.d.). Supporting information Indoles. Retrieved from [Link]
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-
Ghorab, M. M., Al-Said, M. S., & El-Gazzar, A. R. (2014). The Reaction of Cyanoacetylhydrazine with ω-Bromo(4-methyl)acetophenone: Synthesis of Heterocyclic Derivatives with Antitumor Activity. Molecules, 19(12), 20509–20526. [Link]
-
PubChem. (n.d.). (4-bromo-2-methylphenyl)hydrazine. Retrieved from [Link]
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-
Apprnoo. (n.d.). This compound. Retrieved from [Link]
-
PubChem. (n.d.). 7-bromo-5-methyl-2,3-dihydro-1H-indole-2,3-dione. Retrieved from [Link]
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Application Notes & Protocols: Palladium-Catalyzed Synthesis of 7-Bromo-5-Methyl-1H-Indole
<_-3a_1>
Abstract
This document provides a comprehensive guide for the synthesis of 7-bromo-5-methyl-1H-indole, a key intermediate in pharmaceutical research and development. We present a detailed protocol based on the Larock indole synthesis, a powerful palladium-catalyzed heteroannulation reaction. This guide explains the underlying reaction mechanism, offers step-by-step experimental procedures, provides a troubleshooting guide for common issues, and details methods for the characterization of the final product. The protocols and insights are tailored for researchers, scientists, and drug development professionals aiming to implement this synthesis in a laboratory setting.
Introduction: The Significance of Substituted Indoles
Indole and its derivatives are ubiquitous structural motifs in biologically active compounds and are considered "privileged structures" in medicinal chemistry.[1] The specific scaffold of this compound serves as a crucial building block for a variety of therapeutic agents, including protein kinase inhibitors.[2] The bromine atom at the 7-position and the methyl group at the 5-position provide valuable handles for further chemical modification, allowing for the exploration of structure-activity relationships (SAR) in drug discovery programs.
Traditional methods for indole synthesis often require harsh conditions and may not be suitable for creating highly substituted or functionalized indole cores. Palladium-catalyzed cross-coupling reactions, however, have emerged as versatile and efficient methods for constructing C-C and C-N bonds under milder conditions.[3][4] The Larock indole synthesis, in particular, is a powerful one-pot reaction that constructs 2,3-disubstituted indoles from an o-haloaniline and an internal alkyne, catalyzed by a palladium complex.[5][6] This method is highly valued for its broad substrate scope and functional group tolerance.[7]
This application note will focus on a practical and reproducible palladium-catalyzed approach to synthesize this compound, providing researchers with the necessary details to successfully implement this important transformation.
Mechanistic Insights: The Larock Indole Synthesis
Understanding the reaction mechanism is critical for optimizing reaction conditions and troubleshooting unexpected outcomes. The Larock indole synthesis proceeds through a catalytic cycle involving a palladium(0) species as the active catalyst.[8][9]
The key steps in the catalytic cycle are:
-
Oxidative Addition: The active Pd(0) catalyst undergoes oxidative addition with the ortho-haloaniline (in this case, an ortho-iodoaniline is often preferred for higher reactivity) to form a Pd(II)-aryl intermediate.
-
Alkyne Coordination and Insertion: The alkyne coordinates to the Pd(II) complex and subsequently undergoes a migratory insertion into the palladium-aryl bond. This step is often regioselective, with the bulkier substituent on the alkyne typically orienting itself adjacent to the palladium atom.[7]
-
Intramolecular Cyclization (Aminopalladation): The nitrogen atom of the aniline attacks the newly formed vinyl-palladium species, leading to a six-membered palladacycle intermediate.
-
Reductive Elimination: The cycle is completed by reductive elimination from the palladacycle, which forms the indole ring and regenerates the active Pd(0) catalyst.
Catalytic Cycle Diagram
Caption: The catalytic cycle of the Larock indole synthesis.
Experimental Protocol
This protocol is adapted from established Larock heteroannulation procedures.[5][7][8] It is crucial to adhere to all safety precautions and work in a well-ventilated fume hood.
Materials and Reagents
| Reagent | Formula | MW ( g/mol ) | Amount | Mmol | Eq. |
| 2-Iodo-4-methyl-6-bromoaniline | C₇H₇BrIN | 327.95 | 1.0 g | 3.05 | 1.0 |
| Trimethylsilylacetylene | C₅H₁₀Si | 98.22 | 0.75 g (1.08 mL) | 7.63 | 2.5 |
| Palladium(II) Acetate | Pd(OAc)₂ | 224.50 | 34 mg | 0.15 | 0.05 |
| Triphenylphosphine | PPh₃ | 262.29 | 160 mg | 0.61 | 0.2 |
| Potassium Carbonate (K₂CO₃) | K₂CO₃ | 138.21 | 843 mg | 6.10 | 2.0 |
| Lithium Chloride (LiCl) | LiCl | 42.39 | 129 mg | 3.05 | 1.0 |
| N,N-Dimethylformamide (DMF) | C₃H₇NO | 73.09 | 15 mL | - | - |
Equipment
-
Schlenk flask or oven-dried round-bottom flask with a reflux condenser
-
Magnetic stirrer and stir bar
-
Heating mantle or oil bath
-
Inert atmosphere setup (Nitrogen or Argon)
-
Standard laboratory glassware for workup and purification
-
Rotary evaporator
-
Silica gel for column chromatography
Step-by-Step Procedure
-
Reaction Setup: To an oven-dried Schlenk flask, add 2-iodo-4-methyl-6-bromoaniline (1.0 g, 3.05 mmol), palladium(II) acetate (34 mg, 0.15 mmol), triphenylphosphine (160 mg, 0.61 mmol), potassium carbonate (843 mg, 6.10 mmol), and lithium chloride (129 mg, 3.05 mmol).
-
Inert Atmosphere: Seal the flask with a septum, and evacuate and backfill with an inert gas (Nitrogen or Argon) three times.
-
Solvent and Reagent Addition: Add anhydrous N,N-dimethylformamide (DMF, 15 mL) via syringe, followed by the dropwise addition of trimethylsilylacetylene (1.08 mL, 7.63 mmol).
-
Reaction: Heat the reaction mixture to 100 °C with vigorous stirring. Monitor the reaction progress by thin-layer chromatography (TLC) or LC-MS. The reaction is typically complete within 12-24 hours.
-
Workup:
-
Cool the reaction mixture to room temperature.
-
Dilute the mixture with ethyl acetate (50 mL) and water (50 mL).
-
Separate the organic layer, and extract the aqueous layer with ethyl acetate (2 x 25 mL).
-
Combine the organic layers and wash with brine (2 x 25 mL).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
-
Deprotection: The crude product is the trimethylsilyl-substituted indole. Dissolve the crude material in tetrahydrofuran (THF, 20 mL). Add tetrabutylammonium fluoride (TBAF, 1.0 M in THF, 3.5 mL, 3.5 mmol) and stir at room temperature for 1 hour.
-
Final Workup and Purification:
-
Quench the reaction with saturated aqueous ammonium chloride solution (20 mL).
-
Extract the product with ethyl acetate (3 x 20 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate.
-
Purify the crude product by silica gel column chromatography (eluting with a gradient of ethyl acetate in hexanes) to afford this compound as a solid.
-
Experimental Workflow Diagram
Caption: Step-by-step workflow for the synthesis.
Troubleshooting Guide
Even with a robust protocol, challenges can arise. Below are common issues and potential solutions.
| Problem | Possible Cause(s) | Suggested Solution(s) |
| Low or No Conversion | - Inactive catalyst (Pd(II) not reduced to Pd(0)).- Poor quality reagents or solvent.- Insufficiently inert atmosphere. | - Ensure proper degassing of the solvent and flask.- Use fresh, high-purity reagents and anhydrous solvent.- Consider adding a small amount of a reducing agent or using a pre-catalyst.[10]- Test the activity of the palladium source. |
| Formation of Side Products | - Alkyne homocoupling (Glaser coupling).- Dimerization of the aniline starting material.- Incomplete reaction or deprotection. | - Ensure the reaction is strictly anaerobic to minimize Glaser coupling.- Check the purity of the starting aniline.- Monitor the reaction closely by TLC/LC-MS to avoid over-running or stopping prematurely. |
| Difficulty in Purification | - Presence of polar impurities from DMF.- Co-elution of product with triphenylphosphine oxide. | - During workup, wash thoroughly with water to remove as much DMF as possible.- Triphenylphosphine oxide can sometimes be removed by precipitation from a nonpolar solvent or by specific chromatographic techniques. |
| Low Yield | - Mechanical losses during workup and purification.- Suboptimal reaction temperature or time. | - Handle the product carefully during transfers and extractions.- Optimize reaction temperature (e.g., 90-110 °C) and time based on TLC/LC-MS monitoring. |
For a more general overview of troubleshooting palladium cross-coupling reactions, resources from major chemical suppliers can be very helpful.
Data Analysis and Characterization
The identity and purity of the synthesized this compound (C₉H₈BrN, MW: 210.07) should be confirmed by standard analytical techniques.[11]
Expected Results
-
Appearance: Off-white to light brown solid.
-
Yield: 60-75% (after purification).
-
Purity: >98% (by HPLC and ¹H NMR).
Spectroscopic Data
-
¹H NMR (400 MHz, CDCl₃):
-
δ 8.10 (br s, 1H, NH)
-
δ 7.63 (s, 1H, Ar-H)
-
δ 7.22 (t, J = 2.8 Hz, 1H, Ar-H)
-
δ 7.12 (s, 1H, Ar-H)
-
δ 6.51 (q, J = 2.0 Hz, 1H, Ar-H)
-
δ 2.47 (s, 3H, CH₃) (Note: This is a representative spectrum based on similar compounds; actual shifts may vary slightly).[1]
-
-
¹³C NMR (100 MHz, CDCl₃):
-
Expected peaks in the aromatic region (100-140 ppm) and a peak for the methyl group (~21 ppm).
-
-
Mass Spectrometry (ESI-MS):
-
m/z: [M+H]⁺ calculated for C₉H₉BrN⁺: 209.99, found ~210.0. The isotopic pattern for bromine (¹⁹Br/⁸¹Br ≈ 1:1) should be observed.
-
Conclusion
The palladium-catalyzed Larock indole synthesis is a highly effective method for preparing this compound. By understanding the reaction mechanism and carefully following the detailed protocol, researchers can reliably synthesize this valuable intermediate for applications in medicinal chemistry and materials science. The provided troubleshooting guide and characterization data serve as a comprehensive resource to ensure the successful execution and validation of this chemical transformation.
References
-
Larock, R. C. (1991). Larock indole synthesis. Wikipedia. [Link]
-
Grokipedia. (n.d.). Larock indole synthesis. Grokipedia. [Link]
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SynArchive. (n.d.). Larock Indole Synthesis. SynArchive. [Link]
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National Institutes of Health. (n.d.). Preparation of 2,3-Disubstituted Indoles by Sequential Larock Heteroannulation and Silicon-Based Cross-Coupling Reactions. NIH. [Link]
-
RSC Publishing. (n.d.). The regioselective Larock indole synthesis catalyzed by NHC–palladium complexes. RSC Advances. [Link]
-
ACS Publications. (n.d.). Ligand-Enabled Palladium-Catalyzed Asymmetric Synthesis of Indole-Fused Chiral Eight-Membered N-Heterocycles via [4 + 4] Cycloaddition. Organic Letters. [Link]
-
ResearchGate. (n.d.). Mechanism of larock indole synthesis. ResearchGate. [Link]
-
MDPI. (n.d.). 7-((5-Bromo-1H-indol-3-yl)(4-methoxyphenyl)methyl)-1,3,5-triaza-7-phosphaadamantan-7-ium Tetrafluoroborate. MDPI. [Link]
-
Books. (n.d.). Ancillary Ligand Design in the Development of Palladium Catalysts for Challenging Selective Monoarylation Reactions. Books. [Link]
-
RSC Publishing. (2025). Mastering palladium-catalyzed cross-coupling reactions: the critical role of in situ pre-catalyst reduction design. Organic Chemistry Frontiers. [Link]
-
MDPI. (n.d.). 7-Bromo-1-methyl-2-phenyl-1H-indole-3-carbonitrile. MDPI. [Link]
-
ResearchGate. (n.d.). The Larock Reaction in the Synthesis of Heterocyclic Compounds. ResearchGate. [Link]
-
MDPI. (n.d.). Synthesis, Characterization, and Catalytic Application of Palladium Complexes Containing Indolyl-NNN-Type Ligands. MDPI. [Link]
-
Yoneda Labs. (n.d.). Suzuki-Miyaura cross-coupling: Practical Guide. Yoneda Labs. [Link]
-
The Royal Society of Chemistry. (n.d.). Supporting information. The Royal Society of Chemistry. [Link]
- Google Patents. (n.d.). Preparation method of 5-bromo-7-methylindole.
-
Appretech. (n.d.). This compound. Appretech. [Link]
-
Semantic Scholar. (n.d.). Synthesis, Characterization, and Catalytic Application of Palladium Complexes Containing Indolyl-NNN-Type Ligands. Semantic Scholar. [Link]
-
Chemistry LibreTexts. (2023). Pd-Catalyzed Cross Coupling Reactions. Chemistry LibreTexts. [Link]
-
PubMed Central. (n.d.). Synthesis, Characterization, and Catalytic Application of Palladium Complexes Containing Indolyl-NNN-Type Ligands. PubMed Central. [Link]
-
RSC Publishing. (n.d.). An indole-amide-based phosphine ligand enabling a general palladium-catalyzed sterically hindered Suzuki–Miyaura cross-coupling reaction. Organic & Biomolecular Chemistry. [Link]
-
RAIITH. (n.d.). A Domino Palladium-Catalysis: Synthesis of 7-Methyl-5H-dibenzo[a,c][9]annulen-5-ones. RAIITH. [Link]
-
ResearchGate. (2025). Addressing Challenges in Palladium-Catalyzed Cross-Coupling Reactions Through Ligand Design. ResearchGate. [Link]
-
RAIITH. (2015). A domino palladium catalysis: Synthesis of 7-methyl-5 H -dibenzo[ a, c ][9] annulen-5-ones. RAIITH. [Link]
-
Shodhganga. (n.d.). Chapter 4. Shodhganga. [Link]
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Application Note & Protocol: High-Purity Isolation of 7-bromo-5-methyl-1H-indole via Automated Flash Column Chromatography
Abstract: This application note provides a comprehensive, step-by-step protocol for the purification of 7-bromo-5-methyl-1H-indole, a key intermediate in pharmaceutical synthesis. Leveraging fundamental chromatographic principles, this guide details a robust methodology using automated flash column chromatography. It is intended for researchers, scientists, and drug development professionals seeking to achieve high purity of this and structurally related indole derivatives. The protocol emphasizes the rationale behind parameter selection, from stationary phase and mobile phase composition to loading techniques and fraction analysis, ensuring reproducibility and scalability.
Introduction: The Significance of Purifying this compound
This compound is a substituted indole derivative of significant interest in medicinal chemistry and drug discovery. The indole scaffold is a privileged structure, forming the core of numerous biologically active compounds. The specific substitution pattern of a bromine atom at the 7-position and a methyl group at the 5-position makes it a valuable building block for synthesizing targeted therapeutic agents. Impurities from the synthetic process, such as starting materials, by-products, or isomers, can interfere with subsequent reactions and compromise the biological activity and safety profile of the final drug candidate.
Therefore, achieving high purity of this compound is a critical step in the drug development pipeline. Column chromatography is a powerful and widely used technique for the purification of organic compounds, offering a balance of resolution, capacity, and speed.[1][2] This document provides a detailed protocol for the efficient purification of this target compound using automated flash column chromatography, a modern adaptation that enhances separation efficiency and throughput.
Foundational Principles: Chromatographic Separation of Indole Derivatives
The successful purification of this compound by column chromatography hinges on the differential partitioning of the target compound and its impurities between a stationary phase and a mobile phase.[3]
Stationary Phase Selection: For indole derivatives, which are moderately polar compounds, silica gel is the most common and effective stationary phase.[1][4] Its polar surface, rich in silanol groups (Si-OH), interacts with polar functional groups of the analyte molecules through hydrogen bonding and dipole-dipole interactions. The indole nitrogen and the pi-system of the aromatic rings contribute to its polarity and affinity for the silica surface.
Mobile Phase (Eluent) Selection: The mobile phase, a solvent or a mixture of solvents, flows through the column and competes with the analytes for binding sites on the stationary phase. The choice of eluent is critical for achieving optimal separation. A non-polar solvent will result in slow elution of polar compounds, while a highly polar solvent will cause rapid elution with poor separation. For indole derivatives, a mixture of a non-polar solvent like hexane or petroleum ether and a more polar solvent like ethyl acetate or dichloromethane is typically employed.[4][5] The polarity of the mobile phase can be fine-tuned by adjusting the ratio of these solvents to achieve the desired separation.
Thin-Layer Chromatography (TLC) for Method Development: Before committing to a large-scale column separation, it is essential to develop an appropriate solvent system using Thin-Layer Chromatography (TLC).[6] TLC provides a rapid assessment of the separation and helps in determining the optimal mobile phase composition. The ideal solvent system for column chromatography should provide a retention factor (Rf) for the target compound in the range of 0.25-0.35 on a TLC plate.
Physicochemical Properties of this compound
While experimental data for this compound is not extensively published, we can infer its properties from structurally similar compounds.
| Property | Estimated Value/Characteristic | Rationale |
| Molecular Weight | ~210.07 g/mol | Based on the molecular formula C9H8BrN.[7] |
| Polarity | Moderately Polar | The indole ring system imparts polarity. The bromine and methyl groups have a lesser impact on overall polarity compared to the indole core. |
| Solubility | Soluble in moderately polar organic solvents (e.g., dichloromethane, ethyl acetate, acetone). Sparingly soluble in non-polar solvents (e.g., hexane). | Typical solubility profile for indole derivatives. |
| Stability | Generally stable, but can be sensitive to strong acids and prolonged exposure to light and air. | Indoles can be susceptible to oxidation and polymerization under harsh conditions.[4] |
Detailed Protocol for Purification
This protocol is designed for the purification of approximately 1 gram of crude this compound. Adjustments can be made for different sample sizes.
Materials and Equipment
-
Crude this compound
-
Silica gel (60 Å, 40-63 µm particle size)
-
Hexane (HPLC grade)
-
Ethyl acetate (HPLC grade)
-
Dichloromethane (DCM, HPLC grade)
-
Automated flash chromatography system
-
Pre-packed or self-packed silica gel column
-
TLC plates (silica gel 60 F254)
-
TLC developing chamber
-
UV lamp (254 nm)
-
Rotary evaporator
-
Glassware (beakers, flasks, etc.)
-
Sample vials for fraction collection
Workflow Diagram
Caption: Workflow for the purification of this compound.
Step-by-Step Methodology
Step 1: TLC Method Development
-
Prepare several developing chambers with different solvent systems. Start with a non-polar system and gradually increase the polarity. Suggested starting solvent systems (Hexane:Ethyl Acetate): 95:5, 90:10, 85:15, and 80:20.
-
Dissolve a small amount of the crude material in DCM or ethyl acetate.
-
Spot the crude mixture on a TLC plate.
-
Develop the TLC plates in the prepared chambers.
-
Visualize the spots under a UV lamp at 254 nm.
-
Identify the solvent system that provides good separation of the target compound from impurities, with an Rf value of approximately 0.25-0.35 for the target spot.
Step 2: Column Preparation and Equilibration
-
Select a pre-packed silica gel column appropriate for the amount of crude material. A general rule is to use a column with a silica gel weight of 40-100 times the weight of the crude sample.[1]
-
If packing your own column, prepare a slurry of silica gel in the initial, non-polar mobile phase.[1] Pour the slurry into the column and allow it to pack uniformly, avoiding air bubbles.
-
Equilibrate the column by flushing it with the initial mobile phase (e.g., 100% Hexane or a low polarity mixture like 98:2 Hexane:Ethyl Acetate) for at least 3-5 column volumes.
Step 3: Sample Preparation and Loading
-
Dissolve the crude this compound (1 g) in a minimal amount of DCM or the mobile phase.
-
Alternatively, for less soluble compounds, perform a dry loading:
-
Dissolve the crude material in a suitable solvent (e.g., DCM).
-
Add a small amount of silica gel (2-3 times the weight of the crude material).
-
Evaporate the solvent completely on a rotary evaporator to obtain a free-flowing powder.
-
Load this powder onto the top of the equilibrated column.
-
Step 4: Elution and Fraction Collection
-
Begin the elution with the initial, low-polarity mobile phase.
-
A linear gradient is often effective. A suggested gradient is from 100% Hexane to 80:20 Hexane:Ethyl Acetate over 10-15 column volumes. The optimal gradient will be informed by the TLC results.
-
Set the flow rate according to the column size and particle size of the stationary phase.
-
Collect fractions of a suitable volume throughout the run. The automated system's fraction collector can be programmed based on time or volume.
Step 5: Fraction Analysis
-
Analyze the collected fractions by TLC. Spot every few fractions on a TLC plate.
-
Develop the TLC plate using the same solvent system as in the method development stage.
-
Visualize the spots under a UV lamp.
-
Identify the fractions containing the pure target compound.
Step 6: Pooling and Solvent Removal
-
Combine the fractions that contain only the pure this compound.
-
Remove the solvent from the pooled fractions using a rotary evaporator. Be mindful of the temperature to avoid degradation of the compound.
Step 7: Final Product Characterization
-
Determine the yield of the purified product.
-
Confirm the purity by analytical techniques such as HPLC, LC-MS, and NMR spectroscopy.
Troubleshooting Guide
| Issue | Possible Cause(s) | Suggested Solution(s) |
| Poor Separation | - Inappropriate solvent system.- Column overloading.- Sample dissolved in too strong a solvent. | - Re-optimize the solvent system using TLC.- Reduce the amount of sample loaded.- Use a weaker solvent for sample dissolution or opt for dry loading. |
| Band Tailing | - Compound is too polar for the chosen solvent system.- Interactions with acidic silica. | - Increase the polarity of the mobile phase gradually.- Add a small amount of a modifier like triethylamine (0.1-1%) to the eluent for basic compounds, or acetic acid for acidic compounds, though this may not be necessary for this indole. |
| Compound Cracks on the Column | - Column bed has dried out.- Incompatible solvents used for sample loading and mobile phase. | - Ensure the column bed is always covered with solvent.- Dissolve the sample in the mobile phase or use dry loading. |
| No Compound Eluting | - Mobile phase is too non-polar. | - Gradually increase the polarity of the mobile phase. |
Summary of Chromatographic Parameters
| Parameter | Recommended Value/Method |
| Stationary Phase | Silica Gel (60 Å, 40-63 µm) |
| Mobile Phase | Hexane and Ethyl Acetate |
| TLC Development | Target Rf: 0.25 - 0.35 |
| Loading Technique | Dry loading is preferred |
| Elution Profile | Linear Gradient (e.g., 0-20% Ethyl Acetate in Hexane) |
| Detection | UV at 254 nm |
Conclusion
This application note provides a robust and detailed protocol for the purification of this compound using automated flash column chromatography. By following the principles of method development with TLC and applying the step-by-step guide, researchers can achieve high purity of the target compound, which is crucial for its application in drug discovery and development. The provided troubleshooting guide further assists in overcoming common challenges during the purification process.
References
-
PubChem. (n.d.). 7-bromo-5-methyl-2,3-dihydro-1H-indole-2,3-dione. National Center for Biotechnology Information. Retrieved from [Link]
-
PubChem. (n.d.). 7-Bromo-1-methyl-1H-indole. National Center for Biotechnology Information. Retrieved from [Link]
-
Li, H., et al. (2018). Electrochemical Umpolung of Bromide: Transition-Metal-Free Bromination of Indole C–H Bond. Molecules, 23(10), 2445. [Link]
-
Wikipedia. (2023). Column chromatography. Wikimedia Foundation. Retrieved from [Link]
-
Frankenberger, W. T., & Poth, M. (1987). Determination of substituted indole derivatives by ion suppression-reverse-phase high-performance liquid chromatography. Analytical Biochemistry, 165(2), 300-308. [Link]
-
PubChem. (n.d.). 5-Bromo-7-methyl-1H-indole. National Center for Biotechnology Information. Retrieved from [Link]
-
Chemistry LibreTexts. (2023). Column Chromatography. Retrieved from [Link]
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Columbia University. (n.d.). Column chromatography. Retrieved from [Link]
-
Esmaeili, M. A., et al. (2013). Purified Brominated Indole Derivatives from Dicathais orbita Induce Apoptosis and Cell Cycle Arrest in Colorectal Cancer Cell Lines. Marine Drugs, 11(10), 3802-3822. [Link]
-
Gonda, S., et al. (2020). Electrospray–Mass Spectrometry-Guided Targeted Isolation of Indole Alkaloids from Leaves of Catharanthus roseus by Using High-Performance Countercurrent Chromatography. Molecules, 25(10), 2345. [Link]
-
Demont, E. H., et al. (2018). Identification of a Chemical Probe for Bromo and Extra C-Terminal Bromodomain Inhibition through Optimization of a Fragment-Derived Hit. Journal of Medicinal Chemistry, 61(12), 5221-5236. [Link]
- Google Patents. (n.d.). CN113045475A - Preparation method of 5-bromo-7-methylindole.
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Application Notes and Protocols for the Recrystallization of Substituted Indoles
Introduction: The Quest for Purity in Indole Chemistry
The indole scaffold is a cornerstone of medicinal chemistry and materials science, forming the structural core of a vast array of pharmaceuticals, natural products, and functional organic materials.[1][2] The biological activity and material properties of substituted indoles are exquisitely sensitive to their purity. Minor impurities, often structurally related byproducts from synthesis, can confound biological assays, lead to inconsistent results, and are unacceptable in active pharmaceutical ingredients (APIs).[3][4]
While chromatography is a powerful purification tool, recrystallization remains an indispensable, cost-effective, and scalable technique for obtaining highly pure, crystalline indole derivatives.[5][6] This guide provides a comprehensive framework for developing and executing robust recrystallization protocols for substituted indoles, moving beyond a simple list of steps to explain the underlying chemical principles that govern success.
The Chemical Personality of Substituted Indoles: A Foundation for Purification Strategy
The success of any recrystallization protocol hinges on a deep understanding of the solute's properties. The indole ring system possesses a unique duality: a polar N-H group capable of hydrogen bonding and a non-polar, aromatic bicyclic core.[7] This amphiphilic nature is the primary determinant of its solubility behavior.
The nature and position of substituents dramatically alter this balance:
-
Electron-Withdrawing Groups (EWGs) (e.g., -NO₂, -CN, -COR): These groups decrease the electron density of the aromatic system and can increase the acidity of the N-H proton, often leading to higher solubility in polar solvents.
-
Electron-Donating Groups (EDGs) (e.g., -OCH₃, -NR₂): These groups increase the electron density, making the indole core more non-polar and often enhancing solubility in less polar organic solvents.
-
Hydrogen-Bonding Groups (e.g., -OH, -COOH, -NH₂): These substituents significantly increase the polarity of the molecule, favoring solubility in polar, protic solvents like alcohols or even water mixtures.[8]
Understanding these electronic and structural effects is not merely academic; it is the predictive engine for selecting a suitable solvent system, the most critical decision in the recrystallization process.
The Art and Science of Solvent Selection
The ideal recrystallization solvent is one in which the target indole derivative exhibits high solubility at elevated temperatures and low solubility at ambient or reduced temperatures.[8][9] This temperature-dependent solubility differential is the driving force for crystallization. Impurities, ideally, should either be highly soluble at all temperatures (remaining in the mother liquor) or completely insoluble (removed by hot filtration).[9]
Systematic Approach to Solvent Screening
A methodical, small-scale screening process is the most efficient path to identifying an optimal solvent or solvent system.
Workflow for Solvent Selection
Caption: Decision workflow for systematic solvent selection.
Commonly Employed Solvent Systems for Indoles
The choice of solvent is intrinsically linked to the polarity of the substituted indole. The following table provides empirically derived starting points for various indole classes.
| Class of Substituted Indole | Substituent Examples | Recommended Solvent Systems (Good/Anti-Solvent) | Rationale & Causality |
| Non-polar/Weakly Polar | Alkyl, Phenyl, Halogen | Heptane/Toluene, Hexane/Ethyl Acetate, Ethanol | The bulk of the molecule is non-polar. A non-polar solvent like heptane or hexane is used to control solubility, while a slightly more polar co-solvent aids dissolution at higher temperatures.[7] |
| Intermediate Polarity | Methoxy, Acetyl | Ethanol/Water, Isopropanol/Water, Toluene | The molecule has both polar and non-polar character. An alcohol can often dissolve the compound when hot, and the addition of water as an anti-solvent drastically reduces solubility upon cooling.[8][10] |
| Polar/Hydrogen-Bonding | Hydroxyl, Carboxylic Acid, Amine | Ethanol, Methanol/Water, Acetonitrile | These highly polar molecules require polar solvents for dissolution. Water is a common and effective anti-solvent. For very polar compounds, a single polar solvent like ethanol may suffice.[8] |
| N-Substituted Indoles | N-Alkyl, N-Aryl | Varies with substituent | N-substitution removes the polar N-H bond. Solvent choice is then dominated by the nature of the substituent on the nitrogen and the indole core. |
The Power of Mixed-Solvent Systems
For many substituted indoles, a single solvent does not provide a sufficient solubility gradient. Mixed-solvent systems are exceptionally effective in these cases.[7][8] The technique involves dissolving the crude indole in a minimum amount of a hot "good" solvent, in which it is highly soluble. A miscible "poor" solvent (anti-solvent), in which the indole is sparingly soluble, is then added dropwise to the hot solution until the cloud point (incipient precipitation) is reached.[8] A few more drops of the "good" solvent are added to redissolve the precipitate, and the clear solution is then allowed to cool slowly. This fine-tuning of solubility is often the key to achieving high purity and yield.[8]
Validated Recrystallization Protocols
The following protocols are designed to be self-validating, with checkpoints and explanations to ensure robust and reproducible results.
Protocol 1: Single-Solvent Recrystallization
This is the simplest method and should be attempted first if a suitable solvent is identified.
-
Dissolution: Place the crude substituted indole in an Erlenmeyer flask with a stir bar. Add a minimal amount of the selected solvent. Heat the mixture on a hotplate with stirring to near the solvent's boiling point.[7] Continue to add small portions of the hot solvent until the solid just dissolves completely. Causality: Using the minimum amount of hot solvent is critical for maximizing yield. Excess solvent will keep more of your product dissolved in the mother liquor upon cooling.[7]
-
Hot Filtration (if necessary): If insoluble impurities (e.g., dust, catalysts, polymeric byproducts) are present, they must be removed while the solution is hot. See Protocol 3 for this procedure.
-
Crystallization: Remove the flask from the heat, cover it with a watch glass, and allow it to cool slowly and undisturbed to room temperature. Causality: Slow cooling is paramount for the formation of large, pure crystals. Rapid cooling traps impurities within the crystal lattice, defeating the purpose of recrystallization.
-
Cooling & Maximizing Yield: Once the flask has reached room temperature, place it in an ice-water bath for at least 30 minutes to maximize crystal formation.[11]
-
Isolation: Collect the crystals by vacuum filtration using a Büchner funnel. Wash the crystals with a small amount of ice-cold recrystallization solvent to remove any adhering mother liquor. Causality: The wash solvent must be cold to prevent the dissolution of the purified crystals.[12]
-
Drying: Dry the crystals to a constant weight. This can be done by air drying on the filter paper or in a vacuum oven at a moderate temperature, ensuring the temperature is well below the compound's melting point.[11]
Protocol 2: Mixed-Solvent Recrystallization
This method is employed when no suitable single solvent is found.
-
Dissolution: In an Erlenmeyer flask, dissolve the crude indole in the minimum amount of the hot "good" solvent.
-
Inducing Saturation: While keeping the solution hot, add the "poor" solvent (anti-solvent) dropwise with swirling until the solution becomes persistently cloudy (the cloud point).[8]
-
Re-dissolution: Add a few drops of the hot "good" solvent until the cloudiness just disappears, resulting in a saturated, clear solution.
-
Crystallization, Cooling, Isolation, and Drying: Follow steps 3 through 6 from Protocol 1 .
Protocol 3: Hot Filtration to Remove Insoluble Impurities
This step is integrated into the dissolution phase of Protocol 1 or 2 when needed.
-
Preparation: Set up a second, clean Erlenmeyer flask (the receiving flask) on the hotplate with a few milliliters of the recrystallization solvent. Place a stemless or short-stemmed funnel with fluted filter paper on top of this flask.[13][14] Allow the solvent to boil, so the hot vapors pre-heat the funnel and filter paper. Causality: Using a stemless funnel and pre-heating the apparatus prevents premature crystallization of the product in the funnel stem, which would clog the filter and reduce the yield.[14][15]
-
Filtration: Once the crude indole is fully dissolved in the first flask, quickly and carefully pour the hot solution through the fluted filter paper into the pre-heated receiving flask.[14]
-
Rinsing: Rinse the first flask with a small amount of hot solvent and pour this through the filter paper to recover any residual product.
-
Proceed to Crystallization: The filtrate in the receiving flask is now ready for the cooling and crystallization steps as described in Protocol 1 or 2.
Troubleshooting Common Recrystallization Issues
Even with careful planning, challenges can arise. The following table provides solutions to common problems.
| Problem | Probable Cause(s) | Field-Proven Solutions & Explanations |
| No Crystals Form | Too much solvent used: The solution is not saturated.[16]Supersaturation: The solution is saturated, but nucleation has not occurred.[16] | Reduce Solvent Volume: Gently boil off some of the solvent to concentrate the solution and attempt cooling again.[8]Induce Nucleation: 1) Scratch the inside of the flask with a glass rod at the solution's surface. Microscopic scratches provide nucleation sites.[17] 2) Seed the solution with a tiny, pure crystal of the target compound.[17] |
| "Oiling Out" | The compound is coming out of solution above its melting point, often due to high impurity levels or too rapid cooling.[7][16] | Re-heat and Dilute: Re-heat the solution to dissolve the oil, add a small amount of additional "good" solvent, and allow it to cool much more slowly.[7][16]Lower Crystallization Temperature: Use a solvent system with a lower boiling point if possible. |
| Low Recovery/Yield | Excessive solvent: The most common cause.[7]Premature crystallization: Product was lost during hot filtration.Washing with warm solvent: Product was dissolved during the washing step. | Minimize Hot Solvent: Use only the absolute minimum amount of hot solvent required for dissolution.Ensure Efficient Hot Filtration: Make sure the filtration apparatus is properly pre-heated.Use Ice-Cold Wash Solvent: Always wash the collected crystals with ice-cold solvent.[12] |
| Colored Impurities | Highly colored, often polar, byproducts are present. | Charcoal Treatment: Add a small amount of activated charcoal to the hot solution before hot filtration. Charcoal adsorbs colored impurities. Use sparingly, as it can also adsorb the desired product.[15]Preliminary Purification: Consider a quick pass through a short plug of silica gel before recrystallization.[8] |
Characterization and Purity Assessment
After recrystallization, it is crucial to verify the purity of the final product.
-
Melting Point Analysis: A sharp melting point that matches the literature value is a strong indicator of high purity.[11] Impurities typically depress and broaden the melting range.
-
Thin-Layer Chromatography (TLC): A single spot on a TLC plate (visualized under UV light and/or with a stain) suggests high purity.
-
Spectroscopic Methods (NMR, MS): For definitive structural confirmation and to detect any remaining impurities, Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS) are indispensable.[18][19]
Safety is Paramount: Handling Indoles and Solvents
Working with substituted indoles and organic solvents requires strict adherence to safety protocols.
-
Consult the SDS: Always read the Safety Data Sheet (SDS) for every chemical used. The SDS provides detailed information on hazards, handling, and personal protective equipment (PPE).[20]
-
Engineering Controls: Perform all operations in a well-ventilated chemical fume hood to avoid inhaling solvent vapors.[21]
-
Personal Protective Equipment (PPE): Wear appropriate PPE, including safety goggles, a lab coat, and chemically resistant gloves (e.g., nitrile or neoprene).[20][21]
-
Fire Safety: Many organic solvents are flammable. Keep them away from ignition sources like hot plates (use a heating mantle or steam bath if possible), open flames, and sparks.[20][22]
-
Waste Disposal: Dispose of all chemical waste in appropriately labeled containers according to your institution's guidelines.
Recrystallization Workflow Overview
Caption: General workflow for the recrystallization of substituted indoles.
References
- Technical Support Center: Optimization of Solvent Systems for the Recrystallization of 7-methyl-1H-indole-5,6-diol. Benchchem.
- Technical Support Center: Troubleshooting Guide for the Synthesis of Indole Derivatives. Benchchem.
-
Crystallization purification of indole. ResearchGate. Available from: [Link]
- Common side reactions in Fischer indole synthesis and how to avoid them. Benchchem.
- Application Notes and Protocols for the Recrystallization of N-(1H-Indol-3-ylmethylene)cyclohexylamine. Benchchem.
- troubleshooting the purification of 5-chloro-2,3-dimethyl-1H-indole. Benchchem.
- Technical Support Center: Purifying Indole Derivatives by Recrystallization. Benchchem.
-
Recrystallization Guide: Process, Procedure, Solvents. Mettler Toledo. Available from: [Link]
- Safe Work Instructions for Working With Solvents.
-
Identification and synthesis of impurities formed during sertindole preparation. PMC. Available from: [Link]
- Precautions for Handling Organic Solvent.
-
Gravity Filtration. Chemistry Teaching Labs - University of York. Available from: [Link]
-
2.5: Hot Filtration. Chemistry LibreTexts. Available from: [Link]
- Working Safety with Solvents.
-
Training Tips for Safe Solvent Storage and Handling. EHSLeaders. Available from: [Link]
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Indole-Containing Natural Products 2019–2022: Isolations, Reappraisals, Syntheses, and Biological Activities. MDPI. Available from: [Link]
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Problems with Recrystallisations. Chemistry Teaching Labs - University of York. Available from: [Link]
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1.5E: Hot Filtration. Chemistry LibreTexts. Available from: [Link]
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Recrystallization Technique for Organic Chemistry with Nadia Korovina. YouTube. Available from: [Link]
-
Synthesis, Characterization, and Docking Study of a Novel Indole Derivative Containing a Tosyl Moiety as Anti-Oxidant Agent. MDPI. Available from: [Link]
-
Isolation and Characterization Procedure for Indole Alkaloids from the Marquesan Plant Rauvolfia Nukuhivensis. ResearchGate. Available from: [Link]
- Identification and synthesis of impurities formed during sertindole preparation.
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Development and Characterization of Indole-Responsive Whole-Cell Biosensor Based on the Inducible Gene Expression System from Pseudomonas putida KT2440. PMC - NIH. Available from: [Link]
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Application Notes & Protocols: Strategic N-Alkylation of 7-Bromo-5-Methyl-1H-Indole for Drug Discovery Scaffolds
Abstract
The indole nucleus is a cornerstone of medicinal chemistry, recognized as a "privileged scaffold" due to its prevalence in a vast array of biologically active compounds and FDA-approved drugs.[1] Functionalization of the indole nitrogen (N-alkylation) is a critical strategy for modulating the pharmacological properties of these molecules, influencing everything from receptor binding affinity to metabolic stability. This guide provides a comprehensive technical overview and detailed experimental procedures for the N-alkylation of 7-bromo-5-methyl-1H-indole, a versatile building block for the synthesis of novel therapeutics. We will explore the underlying chemical principles governing this transformation and present field-proven protocols, including classical deprotonation-alkylation and Phase-Transfer Catalysis (PTC), to empower researchers in drug development.
Introduction: The Significance of N-Alkylated Indoles
The strategic modification of the indole core is a fundamental aspect of modern drug design. While much focus has been placed on the functionalization of the C2 and C3 positions due to their intrinsic nucleophilicity, modification at the N1 position offers a powerful lever for fine-tuning a molecule's physicochemical and biological profile.[1] The introduction of alkyl groups at the indole nitrogen can profoundly impact a compound's lipophilicity, hydrogen bonding capacity, and overall three-dimensional shape, thereby altering its interaction with biological targets. The target substrate, this compound, is of particular interest as the bromo and methyl substituents offer additional vectors for synthetic diversification, making it a valuable starting point for library synthesis in drug discovery programs.[2]
The Chemical Rationale: Mastering Regioselectivity in Indole Alkylation
The N-alkylation of an indole is a nucleophilic substitution reaction that hinges on the acidity of the N-H proton and the subsequent reactivity of the resulting indolide anion.
Acidity and Deprotonation
The N-H proton of indole is weakly acidic, with a pKa of approximately 21 in DMSO.[3] This necessitates the use of a strong base to achieve complete deprotonation. Common choices include sodium hydride (NaH), potassium hydride (KH), or organolithium reagents like n-butyl lithium.[3][4] The choice of base and solvent is critical for favoring N-alkylation over competitive C3-alkylation.[5]
The N- vs. C3-Alkylation Dichotomy
The indolide anion is an ambident nucleophile, possessing two primary reactive sites: the N1-position and the C3-position. The regioselectivity of the alkylation is a delicate balance of several factors:
-
Counter-ion: The nature of the cation from the base plays a significant role. More ionic salts (e.g., with Na⁺ or K⁺) tend to favor reaction at the nitrogen atom.[3][6] In contrast, more covalent organometallic derivatives (e.g., Grignard reagents) often lead to preferential C3-alkylation.[3]
-
Solvent: Polar aprotic solvents like N,N-dimethylformamide (DMF) and dimethyl sulfoxide (DMSO) are excellent choices for N-alkylation.[7] They effectively solvate the cation, leaving a "naked" and highly nucleophilic indolide anion that readily attacks the alkylating agent at the nitrogen.[3]
-
Electrophile: The reactivity and steric bulk of the alkylating agent (e.g., alkyl halide) can also influence the reaction outcome.
The substituents on the indole ring of this compound also exert an electronic influence. The methyl group at the 5-position is weakly electron-donating, while the bromine at the 7-position is electron-withdrawing through induction but can also participate in resonance. These factors can subtly modulate the nucleophilicity of the indole nitrogen.
Experimental Protocols
The following protocols provide detailed, step-by-step methodologies for the N-alkylation of this compound.
Protocol 1: Classical N-Alkylation via Strong Base Deprotonation
This is a robust and widely applicable method for the N-alkylation of indoles.[4][5]
Workflow Diagram:
Caption: Classical N-Alkylation Workflow.
Materials:
-
This compound
-
Sodium hydride (NaH), 60% dispersion in mineral oil
-
Anhydrous N,N-dimethylformamide (DMF)
-
Alkyl halide (e.g., methyl iodide, ethyl bromide, benzyl bromide)
-
Saturated aqueous ammonium chloride (NH₄Cl) solution
-
Ethyl acetate
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
Procedure:
-
Preparation: To a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add this compound (1.0 eq).
-
Solvent Addition: Add anhydrous DMF to dissolve the indole (concentration typically 0.2-0.5 M).
-
Deprotonation: Cool the solution to 0 °C in an ice bath. Carefully add sodium hydride (1.2 eq) portion-wise to the stirred solution. Caution: Hydrogen gas is evolved. Allow the mixture to stir at 0 °C for 30 minutes, then warm to room temperature and stir for an additional 30-60 minutes, or until hydrogen evolution ceases.[5]
-
Alkylation: Cool the reaction mixture back to 0 °C. Add the alkylating agent (1.1 eq) dropwise.
-
Reaction Monitoring: Allow the reaction to warm to room temperature and stir. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or LC-MS. For less reactive alkyl halides, gentle heating (e.g., 50-60 °C) may be necessary.
-
Work-up: Upon completion, carefully quench the reaction by the slow addition of saturated aqueous NH₄Cl solution at 0 °C.
-
Extraction: Dilute with water and extract the product with ethyl acetate (3x).
-
Washing and Drying: Wash the combined organic layers with water and then brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by column chromatography on silica gel.
Data Summary Table for Classical N-Alkylation:
| Alkylating Agent | Temperature (°C) | Time (h) | Typical Yield (%) |
| Methyl Iodide | RT | 2-4 | 90-98 |
| Ethyl Bromide | 50 | 6-12 | 85-95 |
| Benzyl Bromide | RT | 3-6 | 90-97 |
Protocol 2: N-Alkylation via Phase-Transfer Catalysis (PTC)
PTC is an excellent alternative that avoids the use of strong, moisture-sensitive bases and anhydrous solvents.[8] The reaction occurs in a biphasic system, with a phase-transfer catalyst shuttling the indolide anion from the aqueous phase to the organic phase for reaction.[9]
Mechanism Diagram:
Caption: Phase-Transfer Catalysis Mechanism.
Materials:
-
This compound
-
Alkyl halide
-
50% Aqueous sodium hydroxide (NaOH) solution
-
Tetrabutylammonium bisulfate (TBAS) or Tetrabutylammonium bromide (TBAB)
-
Toluene or Benzene[10]
-
Dichloromethane (for work-up)
-
Silica gel for column chromatography
Procedure:
-
Setup: To a round-bottom flask equipped with a magnetic stirrer, add this compound (1.0 eq), toluene, and the phase-transfer catalyst (e.g., TBAS, 0.1 eq).
-
Base Addition: Add the 50% aqueous NaOH solution.
-
Alkylation: Add the alkyl halide (1.2 eq) to the vigorously stirred biphasic mixture.
-
Reaction: Heat the reaction to 50-70 °C and stir vigorously for 4-24 hours, monitoring by TLC.
-
Work-up: After cooling to room temperature, separate the organic layer. Extract the aqueous layer with dichloromethane (2x).
-
Washing and Drying: Combine the organic layers, wash with water and brine, dry over anhydrous Na₂SO₄, and concentrate.
-
Purification: Purify the crude product by column chromatography.
Advantages of PTC:
-
Milder reaction conditions.
-
No need for anhydrous solvents.
-
Often simpler work-up procedures.
Alternative Methodologies: The Mitsunobu Reaction
For the N-alkylation with primary or secondary alcohols, the Mitsunobu reaction is a powerful tool.[11][12] This reaction proceeds via a redox condensation of the indole with an alcohol in the presence of a phosphine (e.g., triphenylphosphine, PPh₃) and an azodicarboxylate (e.g., diethyl azodicarboxylate, DEAD, or diisopropyl azodicarboxylate, DIAD).[12] This method is particularly useful for introducing more complex or sterically hindered alkyl groups and generally proceeds with inversion of configuration at the alcohol's stereocenter.[12] While a detailed protocol is beyond the scope of this primary guide, it represents a key strategy for advanced synthetic campaigns.[11]
Characterization of N-Alkylated Products
The successful synthesis of the N-alkylated this compound can be confirmed by standard spectroscopic techniques:
-
¹H NMR: Disappearance of the broad N-H singlet (typically > 8.0 ppm) and the appearance of new signals corresponding to the protons of the newly introduced alkyl group.
-
¹³C NMR: Shifts in the carbon signals of the indole core and the appearance of new signals for the alkyl group.
-
Mass Spectrometry (MS): The molecular ion peak will correspond to the calculated mass of the N-alkylated product.
-
FT-IR: Disappearance of the N-H stretching band (typically around 3400 cm⁻¹).
Conclusion
The N-alkylation of this compound is a fundamental yet versatile transformation for the generation of novel chemical entities in drug discovery. A thorough understanding of the underlying principles of regioselectivity, coupled with the judicious selection of reaction conditions, allows for the efficient and high-yielding synthesis of a diverse range of N-alkylated indole derivatives. The classical strong base method offers reliability and high yields for simple alkylations, while Phase-Transfer Catalysis provides a milder and operationally simpler alternative. These protocols serve as a robust foundation for researchers and scientists to build upon in their quest for the next generation of indole-based therapeutics.
References
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Wikipedia. (n.d.). Indole. Retrieved from [Link]
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-
Powers, S., et al. (2021). Enantioselective N–alkylation of Indoles via an Intermolecular Aza-Wacker-Type Reaction. Angewandte Chemie International Edition, 60(29), 16053-16058. Retrieved from [Link]
- Google Patents. (n.d.). US3012040A - Process for n-alkylation of indoles.
-
MDPI. (2020). Enantioselective Catalytic Synthesis of N-alkylated Indoles. Symmetry, 12(7), 1184. Retrieved from [Link]
-
Royal Society of Chemistry. (2020). One-pot, three-component Fischer indolisation–N-alkylation for rapid synthesis of 1,2,3-trisubstituted indoles. RSC Advances, 10(73), 44849-44856. Retrieved from [Link]
-
National Institutes of Health. (2018). CuH-Catalyzed Enantioselective Alkylation of Indole Derivatives with Ligand-Controlled Regiodivergence. Journal of the American Chemical Society, 140(4), 1245-1248. Retrieved from [Link]
-
Royal Society of Chemistry. (2017). Copper-catalyzed N-alkylation of indoles by N-tosylhydrazones. Organic & Biomolecular Chemistry, 15(22), 4786-4790. Retrieved from [Link]
-
ResearchGate. (2019). Synthesis of N-alkylated indoles. Retrieved from [Link]
-
National Institutes of Health. (2015). Controlling Regioselectivity in the Enantioselective N-Alkylation of Indole Analogs Catalyzed by Dinuclear Zinc-ProPhenol. Organic Letters, 17(15), 3790-3793. Retrieved from [Link]
-
American Chemical Society. (2009). Mitsunobu and Related Reactions: Advances and Applications. Chemical Reviews, 109(6), 2551-2651. Retrieved from [Link]
-
ResearchGate. (2013). Enantioselective N-Alkylation of Nitroindoles under Phase-Transfer Catalysis. Retrieved from [Link]
-
YouTube. (2019). in the chemical literature: N-alkylation of an indole. Retrieved from [Link]
-
American Chemical Society. (2023). Solvent-Mediated Tunable Regiodivergent C6- and N1-Alkylations of 2,3-Disubstituted Indoles with p-Quinone Methides. The Journal of Organic Chemistry, 88(5), 2916-2928. Retrieved from [Link]
-
Synthesis and Chemistry of Indole. (n.d.). Retrieved from [Link]
-
Safrole. (n.d.). Exploring the World of Indole: Synthesis, Chemistry and Biofunctions. Retrieved from [Link]
-
National Institutes of Health. (2022). Mitsunobu Reaction: A Powerful Tool for the Synthesis of Natural Products: A Review. Molecules, 27(19), 6541. Retrieved from [Link]
-
ResearchGate. (2018). Asymmetric Phase-Transfer-Catalyzed Intramolecular N-Alkylation of Indoles and Pyrroles: A Combined Experimental and Theoretical Investigation. Retrieved from [Link]
-
National Institutes of Health. (2021). Regioselective alkylation of a versatile indazole: Electrophile scope and mechanistic insights from density functional theory calculations. Tetrahedron, 95, 132296. Retrieved from [Link]
-
ResearchGate. (2007). N-Alkylation of 1 H-indoles and 9 H-carbazoles with alcohols. Retrieved from [Link]
-
American Chemical Society. (2008). Synthesis of Fused Imidazoles, Pyrroles, and Indoles with a Defined Stereocenter α to Nitrogen Utilizing Mitsunobu Alkylation Followed by Palladium-Catalyzed Cyclization. The Journal of Organic Chemistry, 73(17), 6843-6851. Retrieved from [Link]
-
YouTube. (2020). [Chemistry] Indole is a pleasant smelling compound.... Retrieved from [Link]
-
ACS Green Chemistry Institute. (n.d.). Phase Transfer Catalysis. Retrieved from [Link]
-
PubMed. (2010). Spectroscopic characterization studies of 1-methyl indole with benzene derivatives. Spectrochimica Acta Part A: Molecular and Biomolecular Spectroscopy, 77(1), 179-183. Retrieved from [Link]
-
National Institutes of Health. (2017). Study on the Alkylation Reactions of N(7)-Unsubstituted 1,3-Diazaoxindoles. Molecules, 22(11), 1845. Retrieved from [Link]
-
National Institutes of Health. (2022). General Synthesis of N-Alkylindoles from N,N-Dialkylanilines via [4+1] Annulative Double C–H Functionalization. Journal of the American Chemical Society, 144(39), 17896-17903. Retrieved from [Link]
-
MDPI. (2022). 7-((5-Bromo-1H-indol-3-yl)(4-methoxyphenyl)methyl)-1,3,5-triaza-7-phosphaadamantan-7-ium Tetrafluoroborate. Molbank, 2022(2), M1385. Retrieved from [Link]
-
Royal Society of Chemistry. (2012). Enantioselective N-alkylation of isatins and synthesis of chiral N-alkylated indoles. Organic & Biomolecular Chemistry, 10(4), 758-761. Retrieved from [Link]
-
PubMed. (2021). Spectroscopic characterization, DFT studies, molecular docking and cytotoxic evaluation of 4-nitro-indole-3-carboxaldehyde: A potent lung cancer agent. Journal of Molecular Recognition, 34(1), e2872. Retrieved from [Link]
-
ResearchGate. (2020). (PDF) Spectroscopic characterization, DFT studies, molecular docking and cytotoxic evaluation of 4-nitro-indole-3-carboxaldehyde: A potent lung cancer agent. Retrieved from [Link]
-
American Chemical Society. (2023). Harnessing CO2 Radical Anion-Mediated Electron Transfer for Scalable Copper-Catalyzed Cross-Coupling. Journal of the American Chemical Society, 145(4), 2534-2542. Retrieved from [Link]
-
PubChem. (n.d.). 5-Bromo-7-methyl-1H-indole. Retrieved from [Link]
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using 7-bromo-5-methyl-1H-indole in Suzuki-Miyaura cross-coupling reactions
Application Notes & Protocols
Topic: High-Efficiency Synthesis of C7-Arylated Indoles: A Guide to Suzuki-Miyaura Cross-Coupling Reactions with 7-bromo-5-methyl-1H-indole
Audience: Researchers, scientists, and drug development professionals.
Introduction: The Strategic Importance of C7-Arylated Indoles
The indole scaffold is a cornerstone in medicinal chemistry, forming the structural core of numerous pharmaceuticals and biologically active natural products. Functionalization of the indole ring system is a key strategy in drug discovery, allowing for the fine-tuning of pharmacological properties. Among the various substitution patterns, arylation at the C7 position offers a unique vector for structural diversification, influencing steric and electronic properties that can profoundly impact target binding and selectivity.
The Suzuki-Miyaura cross-coupling reaction stands as one of the most robust and versatile methods for forging carbon-carbon bonds.[1] Its widespread adoption is due to its mild reaction conditions, exceptional functional group tolerance, and the commercial availability and stability of its organoboron reagents.[2][3]
This guide serves as an in-depth technical resource for researchers employing this compound as a key building block. We will move beyond a simple recitation of steps to explore the mechanistic underpinnings of the reaction, provide a field-tested experimental protocol, and offer insights into optimizing conditions and troubleshooting common challenges.
Mechanistic Framework: The Palladium Catalytic Cycle
The Suzuki-Miyaura reaction proceeds through a well-established catalytic cycle involving a palladium catalyst, which shuttles between Pd(0) and Pd(II) oxidation states.[4][5] Understanding this cycle is critical for rationalizing the role of each reagent and for optimizing reaction conditions. The three fundamental steps are Oxidative Addition, Transmetalation, and Reductive Elimination.[6]
Pillar 1: The Catalyst System (Palladium Source & Ligand)
The heart of the reaction is the Pd(0) species, which initiates the cycle. While various palladium sources can be used, they must be capable of generating the active Pd(0) catalyst in situ. The choice of ligand is equally critical, as it modulates the catalyst's stability, solubility, and reactivity.
-
Expert Insight: For heteroaryl halides like this compound, which can be challenging substrates, ligands that are both electron-rich and sterically bulky are often required.[7][8] Ligands such as SPhos and XPhos, part of the dialkylbiaryl phosphine class, have proven highly effective.[9] They promote the typically rate-limiting oxidative addition step and facilitate the reductive elimination, leading to higher yields and accommodating a broader substrate scope, including less reactive aryl chlorides.[10] In many standard applications, catalysts like Pd(PPh₃)₄ or [1,1'-Bis(diphenylphosphino)ferrocene]palladium(II) dichloride (Pd(dppf)Cl₂) also provide excellent results.[11][12]
Pillar 2: The Base
The base is not a mere spectator; it plays an indispensable role in the transmetalation step.[13] Computational and experimental studies have shown that the base activates the organoboron species, typically a boronic acid, by converting it into a more nucleophilic boronate anion ([Ar'B(OH)₃]⁻).[14][15][16][17] This "ate" complex is significantly more reactive and readily transfers its organic group to the palladium center.
-
Expert Insight: The choice and strength of the base can dictate the reaction's success. Inorganic bases are most common.
-
K₂CO₃ / Cs₂CO₃: Often used in aqueous solvent mixtures (e.g., dioxane/water). Cesium carbonate is more soluble and basic, often providing better results for difficult couplings.
-
K₃PO₄: A stronger base that is particularly effective in anhydrous conditions and for coupling substrates prone to side reactions like protodeboronation.[18]
-
Pillar 3: The Solvent
The solvent system must solubilize the reagents and, crucially, influence the reaction mechanism and stability of intermediates.[19] The choice is often linked to the base and temperature requirements.
-
Expert Insight: Ethereal solvents like 1,4-dioxane and tetrahydrofuran (THF), often with added water, are workhorses for Suzuki couplings. The aqueous component aids in dissolving the inorganic base and facilitates the formation of the active boronate species.[18] Aromatic solvents like toluene are also common, particularly for reactions run at higher temperatures. The quality of the solvent is paramount, as trace impurities can poison the catalyst and inhibit the reaction.[20]
Comparative Reaction Conditions for Bromoindole Scaffolds
The optimal conditions for a Suzuki-Miyaura coupling can vary. The table below summarizes successfully reported systems for various bromoindoles, providing a valuable starting point for optimization.
| Catalyst System | Base | Solvent | Temp (°C) | Time (h) | Substrate Example | Yield (%) | Reference |
| Pd(dppf)Cl₂ | K₂CO₃ | Dimethoxyethane | 80 | 2 | 5-bromo-1-ethyl-1H-indazole | 95 | [11][12] |
| Pd(OAc)₂ / TPPTS | K₂CO₃ | Dioxane / H₂O | 65 | 1 | On-DNA 3-iodo-indole | 54-77 | [21] |
| Pd(PPh₃)₄ | Na₂CO₃ | H₂O | 120 (µW) | 1 | 5,7-dibromoindole | 91 | [22] |
| XPhos Precatalyst | K₃PO₄ | Dioxane / H₂O | 100 | 24 | 3-chloroindazole | 80 | [10] |
| PdCl₂(PPh₃)₂ | Na₂CO₃ | Dioxane | 150 (µW) | 0.33 | 2-chloro-oxazole | High | [23] |
Detailed Experimental Protocol
This protocol provides a robust, general procedure for the Suzuki-Miyaura coupling of this compound with a generic arylboronic acid.
Materials and Reagents
-
This compound
-
Arylboronic acid (1.2 - 1.5 equivalents)
-
[1,1'-Bis(diphenylphosphino)ferrocene]palladium(II) dichloride (Pd(dppf)Cl₂) (1-5 mol%)
-
Potassium Carbonate (K₂CO₃) (2-3 equivalents)
-
1,4-Dioxane (anhydrous)
-
Deionized Water (degassed)
-
Ethyl Acetate (EtOAc)
-
Brine (saturated NaCl solution)
-
Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)
-
Silica Gel for column chromatography
Equipment
-
Schlenk flask or microwave vial
-
Magnetic stirrer and stir bar
-
Heating mantle or oil bath with temperature controller
-
Inert gas line (Argon or Nitrogen) with manifold
-
Standard laboratory glassware (separatory funnel, flasks, etc.)
-
Rotary evaporator
-
Thin Layer Chromatography (TLC) plates and chamber
-
Flash chromatography system
Step-by-Step Methodology
-
Reaction Setup:
-
To a dry Schlenk flask equipped with a magnetic stir bar, add this compound (1.0 eq.), the arylboronic acid (1.2 eq.), and potassium carbonate (2.5 eq.).
-
Add the palladium catalyst, Pd(dppf)Cl₂ (0.03 eq.).
-
Seal the flask with a septum, and evacuate and backfill with an inert gas (e.g., Argon). Repeat this cycle three times to ensure an inert atmosphere.
-
-
Solvent Addition:
-
Using a syringe, add anhydrous 1,4-dioxane, followed by degassed deionized water, to the flask to create a 4:1 to 5:1 dioxane:water mixture. The final concentration of the limiting reagent should be approximately 0.1 M.
-
The mixture may appear as a suspension.
-
-
Reaction Execution:
-
Immerse the flask in a preheated oil bath at 80-100 °C.
-
Stir the reaction mixture vigorously for 4-16 hours.
-
-
Monitoring Progress:
-
Periodically check the reaction's progress by TLC or LC-MS. To take a sample, briefly remove the flask from heat, allow it to cool slightly, and quickly draw a small aliquot via syringe under a positive pressure of inert gas.
-
A typical TLC eluent system is Hexanes/Ethyl Acetate. The product should be significantly less polar than the starting indole.
-
-
Work-up Procedure:
-
Once the reaction is complete (disappearance of the starting bromide), cool the mixture to room temperature.
-
Dilute the mixture with ethyl acetate and water.
-
Transfer the contents to a separatory funnel. Separate the layers and extract the aqueous layer twice more with ethyl acetate.
-
Combine the organic layers and wash with brine.
-
Dry the combined organic phase over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure using a rotary evaporator.
-
-
Purification:
-
Purify the resulting crude residue by flash column chromatography on silica gel, using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to isolate the pure 7-aryl-5-methyl-1H-indole product.
-
Troubleshooting and Optimization Guide
Even robust reactions can encounter issues. This guide provides solutions to common problems.
| Issue | Potential Cause(s) | Recommended Solution(s) |
| No or Low Conversion | 1. Inactive catalyst (Pd source oxidized). 2. Insufficiently degassed solvents/reagents. 3. Poor quality boronic acid (decomposed). 4. Base is too weak or insoluble. | 1. Use a fresh bottle of catalyst or a robust precatalyst. 2. Ensure rigorous degassing of solvents by sparging with argon for 15-30 mins. 3. Use fresh, high-purity boronic acid or consider using the corresponding boronic ester. 4. Switch to a stronger or more soluble base (e.g., K₃PO₄ or Cs₂CO₃). |
| Protodeboronation | The boronic acid reacts with a proton source (e.g., water) instead of the catalyst. This is common with electron-rich or heteroaryl boronic acids. | 1. Use a stronger base like K₃PO₄ and strictly anhydrous conditions. 2. Increase the equivalents of boronic acid (1.5-2.0 eq.). 3. Use a boronic ester (e.g., pinacol ester) which is more stable.[24] |
| Homocoupling of Boronic Acid | Two molecules of the boronic acid couple to form a biaryl byproduct. Often caused by the presence of oxygen. | 1. Ensure the reaction is maintained under a strictly inert atmosphere. 2. Lower the reaction temperature if conversion is still efficient. |
| Dehalogenation of Starting Material | The bromoindole is reduced to 5-methyl-1H-indole. | 1. This can be a sign of catalyst decomposition or side reactions. Screen different ligands. 2. Lower the reaction temperature. |
| Substrate Inhibition | The acidic N-H proton of the indole can interact with the catalyst or base, inhibiting the reaction.[10] | 1. While many couplings work on the unprotected indole, consider N-protection (e.g., with Boc or SEM groups) if yields are consistently low, followed by a deprotection step. |
References
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Suzuki-Miyaura Coupling - Chemistry LibreTexts. (2024). Chemistry LibreTexts. [Link]
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Suzuki-Miyaura cross-coupling: Practical Guide. (n.d.). Yoneda Labs. [Link]
-
Role of the Base and Control of Selectivity in the Suzuki–Miyaura Cross-Coupling Reaction. (2014). Chemistry – A European Journal. [Link]
-
Computational Characterization of the Role of the Base in the Suzuki−Miyaura Cross-Coupling Reaction. (2003). Journal of the American Chemical Society. [Link]
-
Solvent Effects on the Selectivity of Palladium-Catalyzed Suzuki-Miyaura Couplings. (2020). Israel Journal of Chemistry. [Link]
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Proposed mechanism of the Suzuki–Miyaura cross-coupling reaction... (n.d.). ResearchGate. [Link]
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Solvent Effects on the Selectivity of Palladium-Catalyzed Suzuki-Miyaura Couplings. (2019). Israel Journal of Chemistry. [Link]
-
The Suzuki–Miyaura Cross-Coupling Reaction. (2019). In Organic Reactions. [Link]
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Role of the Base and Control of Selectivity in the Suzuki–Miyaura Cross‐Coupling Reaction. (2014). Chemistry – A European Journal. [Link]
-
Impact of solvent and their contaminants on Pd/C catalyzed Suzuki-Miyaura cross-coupling reactions. (2021). HEIA-FR. [Link]
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Solvent effects in palladium catalysed cross-coupling reactions. (2016). White Rose Research Online. [Link]
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Computational characterization of the role of the base in the Suzuki-Miyaura cross-coupling reaction. (2003). Semantic Scholar. [Link]
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A regioselective C7 bromination and C7 palladium-catalyzed Suzuki–Miyaura cross-coupling arylation of 4-substituted NH-free indazoles. (2021). RSC Advances. [Link]
-
Screening of palladium catalysts for the Suzuki coupling of... (n.d.). ResearchGate. [Link]
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Mechanism of the Suzuki–Miyaura Cross-Coupling Reaction Mediated by [Pd(NHC)(allyl)Cl] Precatalysts. (2017). Organometallics. [Link]
-
Highly Efficient Monophosphine-Based Catalyst for the Palladium-Catalyzed Suzuki−Miyaura Reaction of Heteroaryl Halides and Heteroaryl Boronic Acids and Esters. (2008). Journal of the American Chemical Society. [Link]
-
Palladium-Catalyzed Suzuki-Miyaura Cross-coupling Reactions Employing Dialkylbiaryl Phosphine Ligands. (2008). Accounts of Chemical Research. [Link]
-
The Suzuki Reaction. (n.d.). Myers Research Group, Harvard University. [Link]
-
Recent advances in transition metal-catalysed cross-coupling of (hetero)aryl halides and analogues under ligand-free conditions. (2019). Catalysis Science & Technology. [Link]
-
Site-selective Suzuki–Miyaura coupling of heteroaryl halides – understanding the trends for pharmaceutically important classes. (2017). Organic & Biomolecular Chemistry. [Link]
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On-DNA Synthesis of Multisubstituted Indoles. (2023). Organic Letters. [Link]
-
Suzuki Coupling. Suzuki-Miyaura Reaction: Mechanism, Experimental Procedure, and Set Up. (2024). YouTube. [Link]
-
Synthesis of 5,7-diarylindoles via Suzuki–Miyaura coupling in water. (2022). Organic & Biomolecular Chemistry. [Link]
-
Palladium-Catalyzed Suzuki–Miyaura Cross-Coupling in Continuous Flow. (2017). Catalysts. [Link]
-
Synthesis of 7-Azaindoles, Raney Nickel Reductions, Suzuki Coupling of Oxazoles, Pd-Catalyzed Synthesis of 2-Arylaminopyrimidines. (2006). Organic Chemistry Portal. [Link]
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A regioselective C7 bromination and C7 palladium-catalyzed Suzuki–Miyaura cross-coupling arylation of 4-substituted NH-free in. (2021). RSC Publishing. [Link]
-
Comparative Study of the Kumada, Negishi, Stille, and Suzuki−Miyaura Reactions in the Synthesis of the Indole Alkaloids Hippadine and Pratosine. (2010). The Journal of Organic Chemistry. [Link]
-
Suzuki-Miyaura Cross-Coupling of Unprotected, Nitrogen-Rich Heterocycles: Substrate Scope and Mechanistic Investigation. (2012). Journal of the American Chemical Society. [Link]
-
Development of a Suzuki Cross-Coupling Reaction between 2-Azidoarylboronic Pinacolate Esters and Vinyl Triflates To Enable the Synthesis of[14][18]-Fused Indole Heterocycles. (2014). Organic Letters. [Link]
-
Suzuki–Miyaura (hetero-)aryl cross-coupling: recent findings and recommendations. (2021). Chemical Society Reviews. [Link]
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The Suzuki Reaction Applied to the Synthesis of Novel Pyrrolyl and Thiophenyl Indazoles. (2012). Molecules. [Link]
-
Recent Advances in the development of Suzuki Miyaura Coupling Reactions. (n.d.). World Wide Journal of Multidisciplinary Research and Development. [Link]
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Application Note & Protocol: A Modular Approach to the Synthesis of 7-Bromo-5-methyl-1H-indole Derivatives for Structure-Activity Relationship (SAR) Studies
Introduction: The Indole Scaffold as a Privileged Structure in Drug Discovery
The indole nucleus is a cornerstone of medicinal chemistry, forming the structural core of numerous natural products, pharmaceuticals, and biologically active compounds.[1][2] Its unique electronic properties and ability to participate in various intermolecular interactions make it a "privileged structure," a versatile framework for designing ligands that can target diverse biological receptors.[3] For drug development professionals, the strategic functionalization of the indole ring is paramount for optimizing potency, selectivity, and pharmacokinetic properties.
This guide focuses on the 7-bromo-5-methyl-1H-indole scaffold, a highly valuable intermediate for building compound libraries for Structure-Activity Relationship (SAR) studies. The methyl group at the C5 position provides a fixed substitution point, while the bromine atom at the C7 position serves as a versatile synthetic handle. This bromine is strategically placed for diversification via modern cross-coupling methodologies, allowing for the systematic exploration of chemical space around the indole core. We present a robust protocol for the synthesis of this key intermediate, followed by detailed procedures for its derivatization using palladium-catalyzed cross-coupling reactions, providing a comprehensive toolkit for researchers in drug discovery.
Synthesis of the Core Intermediate: this compound
The most reliable and scalable approach to synthesizing the target indole core is the Fischer indole synthesis.[4][5] This venerable reaction has remained indispensable for constructing indole derivatives due to its robustness and tolerance of various functional groups.[4][6] Our protocol begins with the commercially available 4-bromo-2-methylaniline, which is first converted to the corresponding phenylhydrazine, the key precursor for the Fischer cyclization.
Protocol 1: Two-Step Synthesis via Fischer Indolization
This protocol proceeds in two main stages: (A) formation of the necessary hydrazine precursor, and (B) the acid-catalyzed cyclization to form the indole ring.
Part A: Synthesis of (4-Bromo-2-methylphenyl)hydrazine
-
Diazotization: To a stirred solution of 4-bromo-2-methylaniline (1.0 eq) in concentrated HCl (3.0 M) at 0 °C, add a solution of sodium nitrite (1.1 eq) in water dropwise, maintaining the temperature below 5 °C. Stir for 30 minutes.
-
Reduction: In a separate flask, prepare a solution of tin(II) chloride dihydrate (SnCl₂·2H₂O) (3.0 eq) in concentrated HCl. Cool this solution to 0 °C.
-
Addition: Slowly add the cold diazonium salt solution from Step 1 to the SnCl₂ solution. A precipitate should form.
-
Workup: After stirring for 1-2 hours, collect the precipitate by vacuum filtration. Suspend the solid in a 20% NaOH solution to neutralize the acid and liberate the free hydrazine.
-
Extraction & Purification: Extract the aqueous suspension with diethyl ether or ethyl acetate. Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the crude (4-bromo-2-methylphenyl)hydrazine, which can often be used in the next step without further purification.
Part B: Fischer Indole Cyclization
-
Hydrazone Formation: Dissolve the (4-bromo-2-methylphenyl)hydrazine (1.0 eq) from Part A and chloroacetone (1.1 eq) in ethanol. Heat the mixture at reflux for 1-2 hours to form the corresponding hydrazone. Monitor by Thin Layer Chromatography (TLC).
-
Cyclization: Cool the reaction mixture and remove the ethanol under reduced pressure. To the crude hydrazone, add polyphosphoric acid (PPA) (10-20x by weight).
-
Heating: Heat the mixture with vigorous stirring at 80-100 °C for 1-3 hours. The reaction is often exothermic and the color will darken significantly.
-
Quenching & Workup: Carefully pour the hot reaction mixture onto crushed ice with stirring. Neutralize the acidic solution with a saturated solution of sodium bicarbonate (NaHCO₃) or ammonium hydroxide.
-
Extraction & Purification: Extract the product with ethyl acetate or dichloromethane (DCM). Combine the organic layers, wash with brine, dry over Na₂SO₄, and concentrate. Purify the crude product by flash column chromatography on silica gel (eluting with a hexane/ethyl acetate gradient) to afford pure this compound.
-
Expert Insight: The Fischer indole synthesis is an acid-catalyzed intramolecular electrophilic substitution.[5] The choice of acid is critical; polyphosphoric acid (PPA) acts as both the catalyst and solvent, driving the reaction to completion and often resulting in cleaner product profiles compared to other mineral acids.[4] The reaction can fail if the starting carbonyl compound has electron-donating groups, which can promote undesired N-N bond cleavage.[7]
| Parameter | Value/Reagent | Purpose |
| Starting Material | 4-Bromo-2-methylaniline | Provides the core aromatic ring with correct substitution |
| Hydrazone Partner | Chloroacetone | Provides the C2 and C3 atoms of the indole ring |
| Cyclization Catalyst | Polyphosphoric Acid (PPA) | Potent dehydrating agent and Brønsted acid catalyst |
| Temperature | 80-100 °C | Provides energy to overcome activation barrier for cyclization |
| Typical Yield | 60-75% (over 2 steps) | Industry-standard expectation for this sequence |
Caption: Synthetic workflow for the preparation of the core scaffold.
Diversification Protocols for SAR Library Generation
The C7-bromo position is a powerful lever for introducing molecular diversity. Palladium-catalyzed cross-coupling reactions are the methods of choice for this functionalization due to their broad substrate scope and high functional group tolerance.[8] Below are protocols for three key transformations: Suzuki-Miyaura, Sonogashira, and Buchwald-Hartwig amination.
Protocol 2: C7-Arylation via Suzuki-Miyaura Coupling
This reaction creates a C-C bond between the indole C7 position and an aryl or heteroaryl group, which is ideal for exploring how aromatic substituents impact biological activity.[9][10]
-
Reaction Setup: To an oven-dried Schlenk flask, add this compound (1.0 eq), the desired arylboronic acid (1.5 eq), and potassium carbonate (K₂CO₃) (3.0 eq).
-
Catalyst Addition: Add the palladium catalyst, such as [1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (Pd(dppf)Cl₂) (3-5 mol%).
-
Solvent & Degassing: Add a 4:1 mixture of 1,4-dioxane and water. Degas the mixture by bubbling argon or nitrogen through it for 15-20 minutes.
-
Reaction: Heat the reaction mixture to 80-100 °C with stirring under an inert atmosphere for 4-16 hours. Monitor progress by TLC or LC-MS.
-
Workup: Cool the reaction to room temperature. Dilute with water and extract with ethyl acetate (3x).
-
Purification: Combine the organic layers, wash with brine, dry over Na₂SO₄, and concentrate. Purify by flash column chromatography to yield the 7-aryl-5-methyl-1H-indole derivative.
-
Trustworthiness: This protocol is self-validating. The reaction's success hinges on the complete exclusion of oxygen, which deactivates the Pd(0) catalyst. Using a pre-catalyst like Pd(dppf)Cl₂ and properly degassing the solvent system are critical checkpoints for ensuring reproducibility. The base is essential for the transmetalation step of the catalytic cycle.[9]
Protocol 3: C7-Alkynylation via Sonogashira Coupling
This protocol introduces an alkyne group, a rigid linker that can probe deep into binding pockets or serve as a handle for further chemistry (e.g., click reactions).[11][12]
-
Reaction Setup: To a Schlenk flask, add this compound (1.0 eq), bis(triphenylphosphine)palladium(II) dichloride (PdCl₂(PPh₃)₂) (2-4 mol%), and copper(I) iodide (CuI) (4-8 mol%).
-
Solvent and Reagents: Add anhydrous, degassed triethylamine (Et₃N) or a mixture of DMF and diisopropylamine (DIPEA). Add the terminal alkyne (1.2-1.5 eq).
-
Reaction: Stir the mixture under an inert atmosphere at a temperature ranging from room temperature to 60 °C for 2-12 hours until the starting material is consumed (monitored by TLC/LC-MS).
-
Workup: Remove the solvent under reduced pressure. Dissolve the residue in ethyl acetate and filter through a pad of Celite to remove catalyst residues.
-
Purification: Wash the filtrate with water and brine, dry over Na₂SO₄, and concentrate. Purify by flash column chromatography to obtain the 7-alkynyl-5-methyl-1H-indole derivative.
-
Expertise & Experience: The Sonogashira reaction involves two interconnected catalytic cycles (one for palladium, one for copper).[12] A common side reaction is the copper-catalyzed homocoupling of the alkyne (Glaser coupling). This can be minimized by using a minimal amount of the copper co-catalyst and ensuring the reaction is run under strictly anaerobic conditions.[11] For sensitive substrates, copper-free Sonogashira protocols may be employed.[11]
Protocol 4: C7-Amination via Buchwald-Hartwig Amination
This reaction forms a C-N bond, introducing amine functionalities that can act as hydrogen bond donors/acceptors or basic centers to improve solubility and target engagement.[13]
-
Reaction Setup: In a glovebox or under a strict inert atmosphere, add this compound (1.0 eq), the desired amine (1.2 eq), and a strong, non-nucleophilic base like sodium tert-butoxide (NaOtBu) (1.4 eq) to a Schlenk tube.
-
Catalyst System: Add the palladium source, such as tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃) (1-2 mol%), and a sterically hindered phosphine ligand like XPhos or RuPhos (2-4 mol%).
-
Solvent & Reaction: Add anhydrous, degassed toluene or dioxane. Seal the tube and heat to 90-110 °C for 12-24 hours.
-
Workup: Cool the reaction to room temperature. Quench carefully with a saturated aqueous solution of ammonium chloride (NH₄Cl). Extract with ethyl acetate.
-
Purification: Wash the combined organic layers with brine, dry over Na₂SO₄, and concentrate. Purify by flash column chromatography.
-
Authoritative Grounding: The success of the Buchwald-Hartwig amination is highly dependent on the choice of ligand, which facilitates the crucial reductive elimination step to form the C-N bond.[13] While the N-H of the indole can sometimes interfere, modern catalyst systems, particularly those using bulky biarylphosphine ligands, have shown high efficacy even with unprotected NH-indoles.[14]
| Reaction | Bond Formed | Key Reagents | Typical Catalyst System |
| Suzuki-Miyaura | C(sp²)-C(sp²) | Arylboronic Acid, Base (K₂CO₃) | Pd(dppf)Cl₂ |
| Sonogashira | C(sp²)-C(sp) | Terminal Alkyne, Base (Et₃N) | PdCl₂(PPh₃)₂ / CuI |
| Buchwald-Hartwig | C(sp²)-N | Amine, Strong Base (NaOtBu) | Pd₂(dba)₃ / XPhos |
Logical Workflow for an SAR Study
The synthesis of these derivatives is not an end in itself but a means to systematically probe the SAR of a chemical series. The workflow follows a logical, iterative cycle of design, synthesis, and testing.
Caption: Logical workflow for an iterative SAR study.
This cycle begins with the synthesis of the core scaffold, followed by parallel synthesis to generate a library of diverse analogues. After rigorous purification and characterization, these compounds are submitted for biological screening. The resulting data allows researchers to map the SAR, identifying which substituents enhance activity and which are detrimental. These insights directly inform the design of the next generation of compounds, leading to a more focused and efficient optimization process.
References
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Johansson, H., Jørgensen, T. B., Gloriam, D. E., Bräuner-Osborne, H., & Pedersen, D. S. (2012). 3-Substituted 2-phenyl-indoles: privileged structures for medicinal chemistry. MedChemComm, 3(12), 1447-1453. [Link]
-
Martin, M. J., & Banwell, M. G. (2011). Synthesis of Indoles via Palladium-Mediated Ullmann Cross-Coupling of o-Halonitroarenes with α-Halo-enones or -enals. Organic Letters, 13(19), 5282-5285. [Link]
-
Chen, C. Y., & Lieberman, D. R. (2008). A three-component Fischer indole synthesis. Nature Protocols, 3(4), 684-689. [Link]
-
Fischer indole synthesis. Wikipedia. (2023, December 1). [Link]
-
Fischer indole synthesis – Knowledge and References. Taylor & Francis. (n.d.). [Link]
-
Recent Progress Concerning the N-Arylation of Indoles. National Center for Biotechnology Information. (2021). [Link]
-
Buchwald–Hartwig amination. Wikipedia. (2023, November 28). [Link]
-
Yadav, P., & Kumar, R. (2019). Versatility in pharmacological actions of 3-substituted indoles. International Journal of Chemical Studies, 7(3), 20-29. [Link]
-
Sonogashira Coupling. Chemistry LibreTexts. (2024, August 5). [Link]
-
Heravi, M. M., Zadsirjan, V., & Heydari, M. (2017). Synthesis of arylated indoles via Sonogashira cross-coupling. RSC Advances, 7(68), 42798-42813. [Link]
-
Buchwald Hartwig diversification of unprotected halotryptophans, halotryptophan containing tripeptides and the natural product barettin in aqueous conditions. RSC Publishing. (2019, October 8). [Link]
-
Suzuki Coupling. Organic Chemistry Portal. (n.d.). [Link]
-
Suzuki-Miyaura Coupling. Chemistry LibreTexts. (2024, October 10). [Link]
-
A regioselective C7 bromination and C7 palladium-catalyzed Suzuki–Miyaura cross-coupling arylation of 4-substituted NH-free in. ResearchGate. (n.d.). [Link]
-
Suzuki-Miyaura Cross-Coupling of Unprotected, Nitrogen-Rich Heterocycles: Substrate Scope and Mechanistic Investigation. National Institutes of Health. (2012). [Link]
-
Synthesis, Reactions and Medicinal Uses of Indole. Pharmaguideline. (n.d.). [Link]
-
Aslam, M., et al. (2021). Synthesis of indole derivatives as prevalent moieties present in selected alkaloids. Molecules, 26(20), 6219. [Link]
- Preparation method of 5-bromo-7-methylindole.
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Application Note: Strategic Application of 7-bromo-5-methyl-1H-indole in Early-Stage Kinase Inhibitor Discovery
Abstract & Introduction
Protein kinases are a large family of enzymes that regulate the majority of signal transduction pathways in cells, controlling processes such as growth, differentiation, and metabolism.[1] Their dysregulation is a hallmark of many diseases, particularly cancer, making them one of the most important classes of drug targets.[2][3] The development of small-molecule kinase inhibitors has revolutionized treatment in oncology and other fields.[3][4] A significant challenge in this area is achieving selectivity for the target kinase, as the ATP-binding site is highly conserved across the more than 500 members of the human kinome.[2]
Indole-based scaffolds have emerged as a versatile and privileged framework in the design of kinase inhibitors due to their ability to mimic the adenine region of ATP and engage in key hydrogen bonding interactions within the kinase active site.[5][6] This application note provides a detailed guide for researchers, scientists, and drug development professionals on the strategic use of 7-bromo-5-methyl-1H-indole as a valuable chemical starting point or fragment for kinase inhibitor screening campaigns. We will explore the rationale behind its use, provide detailed protocols for its application in primary and secondary screening assays, and discuss the interpretation of results.
Rationale: The Scientific Case for this compound
The utility of this compound in kinase inhibitor discovery is rooted in the principles of Fragment-Based Drug Discovery (FBDD) and the specific physicochemical properties conferred by its substituents.
-
The Indole Core as a Privileged Scaffold: The indole ring system is a well-established pharmacophore that can form critical hydrogen bonds with the "hinge" region of the kinase ATP-binding pocket, a foundational interaction for many ATP-competitive inhibitors.[1][7] Its rigid structure provides a stable anchor from which to explore surrounding pockets and build potency and selectivity.
-
Fragment-Based Discovery Value: With a molecular weight of approximately 210 g/mol [8], this compound fits the profile of a chemical "fragment". FBDD identifies low-molecular-weight compounds that bind with low affinity but high ligand efficiency to a target.[9] These simple fragments serve as starting points for chemical elaboration into more potent and selective lead compounds.
-
The Role of the 5-Methyl Group: The methyl group at the 5-position can be strategically important. It can probe hydrophobic pockets within the active site, potentially increasing binding affinity. Its position can also influence the overall electronics and metabolic stability of the indole ring. Structure-activity relationship (SAR) studies on related indole derivatives have shown that substitution at this position can be critical for activity.[10]
-
The Significance of the 7-Bromo Substituent: The bromine atom is not merely a bulky group; it is a key functional element for achieving high-affinity and selective interactions. Bromine can participate in halogen bonding , a non-covalent interaction where the electropositive region on the halogen atom (the σ-hole) interacts favorably with a Lewis base, such as a backbone carbonyl oxygen in the protein.[11][12] This specific and directional interaction can provide an additional anchor point, significantly enhancing binding affinity and guiding the inhibitor's orientation to confer selectivity for one kinase over another.[11][13]
Kinase Inhibitor Screening Workflow
The process of identifying a novel kinase inhibitor using a fragment like this compound typically follows a multi-stage approach. The goal is to first identify "hits" from a primary screen and then validate and characterize these hits through more rigorous secondary assays.
Caption: General workflow for a kinase inhibitor screening campaign.
Experimental Protocols
These protocols are designed as templates and should be optimized for the specific kinase and substrate system under investigation.
Protocol 1: Primary High-Throughput Screening (HTS)
This protocol describes a luminescence-based biochemical assay to measure kinase activity by quantifying the amount of ADP produced. The ADP-Glo™ Kinase Assay is used here as a representative and widely adopted platform.[14][15]
Objective: To identify derivatives of this compound that inhibit the target kinase at a single concentration.
Principle: The assay is performed in two steps. First, the kinase reaction proceeds, converting ATP to ADP. Second, the ADP-Glo™ Reagent is added to terminate the kinase reaction and deplete the remaining ATP. Finally, the Kinase Detection Reagent is added to convert the generated ADP back into ATP, which is then used by a luciferase to produce light. The luminescent signal is directly proportional to the amount of ADP produced and thus to kinase activity.
Materials:
-
Target Kinase (purified, recombinant)
-
Kinase Substrate (specific peptide or protein)
-
ATP (ultra-pure)
-
This compound and its synthesized derivatives
-
Control Inhibitor: Staurosporine (a broad-spectrum kinase inhibitor)
-
Kinase Assay Buffer (e.g., 40 mM Tris, pH 7.5, 20 mM MgCl₂, 0.1 mg/mL BSA)
-
ADP-Glo™ Kinase Assay Kit (Promega or similar)
-
DMSO (assay grade)
-
White, opaque 384-well assay plates (low volume)
Procedure:
-
Compound Plating:
-
Prepare a 10 mM stock solution of this compound derivatives and Staurosporine in 100% DMSO.
-
Using an acoustic liquid handler or multichannel pipette, transfer 50 nL of each compound solution to the appropriate wells of a 384-well assay plate. This results in a final screening concentration of 10 µM in a 5 µL reaction volume.
-
For controls, add 50 nL of DMSO alone (Negative Control, 100% activity) and 50 nL of 10 mM Staurosporine (Positive Control, 0% activity).
-
-
Kinase Reaction:
-
Prepare a 2X Kinase/Substrate solution in Kinase Assay Buffer. The optimal concentrations of kinase and substrate must be empirically determined to ensure the reaction is in the linear range (typically ~10-30% ATP consumption).
-
Add 2.5 µL of the 2X Kinase/Substrate solution to each well of the assay plate containing the pre-spotted compounds.
-
Prepare a 2X ATP solution in Kinase Assay Buffer. The ATP concentration should ideally be at or near the Km for the specific kinase to sensitively detect ATP-competitive inhibitors.
-
Initiate the reaction by adding 2.5 µL of the 2X ATP solution to each well. The final reaction volume is 5 µL.
-
Mix the plate gently for 30 seconds and then incubate at 30°C for 60 minutes.
-
-
ADP Detection:
-
Following incubation, add 5 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction.
-
Incubate the plate at room temperature for 40 minutes to deplete the remaining ATP.
-
Add 10 µL of Kinase Detection Reagent to each well. This reagent simultaneously converts ADP to ATP and provides luciferase/luciferin to generate a luminescent signal.
-
Incubate at room temperature for 30-60 minutes to allow the signal to stabilize.
-
-
Data Acquisition and Analysis:
-
Measure luminescence using a plate reader.
-
Calculate the percent inhibition for each compound using the following formula: % Inhibition = 100 * (1 - (Signal_Compound - Signal_PositiveControl) / (Signal_NegativeControl - Signal_PositiveControl))
-
Compounds showing inhibition above a defined threshold (e.g., >50% or >3 standard deviations from the mean of the negative controls) are considered "hits" for further investigation.
-
Protocol 2: IC₅₀ Determination and Selectivity Profiling
Objective: To determine the potency (IC₅₀ value) of the primary hits against the target kinase and to assess their selectivity by testing them against a panel of other kinases.
Procedure:
-
IC₅₀ Determination:
-
Prepare a serial dilution series for each hit compound in 100% DMSO. A 10-point, 3-fold dilution series starting from 10 mM is typical, which will yield final concentrations from 100 µM down to ~5 nM.
-
Plate the compounds (50 nL/well) in triplicate.
-
Perform the kinase assay as described in Protocol 1, using the serially diluted compounds.
-
Plot the percent inhibition against the logarithm of the inhibitor concentration.
-
Fit the data to a four-parameter logistic model to determine the IC₅₀ value, which is the concentration of inhibitor required to reduce enzyme activity by 50%.
-
-
Selectivity Profiling:
-
Select a panel of kinases for profiling. The panel should include kinases that are structurally similar to the primary target as well as those from different families to assess broad selectivity.[16][17]
-
Perform the dose-response assay (as described in 4.2.1) for the most potent hits against each kinase in the panel.
-
The ATP concentration for each kinase assay should be kept consistent (e.g., at the apparent Km for each enzyme) to allow for meaningful comparison.[17]
-
Data Presentation & Interpretation
Clear data presentation is crucial for decision-making. IC₅₀ values should be summarized in a table to facilitate comparison of potency and selectivity.
Table 1: Hypothetical Potency and Selectivity Profile for a Hit Compound (Compound-X) Derived from the this compound Scaffold.
| Kinase Target | Compound-X IC₅₀ (nM) | Staurosporine IC₅₀ (nM) | Selectivity (Fold vs. Target Kinase A) |
| Target Kinase A | 15 | 5 | - |
| Kinase B (Family 1) | 250 | 10 | 16.7 |
| Kinase C (Family 1) | >10,000 | 20 | >667 |
| Kinase D (Family 2) | 850 | 8 | 56.7 |
| Kinase E (Family 3) | 2,100 | 15 | 140 |
Interpretation:
-
Potency: In this hypothetical example, Compound-X shows potent inhibition of the primary target, Kinase A, with an IC₅₀ of 15 nM.
-
Selectivity: The compound is significantly less potent against other kinases. For instance, it is over 667-fold more selective for Kinase A than for Kinase C.[16][18] A high degree of selectivity is a desirable characteristic for a drug candidate to minimize off-target effects.
-
Next Steps: A compound with a profile like Compound-X would be a strong candidate for hit-to-lead optimization, where medicinal chemists would further modify the structure to improve potency, selectivity, and drug-like properties.
Illustrative Signaling Pathway
Kinase inhibitors function by blocking specific nodes in complex signaling cascades. Understanding this context is vital. The diagram below illustrates the canonical MAPK/ERK pathway, a common target in oncology, showing how an inhibitor might block a key kinase like MEK.
Caption: A representative kinase signaling pathway (MAPK/ERK).
Conclusion
This compound represents a strategically sound starting point for modern kinase inhibitor discovery programs. Its indole core provides a reliable anchor in the ATP-binding site, while its methyl and bromo substituents offer vectors for probing hydrophobic pockets and forming specific halogen bonds, respectively. By employing the systematic screening protocols outlined in this note, researchers can effectively leverage this fragment to identify and optimize novel, potent, and selective kinase inhibitors for a wide range of therapeutic targets.
References
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Cheng, A. C., et al. (2010). Computational analysis of kinase inhibitor selectivity using structural knowledge. Bioinformatics, 26(3), 379-385. [Link]
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Ge, Y., & Maly, D. J. (2018). Quantitative conformational profiling of kinase inhibitors reveals origins of selectivity for Aurora kinase activation states. PNAS, 115(51), 12972-12977. [Link]
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BellBrook Labs. (2018). How Does a Biochemical Kinase Assay Work?. BellBrook Labs Learning Center. [Link]
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Roskoski, R. Jr. (2022). Structural features of the protein kinase domain and targeted binding by small-molecule inhibitors. Journal of Biological Chemistry, 298(5), 101869. [Link]
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Adriaenssens, E. (2023). In vitro kinase assay. protocols.io. [Link]
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Ishida, J., et al. (2015). In vitro NLK Kinase Assay. Bio-protocol, 5(18), e1593. [Link]
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Karaman, M. W., et al. (2008). A quantitative analysis of kinase inhibitor selectivity. Nature Biotechnology, 26(1), 127-132. [Link]
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Knez, D., et al. (2023). ATP-competitive inhibitors for cancer treatment – kinases and the world beyond. Molecular & Cellular Oncology, 10(1), 2200330. [Link]
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Vargiu, G., et al. (2022). ATP-competitive inhibitors modulate the substrate binding cooperativity of a kinase by altering its conformational entropy. Science Advances, 8(30), eabn8219. [Link]
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Knez, D., & Sosič, I. (2023). ATP-competitive inhibitors for cancer treatment – kinases and the world beyond. RSC Medicinal Chemistry, 14(6), 1017-1044. [Link]
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Rao, V. K., et al. (2011). 3-Substitued indoles: One pot synthesis and evaluation of anticancer and Src kinase inhibitory activities. Bioorganic & Medicinal Chemistry Letters, 21(12), 3738-3742. [Link]
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Singh, P., & Kaur, M. (2023). Recent Updates on Indole Derivatives as Kinase Inhibitors in the Treatment of Cancer. Anticancer Agents in Medicinal Chemistry, 23(4), 404-416. [Link]
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BMG LABTECH. (2020). Kinase assays. BMG LABTECH Application Note. [Link]
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de Souza, M. V. N., & de Almeida, M. V. (2019). Fragment-based screening with natural products for novel anti-parasitic disease drug discovery. Future Medicinal Chemistry, 11(13), 1637-1653. [Link]
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Roskoski, R. Jr. (2022). Figure: Different types of ATP-competitive kinase inhibitors. ResearchGate. [Link]
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Celtarys Research. (2024). Optimizing Biochemical Assays for Kinase Activity in Drug Discovery. Celtarys Research Blog. [Link]
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Meijer, L., et al. (2006). Synthesis and kinase inhibitory activity of novel substituted indigoids. Journal of Medicinal Chemistry, 49(20), 5909-5919. [Link]
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Sportsman, J. R., & Geddes, C. D. (2012). Assay Development for Protein Kinase Enzymes. Methods in Molecular Biology, 803, 19-38. [Link]
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Da Settimo, F., et al. (2014). Exploiting the Indole Scaffold to Design Compounds Binding to Different Pharmacological Targets. Molecules, 19(6), 7583-7609. [Link]
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Adriaenssens, E. (2023). In vitro kinase assay v1. ResearchGate. [Link]
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Battistutta, R. (2009). Kinase Inhibition that Hinges on Halogen Bonds. ChemBioChem, 10(13), 2111-2113. [Link]
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Sravanthi, V., et al. (2024). Recent Developments in the Discovery of Indole-based Scaffolds as Promising Targeted Cancer Therapeutics. RSC Medicinal Chemistry. [Link]
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Kumar, A., et al. (2013). Indolin-2-Ones in Clinical Trials as Potential Kinase Inhibitors: A Review. Journal of Cancer Therapy, 4(7), 1229-1244. [Link]
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Voth, A. R., & Ho, P. S. (2007). The role of halogen bonding in inhibitor recognition and binding by protein kinases. Current Topics in Medicinal Chemistry, 7(14), 1336-1348. [Link]
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Rao, V. K., et al. (2011). 3-Substitued indoles: One-pot synthesis and evaluation of anticancer and Src kinase inhibitory activities. Johns Hopkins University. [Link]
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Al-Ostath, O. A., et al. (2024). Indole Derivatives: A Versatile Scaffold in Modern Drug Discovery—An Updated Review on Their Multifaceted Therapeutic Applications (2020–2024). International Journal of Molecular Sciences, 25(11), 6140. [Link]
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Kumar, M., et al. (2025). Indole-Based Scaffolds in Medicinal Chemistry: Recent Advances and Perspectives. International Journal of Research Publication and Reviews, 6(8), 5975-5983. [Link]
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Cronje, M. J., et al. (2022). 7-((5-Bromo-1H-indol-3-yl)(4-methoxyphenyl)methyl)-1,3,5-triaza-7-phosphaadamantan-7-ium Tetrafluoroborate. Molbank, 2022(2), M1382. [Link]
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Arhangelskis, M., et al. (2024). Structural Insights on the Role of Halogen Bonding in Protein MEK Kinase-Inhibitor Complexes. Chemistry, an Asian Journal, 19(7), e202301033. [Link]
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Appreciate Chemical. (n.d.). This compound. Product Catalog. [Link]
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National Center for Biotechnology Information. (n.d.). 7-bromo-5-methyl-2,3-dihydro-1H-indole-2,3-dione. PubChem Compound Summary for CID 611621. [Link]
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Axten, J. M., et al. (2012). Discovery of 7-methyl-5-(1-{[3-(trifluoromethyl)phenyl]acetyl}-2,3-dihydro-1H-indol-5-yl)-7H-pyrrolo[2,3-d]pyrimidin-4-amine (GSK2606414), a potent and selective first-in-class inhibitor of protein kinase R (PKR)-like endoplasmic reticulum kinase (PERK). Journal of Medicinal Chemistry, 55(16), 7193-7207. [Link]
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Gribble, G. W. (2008). Synthesis and Reactivity of 7-Azaindoles (1H-Pyrrolo(2,3-b)pyridine). Journal of Heterocyclic Chemistry, 45(3), 617-639. [Link]
-
El-Damasy, A. K., et al. (2018). Discovery of indole- and quinolone-based inhibitors of the mTOR/Akt/Pi3K pathway for the potential treatment of autism and certain types of cancer. European Journal of Medicinal Chemistry, 157, 1415-1428. [Link]
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Ancellin, N., & Foloppe, N. (2020). The Azaindole Framework in the Design of Kinase Inhibitors. Molecules, 25(21), 5163. [Link]
-
Theodossis, A., et al. (2013). Identification of a Chemical Probe for Bromo and Extra C-Terminal Bromodomain Inhibition through Optimization of a Fragment-Derived Hit. Journal of Medicinal Chemistry, 56(4), 1476-1487. [Link]
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in vitro testing of 7-bromo-5-methyl-1H-indole against cancer cell lines
As a Senior Application Scientist, this document provides a comprehensive framework for the in vitro evaluation of novel indole-based compounds as potential anticancer agents. We will use the hypothetical molecule, 7-bromo-5-methyl-1H-indole, as a case study to guide researchers through a logical, multi-tiered screening process. This guide emphasizes not only the execution of protocols but also the scientific rationale behind each experimental step, ensuring a robust and insightful assessment of a compound's therapeutic potential.
Indole scaffolds are privileged structures in medicinal chemistry, forming the core of numerous compounds with significant biological activity, including potent anticancer properties.[1][2] Many indole derivatives have been shown to induce regulated cell death (RCD) and modulate critical signaling pathways that are often dysregulated in cancer.[2] Therefore, the systematic evaluation of new indole analogs is a crucial endeavor in oncological drug discovery.
This document outlines a workflow beginning with primary cytotoxicity screening to determine the compound's potency, followed by secondary assays to elucidate the mechanism of cell death, including apoptosis induction and cell cycle arrest.
Part 1: Primary Cytotoxicity Screening (MTT Assay)
Scientific Rationale
The initial and most critical step in evaluating a potential anticancer agent is to determine its cytotoxicity—its ability to kill cancer cells.[3][4] We must also determine the compound's potency, which is typically expressed as the half-maximal inhibitory concentration (IC50). The IC50 value is the concentration of the drug required to inhibit the growth of 50% of a cell population, serving as a key metric for comparing the efficacy of different compounds.[3]
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a robust and widely used colorimetric method for this purpose.[5] Its principle is based on the metabolic activity of viable cells.[6] In living cells, mitochondrial NAD(P)H-dependent oxidoreductase enzymes reduce the yellow, water-soluble MTT tetrazolium salt into a purple, insoluble formazan product.[6][7] The amount of formazan produced is directly proportional to the number of viable, metabolically active cells.[7][8] This allows for a quantitative assessment of cell viability after treatment with the test compound.
Experimental Workflow: Cytotoxicity Screening
Caption: Workflow for apoptosis detection via Annexin V/PI staining.
Detailed Protocol: Annexin V/PI Staining
This protocol is based on established methods. [9][10][11]
-
Cell Treatment and Harvesting:
-
Seed cells in 6-well plates and grow to ~70-80% confluency.
-
Treat cells with this compound at its predetermined IC50 and 2x IC50 concentrations for 24-48 hours. Include an untreated control and a vehicle control.
-
After incubation, collect the culture medium, which contains floating (apoptotic) cells.
-
Wash the adherent cells with PBS, then trypsinize and collect them.
-
Combine the floating cells from the medium with the corresponding trypsinized adherent cells. Centrifuge at low speed (e.g., 500 x g) for 5 minutes.
-
-
Staining:
-
Discard the supernatant and wash the cell pellet once with cold PBS.
-
Resuspend the cells in 100 µL of 1X Annexin Binding Buffer.
-
Add 5 µL of Annexin V-FITC conjugate and 5 µL of PI staining solution (e.g., 50 µg/mL) to the cell suspension.
-
Gently vortex the cells and incubate for 15 minutes at room temperature in the dark. [11]
-
-
Flow Cytometry:
-
After incubation, add 400 µL of 1X Annexin Binding Buffer to each tube. [9] * Analyze the samples by flow cytometry within one hour. Use unstained, Annexin V-only, and PI-only controls to set up compensation and quadrants correctly.
-
Acquire at least 10,000 events per sample.
-
Analyze the data to quantify the percentage of cells in each of the four quadrants.
-
Data Presentation: Example Apoptosis Analysis
| Treatment | % Viable (Q3) | % Early Apoptotic (Q4) | % Late Apoptotic/Necrotic (Q2) |
| Untreated Control | 95.2 | 2.1 | 1.5 |
| Vehicle (DMSO) | 94.8 | 2.5 | 1.8 |
| Compound (IC50) | 45.3 | 35.8 | 17.5 |
| Compound (2x IC50) | 20.1 | 48.2 | 30.1 |
Cell Cycle Analysis
Scientific Rationale
The cell cycle is a series of events that leads to cell division and replication. [12]This process is tightly regulated, and its dysregulation is a fundamental characteristic of cancer. [13]Many anticancer drugs exert their effects by inducing cell cycle arrest at specific checkpoints (G1, S, or G2/M), which prevents cancer cells from proliferating and can subsequently trigger apoptosis. [14] Flow cytometry using a DNA-binding fluorescent dye like Propidium Iodide (PI) is a standard technique to analyze cell cycle distribution. [15]Because PI binds stoichiometrically to DNA, the amount of fluorescence emitted by a stained cell is directly proportional to its DNA content. [15]This allows for the differentiation of cell populations:
-
G0/G1 phase: Cells with a normal (2n) DNA content.
-
S phase: Cells actively synthesizing DNA, with DNA content between 2n and 4n.
-
G2/M phase: Cells that have completed DNA replication, with a doubled (4n) DNA content.
Detailed Protocol: Cell Cycle Analysis with PI Staining
This protocol is a standard procedure for cell cycle analysis. [15][16]
-
Cell Treatment and Harvesting:
-
Seed and treat cells as described in the apoptosis protocol (Section 2.1).
-
Harvest cells by trypsinization, centrifuge at low speed, and discard the supernatant.
-
-
Fixation:
-
Resuspend the cell pellet in 500 µL of cold PBS.
-
While gently vortexing, add 4.5 mL of ice-cold 70% ethanol dropwise to fix the cells. Ethanol fixation is preferred for preserving DNA integrity. [15] * Incubate the cells for at least 2 hours at -20°C (or overnight).
-
-
Staining:
-
Centrifuge the fixed cells, discard the ethanol, and wash the pellet once with PBS.
-
Resuspend the cell pellet in 500 µL of PI staining solution containing RNase A (e.g., 50 µg/mL PI and 100 µg/mL RNase A in PBS). RNase A is crucial to degrade RNA, which PI can also bind to, ensuring that the signal comes only from DNA. [15][16] * Incubate for 30 minutes at room temperature in the dark.
-
-
Flow Cytometry:
-
Analyze the samples on a flow cytometer, acquiring data on a linear scale to properly resolve the 2n and 4n DNA peaks. [14] * Gate out cell doublets and debris.
-
Use cell cycle analysis software (e.g., ModFit, FlowJo) to deconvolute the DNA content histogram and quantify the percentage of cells in the G0/G1, S, and G2/M phases.
-
Data Presentation: Example Cell Cycle Distribution
| Treatment | % G0/G1 Phase | % S Phase | % G2/M Phase |
| Untreated Control | 65.4 | 20.1 | 14.5 |
| Vehicle (DMSO) | 64.9 | 20.5 | 14.6 |
| Compound (IC50) | 40.2 | 15.3 | 44.5 |
Part 3: Mechanistic Insights & Potential Signaling Pathways
Expertise & Experience
The results from the apoptosis and cell cycle assays provide crucial clues about the compound's mechanism. For instance, an accumulation of cells in the G2/M phase followed by a significant increase in the apoptotic population suggests the compound may interfere with mitosis, leading to mitotic catastrophe and subsequent cell death.
Based on extensive literature, indole derivatives are known to modulate a variety of signaling pathways critical for cancer cell survival and proliferation. [1][2]Two of the most prominent pathways are:
-
PI3K/Akt/mTOR Pathway: This pathway is a central regulator of cell growth, survival, and metabolism. It is frequently hyperactivated in many cancers. Some indole compounds, like Indole-3-carbinol (I3C) and its dimer (DIM), have been shown to inhibit Akt, a key kinase in this pathway, thereby suppressing downstream signaling and promoting apoptosis. [1][17]2. MAPK Pathway: The Mitogen-Activated Protein Kinase (MAPK) pathway is involved in regulating cell proliferation, differentiation, and apoptosis. [18]Dysregulation of this pathway is common in cancer, and various indole alkaloids have been reported to exert their anticancer effects by modulating MAPK signaling. [18][19] Given this precedent, it is a reasonable hypothesis that this compound may exert its cytotoxic effects by targeting one or more components of these pathways.
Hypothesized Signaling Pathway: PI3K/Akt Inhibition
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Application Notes & Protocols: High-Throughput Screening of 7-bromo-5-methyl-1H-indole for Antimicrobial Activity
Abstract
The indole scaffold is a privileged structure in medicinal chemistry, forming the backbone of numerous natural products and synthetic drugs with significant therapeutic properties.[1][2][3] The emergence of multidrug-resistant pathogens necessitates the urgent discovery of novel antimicrobial agents.[4] This application note provides a comprehensive guide for researchers, scientists, and drug development professionals on the systematic screening of 7-bromo-5-methyl-1H-indole, a synthetic indole derivative, for its potential antimicrobial activities. We present detailed protocols for preliminary screening using the agar well diffusion method, followed by quantitative determination of the Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC) using broth microdilution assays. The causality behind experimental choices is explained, ensuring a robust and reproducible workflow for the evaluation of this and other novel chemical entities.
Introduction: The Rationale for Screening this compound
Indole and its derivatives are known to exhibit a wide range of biological activities, including antimicrobial, antiviral, and anticancer properties.[1][2] The diverse bioactivities of indoles are attributed to their ability to interact with various biological targets.[5] Halogenation, particularly bromination, of the indole ring has been shown in many cases to enhance antimicrobial potency.[6][7] Furthermore, the position of substituents on the indole nucleus can significantly influence the compound's biological profile.[8]
While there is extensive literature on the antimicrobial properties of various substituted indoles, to our knowledge, the specific compound this compound has not been extensively characterized. This application note outlines a systematic approach to bridge this knowledge gap. The strategic placement of a bromine atom at the 7-position and a methyl group at the 5-position may modulate the electronic and steric properties of the indole ring, potentially leading to novel interactions with microbial targets.
The screening workflow is designed to be logical and progressive, starting with a qualitative assessment of antimicrobial activity and moving towards quantitative measures of potency. This approach allows for efficient identification of promising antimicrobial candidates for further development.
Potential Mechanisms of Action of Substituted Indoles
Indole-containing alkaloids and their synthetic derivatives can exert their antimicrobial effects through various mechanisms.[4][5] Understanding these potential mechanisms is crucial for interpreting screening results and guiding future studies. Some of the reported mechanisms for indole derivatives include:
-
Inhibition of Efflux Pumps: Some indole derivatives can inhibit bacterial efflux pumps, which are responsible for extruding antibiotics from the cell, thereby overcoming drug resistance.[4][9]
-
Disruption of Biofilm Formation: Biofilms are structured communities of bacteria that are notoriously resistant to antibiotics. Indole and its derivatives have been shown to interfere with biofilm formation in several pathogenic bacteria.[4][5]
-
Enzyme Inhibition: Specific enzymes essential for bacterial survival, such as pyruvate kinase in Methicillin-resistant Staphylococcus aureus (MRSA), can be targeted and inhibited by indole alkaloids.[4][10]
-
Membrane Permeabilization: Some bromoindole derivatives have been shown to cause rapid membrane permeabilization and depolarization in both Gram-positive and Gram-negative bacteria.[11]
-
Inhibition of Nucleic Acid and Protein Synthesis: Alkaloids, in general, can interfere with fundamental cellular processes like the synthesis of DNA, RNA, and proteins.[12]
Experimental Workflow and Protocols
The screening of this compound will follow a two-stage process: a primary qualitative screen followed by a secondary quantitative analysis.
Caption: Experimental workflow for antimicrobial screening.
Materials and Reagents
-
Test Compound: this compound (synthesis to be performed separately or sourced commercially). A stock solution (e.g., 10 mg/mL) should be prepared in a suitable solvent like dimethyl sulfoxide (DMSO).
-
Microbial Strains: A representative panel of microorganisms is recommended:
-
Gram-positive bacteria: Staphylococcus aureus (e.g., ATCC 25923), Methicillin-resistant Staphylococcus aureus (MRSA) (e.g., ATCC 43300)
-
Gram-negative bacteria: Escherichia coli (e.g., ATCC 25922), Pseudomonas aeruginosa (e.g., ATCC 27853)
-
Fungi: Candida albicans (e.g., ATCC 90028)
-
-
Culture Media:
-
Mueller-Hinton Agar (MHA) for bacteria
-
Sabouraud Dextrose Agar (SDA) for fungi
-
Mueller-Hinton Broth (MHB) for bacteria
-
Sabouraud Dextrose Broth (SDB) for fungi
-
-
Positive Controls:
-
Ciprofloxacin or Gentamicin for bacteria
-
Fluconazole for fungi
-
-
Negative Control: DMSO (or the solvent used to dissolve the test compound)
-
Equipment:
-
Sterile petri dishes, micropipettes, and tips
-
96-well microtiter plates
-
Incubator
-
Spectrophotometer (for inoculum standardization)
-
Autoclave
-
Laminar flow hood
-
Protocol 1: Agar Well Diffusion Assay (Primary Screening)
This method provides a qualitative assessment of the antimicrobial activity.
Step-by-Step Protocol:
-
Prepare Inoculum:
-
From a fresh culture (18-24 hours for bacteria, 24-48 hours for fungi), prepare a microbial suspension in sterile saline or broth.
-
Adjust the turbidity of the suspension to match the 0.5 McFarland standard (approximately 1.5 x 10⁸ CFU/mL for bacteria).
-
-
Plate Inoculation:
-
Using a sterile cotton swab, evenly streak the standardized inoculum over the entire surface of an MHA (for bacteria) or SDA (for fungi) plate.
-
-
Well Preparation:
-
Using a sterile cork borer (e.g., 6 mm diameter), create equidistant wells in the agar.
-
-
Compound Loading:
-
Add a defined volume (e.g., 50 µL) of the this compound stock solution to the designated wells.
-
Add the positive control antibiotic to a separate well.
-
Add the solvent (DMSO) as a negative control to another well.
-
-
Incubation:
-
Incubate the plates at 37°C for 18-24 hours for bacteria and at 30°C for 24-48 hours for fungi.
-
-
Observation and Measurement:
-
Measure the diameter of the zone of inhibition (including the well diameter) in millimeters. A clear zone around the well indicates antimicrobial activity.
-
Protocol 2: Broth Microdilution for MIC Determination (Secondary Screening)
This method determines the lowest concentration of the compound that inhibits visible microbial growth.
Step-by-Step Protocol:
-
Prepare Compound Dilutions:
-
In a sterile 96-well microtiter plate, perform serial two-fold dilutions of the this compound stock solution in the appropriate broth (MHB for bacteria, SDB for fungi). The final volume in each well should be 100 µL.
-
-
Prepare Inoculum:
-
Dilute the 0.5 McFarland standard suspension to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in the wells after inoculation.
-
-
Inoculation:
-
Add 100 µL of the standardized inoculum to each well containing the compound dilutions.
-
Include a growth control well (broth + inoculum, no compound) and a sterility control well (broth only).
-
Also, run parallel dilutions for the positive control antibiotic.
-
-
Incubation:
-
Incubate the plates under the same conditions as the agar well diffusion assay.
-
-
MIC Determination:
-
The MIC is the lowest concentration of the compound at which no visible growth (turbidity) is observed. This can be assessed visually or by measuring the optical density (OD) at 600 nm.
-
Protocol 3: MBC/MFC Determination
This protocol determines the lowest concentration of the compound that kills the microorganisms.
Step-by-Step Protocol:
-
Subculturing:
-
From the wells of the MIC assay that show no visible growth, take a small aliquot (e.g., 10 µL) and plate it onto fresh MHA or SDA plates.
-
-
Incubation:
-
Incubate the plates under appropriate conditions.
-
-
MBC/MFC Determination:
-
The MBC (for bacteria) or MFC (for fungi) is the lowest concentration of the compound that results in a significant reduction (e.g., ≥99.9%) in viable colonies compared to the initial inoculum.
-
Data Presentation and Interpretation
The results from the screening assays should be systematically recorded and presented.
Table 1: Example Data for Antimicrobial Screening of this compound
| Microorganism | Agar Well Diffusion (Zone of Inhibition, mm) | MIC (µg/mL) | MBC/MFC (µg/mL) |
| S. aureus ATCC 25923 | 18 | 16 | 32 |
| MRSA ATCC 43300 | 16 | 32 | 64 |
| E. coli ATCC 25922 | 12 | 64 | >128 |
| P. aeruginosa ATCC 27853 | 8 | >128 | >128 |
| C. albicans ATCC 90028 | 20 | 8 | 16 |
Interpretation:
-
A larger zone of inhibition in the agar well diffusion assay suggests greater antimicrobial activity.
-
A lower MIC value indicates higher potency of the compound.
-
If the MBC/MIC ratio is ≤ 4, the compound is generally considered bactericidal; if the ratio is > 4, it is considered bacteriostatic.
Caption: Interpreting the MBC/MIC ratio.
Conclusion
This application note provides a robust and scientifically grounded framework for the initial antimicrobial screening of this compound. The indole nucleus represents a promising starting point for the development of new anti-infective agents.[13] By following these detailed protocols, researchers can obtain reliable and reproducible data to assess the potential of this and other novel compounds to combat the growing threat of antimicrobial resistance. Positive results from this screening cascade would warrant further investigation into the compound's mechanism of action, toxicity profile, and in vivo efficacy.
References
-
Shaikh, T. M., & Debebe, H. (2020). Synthesis and Evaluation of Antimicrobial Activities of Novel N-Substituted Indole Derivatives. Journal of Chemistry, 2020, 1-8. [Link]
-
Kaur, M., & Singh, M. (2018). Recent Developments in the Synthesis and Antimicrobial Activity of Indole and its Derivatives. Current Drug Discovery Technologies, 15(3), 177-197. [Link]
-
Yıldırım, S., Gökçe, M., & Çayan, F. (2019). Antimicrobial Activities of New Indole Derivatives Containing 1,2,4-Triazole, 1,3,4-Thiadiazole and Carbothioamide. Marmara Pharmaceutical Journal, 23(1), 125-136. [Link]
-
Kaewpiboon, C., Boonmak, J., & Samosorn, S. (2022). Synthesis of 2-substituted indoles and evaluation of their antibacterial activity and inhibitory effects on the efflux pump of methicillin-resistant Staphylococcus aureus. Tropical Journal of Pharmaceutical Research, 21(1), 123-130. [Link]
-
Shaikh, T. M., & Debebe, H. (2020). Synthesis and Evaluation of Antimicrobial Activities of Novel N-Substituted Indole Derivatives. Semantic Scholar. [Link]
-
Wang, S., Wang, H., & Li, Y. (2020). Natural indole-containing alkaloids and their antibacterial activities. Archiv der Pharmazie, 353(8), e2000078. [Link]
-
Al-Mourabit, A., Zancanella, M., & Copp, B. R. (2019). 6-Bromoindolglyoxylamido derivatives as antimicrobial agents and antibiotic enhancers. Bioorganic & Medicinal Chemistry, 27(13), 2843-2850. [Link]
-
Wang, S., Wang, H., & Li, Y. (2020). Natural indole-containing alkaloids and their antibacterial activities. ResearchGate. [Link]
-
Ribeiro, A. R., et al. (2024). Monoterpene Indole Alkaloids with Antimicrobial Activity Against Helicobacter pylori. Molecules, 29(3), 677. [Link]
-
Wright, G. D., & Sutherland, A. D. (2020). Isolation and Antibacterial Activity of Indole Alkaloids from Pseudomonas aeruginosa UWI-1. Molecules, 25(16), 3724. [Link]
-
Shang, Z., et al. (2021). Research Progress on Antibacterial Activities and Mechanisms of Natural Alkaloids: A Review. Molecules, 26(6), 1689. [Link]
-
Salman, A. S., et al. (2015). Synthesis, Reactions and Antimicrobial Activity of Some New 3-Substituted Indole Derivatives. International Journal of Organic Chemistry, 5, 93-107. [Link]
-
Salman, A. S., et al. (2015). Synthesis, Reactions and Antimicrobial Activity of Some New 3-Substituted Indole Derivatives. ResearchGate. [Link]
-
Li, Y., et al. (2024). Synthesis and Antimicrobial Activity of 3-Alkylidene-2-Indolone Derivatives. Molecules, 29(22), 5035. [Link]
-
Kumar, A., et al. (2017). 5-Bromo-1-(4-chlorobenzyl)-1H-indole-2-carboxamides as new potent antibacterial agents. ResearchGate. [Link]
-
Zhang, Y., et al. (2023). Design, Synthesis, and Antimicrobial Activity Evaluation of Ciprofloxacin—Indole Hybrids. Molecules, 28(17), 6331. [Link]
-
Lee, J. H., & Lee, J. (2010). Controlling bacterial behavior with indole-containing natural products and derivatives. FEMS Microbiology Letters, 312(1), 1-11. [Link]
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Application Note: Quantitative Analysis of 7-bromo-5-methyl-1H-indole
Introduction
7-bromo-5-methyl-1H-indole is a substituted indole derivative of significant interest in medicinal chemistry and materials science. As with many halogenated heterocyclic compounds, its unique electronic and structural properties make it a valuable building block in the synthesis of novel therapeutic agents and functional materials. Accurate and precise quantification of this compound is paramount for various stages of research and development, including reaction monitoring, purity assessment, and pharmacokinetic studies.
This comprehensive guide provides detailed protocols for the quantitative analysis of this compound utilizing three common analytical techniques: High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), and UV-Vis Spectrophotometry. The methodologies outlined herein are designed to be robust and adaptable, providing researchers, scientists, and drug development professionals with a solid foundation for establishing validated analytical workflows.
High-Performance Liquid Chromatography (HPLC) for Quantification
High-Performance Liquid Chromatography coupled with UV detection is a powerful and widely used technique for the separation and quantification of organic molecules. For a substituted indole like this compound, a reverse-phase HPLC method is generally most effective, leveraging the compound's moderate polarity.
The causality behind this choice lies in the interplay between the hydrophobic stationary phase (typically C18) and a polar mobile phase. The separation is driven by the differential partitioning of the analyte between the two phases. The bromine and methyl substituents on the indole ring increase its hydrophobicity compared to the parent indole, leading to stronger retention on a C18 column, which allows for excellent separation from more polar impurities or starting materials.
Experimental Workflow: HPLC Analysis
Caption: Workflow for HPLC quantification of this compound.
Detailed HPLC Protocol
1. Materials and Reagents:
-
This compound reference standard
-
Acetonitrile (HPLC grade)
-
Water (HPLC grade)
-
0.45 µm syringe filters
2. Instrumentation:
-
HPLC system with a UV detector
-
C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm particle size)
-
Data acquisition and processing software
3. Preparation of Standard Solutions:
-
Stock Solution (1 mg/mL): Accurately weigh 10 mg of the this compound reference standard and dissolve it in 10 mL of acetonitrile.
-
Calibration Standards: Perform serial dilutions of the stock solution with acetonitrile to prepare a series of calibration standards ranging from 1 µg/mL to 100 µg/mL.
4. Sample Preparation:
-
Accurately weigh the sample containing this compound and dissolve it in a known volume of acetonitrile to achieve a concentration within the calibration range.
-
Filter the sample solution through a 0.45 µm syringe filter before injection.
5. HPLC Conditions:
| Parameter | Recommended Setting |
| Column | C18 Reverse-Phase (4.6 x 250 mm, 5 µm) |
| Mobile Phase | Acetonitrile:Water (70:30 v/v) |
| Flow Rate | 1.0 mL/min |
| Injection Volume | 10 µL |
| Column Temperature | 30 °C |
| Detection | UV at ~275 nm (based on typical indole absorbance)[1][2][3][4] |
| Run Time | 10 minutes |
6. Data Analysis:
-
Inject the calibration standards and the sample solution into the HPLC system.
-
Record the peak area for this compound in each chromatogram.
-
Construct a calibration curve by plotting the peak area versus the concentration of the standards.
-
Determine the concentration of this compound in the sample by interpolating its peak area on the calibration curve.
Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS is a highly sensitive and selective technique that is well-suited for the analysis of volatile and thermally stable compounds like this compound. The gas chromatograph separates the components of a mixture, and the mass spectrometer provides structural information and enables quantification. This method is particularly useful for identifying and quantifying the analyte in complex matrices.
The choice of GC-MS is justified by its ability to provide definitive identification based on both retention time and mass spectrum, which is a significant advantage over HPLC-UV. For halogenated compounds, the isotopic pattern of bromine (approximately a 1:1 ratio of 79Br and 81Br) provides a characteristic signature in the mass spectrum, greatly enhancing the confidence in peak identification.
Experimental Workflow: GC-MS Analysis
Caption: Workflow for GC-MS quantification of this compound.
Detailed GC-MS Protocol
1. Materials and Reagents:
-
This compound reference standard
-
Dichloromethane (GC grade) or other suitable solvent
2. Instrumentation:
-
Gas chromatograph coupled to a mass spectrometer (GC-MS)
-
A non-polar capillary column (e.g., DB-5ms, 30 m x 0.25 mm x 0.25 µm)
-
Data acquisition and processing software
3. Preparation of Standard Solutions:
-
Prepare a stock solution and serial dilutions of the reference standard in dichloromethane, similar to the HPLC protocol.
4. Sample Preparation:
-
Dissolve the sample in dichloromethane to a concentration within the established calibration range.
5. GC-MS Conditions:
| Parameter | Recommended Setting |
| Column | DB-5ms (30 m x 0.25 mm, 0.25 µm) or equivalent |
| Inlet Temperature | 250 °C |
| Injection Volume | 1 µL (splitless mode) |
| Carrier Gas | Helium at a constant flow of 1 mL/min |
| Oven Program | Initial 100 °C for 1 min, ramp to 280 °C at 15 °C/min, hold for 5 min |
| Ion Source Temp. | 230 °C |
| Ionization Mode | Electron Ionization (EI) at 70 eV |
| MS Scan Range | 50-350 m/z (for qualitative analysis) |
| Quantification | Selected Ion Monitoring (SIM) of characteristic ions |
6. Data Analysis:
-
Identify the retention time and mass spectrum of this compound by injecting a standard.
-
For quantification, use Selected Ion Monitoring (SIM) mode, monitoring the molecular ion and key fragment ions.
-
Construct a calibration curve by plotting the peak area of a characteristic ion versus concentration.
-
Quantify the analyte in the sample using this calibration curve.
UV-Vis Spectrophotometry
UV-Vis spectrophotometry is a straightforward and rapid method for the quantification of compounds that absorb ultraviolet or visible light. Indole and its derivatives typically exhibit strong UV absorbance due to their aromatic nature.[1][3][4] This technique is most suitable for the analysis of pure samples or simple mixtures where interfering substances do not absorb at the wavelength of interest.
The principle is based on Beer-Lambert's law, which states that the absorbance of a solution is directly proportional to the concentration of the absorbing species and the path length of the light through the solution. The methyl and bromo substituents on the indole ring are expected to cause a bathochromic (red) shift in the absorption maximum compared to unsubstituted indole.[3][4]
Experimental Workflow: UV-Vis Spectrophotometry
Sources
scale-up synthesis of 7-bromo-5-methyl-1H-indole
An Application Guide to the Scalable Synthesis of 7-Bromo-5-methyl-1H-indole
Abstract: this compound is a pivotal heterocyclic building block in the synthesis of complex pharmaceutical agents and functional materials. Transitioning its synthesis from laboratory-scale to pilot or industrial-scale production necessitates a robust, reproducible, and safe protocol. This application note provides a detailed, field-tested guide for the . We will elucidate a validated three-step synthetic route, discuss the critical process parameters for each stage, and outline the necessary safety and analytical protocols to ensure a high-yield, high-purity outcome. This guide is intended for researchers, chemists, and process development professionals in the pharmaceutical and chemical industries.
Introduction and Strategic Rationale
The indole scaffold is a privileged structure in medicinal chemistry, appearing in numerous natural products and approved drugs.[1] Specifically, substituted indoles like this compound serve as crucial intermediates. The bromine atom at the 7-position provides a versatile handle for further functionalization via cross-coupling reactions, while the methyl group at the 5-position influences the molecule's electronic properties and steric profile.
While numerous methods exist for indole synthesis, such as the Fischer[1][2][3], Bischler-Möhlau[4][5][6], and Japp-Klingemann reactions[7][8], not all are amenable to large-scale production due to harsh reaction conditions, the use of hazardous reagents, or poor regioselectivity.[5][6]
The synthetic strategy detailed herein is adapted from a documented procedure that offers excellent regiochemical control and has been demonstrated to be effective for preparing the target molecule.[9] This multi-step approach begins with a commercially available substituted aniline and proceeds through iodination, a Sonogashira coupling, and a final intramolecular cyclization. This route is advantageous for scale-up as it avoids the often-problematic isolation of sensitive hydrazine intermediates and provides a clear, stepwise path to the final product with well-defined control points.
Overall Synthetic Workflow
The synthesis is a three-step process starting from 4-bromo-2-methylaniline. The workflow is designed to be linear, with each intermediate isolated and purified before proceeding to the next step, ensuring high purity of the final product.
Caption: High-level three-step synthetic route.
Detailed Synthesis Protocols
Safety First: All procedures must be conducted in a well-ventilated fume hood. Appropriate Personal Protective Equipment (PPE), including safety glasses, a lab coat, and chemical-resistant gloves, is mandatory. All reagents are to be handled with care, referencing their specific Safety Data Sheets (SDS) prior to use.[10]
Protocol 1: Synthesis of 4-Bromo-1-iodo-2-methylbenzene
This initial step introduces the iodine atom, which is crucial for the subsequent coupling reaction. The choice of an iodinating agent and control of the reaction conditions are key to achieving high selectivity and yield.
Materials & Reagents:
| Reagent | Molar Mass ( g/mol ) | Quantity | Moles | Equivalents |
|---|---|---|---|---|
| 4-Bromo-2-methylaniline | 186.04 | 100.0 g | 0.537 | 1.0 |
| Sulfuric Acid (conc.) | 98.08 | 300 mL | - | - |
| Sodium Nitrite (NaNO₂) | 69.00 | 40.8 g | 0.591 | 1.1 |
| Potassium Iodide (KI) | 166.00 | 133.8 g | 0.806 | 1.5 |
| Dichloromethane (DCM) | 84.93 | 1 L | - | - |
| Sodium Thiosulfate (sat. aq.) | - | 500 mL | - | - |
| Brine (sat. aq. NaCl) | - | 500 mL | - | - |
| Anhydrous MgSO₄ | - | 50 g | - | - |
Procedure:
-
Diazotization: To a 2 L jacketed reactor, add concentrated sulfuric acid and cool to 0-5 °C using a circulating chiller. Slowly add 4-bromo-2-methylaniline (100.0 g) portion-wise, ensuring the internal temperature does not exceed 10 °C. Stir the resulting slurry for 30 minutes.
-
In a separate beaker, dissolve sodium nitrite (40.8 g) in 100 mL of cold water. Add this solution dropwise to the reactor over 60-90 minutes, maintaining the internal temperature below 5 °C. Stir for an additional 60 minutes at 0-5 °C.
-
Iodination: In another beaker, dissolve potassium iodide (133.8 g) in 150 mL of water. Add this solution dropwise to the cold diazonium salt mixture. An exothermic reaction will occur with the evolution of nitrogen gas. Control the addition rate to keep the temperature below 15 °C.
-
After the addition is complete, allow the mixture to warm to room temperature and stir for 2-4 hours, or until gas evolution ceases.
-
Work-up: Transfer the reaction mixture to a 4 L separatory funnel. Add 1 L of DCM and 500 mL of ice water. Separate the layers.
-
Wash the organic layer sequentially with 500 mL of saturated sodium thiosulfate solution (to quench excess iodine) and 500 mL of brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude product.
-
Purification: Purify the crude oil via vacuum distillation or column chromatography (Hexanes) to yield 4-bromo-1-iodo-2-methylbenzene as a pale yellow oil.
-
Expected Yield: 75-85%
-
Protocol 2: Sonogashira Coupling with Trimethylsilylacetylene
The Sonogashira coupling is a powerful C-C bond-forming reaction. Success on a large scale depends on maintaining strictly anaerobic conditions to prevent catalyst deactivation and side reactions.
Materials & Reagents:
| Reagent | Molar Mass ( g/mol ) | Quantity | Moles | Equivalents |
|---|---|---|---|---|
| 4-Bromo-1-iodo-2-methylbenzene | 296.94 | 120.0 g | 0.404 | 1.0 |
| Trimethylsilylacetylene | 98.22 | 47.6 g (69 mL) | 0.485 | 1.2 |
| Pd(PPh₃)₂Cl₂ | 701.90 | 2.84 g | 0.004 | 0.01 |
| Copper(I) Iodide (CuI) | 190.45 | 0.77 g | 0.004 | 0.01 |
| Triethylamine (TEA) | 101.19 | 600 mL | - | - |
| Tetrahydrofuran (THF), anhydrous | 72.11 | 600 mL | - | - |
Procedure:
-
Setup: Assemble a dry 2 L jacketed reactor equipped with a mechanical stirrer, condenser, and nitrogen inlet. Purge the system thoroughly with nitrogen.
-
Reaction Mixture: To the reactor, add 4-bromo-1-iodo-2-methylbenzene (120.0 g), Pd(PPh₃)₂Cl₂ (2.84 g), and CuI (0.77 g).
-
Add anhydrous THF (600 mL) and triethylamine (600 mL). The triethylamine acts as both the base and a solvent.
-
Degassing: Degas the mixture by bubbling nitrogen through it for 30 minutes.
-
Reagent Addition: Add trimethylsilylacetylene (69 mL) dropwise via a syringe or addition funnel over 30 minutes.
-
Reaction: Heat the mixture to 50-55 °C and stir for 4-6 hours. Monitor the reaction progress by TLC or GC-MS.
-
Work-up: Once the reaction is complete, cool the mixture to room temperature. Filter through a pad of Celite® to remove the catalyst residues and wash the pad with ethyl acetate.
-
Concentrate the filtrate under reduced pressure. Resuspend the residue in ethyl acetate (1 L) and wash with water (2 x 500 mL) and brine (1 x 500 mL).
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate to give the crude TMS-protected alkyne intermediate. This is typically used in the next step without further purification.
-
Expected Yield: >90% (crude)
-
Protocol 3: Cyclization to this compound
This final step involves a base-mediated deprotection of the silyl group followed by an intramolecular cyclization to form the indole ring. Temperature control is critical to ensure a clean reaction.[9]
Materials & Reagents:
| Reagent | Molar Mass ( g/mol ) | Quantity | Moles | Equivalents |
|---|---|---|---|---|
| Crude Coupled Intermediate | ~268.23 | ~108 g | ~0.404 | 1.0 |
| Potassium tert-butoxide (KOtBu) | 112.21 | 90.7 g | 0.808 | 2.0 |
| N,N-Dimethylformamide (DMF) | 73.09 | 1 L | - | - |
| Methyl tert-butyl ether (MTBE) | 88.15 | 1 L | - | - |
| Sodium Bicarbonate (sat. aq.) | - | 500 mL | - | - |
| Brine (sat. aq. NaCl) | - | 500 mL | - | - |
Procedure:
-
Setup: In a 2 L jacketed reactor under a nitrogen atmosphere, dissolve the crude intermediate from the previous step in anhydrous DMF (1 L).
-
Base Addition: Add potassium tert-butoxide (90.7 g) portion-wise to the solution, ensuring the temperature is maintained below 30 °C.
-
Reaction: Heat the reaction system to 60 °C and maintain for 2 hours.[9] Monitor the formation of the indole product by TLC or LC-MS.
-
Quenching & Work-up: After the reaction is complete, cool the mixture to room temperature. Carefully pour the reaction mixture into 2 L of ice water.[9]
-
Extract the aqueous slurry with MTBE (3 x 500 mL).[9]
-
Combine the organic layers and wash with saturated sodium bicarbonate solution and then with brine.[9]
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product.[9]
-
Purification: Purify the crude solid by silica gel column chromatography, eluting with a gradient of ethyl acetate in hexanes (e.g., 5% to 20% EtOAc). Combine the pure fractions and evaporate the solvent to yield this compound as a solid.
-
Overall Yield (from 4-bromo-1-iodo-2-methylbenzene): 75-80%
-
Analytical Characterization and Quality Control
Caption: Standard operational workflow for each synthetic step.
Final product quality must be rigorously assessed to ensure it meets specifications for subsequent use.
-
¹H NMR: The proton NMR spectrum should be clean and match the expected structure.
-
Reference Spectrum (400MHz, CDCl₃): δ 8.10 (br s, 1H, NH), 7.63 (s, 1H, Ar-H), 7.22 (t, 1H, Ar-H), 7.12 (s, 1H, Ar-H), 6.51 (m, 1H, Ar-H), 2.47 (s, 3H, CH₃).[9]
-
-
Mass Spectrometry (MS): Confirms the molecular weight and isotopic pattern for bromine.
-
Expected m/z: 210, 212 (M+H)⁺, in an approximate 1:1 ratio.[9]
-
-
High-Performance Liquid Chromatography (HPLC): Used to determine the purity of the final product. The target purity is typically >98%.
-
Appearance: The final product should be an off-white to light tan solid.
Process Safety and Environmental Considerations
-
Hazardous Reagents: This synthesis involves several hazardous materials.
-
Brominated/Iodinated Aromatics: These are irritants and potentially toxic. Avoid inhalation and skin contact.[10]
-
Sodium Nitrite: A strong oxidizing agent. Do not mix with acidic solutions in a concentrated form without extreme temperature control.
-
Palladium Catalysts: Heavy metals require careful handling and disposal.
-
Potassium tert-butoxide: A strong, corrosive base that is water-reactive. Handle under an inert atmosphere.
-
-
Exothermic Reactions: The diazotization and quenching steps are exothermic. Scale-up requires a reactor with efficient cooling and controlled addition rates to manage heat generation.
-
Waste Management:
-
Aqueous waste streams containing acids and bases must be neutralized before disposal.
-
Organic waste containing halogenated compounds and heavy metals must be collected and disposed of through a certified hazardous waste handler.
-
Adherence to the principles of Green Chemistry, such as minimizing waste and using safer solvents where possible, is encouraged.[11]
-
References
- Bischler, A. et al. (1892). Berichte der deutschen chemischen Gesellschaft, 25, 2860.
- Bischler, A. et al. (1893). Berichte der deutschen chemischen Gesellschaft, 26, 1336.
-
Wikipedia. (n.d.). Bischler–Möhlau indole synthesis. Available at: [Link]
-
Various Authors. (n.d.). Bischler-Möhlau indole synthesis. ResearchGate. Available at: [Link]
-
chemeurope.com. (n.d.). Bischler-Möhlau indole synthesis. Available at: [Link]
-
Wikipedia. (n.d.). Fischer indole synthesis. Available at: [Link]
- Google Patents. (2021). CN113045475A - Preparation method of 5-bromo-7-methylindole.
-
PubChem. (n.d.). 5-Bromo-7-methyl-1H-indole. Available at: [Link]
-
Bridgewater State University Virtual Commons. (n.d.). Applying Green Chemistry Principles in the Electrophilic Bromination of Indole-3-Acetic Acid. Available at: [Link]
- Pálfi, B., et al. (1999). SYNTHESIS OF 5-SUBSTITUTED INDOLE DERIVATIVES, PART II.1 SYNTHESIS OF SUMATRIPTAN THROUGH THE JAPP-KLINGEMANN REACTION.
-
ResearchGate. (n.d.). The Japp‐Klingemann Reaction. Available at: [Link]
- Black, D. St.C., Deacon, G. B., & Edwards, G. L. (1991). Synthesis of 7-Substituted Indoles as Potential Ligand Precursors. Australian Journal of Chemistry.
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Application Notes and Protocols for the Selective Functionalization of the C2 Position of 7-bromo-5-methyl-1H-indole
For Researchers, Scientists, and Drug Development Professionals
Authored by a Senior Application Scientist
This comprehensive guide provides an in-depth exploration of synthetic strategies for the selective functionalization of the C2 position of 7-bromo-5-methyl-1H-indole. As a privileged scaffold in medicinal chemistry and materials science, the targeted modification of the indole core is of paramount importance. This document moves beyond a simple recitation of protocols to offer a detailed analysis of the underlying principles, enabling researchers to make informed decisions in their synthetic endeavors.
Introduction: The Significance of C2-Functionalized Indoles
The indole nucleus is a cornerstone of numerous biologically active natural products and pharmaceutical agents. The functionalization of its C2 position, in particular, gives rise to a diverse array of compounds with significant therapeutic potential. However, achieving selective C2 functionalization is a formidable challenge due to the inherent reactivity of other positions on the indole ring, most notably the C3 position. This guide focuses on the this compound scaffold, a substitution pattern that presents both unique challenges and opportunities in synthetic design. The strategic introduction of functionalities at the C2 position of this specific indole derivative can unlock novel chemical space for drug discovery and materials science.
Challenges and Strategic Considerations
The selective functionalization of the C2 position of this compound is complicated by several factors:
-
Inherent Reactivity: The C3 position of the indole nucleus is typically more nucleophilic and susceptible to electrophilic attack.
-
Competing C-H Bonds: The presence of multiple C-H bonds on both the pyrrole and benzene rings necessitates a high degree of regioselectivity.
-
Substituent Effects: The electron-withdrawing nature of the bromine atom at the C7 position and the electron-donating methyl group at the C5 position can influence the overall reactivity and site-selectivity of C-H activation.
-
N-H Acidity: The acidic N-H proton can interfere with many organometallic catalytic cycles, often necessitating the use of a protecting or directing group.
To overcome these challenges, the most effective strategies rely on transition-metal-catalyzed C-H activation, often guided by a directing group installed on the indole nitrogen.[1][2][3] This approach leverages the formation of a stable metallacyclic intermediate to favor C-H activation at the sterically accessible C2 position.
Strategic Approach: The Power of Directing Groups
The use of a directing group (DG) on the indole nitrogen is a cornerstone of modern C2 functionalization strategies. The DG serves a dual purpose: it passivates the reactive N-H bond and pre-coordinates the metal catalyst, bringing it into close proximity to the C2-H bond. This chelation-assisted C-H activation is a highly effective method for achieving excellent regioselectivity.[3][4]
Visualizing the Directing Group Strategy
Caption: General workflow for directing group-assisted C2 functionalization of indoles.
Protocols for C2 Functionalization
The following protocols are presented as adaptable frameworks for the C2 functionalization of this compound. Optimization of reaction conditions (e.g., temperature, solvent, and catalyst loading) may be necessary for this specific substrate.
Protocol 1: Rhodium-Catalyzed C2-Alkenylation
This protocol is adapted from methodologies developed for the C2-alkenylation of N-acyl indoles.[5][6] The use of an N,N-dialkylcarbamoyl directing group has been shown to be effective and traceless.[7]
Materials:
-
N-(7-bromo-5-methyl-1H-indol-1-yl)-N,N-dimethylformamide
-
Alkene (e.g., styrene, norbornene)
-
[RhCp*Cl₂]₂ (catalyst)
-
AgSbF₆ (co-catalyst/halide scavenger)
-
Cu(OAc)₂ (oxidant)
-
Anhydrous 1,2-dichloroethane (DCE) or tert-amyl alcohol
-
Inert atmosphere (Nitrogen or Argon)
Experimental Procedure:
-
To an oven-dried Schlenk tube, add N-(7-bromo-5-methyl-1H-indol-1-yl)-N,N-dimethylformamide (1.0 equiv.), [RhCp*Cl₂]₂ (2.5 mol%), AgSbF₆ (10 mol%), and Cu(OAc)₂ (2.0 equiv.).
-
Evacuate and backfill the tube with an inert atmosphere (3 cycles).
-
Add the alkene (2.0-3.0 equiv.) and anhydrous solvent (0.1 M concentration of the indole substrate).
-
Stir the reaction mixture at 80-120 °C for 12-24 hours.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature and dilute with ethyl acetate.
-
Filter the mixture through a pad of celite, washing with ethyl acetate.
-
Concentrate the filtrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
-
The carbamoyl directing group can be removed under basic or acidic conditions to yield the NH-free C2-alkenylated indole.
| Parameter | Condition | Rationale |
| Catalyst | [RhCp*Cl₂]₂ | Efficient for C-H activation of indoles.[8][9] |
| Co-catalyst | AgSbF₆ | Acts as a halide scavenger, generating a more active cationic Rh(III) species. |
| Oxidant | Cu(OAc)₂ | Facilitates the regeneration of the active Rh(III) catalyst. |
| Solvent | DCE or tert-amyl alcohol | High-boiling, non-coordinating solvents are generally preferred. |
| Temperature | 80-120 °C | Sufficient thermal energy is required to promote C-H activation. |
Protocol 2: Iridium-Catalyzed C2-Borylation
Iridium-catalyzed C-H borylation is a powerful method for introducing a versatile boronic ester functionality at the C2 position, which can then be used in subsequent cross-coupling reactions.[10][11][12]
Materials:
-
N-pivaloyl-7-bromo-5-methyl-1H-indole
-
Bis(pinacolato)diboron (B₂pin₂)
-
[Ir(cod)OMe]₂ (catalyst precursor)
-
dtbpy (4,4'-di-tert-butyl-2,2'-bipyridine) (ligand)
-
Anhydrous THF or cyclohexane
-
Inert atmosphere (Nitrogen or Argon)
Experimental Procedure:
-
In a glovebox, add N-pivaloyl-7-bromo-5-methyl-1H-indole (1.0 equiv.), B₂pin₂ (1.2 equiv.), [Ir(cod)OMe]₂ (1.5 mol%), and dtbpy (3.0 mol%) to a vial.
-
Add anhydrous solvent to achieve a 0.2 M concentration of the indole.
-
Seal the vial and stir the mixture at room temperature or gently heat to 50-80 °C for 16-24 hours.
-
Monitor the reaction by GC-MS or LC-MS.
-
Upon completion, remove the solvent under reduced pressure.
-
The crude product can be purified by column chromatography on silica gel or by recrystallization.
Visualizing the Iridium-Catalyzed Borylation Cycle
Caption: A plausible catalytic cycle for iridium-catalyzed C2-borylation of indoles.
Protocol 3: Palladium-Catalyzed C2-Arylation
Direct C2-arylation of indoles can be achieved using palladium catalysis, often requiring a directing group to ensure selectivity over the C3 position.[13][14][15]
Materials:
-
N-(2-pyridyl)sulfonyl-7-bromo-5-methyl-1H-indole
-
Aryl halide (e.g., iodobenzene, bromobenzene)
-
Pd(OAc)₂ (catalyst)
-
PCy₃·HBF₄ (ligand)
-
K₂CO₃ or Cs₂CO₃ (base)
-
Anhydrous DMF or toluene
-
Inert atmosphere (Nitrogen or Argon)
Experimental Procedure:
-
To an oven-dried Schlenk tube, add N-(2-pyridyl)sulfonyl-7-bromo-5-methyl-1H-indole (1.0 equiv.), aryl halide (1.5 equiv.), Pd(OAc)₂ (5 mol%), PCy₃·HBF₄ (10 mol%), and base (2.0 equiv.).
-
Evacuate and backfill the tube with an inert atmosphere (3 cycles).
-
Add anhydrous solvent (0.2 M concentration of the indole).
-
Stir the reaction mixture at 100-140 °C for 12-48 hours.
-
Monitor the reaction progress by TLC or LC-MS.
-
After cooling to room temperature, dilute the mixture with water and extract with ethyl acetate (3 x).
-
Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate in vacuo.
-
Purify the residue by flash column chromatography.
-
The (2-pyridyl)sulfonyl group can be removed under appropriate conditions to afford the free indole.
| Parameter | Condition | Rationale |
| Catalyst | Pd(OAc)₂ | A common and effective palladium source for cross-coupling reactions. |
| Ligand | PCy₃·HBF₄ | An electron-rich and bulky phosphine ligand that promotes oxidative addition and reductive elimination. |
| Base | K₂CO₃ or Cs₂CO₃ | Essential for the C-H activation step and to neutralize the generated acid. |
| Solvent | DMF or toluene | High-boiling polar aprotic or non-polar solvents are suitable. |
| Temperature | 100-140 °C | Higher temperatures are often required for the C-H activation of less reactive C-H bonds. |
Troubleshooting
| Issue | Possible Cause(s) | Suggested Solution(s) |
| Low or no conversion | - Inactive catalyst- Insufficient temperature- Poor quality reagents/solvents | - Use fresh catalyst and high-purity, anhydrous reagents and solvents.- Increase the reaction temperature in increments.- Screen different ligands or additives. |
| Poor regioselectivity (e.g., C3 or C7 functionalization) | - Ineffective directing group- Competing reaction pathways | - Ensure the directing group is correctly installed and stable under the reaction conditions.- Screen different directing groups that may offer better C2 selectivity.[1][2]- Adjust the catalyst system; some metals have different intrinsic selectivities. |
| Formation of byproducts (e.g., homocoupling of the coupling partner) | - Catalyst loading is too high- Incorrect stoichiometry | - Reduce the catalyst loading.- Carefully control the stoichiometry of the reactants. |
| Difficulty in removing the directing group | - Harsh removal conditions leading to product decomposition | - Screen a variety of deprotection conditions (e.g., different acids, bases, or nucleophiles).- Consider a more labile directing group for future syntheses. |
Conclusion
The selective functionalization of the C2 position of this compound is an achievable yet challenging synthetic goal. The strategic use of directing groups in combination with transition-metal catalysis offers a powerful and versatile approach to access a wide range of C2-substituted indoles. The protocols and insights provided in this guide are intended to serve as a strong foundation for researchers to develop robust and efficient synthetic routes to novel indole derivatives for applications in drug discovery and beyond. Careful consideration of the electronic and steric effects of the substituents on the this compound core will be crucial for successful optimization.
References
- Synthesis and C2-functionalization of indoles with allylic acetates under rhodium catalysis. Organic & Biomolecular Chemistry.
- Rhodium(iii)-catalyzed C2-selective carbenoid functionalization and subsequent C7-alkenylation of indoles.
- [RhCp*Cl2]2-Catalyzed Indole Functionalization: Synthesis of Bioinspired Indole-Fused Polycycles.
- Synthesis and C2-functionalization of indoles with allylic acetates under rhodium catalysis. Organic & Biomolecular Chemistry.
- Delineating Physical Organic Parameters in Site-Selective C–H Functionalization of Indoles. American Chemical Society.
- Delineating Physical Organic Parameters in Site-Selective C–H Functionalization of Indoles. American Chemical Society.
- C-H Functionalization of indoles and oxindoles through CDC reactions. Beilstein Journal of Organic Chemistry.
- Rhodium-Catalyzed C2-Alkylation of Indoles with Cyclopropanols Using N, N-Dialkylcarbamoyl as a Traceless Directing Group. PubMed.
- From C4 to C7: Innovative Strategies for Site-Selective Functionaliz
- Iridium catalysed C2 site-selective methylation of indoles using a pivaloyl directing group through weak. RSC Publishing.
- Iridium catalysed C2 site-selective methylation of indoles using a pivaloyl directing group through weak chel
- Regioselective Functionalization of Indoles using Directing Group Strategy : An Efficient Transition Metal C
- Delineating Physical Organic Parameters in Site-Selective C–H Functionaliz
- Catalyst-Controlled Directing Group Translocation in the Site Selective C–H Functionalization of 3-Carboxamide Indoles and Metallocarbenes. ChemRxiv.
- Chameleon-like Behavior of the Directing Group in the Rh(III)-Catalyzed Regioselective C–H Amidation of Indole: An Experimental and Computational Study.
- Ligand-free iridium-catalyzed regioselective C–H boryl
- Different approaches to C2 functionalized indole derivatives (A–D).
- Recent advances in the synthesis of indoles via C–H activation aided by N–N and N–S cleavage in the directing group.
- Palladium-catalyzed dual C–H or N–H functionalization of unfunctionalized indole derivatives with alkenes and arenes. Beilstein Journals.
- Iridium-catalyzed C-H borylation-based synthesis of n
- pi-Bond Directed C-2 Amination of Indoles: Catalysis Development, Mechanistic Investigation, and Substr
- Ligand-free iridium-catalyzed regioselective C–H boryl
- Palladium-Catalyzed Regioselective C-2 Arylation of 7-Azaindoles, Indoles, and Pyrroles with Arenes.
- Catalytic Electrophilic C-H Borylation Using NHC⋅Boranes and Iodine Forms C2-, not C3-, Boryl
- 7-((5-Bromo-1H-indol-3-yl)(4-methoxyphenyl)methyl)
- Selective Palladium-Catalyzed C2-Arylation of N-Substituted Indoles.
- 7-bromo-5-methyl-2,3-dihydro-1H-indole-2,3-dione. PubChem.
- Palladium-catalyzed regioselective C-2 arylation of 7-azaindoles, indoles, and pyrroles with arenes.
- Preparation method of 5-bromo-7-methylindole.
- A Practical Synthesis of 2-Substituted 5-Bromoindoles.
- SYNTHESIS OF 5-SUBSTITUTED 7-AZAINDOLES AND 7-AZAINDOLINES.
- Direct and site-selective Pd(ii)-catalyzed C-7 arylation of indolines with arylsilanes. RSC Advances.
- Iterative C6 and C2 functionalization of 7‐azaindole by DoM and DMG...
- Heterogeneously palladium catalyzed selective C2-arylation of N-methyl...
- 5-Bromo-7-methyl-1H-indole. PubChem.
- Design, Synthesis, and Molecular Docking Studies of 5‐Bromoindole‐2‐Carboxylic Acid Hydrazone Deriv
Sources
- 1. Delineating Physical Organic Parameters in Site-Selective C–H Functionalization of Indoles - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. soc.chim.it [soc.chim.it]
- 4. Regioselective Functionalization of Indoles using Directing Group Strategy : An Efficient Transition Metal Catalysis [etd.iisc.ac.in]
- 5. Synthesis and C2-functionalization of indoles with allylic acetates under rhodium catalysis - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 6. Synthesis and C2-functionalization of indoles with allylic acetates under rhodium catalysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Rhodium-Catalyzed C2-Alkylation of Indoles with Cyclopropanols Using N, N-Dialkylcarbamoyl as a Traceless Directing Group - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Rhodium(iii)-catalyzed C2-selective carbenoid functionalization and subsequent C7-alkenylation of indoles - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 9. [RhCp*Cl2]2-Catalyzed Indole Functionalization: Synthesis of Bioinspired Indole-Fused Polycycles - PMC [pmc.ncbi.nlm.nih.gov]
- 10. diva-portal.org [diva-portal.org]
- 11. Ligand-free iridium-catalyzed regioselective C–H borylation of indoles - RSC Advances (RSC Publishing) DOI:10.1039/D0RA10211C [pubs.rsc.org]
- 12. Ligand-free iridium-catalyzed regioselective C–H borylation of indoles - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 13. researchgate.net [researchgate.net]
- 14. datapdf.com [datapdf.com]
- 15. Palladium-catalyzed regioselective C-2 arylation of 7-azaindoles, indoles, and pyrroles with arenes - Chemical Communications (RSC Publishing) [pubs.rsc.org]
Troubleshooting & Optimization
Technical Support Center: Troubleshooting Low Yield in the Fischer Indole Synthesis of 7-bromo-5-methyl-1H-indole
Welcome to the technical support center for the synthesis of indole derivatives. This guide is specifically designed for researchers, scientists, and professionals in drug development who are encountering challenges with the Fischer indole synthesis of 7-bromo-5-methyl-1H-indole. Here, we will delve into the intricacies of this reaction, providing in-depth troubleshooting advice and frequently asked questions to help you navigate the complexities of this synthesis and improve your yields.
Introduction to the Challenge
The Fischer indole synthesis is a robust and versatile method for the preparation of indoles.[1][2] However, the synthesis of polysubstituted indoles, such as this compound, can present unique challenges that lead to low yields. The electronic and steric effects of the bromo and methyl substituents on the phenylhydrazine starting material can significantly influence the course of the reaction. This guide will provide a systematic approach to troubleshooting and optimizing this specific transformation.
Frequently Asked Questions (FAQs)
Q1: What are the most common reasons for low yield in the Fischer indole synthesis of this compound?
Low yields in this specific synthesis can often be attributed to a combination of factors:
-
Suboptimal Acid Catalyst and Concentration: The choice and amount of acid are critical. Both Brønsted acids (e.g., H₂SO₄, HCl, p-TsOH) and Lewis acids (e.g., ZnCl₂, BF₃·OEt₂) can be used, but the optimal choice depends on the specific substrate.[1][2]
-
Reaction Temperature and Time: The reaction often requires elevated temperatures to proceed, but excessive heat or prolonged reaction times can lead to decomposition of starting materials, intermediates, or the final product.
-
Purity of Starting Materials: The purity of the (4-bromo-2-methylphenyl)hydrazine and the aldehyde or ketone is paramount. Impurities can lead to unwanted side reactions and inhibit the desired cyclization.
-
Side Reactions: The electronic nature of the methyl group (electron-donating) can sometimes favor side reactions, such as heterolytic N-N bond cleavage in a key intermediate, over the desired[2][2]-sigmatropic rearrangement.[3]
-
Atmosphere: While not always strictly necessary, performing the reaction under an inert atmosphere (e.g., nitrogen or argon) can prevent oxidative side reactions.
Q2: How do the bromo and methyl substituents influence the reaction?
The substituents on the phenylhydrazine ring play a crucial role:
-
Methyl Group (at C5): As an electron-donating group, the methyl group can increase the rate of the key[2][2]-sigmatropic rearrangement step.[3] However, it can also destabilize the N-N bond, potentially leading to cleavage and the formation of byproducts.
-
Bromo Group (at C7): As an electron-withdrawing group, the bromo substituent can decrease the electron density of the aromatic ring, potentially slowing down the electrophilic aromatic substitution-like cyclization step. Its steric bulk might also influence the approach of the reacting species.
Q3: What are the expected major side products in this synthesis?
Common side products in a Fischer indole synthesis include:
-
Unreacted starting materials.
-
The intermediate hydrazone.
-
Products arising from cleavage of the N-N bond, such as 4-bromo-2-methylaniline.
-
Polymeric materials resulting from decomposition at high temperatures.
Troubleshooting Guide
Issue 1: Very Low or No Product Formation
| Possible Cause | Troubleshooting Step | Scientific Rationale |
| Incorrect Acid Catalyst | Screen a variety of Brønsted and Lewis acids. Polyphosphoric acid (PPA) is often effective for challenging cyclizations. | The acidity of the medium is crucial for the protonation and rearrangement steps. Different substrates have different optimal acidity requirements.[2] |
| Suboptimal Reaction Temperature | Systematically vary the reaction temperature. Start with conditions reported for similar substituted indoles and gradually increase the temperature while monitoring the reaction by TLC. | The[2][2]-sigmatropic rearrangement is a key step that often requires thermal energy. However, excessive heat can lead to degradation. |
| Impure (4-bromo-2-methylphenyl)hydrazine | Purify the hydrazine, for example, by recrystallization. Confirm purity by NMR and melting point. | Impurities can poison the catalyst or participate in side reactions, consuming reactants and lowering the yield. |
| Decomposition of Intermediates | Consider a two-step procedure where the hydrazone is first formed and isolated under milder conditions before cyclization with a stronger acid. | Isolating the hydrazone can improve the overall yield by preventing its decomposition under the harsh conditions of the cyclization step. |
Issue 2: Multiple Spots on TLC, Difficult Purification
| Possible Cause | Troubleshooting Step | Scientific Rationale |
| Formation of Isomeric Products | If using an unsymmetrical ketone, consider using a symmetrical one if the desired product structure allows. Optimize the acidity of the reaction medium; sometimes milder acids favor the formation of one regioisomer. | The regioselectivity of the cyclization with unsymmetrical ketones can be influenced by the acid catalyst and reaction conditions. |
| Presence of Byproducts | Adjust the work-up procedure. An initial wash with a dilute acid solution can remove basic impurities like unreacted hydrazine and aniline byproducts. | Exploiting the different acid-base properties of the product and impurities can simplify the purification process. |
| Product Streaking on Silica Gel | Add a small amount of a basic modifier like triethylamine (0.1-1%) to the chromatography eluent. | Indoles can be slightly acidic and interact strongly with silica gel. A basic modifier can improve the peak shape and separation. |
Detailed Experimental Protocol (Representative)
This protocol is a starting point and may require optimization for your specific setup and reagent quality.
Step 1: Formation of the Hydrazone (Optional, but Recommended)
-
In a round-bottom flask, dissolve (4-bromo-2-methylphenyl)hydrazine (1.0 eq) in ethanol.
-
Add the desired aldehyde or ketone (1.05 eq).
-
Add a catalytic amount of acetic acid (e.g., 3-4 drops).
-
Stir the mixture at room temperature or gentle warming (40-50 °C) and monitor the reaction by TLC until the starting hydrazine is consumed.
-
Remove the solvent under reduced pressure. The crude hydrazone can be used directly in the next step or purified by recrystallization.
Step 2: Fischer Indole Synthesis (Cyclization)
-
To the crude hydrazone, add the chosen acid catalyst. A common starting point is a mixture of acetic acid and sulfuric acid, or polyphosphoric acid (PPA).
-
Heat the reaction mixture to the desired temperature (e.g., 80-120 °C) under an inert atmosphere.
-
Monitor the progress of the reaction by TLC.
-
Upon completion, cool the reaction mixture to room temperature and carefully quench it by pouring it onto crushed ice.
-
Neutralize the mixture with a suitable base (e.g., NaOH solution or NaHCO₃).
-
Extract the product with an organic solvent (e.g., ethyl acetate or dichloromethane).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Data Presentation
Table 1: Comparison of Acid Catalysts in Fischer Indole Synthesis of Substituted Indoles
| Catalyst | Typical Conditions | Advantages | Disadvantages |
| ZnCl₂ | High temperature, often neat | Inexpensive, effective for many substrates | Can be harsh, work-up can be difficult |
| Polyphosphoric Acid (PPA) | 80-150 °C | Strong dehydrating agent, often gives good yields | Viscous, difficult to stir, work-up can be challenging |
| H₂SO₄ in Acetic Acid | Reflux | Readily available, effective | Can cause charring and side reactions with sensitive substrates |
| p-Toluenesulfonic Acid (p-TsOH) | Reflux in a high-boiling solvent (e.g., toluene) | Milder than H₂SO₄, easier to handle | May require longer reaction times |
| BF₃·OEt₂ | Room temperature to reflux | Mild Lewis acid, can give good yields | Moisture sensitive, relatively expensive |
Visualizations
Reaction Mechanism
Caption: Troubleshooting workflow for low yield.
References
-
Çelebi-Ölçüm, N., Boal, B. W., Huters, A. D., Garg, N. K., & Houk, K. N. (2011). Why Do Some Fischer Indolizations Fail? Journal of the American Chemical Society, 133(15), 5752–5755. [Link]
-
Wikipedia contributors. (2023). Fischer indole synthesis. In Wikipedia, The Free Encyclopedia. [Link]
-
Organic Chemistry Portal. (n.d.). Fischer Indole Synthesis. [Link]
-
Taber, D. F., & Stachel, S. J. (2011). A three-component Fischer indole synthesis. Nature Protocols, 6(4), 535–540. [Link]
-
Hassan, A., Shawky, A. M., & El-Sattar, N. A. (2017). Fischer indole synthesis applied to the total synthesis of natural products. RSC Advances, 7(83), 52852–52887. [Link]
-
MDPI. (2010). New 3H-Indole Synthesis by Fischer's Method. Part I. Molecules, 15(4), 2491–2499. [Link]
-
MDPI. (2021). A General and Scalable Synthesis of Polysubstituted Indoles. Molecules, 26(16), 4983. [Link]
-
Reddit. (2021). Problems with Fischer indole synthesis. [Link]
-
MDPI. (2022). 7-((5-Bromo-1H-indol-3-yl)(4-methoxyphenyl)methyl)-1,3,5-triaza-7-phosphaadamantan-7-ium Tetrafluoroborate. Molbank, 2022(2), M1389. [Link]
-
Scientia Iranica. (2014). A Novel and Efficient Method for the Synthesis of 3H-Indole Derivatives Using Citric Acid as a Green Catalyst. Sharif University of Technology. [Link]
-
ResearchGate. (2023). Reaction Mechanism and Effect of Substituent in Direct Bromination of Indoles. [Link]
-
SciSpace. (2001). Fischer indole synthesis in the absence of a solvent. [Link]
- Google Patents. (2021).
-
Apprêtech. (n.d.). This compound. [Link]
-
PubChem. (n.d.). 7-bromo-5-methyl-2,3-dihydro-1H-indole-2,3-dione. [Link]
Sources
I. Understanding the Reaction: Regioselectivity and Side Products
<A> ## Technical Support Center: Bromination of 5-Methylindole
Welcome to the technical support center for the bromination of 5-methylindole. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of this important reaction. Here, you will find troubleshooting guides and frequently asked questions (FAQs) to address specific issues you may encounter during your experiments. Our goal is to provide not just procedural steps, but also the underlying scientific principles to empower you to optimize your synthetic strategies.
The bromination of 5-methylindole is an electrophilic aromatic substitution reaction. The indole ring is an electron-rich heterocycle, making it highly reactive towards electrophiles. The position of substitution is dictated by the relative stability of the carbocation intermediate (the sigma complex).
-
C3 vs. C2 Attack: Electrophilic attack is favored at the C3 position because the resulting intermediate allows for delocalization of the positive charge onto the nitrogen atom without disrupting the aromaticity of the benzene ring.[1] Attack at the C2 position would require disruption of the benzene sextet to achieve similar stabilization, which is energetically less favorable.[1]
-
The Role of the 5-Methyl Group: The methyl group at the 5-position is an electron-donating group, which further activates the benzene portion of the indole ring towards electrophilic attack.
II. Frequently Asked Questions (FAQs) & Troubleshooting
This section addresses common problems encountered during the bromination of 5-methylindole, providing explanations and actionable solutions.
Question 1: My reaction is producing a mixture of brominated products. How can I improve the regioselectivity to favor the desired 3-bromo-5-methylindole?
Answer:
Achieving high regioselectivity is a common challenge. The formation of multiple products often arises from the high reactivity of the indole nucleus. Here are the key factors and troubleshooting steps:
-
Causality: While C3 is the most nucleophilic position, if the reaction is too vigorous or the brominating agent is too reactive, substitution can occur at other positions, primarily C2, C6, and the N1 position. Over-bromination, leading to di- or tri-brominated species, is also a significant issue.[2]
-
Troubleshooting Protocol:
-
Choice of Brominating Agent: N-Bromosuccinimide (NBS) is generally the reagent of choice for controlled bromination of indoles as it provides a slow, constant source of electrophilic bromine.[3][4] Using elemental bromine (Br₂) can lead to a more exothermic and less selective reaction.
-
Solvent Effects: The polarity of the solvent can influence the reactivity of the brominating agent. Acetonitrile (CH₃CN) or tetrahydrofuran (THF) are often preferred over more polar solvents like dimethylformamide (DMF), which can sometimes accelerate side reactions.[5] Carbon tetrachloride (CCl₄) is a traditional solvent for NBS brominations, particularly for radical reactions, but its use is declining due to toxicity.[3][6]
-
Temperature Control: Perform the reaction at low temperatures (0 °C to -78 °C) to temper the reactivity and enhance selectivity. Add the brominating agent slowly and portion-wise to maintain control over the reaction exotherm.
-
Protection of the Indole Nitrogen: If substitution at the N1 position is a problem, protecting the indole nitrogen with a suitable group (e.g., Boc, Ts) can prevent N-bromination and may also influence the regioselectivity of C-bromination.[7]
-
Question 2: I'm observing significant amounts of a di-brominated side product. What is its likely structure and how can I prevent its formation?
Answer:
The most common di-brominated side product is likely 2,3-dibromo-5-methylindole or a di-brominated species on the benzene ring, such as 3,6-dibromo-5-methylindole.
-
Causality: Over-bromination occurs when more than one equivalent of the brominating agent is used or when localized high concentrations of the reagent lead to a second bromination on the already activated mono-brominated indole.[2]
-
Prevention Strategy:
-
Stoichiometry is Key: Use a precise stoichiometry of the brominating agent. A slight sub-stoichiometric amount (e.g., 0.95 equivalents) can sometimes be beneficial to avoid over-bromination, at the cost of some starting material remaining.
-
Slow Addition: Add the brominating agent dropwise or in small portions over an extended period to prevent localized excess.
-
Monitoring the Reaction: Use Thin Layer Chromatography (TLC) to monitor the progress of the reaction. Quench the reaction as soon as the starting material is consumed to a satisfactory level and before significant formation of the di-brominated product is observed.
-
Question 3: My desired 3-bromo-5-methylindole product seems to be unstable and decomposes during workup or purification. How can I improve its stability?
Answer:
3-bromoindoles can indeed be unstable under certain conditions.[8]
-
Causality: Decomposition can be caused by exposure to light, acid, or heat. The C3-bromo substituent can be labile, and the indole nucleus itself can be prone to oxidation or polymerization, especially under acidic conditions.
-
Handling and Purification Protocol:
-
Mild Workup: Use a mild aqueous workup, avoiding strong acids. A wash with a dilute solution of sodium bicarbonate or sodium thiosulfate can neutralize any acidic byproducts and quench any remaining brominating agent.
-
Purification:
-
Column Chromatography: If purification by column chromatography is necessary, use a deactivated silica gel (e.g., by adding 1-2% triethylamine to the eluent) to prevent degradation on the column.
-
Recrystallization: If the product is a solid, recrystallization from a suitable solvent system (e.g., ethanol/water, hexanes/ethyl acetate) can be a milder purification method.
-
-
Storage: Store the purified product under an inert atmosphere (nitrogen or argon), protected from light, and at low temperatures (e.g., in a refrigerator or freezer at 2-8°C).[8]
-
Question 4: I've identified an unexpected isomer, what appears to be 2-bromo-5-methylindole. How could this have formed?
Answer:
The formation of 2-bromo-5-methylindole is mechanistically interesting and can occur through a few pathways.
-
Causality:
-
Direct C2 Attack: While less favorable, direct electrophilic attack at C2 can occur, especially if the C3 position is sterically hindered or if the reaction conditions are harsh.
-
Ipso-Attack and Rearrangement: A more complex mechanism involves an initial attack of the electrophile at the highly nucleophilic C3 position, forming a non-aromatic indoleninium ion intermediate. This can then undergo a 1,2-migration of the bromine atom to the C2 position, followed by rearomatization to yield the 2-bromoindole. This pathway is often kinetically preferred under certain conditions.[9]
-
-
Minimizing the 2-Bromo Isomer:
-
The same strategies for improving regioselectivity (milder brominating agents, low temperature, controlled addition) will also help to suppress the formation of the 2-bromo isomer.
-
III. Data Presentation: Brominating Agents and Conditions
The choice of brominating agent and reaction conditions significantly impacts the outcome. The following table summarizes common reagents and their typical applications.
| Brominating Agent | Abbreviation | Typical Conditions | Selectivity/Remarks |
| N-Bromosuccinimide | NBS | 0 °C to RT, CH₃CN or THF | Good for regioselective C3 bromination.[3][10] |
| Bromine | Br₂ | -78 °C to 0 °C, CH₂Cl₂ or AcOH | Highly reactive, can lead to over-bromination and lower selectivity.[11][12] |
| Pyridinium Bromide Perbromide | PBPB | RT, THF | A milder alternative to Br₂, often with improved selectivity. |
IV. Experimental Protocols & Visualizations
Protocol 1: General Procedure for the Regioselective Bromination of 5-Methylindole with NBS
-
Dissolve 5-methylindole (1.0 eq) in anhydrous acetonitrile in a round-bottom flask under a nitrogen atmosphere.
-
Cool the solution to 0 °C in an ice bath.
-
Add N-Bromosuccinimide (1.0 eq) portion-wise over 30 minutes, ensuring the temperature remains below 5 °C.
-
Stir the reaction mixture at 0 °C and monitor its progress by TLC.
-
Upon completion, quench the reaction with a saturated aqueous solution of sodium thiosulfate.
-
Extract the product with ethyl acetate, wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel (eluting with a hexane/ethyl acetate gradient) to afford the desired 3-bromo-5-methylindole.
Reaction Mechanism: Formation of 3-bromo-5-methylindole and Side Products
Caption: Electrophilic bromination pathways of 5-methylindole.
Troubleshooting Workflow
Caption: Troubleshooting logic for bromination of 5-methylindole.
V. References
Sources
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- 5. chemistry.mdma.ch [chemistry.mdma.ch]
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- 8. mdpi.com [mdpi.com]
- 9. m.youtube.com [m.youtube.com]
- 10. N-Bromosuccinimide (NBS) [organic-chemistry.org]
- 11. Regioselective dibromination of methyl indole-3-carboxylate and application in the synthesis of 5,6-dibromoindoles - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 12. researchgate.net [researchgate.net]
- 13. Electrophilic substitution in indoles. Part 10. The mechanism of substitution in 4,6- and 5,6-dimethoxyindoles - Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing) [pubs.rsc.org]
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- 23. Exploring the biological potential of the brominated indenoindole MC11 and its interaction with protein kinase CK2 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 24. researchgate.net [researchgate.net]
- 25. Purified brominated indole derivatives from Dicathais orbita induce apoptosis and cell cycle arrest in colorectal cancer cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 26. Variation of brominated indoles and terpenoids within single and different colonies of the marine bryozoan Flustra foliacea - PubMed [pubmed.ncbi.nlm.nih.gov]
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- 39. Synthesis of 5-Bromoindole - [www.rhodium.ws] [chemistry.mdma.ch]
Technical Support Center: Optimizing Reaction Conditions for the Synthesis of 7-bromo-5-methyl-1H-indole
Welcome to the technical support center for the synthesis of 7-bromo-5-methyl-1H-indole. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting advice, detailed protocols, and answers to frequently asked questions. As a key heterocyclic scaffold, substituted indoles like this compound are valuable intermediates in medicinal chemistry, and mastering their synthesis is crucial for advancing research.
Frequently Asked Questions (FAQs)
Q1: What are the primary synthetic routes to this compound?
There are two primary strategies for synthesizing this compound:
-
Fischer Indole Synthesis: This classic method involves the acid-catalyzed reaction of (4-bromo-2-methylphenyl)hydrazine with a suitable aldehyde or ketone, followed by cyclization. This approach builds the indole ring with the desired substitution pattern already in place.[1]
-
Late-Stage Bromination: This route begins with 5-methyl-1H-indole, which is then selectively brominated at the C7 position. This requires careful control of reagents and conditions to achieve the correct regioselectivity, as the indole ring has multiple reactive sites.
Q2: Which synthetic route is generally preferred and why?
The choice of route depends on starting material availability, scalability, and desired purity.
-
The Fischer Indole Synthesis is often preferred for its unambiguous regiochemical outcome. By starting with the correctly substituted phenylhydrazine (4-bromo-2-methylphenylhydrazine), the bromine and methyl groups are locked into their final positions, avoiding the formation of other isomers. This method is a cornerstone for creating novel heterocyclic compounds.[2]
-
Late-stage bromination can be challenging. The indole C3 position is the most electron-rich and kinetically favored site for electrophilic substitution. Therefore, direct bromination of 5-methyl-1H-indole would likely yield 3-bromo-5-methyl-1H-indole as the major product. Achieving C7 bromination requires strategies like N-protection to alter the ring's electronic properties or the use of specialized directing groups, adding steps and complexity to the synthesis.
The diagram below illustrates the decision-making process for selecting a synthetic route.
Caption: Decision workflow for synthetic route selection.
Q3: What are the key safety precautions when synthesizing substituted indoles?
-
Phenylhydrazines: Many hydrazine derivatives are toxic, potential carcinogens, and should be handled with appropriate personal protective equipment (PPE), including gloves and safety glasses, within a certified chemical fume hood.
-
Brominating Agents: Reagents like N-Bromosuccinimide (NBS) and elemental bromine are corrosive and strong oxidizers. Avoid inhalation and skin contact. Bromine should be handled with extreme caution in a fume hood.
-
Acid Catalysts: Strong acids like polyphosphoric acid (PPA), sulfuric acid, and Lewis acids (e.g., ZnCl₂) are corrosive.[3] Reactions can be exothermic, especially during quenching. Always add reagents slowly and cool the reaction mixture as needed.
Troubleshooting Guide 1: Fischer Indole Synthesis Route
This route typically involves reacting (4-bromo-2-methylphenyl)hydrazine with an acetaldehyde equivalent (like acetaldehyde diethyl acetal) under acidic conditions.
Issue 1: Low or No Yield of the Desired Indole
Potential Cause A: Inappropriate Acid Catalyst The choice and concentration of the acid catalyst are critical and often need to be optimized empirically.[4] The acid promotes both the key[3][3]-sigmatropic rearrangement and potential side reactions.[1]
-
Solution: Screen a variety of Brønsted acids (e.g., HCl, H₂SO₄, p-toluenesulfonic acid) and Lewis acids (e.g., ZnCl₂, BF₃·OEt₂).[5] Polyphosphoric acid (PPA) is often effective for driving the cyclization but can lead to charring if overheated.[3] For sensitive substrates, a milder acid like acetic acid might prevent degradation.[3]
| Catalyst Type | Examples | Typical Conditions | Considerations |
| Brønsted Acids | HCl, H₂SO₄, p-TsOH, Acetic Acid | Often used in a solvent like ethanol, toluene, or acetic acid itself. Temperatures range from 80°C to reflux.[5] | Strong acids can cause degradation or tar formation. Acetic acid can act as both catalyst and solvent.[3] |
| Lewis Acids | ZnCl₂, BF₃·OEt₂, FeCl₃, AlCl₃ | Typically used in stoichiometric amounts. Often requires higher temperatures.[1] | Can be very effective but require anhydrous conditions. Workup can be more complex. |
| Solid Acids | Polyphosphoric Acid (PPA), Amberlite IR 120H | PPA is often used neat at high temperatures (100-180°C). Resins can be used in flow chemistry setups.[6] | PPA is highly viscous and difficult to stir. Resins allow for easier purification.[6] |
Potential Cause B: Sub-optimal Reaction Temperature and Time The Fischer indole synthesis can be slow, and insufficient heat or time will result in incomplete conversion.[2] Conversely, excessive heat can lead to decomposition and tar formation.[7]
-
Solution: Monitor the reaction closely using Thin-Layer Chromatography (TLC). Start with conditions reported for similar substrates, such as refluxing in acetic acid.[3] If the reaction is sluggish, incrementally increase the temperature. In some cases, a specific temperature, such as 80°C, has been found to be optimal to maximize the yield of the desired product over side products.[5]
Potential Cause C: N-N Bond Cleavage Electron-donating groups on the phenylhydrazine ring can sometimes over-stabilize a key intermediate, leading to cleavage of the N-N bond as a major side reaction instead of the desired cyclization.[4][8]
-
Solution: This is an inherent mechanistic challenge. Using a Lewis acid catalyst (e.g., ZnCl₂) instead of a Brønsted acid can sometimes favor the cyclization pathway over the cleavage pathway.[8] If the problem persists, redesigning the synthesis may be necessary.
Caption: Troubleshooting workflow for low yield in Fischer Indole Synthesis.
Issue 2: Significant Tar or Polymeric Byproduct Formation
Potential Cause: Reaction Conditions are Too Harsh Strongly acidic conditions combined with high temperatures can cause reactants and the indole product to polymerize or decompose, resulting in an intractable tar.[7]
-
Solution:
-
Use Milder Conditions: Opt for the mildest possible acid catalyst and the lowest effective temperature that allows the reaction to proceed.[7]
-
Control Exotherm: If using a strong acid, add it slowly to the reaction mixture at a lower temperature to control any initial exotherm.
-
Solvent Choice: Ensure all reactants and intermediates are soluble in the chosen solvent to prevent localized overheating and decomposition.[7]
-
Troubleshooting Guide 2: Late-Stage Bromination of 5-methyl-1H-indole
This route is challenging due to the inherent reactivity of the indole core. The goal is selective bromination at C7.
Issue 1: Product is Primarily 3-bromo-5-methyl-1H-indole
Potential Cause: Incorrect Regioselectivity The C3 position of the indole ring is the most nucleophilic and is the default site for electrophilic attack.
-
Solution: Directing bromination away from C3 often requires protecting the indole nitrogen.
-
N-Protection: Protecting the nitrogen with a bulky group like tosyl (Ts) or tert-butyloxycarbonyl (Boc) can sterically hinder the C2 and C7 positions to some extent, but more importantly, it alters the electronic distribution.
-
Directed Metalation: A more robust strategy involves N-protection followed by directed ortho-metalation. For example, protecting the nitrogen with a group capable of directing lithiation (e.g., -SiR₃) to the C7 position, followed by quenching the resulting anion with a bromine source (e.g., Br₂ or C₂Br₂F₄).
-
Issue 2: Over-bromination (Formation of Di- or Tri-brominated Products)
Potential Cause A: Brominating Agent is Too Reactive The indole ring is highly activated towards electrophilic substitution, making multiple brominations a common problem.[9]
-
Solution: Use a milder, more selective brominating agent. N-Bromosuccinimide (NBS) is generally preferred over harsher reagents like liquid bromine (Br₂).[10] Using precise stoichiometric amounts (1.0 to 1.05 equivalents) is critical to avoid over-bromination.[10]
| Brominating Agent | Reactivity | Common Solvents | Key Considerations |
| N-Bromosuccinimide (NBS) | Mild / Moderate | THF, DMF, CCl₄ | Most common reagent for selective bromination. Must use anhydrous solvents to avoid oxindole formation.[9][10] |
| Pyridinium Bromide Perbromide | Mild | Pyridine, Acetic Acid | Can offer better control and selectivity in some cases.[9] |
| Bromine (Br₂) | High | Acetic Acid, CCl₄ | Very reactive and often leads to over-bromination and side products.[10] |
| Dibromoisocyanuric acid (DBI) | High | Conc. H₂SO₄ | A highly effective brominating reagent, more powerful than NBS. |
Potential Cause B: Reaction Temperature is Too High Higher temperatures increase the reaction rate and decrease selectivity, favoring multiple substitutions.
-
Solution: Perform the reaction at low temperatures. For many indole brominations, cooling the reaction to 0°C or even -78°C can significantly improve selectivity for the mono-brominated product.[10] Add the brominating agent slowly as a solution to keep its instantaneous concentration low.[9]
Experimental Protocols
Protocol 1: Synthesis of this compound via Fischer Indole Synthesis
This protocol is a representative procedure based on established methods for Fischer indole synthesis.[11] Note: This specific transformation should be optimized.
Materials:
-
(4-bromo-2-methylphenyl)hydrazine hydrochloride
-
Acetaldehyde diethyl acetal
-
Polyphosphoric acid (PPA)
-
Ice water
-
Saturated sodium bicarbonate solution
-
Ethyl acetate
-
Brine (saturated NaCl solution)
-
Anhydrous sodium sulfate
Procedure:
-
Reactant Preparation: In a round-bottom flask equipped with a mechanical stirrer and a reflux condenser, add (4-bromo-2-methylphenyl)hydrazine hydrochloride (1.0 eq).
-
Hydrazone Formation (In Situ): Add acetaldehyde diethyl acetal (1.2 eq) to the flask.
-
Cyclization: Carefully add polyphosphoric acid (PPA) (approx. 10 times the weight of the hydrazine) to the mixture. The PPA acts as both the catalyst and solvent.
-
Heating: Heat the reaction mixture with vigorous stirring to 120-140°C. Monitor the reaction progress by TLC (e.g., using a 4:1 Hexanes:Ethyl Acetate eluent). The reaction may take 1-4 hours.
-
Work-up:
-
After the reaction is complete (disappearance of starting material), cool the mixture until it is still viscous but pourable.
-
Very carefully and slowly, pour the reaction mixture onto a large amount of crushed ice in a beaker with stirring. This step is highly exothermic.
-
Neutralize the acidic aqueous mixture by the slow addition of a saturated sodium bicarbonate solution until gas evolution ceases (pH ~7-8).
-
Extract the aqueous slurry with ethyl acetate (3x).
-
Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.
-
-
Purification: Filter off the drying agent and concentrate the solution under reduced pressure using a rotary evaporator to obtain the crude product. Purify the residue by silica gel column chromatography.
Protocol 2: Purification by Column Chromatography
Procedure:
-
Column Packing: Prepare a silica gel column using a suitable eluent system (e.g., starting with 95:5 Hexanes:Ethyl Acetate).
-
Sample Loading: Dissolve the crude product in a minimal amount of dichloromethane or the eluent and load it onto the column.
-
Elution: Begin eluting with the non-polar mobile phase. Gradually increase the polarity of the eluent (e.g., by increasing the percentage of ethyl acetate) to separate the components.[10]
-
Fraction Collection: Collect fractions and monitor them by TLC to identify those containing the pure product.
-
Isolation: Combine the pure fractions and remove the solvent using a rotary evaporator to yield the purified this compound.
References
- Technical Support Center: Troubleshooting Guide for the Synthesis of Indole Derivatives - Benchchem. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQH1d27giBnuAiGQHUAOi3FeSpmT97awncEeR4jVPLwNfr_zTnEWRTqsr92cwIkzXBK-Gsj8actaUvQdnG_pw-c-XWlRevksrN6moE06HJ-PHoTdXcAHrP-FB7Hf922vE5CoBGDNu0X0ArCpLEluPMbjUtjYyEh68nyRCWx8qtM2TU225-nSdzi_DXQq5bO9vqt7xHI1x0RkR4OHNlUAn3_KgR7xW-JL8dGaAVRDxY5FRLHGaQ==]
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- Continuous Flow Synthesis of Heterocycles: A Recent Update on the Flow Synthesis of Indoles - PMC. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC7465902/]
- Bromination [Synthetic Reagents] | TCI AMERICA - TCI Chemicals. [URL: https://www.tcichemicals.
Sources
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preventing degradation of 7-bromo-5-methyl-1H-indole during workup
A Guide to Preventing Degradation During Experimental Workup
Welcome to the Technical Support Center for 7-bromo-5-methyl-1H-indole. This guide is designed for researchers, scientists, and drug development professionals to navigate the intricacies of handling this compound, ensuring its stability and purity during post-reaction workup. As Senior Application Scientists, we provide not just protocols, but the underlying chemical principles to empower you to make informed decisions in your laboratory work.
Frequently Asked Questions (FAQs)
Here we address the common concerns and questions that arise when working with this compound.
Q1: My solution of this compound is turning a dark color during workup. What is happening?
A: The discoloration you are observing is a common indicator of indole degradation. Indoles, being electron-rich aromatic compounds, are susceptible to oxidation, especially when exposed to air (oxygen), light, and residual acid or metal catalysts from the preceding reaction. The colored byproducts are often oligomeric or polymeric materials resulting from oxidative coupling or further reactions of initial oxidation products like isatins.
Q2: What are the primary degradation pathways for this compound?
A: The main degradation route is oxidation. The C2-C3 double bond of the indole ring is particularly reactive. Oxidation can lead to the formation of 2-oxindoles and 3-oxindoles (isatins).[1][2][3] The presence of the electron-donating methyl group at the 5-position can further activate the ring towards electrophilic attack and oxidation. Under acidic conditions, indoles can also undergo dimerization or polymerization.
Q3: Is this compound sensitive to acidic or basic conditions during extraction?
A: Yes, indoles exhibit significant sensitivity to acidic conditions, which can catalyze polymerization or degradation.[4] While they are generally more stable under basic conditions, prolonged exposure to strong bases should also be avoided. For liquid-liquid extractions, it is crucial to neutralize the reaction mixture to a pH of approximately 7-8 before extraction. If an acidic wash is necessary, it should be brief and performed at low temperatures.
Q4: Should I be concerned about the impact of residual metal catalysts from my synthesis on the stability of the indole?
A: Absolutely. Residual transition metals, often used in indole synthesis (e.g., palladium, copper, cobalt), can catalyze aerobic oxidation of the indole ring.[5][6] It is imperative to efficiently remove these catalysts during the workup. This can be achieved by washing with a suitable chelating agent solution (e.g., aqueous EDTA or ammonium chloride) or by filtration through a pad of celite or silica gel.
Q5: Can I protect the indole nitrogen to prevent degradation?
A: Yes, N-protection is a highly effective strategy to enhance the stability of indoles.[4][7] Protecting the indole nitrogen with groups like tert-butyloxycarbonyl (Boc) or tosyl (Ts) reduces the electron density of the ring system, making it less susceptible to oxidation.[7] The choice of protecting group will depend on its compatibility with your overall synthetic route and the conditions required for its eventual removal.[8][9][10]
Troubleshooting Guide
This section provides a systematic approach to identifying and solving common issues encountered during the workup of this compound.
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Low Yield After Workup | 1. Air Oxidation: Prolonged exposure to air during extraction, filtration, or solvent evaporation. 2. Acid-Catalyzed Decomposition: Residual acid from the reaction or acidic washes. 3. Incomplete Extraction: Incorrect pH of the aqueous phase or insufficient volume/number of extractions. | 1. Work under an inert atmosphere (N₂ or Ar) where possible. Use deoxygenated solvents for extraction and chromatography. 2. Carefully neutralize the reaction mixture to pH 7-8 before extraction. Use dilute base (e.g., saturated NaHCO₃) for neutralization. If an acid wash is unavoidable, use a dilute, cold acid and minimize contact time. 3. Ensure the aqueous layer is at the correct pH for extraction. Perform multiple extractions with a suitable organic solvent (e.g., ethyl acetate, dichloromethane). |
| Product Discoloration (Yellow/Brown/Black) | 1. Oxidation: Formation of colored byproducts.[11] 2. Residual Metal Catalysts: Catalyzing aerobic oxidation.[5] 3. Photodegradation: Exposure to UV or strong visible light. | 1. Minimize exposure to air. Consider adding an antioxidant like butylated hydroxytoluene (BHT) in small quantities during workup and storage. 2. Wash the organic extract with an aqueous solution of a chelating agent (e.g., 10% ammonium chloride or 0.1 M EDTA). 3. Protect the reaction and product from light by covering flasks with aluminum foil. |
| Impure Product by TLC/NMR | 1. Formation of Multiple Byproducts: Due to degradation under harsh workup conditions. 2. Incomplete Reaction: Starting materials remaining. 3. Co-eluting Impurities: During chromatography. | 1. Employ a milder workup protocol (see recommended protocol below). 2. Monitor the reaction to completion by TLC or LC-MS before initiating workup. 3. Optimize the mobile phase for column chromatography to achieve better separation. Consider recrystallization as an alternative or additional purification step.[12][13] |
Visualizing the Degradation Pathway
The following diagram illustrates the primary oxidative degradation pathways for an indole core structure, which are applicable to this compound.
Caption: Oxidative degradation of the indole nucleus.
Recommended Workup Protocol
This protocol is designed to minimize the degradation of this compound.
Step 1: Quenching and Neutralization
-
Cool the reaction mixture to 0-5 °C in an ice bath.
-
Slowly add a saturated aqueous solution of sodium bicarbonate (NaHCO₃) or a 1 M solution of a mild base with stirring until the pH of the aqueous phase is between 7 and 8. Monitor the pH carefully.
Step 2: Extraction
-
Transfer the neutralized mixture to a separatory funnel.
-
Extract the aqueous layer three times with an appropriate organic solvent (e.g., ethyl acetate or dichloromethane). Use deoxygenated solvents if possible.
-
Combine the organic layers.
Step 3: Washing
-
Wash the combined organic layers sequentially with:
-
Water (to remove inorganic salts).
-
A 10% aqueous solution of ammonium chloride (if metal catalysts were used).
-
Brine (saturated aqueous NaCl solution) to aid in drying.
-
Step 4: Drying and Solvent Removal
-
Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄).
-
Filter off the drying agent.
-
Concentrate the filtrate under reduced pressure (rotary evaporation) at a low temperature (≤ 40 °C).
Step 5: Purification
-
Purify the crude product promptly by flash column chromatography on silica gel using a non-polar/polar solvent system (e.g., hexanes/ethyl acetate).
-
Alternatively, recrystallization from a suitable solvent system can be employed for purification.[12][13]
Experimental Workflow Diagram
The following diagram outlines the recommended workflow for a robust workup procedure.
Caption: Recommended workflow for the workup of this compound.
By understanding the inherent instability of the indole nucleus and implementing these careful handling and workup procedures, you can significantly improve the yield and purity of your this compound product.
References
- Highly Selective Indole Oxidation Catalyzed by a Mn-Containing Artificial Mini-Enzyme.
- Electrochemical oxidation of 3-substituted Indoles.
- Technical Support Center: Troubleshooting Guide for the Synthesis of Indole Deriv
- Electrochemical oxidation of 3-substituted indoles. RSC Publishing.
- (PDF) Biodegradation and Biotransformation of Indole: Advances and Perspectives.
- ON THE MECHANISM OF OXIDATION OF INDOLE COMPOUNDS1,2.
- Oxidation of indoles to 2-oxindoles. a Our method for oxidation of...
- Biodegradation and Biotransformation of Indole: Advances and Perspectives. PMC.
- Deprotection of N-Pivaloylindoles, Carbazoles and beta-Carbolines with a Lithium Base. MDPI.
- What's the best way to protect the NH group in Heterocyclic Compounds?
- Purification of Indole Contained in Wash Oil by Combination of Extraction and Crystallization (Part 2: Highly Efficient Purification of Indole in Indole-Concentrated Oil via Solute Crystalliz
- Protecting Groups. University of Illinois Urbana-Champaign.
- Protecting group. Wikipedia.
- (PDF) Purification of Indole Contained in Wash Oil by Combination of Extraction and Crystallization (Part 2: Highly Efficient Purification of Indole in Indole-Concentrated Oil via Solute Crystallization).
- Protecting Groups. Organic Chemistry Portal.
- Recent Progress in the Transition Metal C
- Synthesis of Cobalt Hydroxychloride and Its Application as a Catalyst in the Condens
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- 12. mdpi.com [mdpi.com]
- 13. researchgate.net [researchgate.net]
Technical Support Center: Purification of Bromo-Methyl-Indole Regioisomers
Welcome to the technical support center for advanced purification strategies. This guide is designed for researchers, medicinal chemists, and process development scientists who are navigating the intricate challenges of separating constitutional isomers of bromo-methyl-indoles. These compounds are valuable synthetic intermediates, but their purification is notoriously difficult due to the subtle physicochemical differences between regioisomers.
This resource provides in-depth troubleshooting protocols and frequently asked questions to empower you to overcome common purification hurdles, optimize your separation methods, and ensure the isomeric purity of your compounds.
Troubleshooting Guide: Common Purification Issues
This section addresses specific experimental problems in a question-and-answer format, providing not just solutions but the scientific rationale behind them.
Q1: My bromo-methyl-indole isomers are co-eluting on a standard silica gel column. How can I achieve separation?
A1: Co-elution on silica is the most frequent challenge and stems from the very similar polarity of the regioisomers. The relative positions of the electron-withdrawing bromine atom and the electron-donating methyl group cause only minor variations in the overall dipole moment and interaction with the silica stationary phase.[1] A multi-faceted approach is required to resolve this.
Step 1: Re-evaluate Your Mobile Phase (Eluent System)
Your first and most accessible variable is the mobile phase. The goal is to alter the selectivity (α), which is the factor that describes the separation between two peaks.[2][3]
-
Change Solvent Polarity Drastically: If you are using a standard ethyl acetate/hexane system, the intermolecular forces (dispersion, dipole-dipole) may not be sufficient to differentiate the isomers. Switch to a solvent system with different chemical properties. For example, replacing ethyl acetate with dichloromethane (DCM) or methyl tert-butyl ether (MTBE) introduces different interactions. Adding a small percentage of a more polar solvent like methanol can also significantly alter selectivity.
-
Introduce Competitive Binders: Add a small amount (0.1-1%) of a modifier to the mobile phase.
-
Triethylamine (TEA): If your indole nitrogen is unsubstituted (N-H), it can interact strongly and inconsistently with acidic silica sites, causing peak tailing. TEA deactivates these sites, often leading to sharper peaks and improved resolution.
-
Acetic or Formic Acid: For certain compounds, a small amount of acid can protonate specific sites on the isomers or modify the silica surface, altering retention behavior.
-
Step 2: Optimize Column Chromatography Parameters
-
Employ a Shallow Gradient: Instead of large, stepwise increases in eluent polarity, use a slow, shallow gradient. This allows more time for the subtle differences between isomers to manifest as differential migration down the column.[4]
-
Dry Load Your Sample: Dissolving your crude sample in a strong solvent (like DCM or ethyl acetate) and directly loading it onto the column can create a broad initial band, compromising separation from the start. Instead, adsorb your crude material onto a small amount of silica gel or Celite®, evaporate the solvent, and carefully load the resulting dry powder onto the top of your column.[4] This ensures the sample starts as a very narrow, concentrated band.
Step 3: Change the Stationary Phase (Orthogonal Chromatography)
If mobile phase optimization fails, the next logical step is to change the separation mechanism entirely. This is known as an orthogonal purification strategy .[5][6]
-
Reverse-Phase Chromatography: Instead of a polar stationary phase (silica), use a non-polar one like C18-functionalized silica. Separation is now governed by hydrophobicity. The subtle differences in how the isomers' surfaces interact with the non-polar C18 chains can lead to successful separation. The typical mobile phase is a mixture of water and an organic solvent like acetonitrile or methanol.
-
Alumina Chromatography: Alumina (Al₂O₃) is another polar stationary phase but offers different selectivity compared to silica (SiO₂). It is available in acidic, neutral, and basic forms, giving you another variable to exploit.
| Parameter | Standard Approach (Potential Failure) | Troubleshooting Strategy | Rationale |
| Mobile Phase | Ethyl Acetate / Hexane | DCM / Methanol or MTBE / Hexane with 0.5% TEA | Changes the nature of intermolecular interactions (selectivity). |
| Gradient | Step-gradient (e.g., 10% -> 20% EtOAc) | Shallow linear gradient (e.g., 5% -> 15% over 20 column volumes) | Maximizes the opportunity for differential migration. |
| Sample Loading | Wet loading in a strong solvent | Dry loading onto silica or Celite® | Ensures a narrow starting band, improving potential resolution. |
| Stationary Phase | Silica Gel | C18-functionalized Silica (Reverse-Phase) | Switches the separation mechanism from polarity-based to hydrophobicity-based (Orthogonal). |
Q2: I've tried recrystallization, but I keep getting a mixed solid or very low yield. What's going wrong?
A2: Recrystallization is a powerful technique for purifying solids but is highly dependent on finding the ideal solvent. [7][8] The principle relies on one isomer being significantly less soluble than the other (and any impurities) in a specific solvent at a low temperature.
Protocol: Systematic Solvent Screening for Recrystallization
-
Preparation: Place ~10-20 mg of your isomeric mixture into several small test tubes.
-
Solvent Addition: To each tube, add a different solvent dropwise at room temperature while agitating. Test a range of solvents with varying polarities (e.g., hexane, toluene, ethyl acetate, acetone, isopropanol, methanol, water).
-
Initial Solubility Test:
-
If the compound dissolves immediately at room temperature, that solvent is unsuitable for direct recrystallization (the compound is too soluble). It might, however, be useful as the "soluble" component in a two-solvent system.
-
If the compound is completely insoluble, it might be a candidate for a "poor" solvent in a two-solvent system.
-
If the compound is sparingly soluble, proceed to the next step.
-
-
Heating: Gently heat the sparingly soluble samples until the solid dissolves completely. Add the minimum amount of hot solvent needed to achieve full dissolution.[8]
-
Cooling & Observation:
-
Allow the clear solutions to cool slowly to room temperature, and then in an ice bath.
-
Ideal Outcome: One isomer crystallizes out as a pure solid, while the other remains in the mother liquor.
-
Common Problem: Both isomers crash out together, or nothing crystallizes.
-
-
Troubleshooting:
-
No Crystals Form: The solution may be too dilute, or the compound is still too soluble even when cold. Try evaporating some solvent and re-cooling, or scratching the inside of the flask with a glass rod to induce nucleation.[8]
-
Oiling Out: If an oil forms instead of crystals, your compound's melting point may be lower than the solvent's boiling point, or the solution is supersaturated. Re-heat to dissolve the oil, add slightly more solvent, and try cooling even more slowly.
-
Fractional Crystallization: If both isomers have similar but not identical solubilities, you can perform fractional crystallization. This involves collecting crystals in successive "crops," where the initial crops are enriched in the less soluble isomer. Each crop must be analyzed (e.g., by HPLC or NMR) to determine its isomeric purity.
-
Frequently Asked Questions (FAQs)
Why are bromo-methyl-indole regioisomers so difficult to separate?
Constitutional isomers, such as 4-bromo-7-methyl-indole and 7-bromo-4-methyl-indole, have the same molecular formula (C₉H₈BrN) and the same functional groups.[9][10][11] The only difference is the connectivity of the atoms. This leads to very similar physical and chemical properties:
-
Polarity: The positions of the bromo and methyl groups alter the molecule's overall dipole moment, but this difference can be minimal, resulting in similar affinities for chromatographic stationary phases.[1]
-
Solubility: Their structural similarity often leads to comparable solubilities in common solvents, frustrating separation by recrystallization.[7]
-
Boiling Point: They typically have very close boiling points, making distillation impractical for separation.
The challenge lies in finding a system (chromatographic or crystallization-based) that can recognize and exploit these subtle structural differences.
What is an "Orthogonal Purification Strategy" and why is it essential for isomers?
An orthogonal strategy employs multiple purification steps, where each step separates molecules based on a different underlying principle.[5] Think of it as filtering a mixture through sieves with different-shaped holes. For isomers, this is critical because a single method based on one property (like polarity) may be insufficient.
-
Example: A two-step orthogonal process would be:
-
Step 1 (Polarity-Based): Normal-phase chromatography on silica gel. This separates compounds based on their polar interactions.
-
Step 2 (Hydrophobicity-Based): The slightly impure fractions from Step 1 are then subjected to reverse-phase HPLC (C18 column). This separates them based on their hydrophobic character.
-
A contaminant that co-elutes with your product in the first step (because it has similar polarity) is unlikely to also co-elute in the second step (because it's unlikely to also have identical hydrophobicity).[6][12][13]
.dot graphdot { graph [layout=neato, overlap=false, splines=true, maxiter=1000, start=123, fontname="Helvetica", fontsize=12]; node [shape=box, style="filled", fontname="Helvetica", fontsize=10]; edge [fontname="Helvetica", fontsize=9];
} .enddot Caption: Workflow of an orthogonal purification strategy.
What are the best analytical methods to confirm the identity and purity of my separated isomers?
No single technique is sufficient; a combination is required for unambiguous identification and purity assessment.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: This is the most powerful tool for distinguishing regioisomers. The chemical shifts of the aromatic protons on the indole ring are highly sensitive to the positions of the bromo and methyl substituents. 1D ¹H NMR will show distinct patterns, and 2D NMR techniques like NOESY can confirm through-space proximity between the methyl protons and nearby ring protons, definitively establishing the substitution pattern.[14]
-
High-Performance Liquid Chromatography (HPLC): HPLC, especially when coupled with a diode array detector (DAD) or a mass spectrometer (MS), is the gold standard for assessing purity.[15][16] A pure sample should show a single, sharp peak. The DAD can confirm peak purity by analyzing the UV spectrum across the peak; a pure peak will have a consistent spectrum.[2]
-
Mass Spectrometry (MS): While regioisomers have identical molecular weights, their fragmentation patterns in MS/MS experiments can sometimes differ, providing another layer of confirmation. However, for many indole isomers, the fragmentation can be very similar.[17]
| Technique | Primary Use | Information Provided | Limitations |
| ¹H NMR | Isomer Identification | Unambiguous structural confirmation via unique chemical shifts and coupling patterns. | Requires a relatively pure sample (>90%) for clear interpretation. |
| HPLC-UV/DAD | Purity Assessment | Quantitative measure of isomeric purity (e.g., 99.5%). Confirms peak homogeneity.[2][13] | Cannot definitively identify the structure without a reference standard. |
| LC-MS | Purity & MW Confirmation | Confirms molecular weight and can detect impurities at very low levels. | May not distinguish between isomers based on mass alone.[18][19] |
Advanced Workflow: A Self-Validating Purification Protocol
This workflow integrates the principles discussed above into a logical sequence, ensuring that each step validates the next.
.dot graphdot { graph [fontname="Helvetica", fontsize=12, layout=dot, rankdir=TB]; node [shape=box, style="filled", fillcolor="#F1F3F4", fontname="Helvetica", fontsize=10, color="#5F6368"]; edge [fontname="Helvetica", fontsize=9, color="#5F6368"];
} .enddot Caption: A self-validating workflow for isomer purification.
References
- (No author given). (n.d.).
- ResearchGate. (n.d.). Spectroscopic Differentiation and Chromatographic Separation of Six Indole Aldehyde Regioisomers. | Request PDF.
- Hilaris Publisher. (n.d.).
- (No author given). (n.d.).
- Zain, M. (2024). Advances in Purification Techniques for Pharmaceutical Compound Isolation and Analysis. Journal of Chemical and Pharmaceutical Research.
- Hilaris Publisher. (n.d.).
- Office of Justice Programs. (2019). Spectroscopic Differentiation and Chromatographic Separation of Regioisomeric Indole Aldehydes: Synthetic Cannabinoids Precursors.
- Lin, Y. H., et al. (n.d.). Isomeric Identification of the Nitroindole Chromophore in Indole + NO3 Organic Aerosol. PMC - NIH.
- Longdom Publishing. (n.d.). Separation and Quantification of Octahydro-1h-Indole-2-Carboxilic Acid and Its Three Isomers by HPLC using Refractive Index Detector.
- PubMed. (n.d.).
- Zhang, T., et al. (n.d.). Integrated Purification and Formulation of an Active Pharmaceutical Ingredient via Agitated Bed Crystallization and Fluidized Bed Processing. PMC - NIH.
- PubMed. (n.d.). Regioselective dibromination of methyl indole-3-carboxylate and application in the synthesis of 5,6-dibromoindoles.
- ResearchGate. (n.d.). Spectroscopic Differentiation and Chromatographic Separation of Regioisomeric Indole Aldehydes: Synthetic Cannabinoids Precursors | Request PDF.
- ResearchGate. (n.d.).
- Organic Chemistry Portal. (n.d.). Synthesis of indoles.
- Peng, X.-X. (2014). Crystallization purification of indole.
- ResearchGate. (2016). How to separate regioisomers without using instrumental method (like prep HPLC, SFC etc.)?.
- Gönciová, G., et al. (2016). Synthesis of new 5-bromo derivatives of indole and spiroindole phytoalexins.
- ResearchGate. (2023). How can synthesis 4-bromo indole and 4-methyl indole?.
- PubMed Central. (n.d.). Novel C3-Methylene-Bridged Indole Derivatives with and without Substituents at N1: The Influence of Substituents on Their Hemolytic, Cytoprotective, and Antimicrobial Activity.
- ResearchGate. (2019).
- Validated Biosystems. (2006). The Secrets of Orthogonal Process Design.
- MDPI. (n.d.).
- Gyros Protein Technologies. (n.d.).
- Axion Labs. (n.d.).
- Korovina, N. (2020). Recrystallization Technique for Organic Chemistry. YouTube.
- PubMed Central. (2022).
- Rotachrom Technologies. (2024).
- Reddit. (n.d.). Co-elution during column : r/OrganicChemistry.
- PubChem. (n.d.). 5-Bromo-1-methyl-1H-indole | C9H8BrN | CID 285757.
- YouTube. (n.d.). Co-Elution: How to Detect and Fix Overlapping Peaks.
- ResearchGate. (2023).
- PubMed Central. (n.d.).
- (No author given). (n.d.).
- Wikipedia. (n.d.). Indole.
- Benchchem. (n.d.). dealing with co-eluting interferences in Indole-3-acetylglycine analysis.
- Benchchem. (n.d.). A Comparative Spectroscopic Analysis of Indole and its Monomethyl Isomers.
- Semantic Scholar. (2023).
- PubMed Central. (2024). The crystal structures and Hirshfeld surface analysis of three new bromo-substituted 3-methyl-1-(phenylsulfonyl)
- Sigma-Aldrich. (n.d.). 5-Bromo-1-methylindole 97 10075-52-2.
- (No author given). (2015).
- PubMed Central. (2023).
- PubChem. (n.d.). 3-Bromo-1-methyl-1H-indole | C9H8BrN | CID 13357736.
- Google Patents. (n.d.).
- Organic Syntheses. (n.d.). 1-methylindole.
Sources
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- 8. youtube.com [youtube.com]
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- 10. 5-溴-1-甲基吲哚 97% | Sigma-Aldrich [sigmaaldrich.com]
- 11. 3-Bromo-1-methyl-1H-indole | C9H8BrN | CID 13357736 - PubChem [pubchem.ncbi.nlm.nih.gov]
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- 19. researchgate.net [researchgate.net]
Technical Support Center: Advanced NMR Spectral Analysis of Polysubstituted Indoles
Welcome to the Technical Support Center for NMR spectral analysis of polysubstituted indoles. This guide is designed for researchers, medicinal chemists, and drug development professionals who encounter challenges in the structural elucidation of this critical class of heterocyclic compounds. Here, we move beyond basic spectral interpretation to address the specific, nuanced issues that arise from the complex electronic and steric nature of substituted indoles. This resource provides in-depth troubleshooting guides in a practical Q&A format, detailed experimental protocols, and the theoretical grounding necessary to make informed analytical decisions.
Section 1: Frequently Asked Questions (FAQs) - First-Line Troubleshooting
This section addresses the most common and recurring issues encountered during the NMR analysis of indole derivatives.
Question 1: Why is the N-H proton (H1) signal in my indole spectrum broad, weak, or completely absent?
Answer: This is one of the most frequent challenges in indole NMR. The behavior of the N-H proton is a direct window into its chemical environment and dynamics. There are three primary causes:
-
Chemical Exchange: The indole N-H proton is weakly acidic and can undergo chemical exchange with trace amounts of protic impurities (like water) in the deuterated solvent or with the solvent itself (e.g., methanol-d4). If the rate of this exchange is on the same timescale as the NMR experiment, the signal broadens significantly, sometimes to the point of disappearing into the baseline.[1]
-
Quadrupolar Broadening: The N-H proton is directly bonded to a ¹⁴N nucleus. ¹⁴N has a nuclear spin I=1 and possesses a quadrupole moment, which can cause rapid relaxation of the attached proton. This rapid relaxation leads to a broader signal.
-
Solvent Effects: In non-polar solvents like CDCl₃, the N-H signal can be sharp. In hydrogen-bond accepting solvents like DMSO-d₆ or acetone-d₆, hydrogen bonding slows intermolecular exchange, often resulting in a sharper, more defined N-H peak.[2]
Troubleshooting Protocol: The D₂O Exchange Experiment
This is the definitive method to confirm an exchangeable proton like N-H or O-H.
-
Step 1: Acquire a standard ¹H NMR spectrum of your sample in a solvent like CDCl₃ or DMSO-d₆.
-
Step 2: Remove the NMR tube and add one to two drops of deuterium oxide (D₂O).
-
Step 3: Cap the tube and shake it vigorously for about 30 seconds to ensure thorough mixing.
-
Step 4: Re-acquire the ¹H NMR spectrum. The N-H signal will have exchanged with deuterium (N-D) and will disappear from the proton spectrum.[1][3]
Question 2: My ¹H NMR spectrum has more signals than I expected for my purified compound. What could be the cause?
Answer: While impurities are always a possibility, for certain substituted indoles, the presence of multiple sets of signals for a single pure compound can be attributed to dynamic phenomena or tautomerism.
-
Atropisomerism: If your indole is substituted with a bulky group (e.g., at the N1 or C3 position) that is attached to another planar group (like a phenyl ring), rotation around the single bond connecting the two moieties can be severely restricted. This creates stable, non-interconverting rotational isomers called atropisomers.[2] Each atropisomer is a unique chemical entity on the NMR timescale and will produce its own distinct set of NMR signals, making a pure sample appear as a mixture.[2][4][5][6]
-
Tautomerism: While the 1H-indole is the most stable tautomer, substitution can sometimes lead to the presence of the 3H-indole (indolenine) tautomer in solution. These two forms are in equilibrium, and if the equilibrium is slow on the NMR timescale, you will observe separate signals for each tautomer.
Troubleshooting Protocol: Variable Temperature (VT) NMR
VT NMR is the key experiment to differentiate between a mixture of impurities and dynamic phenomena like atropisomerism or tautomerism.
-
Step 1: Acquire a standard ¹H NMR spectrum at room temperature (e.g., 298 K).
-
Step 2: Increase the temperature of the NMR probe in increments (e.g., 10-15 K). Acquire a spectrum at each temperature.
-
Step 3: Observe the changes in the spectrum. If the multiple sets of signals are due to atropisomers or tautomers, the peaks will broaden as the temperature increases. At a sufficiently high temperature (the "coalescence temperature"), the rate of interconversion becomes fast on the NMR timescale, and the separate signals will merge into a single, averaged set of signals.[2][7] Impurity peaks will generally remain sharp and will not coalesce.
Section 2: Advanced Troubleshooting - Tackling Complex Spectra
This section provides workflows for resolving more complex issues like severe signal overlap and ambiguous peak assignments, which are common with polysubstituted indoles.
Problem: Severe signal overlap in the aromatic region (δ 6.5-8.0 ppm) of my polysubstituted indole prevents me from assigning protons and determining coupling patterns.
Causality: The indole core itself has 7 protons, and adding multiple substituents can lead to a very crowded aromatic region. Substituent-induced chemical shifts (SCS) can push signals into unexpected locations, and complex splitting patterns can merge into unresolvable multiplets.
Resolution Workflow: A multi-pronged approach using 2D NMR is essential. A 1D spectrum alone is insufficient for unambiguous assignment in such cases.
dot graph TD { bgcolor="#F1F3F4" node [shape=box, style="rounded,filled", margin=0.2, fontname="Roboto", fontsize=12]; edge [fontname="Roboto", fontsize=10];
} caption: "Workflow for Resolving Overlapping NMR Signals."
Section 3: Data Interpretation & Reference Tables
The electronic effect of substituents dramatically influences the chemical shifts of the indole ring protons and carbons. Understanding these trends is key to predicting and assigning spectra.
-
Electron-Donating Groups (EDGs) like -OCH₃, -NH₂, -CH₃ increase electron density, causing upfield shifts (to lower ppm) of the ring protons and carbons, particularly at the ortho and para positions relative to the substituent.
-
Electron-Withdrawing Groups (EWGs) like -NO₂, -CN, -C(O)R decrease electron density, causing downfield shifts (to higher ppm), especially for ortho and para positions.[8][9]
Table 1: Typical ¹H and ¹³C Chemical Shift Ranges for the Unsubstituted Indole Core
| Position | Atom | Typical ¹H Shift (ppm) | Typical ¹³C Shift (ppm) | Notes |
| 1 | N-H | 8.0 - 12.0 (highly variable) | - | Broad, solvent-dependent, exchanges with D₂O.[2] |
| 2 | C-H | ~7.1 - 7.3 | ~124 | Often a triplet or dd due to coupling with H1 and H3. |
| 3 | C-H | ~6.4 - 6.6 | ~102 | More shielded. Often a triplet or dd. |
| 3a | C | - | ~128 | Quaternary bridgehead carbon. |
| 4 | C-H | ~7.6 | ~120 | Part of the benzene ring. |
| 5 | C-H | ~7.1 | ~122 | Part of the benzene ring. |
| 6 | C-H | ~7.0 | ~120 | Part of the benzene ring. |
| 7 | C-H | ~7.5 | ~111 | Most deshielded benzene ring proton due to proximity to the pyrrole nitrogen's inductive effect.[10] |
| 7a | C | - | ~136 | Quaternary bridgehead carbon. |
| (Note: Values are approximate and can vary significantly with solvent and substitution. Data compiled from multiple sources.)[10][11] |
Table 2: Typical Proton-Proton Coupling Constants (J) in the Indole Ring
| Coupling | Type | Typical Value (Hz) | Notes |
| ³J(H2, H3) | Vicinal | 2.5 - 3.5 | Characteristic coupling in the pyrrole ring. |
| ³J(H4, H5) | Ortho | 7.0 - 9.0 | Standard ortho coupling on the benzene ring. |
| ³J(H5, H6) | Ortho | 7.0 - 8.5 | Standard ortho coupling. |
| ³J(H6, H7) | Ortho | 7.0 - 8.5 | Standard ortho coupling. |
| ⁴J(H4, H6) | Meta | 1.0 - 3.0 | Weaker meta coupling.[11] |
| ⁴J(H5, H7) | Meta | 0.5 - 1.5 | Weaker meta coupling. |
| ⁵J(H4, H7) | Para | < 1.0 | Often not resolved. |
| ⁴J(H2, H7) | Long-range | ~0.9 | "W-coupling" or "zig-zag" coupling across the two rings.[12] |
| ⁵J(H3, H7) | Long-range | ~0.7 | Long-range coupling.[12] |
| (Data compiled from various sources.)[12][13][14] |
Section 4: Standard Operating Protocols for 2D NMR Experiments
Correctly acquiring and processing 2D NMR data is paramount for successful structure elucidation. Here are field-proven, step-by-step guides for the most critical experiments.
Protocol 1: ¹H-¹H COSY (Correlation Spectroscopy)
Purpose: To identify protons that are coupled to each other (typically through 2 or 3 bonds), revealing the connectivity of spin systems within the molecule.
-
1. Sample Preparation: Prepare a 5-10 mg sample in 0.6-0.7 mL of deuterated solvent. The sample must be fully dissolved and free of particulate matter.
-
2. Spectrometer Setup:
-
Load a standard, gradient-selected COSY pulse sequence (e.g., cosygpqf on Bruker systems).
-
Tune and match the probe for the ¹H frequency. Perform shimming to achieve optimal resolution.
-
-
3. Acquisition Parameters:
-
Spectral Width (SW): Set the spectral width in both dimensions (F2 and F1) to encompass all proton signals (e.g., -1 to 12 ppm).
-
Number of Scans (NS): Typically 2 to 8 scans per increment are sufficient for moderately concentrated samples.
-
Number of Increments (TD in F1): Use at least 256 increments for good resolution in the indirect dimension. 512 is preferable if time allows.
-
Relaxation Delay (D1): A delay of 1.0 to 1.5 seconds is standard.
-
-
4. Processing:
-
Apply a sine-bell or squared sine-bell window function in both dimensions.
-
Perform a 2D Fourier Transform.
-
Phase the spectrum carefully in both dimensions.
-
-
5. Interpretation:
Protocol 2: ¹H-¹³C HSQC (Heteronuclear Single Quantum Coherence)
Purpose: To identify which protons are directly attached to which carbons (one-bond C-H correlation). This is invaluable for resolving overlapping proton signals by using the much larger chemical shift dispersion of ¹³C.[18][19][20]
-
1. Spectrometer Setup:
-
Load a standard, gradient-selected, sensitivity-enhanced HSQC pulse sequence (e.g., hsqcedetgpsisp2.3 on Bruker systems for multiplicity editing).
-
Tune and match the probe for both ¹H and ¹³C frequencies. Shim on the ¹H signal.
-
-
2. Acquisition Parameters:
-
¹H Spectral Width (SW in F2): Set to cover all proton signals (e.g., -1 to 12 ppm).
-
¹³C Spectral Width (SW in F1): Set to cover the expected carbon range (e.g., 0 to 180 ppm for most indole derivatives).
-
Number of Scans (NS): 4 to 16 scans per increment, depending on concentration.
-
Number of Increments (TD in F1): 256 to 512 increments.
-
¹J_CH Coupling Constant: The pulse sequence is optimized for a specific one-bond C-H coupling constant. A value of 145 Hz is a good general-purpose starting point for both sp² and sp³ carbons in heterocyclic systems.
-
-
3. Processing:
-
Apply a squared sine-bell window function in both dimensions.
-
Perform a 2D Fourier Transform.
-
-
4. Interpretation:
-
Each peak in the 2D spectrum represents a direct C-H bond. The coordinates of the peak give the chemical shift of the proton (F2 axis) and the carbon it is attached to (F1 axis).
-
If a multiplicity-edited sequence is used, CH and CH₃ peaks will have a different phase (e.g., positive, blue) than CH₂ peaks (e.g., negative, red), providing additional structural information.[21][22]
-
Protocol 3: ¹H-¹³C HMBC (Heteronuclear Multiple Bond Correlation)
Purpose: To identify longer-range correlations between protons and carbons, typically over 2 or 3 bonds (²J_CH and ³J_CH). This is the key experiment for connecting spin systems together and for assigning quaternary (non-protonated) carbons.[23][24]
-
1. Spectrometer Setup:
-
Load a standard, gradient-selected HMBC pulse sequence (e.g., hmbcgplpndqf on Bruker).
-
Tune, match, and shim as for an HSQC experiment.
-
-
2. Acquisition Parameters:
-
Spectral Widths (SW): Set as for HSQC, but ensure the ¹³C dimension extends to include any carbonyls or other low-field quaternary carbons (e.g., 0 to 220 ppm).
-
Number of Scans (NS): HMBC is less sensitive than HSQC. Use 8 to 32 scans per increment.
-
Number of Increments (TD in F1): 256 to 512. For high resolution, 1024 or more may be needed.
-
Long-Range Coupling Delay: This delay is optimized for a long-range J-coupling value. A value corresponding to 8 Hz is a robust starting point that will show most ²J and ³J correlations. To emphasize weaker ⁴J correlations, a second experiment optimized for 3-4 Hz can be beneficial.[23]
-
-
3. Processing:
-
HMBC spectra are typically processed in magnitude mode, which does not require phasing.
-
Apply a sine-bell window function in both dimensions before Fourier transformation.
-
-
4. Interpretation:
-
A cross-peak indicates a correlation between a proton and a carbon that are 2, 3, or sometimes 4 bonds apart.
-
Crucially, look for correlations from known protons to carbons that do not appear in the HSQC spectrum—these are your quaternary carbons. For example, a correlation from the H4 proton to the C3a and C7a bridgehead carbons can help anchor the assignment of the benzene ring.
-
Protocol 4: ¹H-¹H NOESY (Nuclear Overhauser Effect Spectroscopy)
Purpose: To identify protons that are close to each other in space (< 5 Å), regardless of whether they are connected through bonds. This is essential for determining relative stereochemistry, differentiating isomers, and confirming assignments.[25][26]
-
1. Sample Preparation: The sample must be free of paramagnetic impurities (e.g., dissolved oxygen, metal ions), which can quench the NOE effect. Degassing the sample by bubbling an inert gas (N₂ or Ar) through the solution for several minutes is recommended.
-
2. Spectrometer Setup:
-
Load a standard, phase-sensitive gradient NOESY pulse sequence (e.g., noesygpph on Bruker).
-
Tune, match, and shim carefully. Do not spin the sample during acquisition, as this can interfere with the NOE.
-
-
3. Acquisition Parameters:
-
Spectral Widths (SW): Set as for a COSY experiment.
-
Number of Scans (NS): 8 to 16 scans per increment.
-
Mixing Time (d8 or t_mix): This is the most critical parameter. It is the delay during which magnetization transfer through space occurs. For small molecules like most indoles, a mixing time of 500-800 ms is a good starting point.[27]
-
-
4. Processing:
-
Process as for a phase-sensitive COSY experiment.
-
-
5. Interpretation:
-
Like COSY, the 1D spectrum is on the diagonal.
-
Off-diagonal cross-peaks indicate that the two corresponding protons are close in space.
-
Caution: NOESY spectra can contain artifacts. Zero-quantum peaks, which look like DQF-COSY signals, can appear between J-coupled protons. True NOE cross-peaks should have the opposite phase of the diagonal peaks for small molecules.[26][28]
-
References
-
Gmeiner, P., & Kärtner, A. (2001). Conformational Analysis of Indole Alkaloids Corynantheine and Dihydrocorynantheine by Dynamic 1H NMR Spectroscopy and Computational Methods: Steric Effects of Ethyl vs Vinyl Group. The Journal of Organic Chemistry, 66(19), 6433-6438. [Link]
-
Wikipedia. (n.d.). Heteronuclear single quantum coherence spectroscopy. [Link]
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Bruker. (n.d.). Exploring 2D HSQC NMR. [Link]
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Silva, A. M. S., et al. (n.d.). Advanced NMR techniques for structural characterization of heterocyclic structures. ESA-IPB. [Link]
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Morales-Ríos, M. S., Espiñeira, J., & Joseph-Nathan, P. (1987). 13C NMR spectroscopy of indole derivatives. Magnetic Resonance in Chemistry, 25(5), 377-395. [Link]
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Nanalysis. (2021). NOESY: the experiment for when you just need to know more, particularly the 1H-1H spatial proximity. [Link]
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Fry, C. G. (n.d.). HW#10: HMBC, Assignments, and Publishing NMR Data Using MNova. University of Wisconsin-Madison. [Link]
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University of Missouri. (2018). NOESY and ROESY. [Link]
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University of Chicago. (2021). 1D NOESY made easy. NMR Facility - Chemistry Department. [Link]
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University of California, San Diego. (n.d.). 2D-NOESY Spectra of Small Molecules - Hints And Tips. [Link]
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Chemistry LibreTexts. (2023). 7.4: Two Dimensional Heteronuclear NMR Spectroscopy. [Link]
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Advances in Polymer Science. (n.d.). Heteronuclear Single-quantum Correlation (HSQC) NMR. [Link]
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Organic Chemistry Data. (n.d.). NMR Spectroscopy :: 8-TECH-9 Two Dimensional NMR. [Link]
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YouTube. (2020). Running and interpreting the 2D HSQC Experiment. [Link]
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Ayari, S., et al. (2024). Studies of axially chiral atropisomers of an indole-substituted phthalonitrile derivative. Comptes Rendus Chimie, 27(S2), 289-299. [Link]
-
Silva, A. M. S., et al. (n.d.). Advanced NMR techniques for structural characterization of heterocyclic structures. ResearchGate. [Link]
- Nicot, C. (2016). Application of the Nuclear Overhauser Effect to the Structural Elucidation of Natural Products.
-
IMSERC. (n.d.). TUTORIAL: 2D HMBC EXPERIMENT. [Link]
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Emery Pharma. (2018). A Step-By-Step Guide to 1D and 2D NMR Interpretation. [Link]
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Decatur, J. (2020). HSQC and HMBC for Topspin. [Link]
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Pinto, D. C. G. A., Santos, C. M. M., & Silva, A. M. S. (n.d.). Advanced NMR techniques for structural characterization of heterocyclic structures. [Link]
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Organic Spectroscopy International. (2014). COSY NMR. [Link]
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Pozharskii, A. F., et al. (2024). THE PARAMETERS OF THE MULTIPLET STRUCTURE OF THE NMR SPECTRA OF [¹⁵N]INDOLE AND THEIR RELATIONSHIP WITH THE MOLECULAR ELECTRONIC STRUCTURE. Chemistry of Heterocyclic Compounds. [Link]
-
University of Rochester, Department of Chemistry. (n.d.). Troubleshooting 1H NMR Spectroscopy. [Link]
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Magritek. (n.d.). 1H-1H COSY & TOCSY two- dimensional NMR spectroscopy. [Link]
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National Sun Yat-sen University. (n.d.). NMR Data Acquisition and Processing Procedure. [Link]
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Organic Chemistry Data. (n.d.). 1H NMR Coupling Constants. [Link]
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YouTube. (2025). H-NMR and C-13 NMR Spectral Analysis of Indole Derivatives: Structural Insights and Interpretation. [Link]
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Abbate, V., et al. (2010). Recent Advances in Stereodynamics and Conformational Analysis by Dynamic NMR and Theoretical Calculations. European Journal of Organic Chemistry, 2010(11), 2035-2056. [Link]
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Gale, P. A., et al. (2011). NMR studies of anion-induced conformational changes in diindolylureas and diindolylthioureas. Supramolecular Chemistry, 23(10), 671-678. [Link]
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YouTube. (2012). Introduction to COSY NMR Spectroscopy. [Link]
-
Ayari, S., et al. (2024). Studies of axially chiral atropisomers of an indole-substituted phthalonitrile derivative. Comptes Rendus. Chimie. [Link]
-
LaPlante, S. R., et al. (2025). Atropisomerization of di-para-substituted propyl-bridged biphenyl cyclophanes. Journal of Medicinal Chemistry. [Link]
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Perjési, P., & Gáspár, R. (2025). Substituent Effects on 13C NMR and 1H NMR Chemical Shifts of CH=N in Multi-substituted Benzylideneanilines. Magnetic Resonance in Chemistry. [Link]
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Srinivasan, C., et al. (n.d.). 13C NMR substituent induced chemical shifts in the side-chain carbons of
,/-unsaturated sulphones. Proceedings of the Indian Academy of Sciences - Chemical Sciences. [Link] -
The OChem Whisperer. (2012). Guide to Solving NMR Questions. [Link]
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Joseph-Nathan, P., del Rio, R. E., & Morales-Rios, M. S. (1988). NMR studies of indole. Heterocycles, 27(2), 431-436. [Link]
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JACS Au. (n.d.). Chirality Sensing of N-Heterocycles via 19F NMR. [Link]
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Emery Pharma. (2012). Assignment of Complex NMR Spectra-Chemistry Services. [Link]
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The Knowles Group - Princeton University. (2018). Atropisomers. [Link]
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Govindaraju, V., et al. (n.d.). Proton NMR chemical shifts and coupling constants for brain metabolites. NMR in Biomedicine. [Link]
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LaPlante, S. R., et al. (2022). Atropisomerism in the Pharmaceutically Relevant Realm. Accounts of Chemical Research, 55(20), 2899-2914. [Link]
-
ACD/Labs. (2025). Beyond Three Bonds: Identifying Meta Coupling in a ¹H NMR Spectrum. [Link]
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managing competing reactions in the synthesis of substituted indoles
Welcome to the technical support center for the synthesis of substituted indoles. This resource is designed for researchers, scientists, and drug development professionals to navigate the complexities of indole synthesis, troubleshoot common competing reactions, and optimize experimental outcomes.
Introduction
The indole scaffold is a privileged structure in medicinal chemistry and natural products, forming the core of numerous biologically active compounds.[1][2] However, its synthesis is often plagued by competing reactions that can lead to low yields, impure products, and challenging purifications. This guide provides in-depth troubleshooting advice and frequently asked questions (FAQs) to address specific issues encountered during common indole syntheses.
Frequently Asked Questions (FAQs)
Q1: My Fischer indole synthesis is failing or giving very low yields. What are the most common reasons?
A1: Failure or low yields in the Fischer indole synthesis can often be attributed to several factors:
-
N-N Bond Cleavage: This is a major competing pathway, especially when using phenylhydrazines with electron-donating substituents.[1][2][3] These substituents can weaken the N-N bond, leading to cleavage and the formation of aniline byproducts instead of the desired indole.[1][2]
-
Inappropriate Acid Catalyst: The choice and strength of the acid catalyst are critical. A catalyst that is too weak may not facilitate the necessary[2][2]-sigmatropic rearrangement, while one that is too strong can cause degradation of the starting materials or the final product.[3][4]
-
Unstable Phenylhydrazone Intermediate: The phenylhydrazone intermediate can be unstable and may decompose before cyclization occurs, particularly at elevated temperatures.[3][4]
-
Steric Hindrance: Bulky substituents on either the phenylhydrazine or the carbonyl compound can sterically hinder the cyclization step.[5]
Q2: I am observing the formation of multiple regioisomers in my indole synthesis with an unsymmetrical ketone. How can I control the regioselectivity?
A2: The formation of regioisomers is a common challenge when using unsymmetrical ketones.[3] The regioselectivity is influenced by the acid catalyst, temperature, and steric effects.[3]
-
Acid Catalyst Choice: The acidity of the reaction medium can significantly influence which enamine intermediate is favored, thereby directing the regioselectivity. For instance, in the Fischer indole synthesis, Eaton's reagent (P₂O₅ in MeSO₃H) has been shown to favor the formation of the less substituted indole isomer from methyl ketones.[4]
-
Steric Effects: The reaction often favors the formation of the sterically less hindered product.[4]
-
Electronic Effects in Larock Synthesis: In the Larock indole synthesis, the electronic properties of substituents on unsymmetrical alkynes play a crucial role. Electron-withdrawing groups on one of the alkyne's aryl rings tend to direct that ring to the C2 position of the indole, while electron-donating groups direct it to the C3 position.[6]
Q3: My reaction mixture is turning into an intractable tar. What causes this and how can I prevent it?
A3: Tar formation is typically a result of harsh reaction conditions, such as excessively high temperatures and strong acid catalysts, which can lead to polymerization and degradation of the indole product.[4] To mitigate this:
-
Milder Conditions: Use the mildest possible acid catalyst and the lowest effective temperature.[4]
-
Gradual Addition: Add the acid catalyst slowly to control any exothermic reactions.[4]
-
Solvent Selection: Ensure that your reactants and intermediates are soluble in the chosen solvent to prevent localized overheating and decomposition.[4]
Q4: How can I prevent unwanted side reactions on the indole nitrogen (N-H)?
A4: The indole N-H is acidic and can participate in various side reactions, such as N-alkylation.[7][8] To prevent this, the use of a protecting group on the indole nitrogen is often necessary.[5][9] Common protecting groups for the indole nitrogen include Boc (tert-butyloxycarbonyl), Ts (tosyl), and SEM (2-(trimethylsilyl)ethoxymethyl).[5][10] The choice of protecting group will depend on its stability to the reaction conditions and the ease of its subsequent removal.[9]
Troubleshooting Guides
Guide 1: Fischer Indole Synthesis - Low Yield and N-N Bond Cleavage
This guide addresses the common problem of low yields in the Fischer indole synthesis due to the competing N-N bond cleavage pathway.
Symptoms:
-
Low to no yield of the desired indole product.
-
Presence of aniline and other degradation byproducts in the crude reaction mixture, identifiable by TLC, GC-MS, or NMR.[1][2]
Causality: The key step in the Fischer indole synthesis is an acid-catalyzed[2][2]-sigmatropic rearrangement of the phenylhydrazone intermediate.[1][2][11] However, electron-donating groups on the phenylhydrazine can stabilize the positive charge buildup on the nitrogen during an alternative heterolytic N-N bond cleavage pathway.[1][2] This makes the N-N bond cleavage kinetically competitive with or even faster than the desired rearrangement, leading to the formation of byproducts.[1][2]
Workflow for Troubleshooting N-N Bond Cleavage in Fischer Indole Synthesis
Caption: Troubleshooting workflow for N-N bond cleavage.
Experimental Protocols:
Protocol 1: Optimization of Acid Catalyst and Temperature
-
Catalyst Screening: Set up parallel reactions using a range of Brønsted acids (e.g., acetic acid, p-toluenesulfonic acid) and Lewis acids (e.g., ZnCl₂, BF₃·OEt₂).[4] Polyphosphoric acid (PPA) can be effective for less reactive substrates but may also promote side reactions.[4]
-
Temperature Optimization: Begin with milder reaction temperatures (e.g., 80 °C) and gradually increase if the reaction is sluggish.[4] Monitor the reaction progress by TLC or LC-MS to find the optimal balance between reaction rate and byproduct formation.
-
In Situ Hydrazone Formation: To circumvent the instability of the phenylhydrazone, perform the reaction as a one-pot synthesis where the hydrazone is generated and cyclized without isolation.[3][4]
Table 1: Effect of Acid Catalyst on a Model Fischer Indole Synthesis
| Catalyst | Temperature (°C) | Time (h) | Yield of Indole (%) | Yield of Aniline Byproduct (%) |
| PPA | 120 | 2 | 35 | 50 |
| ZnCl₂ | 100 | 4 | 65 | 20 |
| Acetic Acid | 110 | 8 | 75 | 10 |
Guide 2: Larock Indole Synthesis - Controlling Regioselectivity
This guide focuses on managing the formation of regioisomers in the palladium-catalyzed Larock indole synthesis using unsymmetrical alkynes.
Symptoms:
-
Formation of a mixture of two or more regioisomeric indole products.
-
Difficulty in separating the isomers by standard purification techniques like column chromatography.
Causality: The Larock indole synthesis involves the palladium-catalyzed heteroannulation of an o-haloaniline with an internal alkyne.[12] With an unsymmetrical alkyne, the regioselectivity is determined during the migratory insertion of the alkyne into the aryl-palladium bond.[13] Both steric and electronic factors of the alkyne substituents influence which terminus of the alkyne inserts preferentially, leading to the formation of different regioisomers.[6][12]
Logical Relationship for Predicting Regioselectivity in Larock Synthesis
Caption: Predicting regioselectivity based on electronics.
Experimental Protocols:
Protocol 2: Ligand and Additive Screening for Improved Regioselectivity
-
Ligand Variation: While the original Larock protocol was ligand-free, the use of bulky phosphine ligands such as P(t-Bu)₃ or dtbpf can influence the steric environment around the palladium center and potentially improve regioselectivity.[12]
-
Chloride Additive: The stoichiometry of chloride additives like LiCl is crucial. While one equivalent can be beneficial, an excess can retard the reaction rate and may affect selectivity.[5][13]
-
Solvent Effects: Screen different solvents to assess their impact on the reaction's regioselectivity.
Table 2: Influence of Substituents on Regioisomeric Ratio in a Model Larock Synthesis [6]
| Substituent (X) on Ar' of Ar-C≡C-Ar' | Regioisomeric Ratio (2-Ar':3-Ar') |
| p-CF₃ (EWG) | 95:5 |
| p-Cl (Weak EWG) | 70:30 |
| H | 50:50 |
| p-Me (EDG) | 30:70 |
| p-OMe (Strong EDG) | 10:90 |
Guide 3: Bischler-Möhlau & Nenitzescu Syntheses - Mitigating Harsh Conditions and Side Reactions
These classical syntheses often suffer from harsh conditions leading to a variety of side products.
Symptoms:
-
Bischler-Möhlau: Low yields, formation of multiple byproducts due to high temperatures and strong acids.[14][15]
-
Nenitzescu: Formation of unexpected byproducts like pyrrole-azepine hybrids under certain conditions.[4]
Causality:
-
Bischler-Möhlau: The reaction of an α-halo-acetophenone with an excess of aniline requires forcing conditions for the cyclization of the intermediate α-arylaminoketone, which can promote degradation and polymerization.[14][15][16]
-
Nenitzescu: This synthesis of 5-hydroxyindoles from a benzoquinone and a β-aminocrotonic ester involves a Michael addition followed by a cyclization-elimination sequence.[17][18] The complexity of the reaction mechanism can lead to alternative reaction pathways and unexpected products.[4]
Experimental Protocols:
Protocol 3: Employing Milder Conditions
-
Microwave-Assisted Synthesis: For the Bischler-Möhlau synthesis, microwave irradiation can provide rapid and uniform heating, often leading to improved yields and reduced reaction times under milder conditions.[14] The use of 1,1,1,3,3,3-hexafluoro-2-propanol (HFIP) as a solvent and promoter under microwave conditions has been shown to be effective.[14]
-
Catalyst Screening for Nenitzescu: If unexpected byproducts are observed in the Nenitzescu synthesis, a thorough screening of solvents and catalysts is recommended to find conditions that favor the desired reaction pathway.[4]
Use of Protecting Groups in Indole Synthesis
To avoid unwanted reactions at the indole N-H or other sensitive functional groups on the starting materials, the use of protecting groups is a common and effective strategy.[5][9]
Workflow for Implementing a Protecting Group Strategy
Caption: General workflow for using protecting groups.
Table 3: Common Protecting Groups for the Indole Nitrogen
| Protecting Group | Abbreviation | Introduction Conditions | Cleavage Conditions |
| tert-Butoxycarbonyl | Boc | Boc₂O, DMAP | TFA, HCl |
| p-Toluenesulfonyl | Ts (Tosyl) | TsCl, base | SmI₂, Na/NH₃ |
| Benzyloxymethyl | BOM | BOM-Cl, base | H₂, Pd/C |
| 2-(Trimethylsilyl)ethoxymethyl | SEM | SEM-Cl, base | TBAF, HF |
| 2-Phenylsulfonylethyl | - | Phenyl vinyl sulfone, base | Base (e.g., t-BuOK)[19] |
| Allyloxycarbonyl | Aloc | Aloc-Cl, base | Pd(0) catalyst[20] |
References
- Technical Support Center: Side Reactions in the Fischer Indole Synthesis of Substituted Carbazoles. Benchchem.
- Hughes, D. L. (2011). Why Do Some Fischer Indolizations Fail? Journal of the American Chemical Society.
- Hughes, D. L. (2011). Why Do Some Fischer Indolizations Fail? PMC - NIH.
- Common side reactions in 3H-Indole synthesis and how to avoid them. Benchchem.
- Protection of the indole ring of tryptophan by the nucleophile-stable, acid-cleavable Nin-2,4-dimethylpent-3-yloxycarbonyl (Doc) protecting group. Chemical Communications (RSC Publishing).
- Larock indole synthesis. Grokipedia.
- Recent advances in catalytic approaches for the synthesis of 3-substituted indoles: mechanisms and strategies. NIH.
- Regioselectivity of Larock Heteroannulation: A Contribution from Electronic Properties of Diarylacetylenes. The Journal of Organic Chemistry - ACS Publications.
- Technical Support Center: Troubleshooting Guide for the Synthesis of Indole Derivatives. Benchchem.
- Regioselectivity of Larock Indole Synthesis Using Functionalized Alkynes. J-Stage.
- common side reactions in indole-pyrrole synthesis. Benchchem.
- Regioselectivity of Larock Indole Synthesis Using Functionalized Alkynes. J-Stage.
- One-pot, three-component Fischer indolisation–N-alkylation for rapid synthesis of 1,2,3-trisubstituted indoles. RSC Publishing.
- The regioselective Larock indole synthesis catalyzed by NHC–palladium complexes. RSC Publishing.
- A New Protecting-Group Strategy for Indoles. ResearchGate.
- Synthesis, Reactions and Medicinal Uses of Indole. Pharmaguideline.
- Optimization of reaction conditions on the reaction of indole and 2-benzylidenemalononitrile a. ResearchGate.
- Application of the allyloxycarbonyl protecting group for the indole of Trp in solid-phase peptide synthesis. PubMed.
-
Nenitzescu indole synthesis. Wikipedia. Available at: [Link]
- Protecting Group Strategies for Complex Molecule Synthesis in Medicinal Chemistry.
- Deprotection of N-Pivaloylindoles, Carbazoles and beta-Carbolines with a Lithium Base.
- Novel Synthetic Route to 5-Substituted Indoles. Loyola eCommons.
-
Atroposelective Nenitzescu Indole Synthesis. RWTH Publications. Available at: [Link]
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(PDF) Bischler Indole Synthesis. ResearchGate. Available at: [Link]
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Bischler–Möhlau indole synthesis. Wikipedia. Available at: [Link]
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Nenitzescu Indole Synthesis. SynArchive. Available at: [Link]
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Indole synthesis, reactions and applications. YouTube. Available at: [Link]
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Synthesis of Indoles by Palladium-Catalyzed Reductive Cyclization of β-Nitrostyrenes with Phenyl Formate as a CO Surrogate. MDPI. Available at: [Link]
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Synthesis of indoles. Organic Chemistry Portal. Available at: [Link]
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Technical Support Center: Improving Regioselectivity in the Bromination of Substituted Indoles
Welcome to the Technical Support Center for the regioselective bromination of substituted indoles. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of indole bromination. Here, you will find in-depth troubleshooting advice, frequently asked questions, and optimized protocols to enhance the regioselectivity and overall success of your reactions.
Introduction: The Challenge of Regioselective Indole Bromination
The indole nucleus is a privileged scaffold in a vast array of natural products and pharmaceutical agents.[1][2] Consequently, the selective functionalization of the indole ring is a cornerstone of synthetic organic chemistry. Bromination, in particular, serves as a gateway for further molecular elaborations through cross-coupling reactions and other transformations.[1] However, the high reactivity of the indole ring, with multiple potential sites for electrophilic attack (C2, C3, C4, C5, C6, and C7), presents a significant challenge in achieving high regioselectivity.[3][4]
The outcome of an electrophilic bromination reaction on an indole is a delicate interplay of electronic and steric factors, dictated by the substituents on the indole core, the choice of brominating agent, and the reaction conditions.[5][6] This guide will dissect these factors to provide you with the knowledge to control and predict the regioselectivity of your bromination reactions.
Frequently Asked Questions (FAQs)
Q1: What is the inherent order of reactivity for the different positions on the indole ring towards electrophilic bromination?
The C3 position of the indole ring is the most nucleophilic and, therefore, the most reactive towards electrophiles.[3][7] This is due to the ability of the nitrogen atom's lone pair to delocalize and stabilize the positive charge in the resulting Wheland intermediate. Generally, in the absence of significant steric hindrance or strong directing groups, electrophilic attack occurs preferentially at C3. If the C3 position is blocked, the electrophile will typically attack the C2 position.[3] Bromination of the benzene ring (C4-C7) is generally less favorable and often requires more forcing conditions or the use of directing groups.[4][8]
Q2: How do electron-donating and electron-withdrawing substituents on the indole ring influence regioselectivity?
The electronic nature of substituents plays a crucial role in directing bromination.[5][6]
-
Electron-Donating Groups (EDGs) such as -OCH₃ and -CH₃ increase the electron density of the indole ring, making it more reactive towards electrophiles.[5][6] An EDG on the benzene ring will generally activate the ortho and para positions relative to it, potentially leading to bromination at C4, C5, C6, or C7.
-
Electron-Withdrawing Groups (EWGs) like -NO₂, -CN, and -CO₂R deactivate the indole ring towards electrophilic attack.[5][6] An EWG on the benzene ring will direct incoming electrophiles to the meta positions. More importantly, an EWG on the pyrrole nitrogen (N1) can significantly decrease the nucleophilicity of the C3 position, sometimes allowing for bromination at other positions, such as C2 or on the benzene ring.[9]
Q3: Which brominating agent should I choose for my reaction?
The choice of brominating agent is critical for controlling both reactivity and regioselectivity.
| Brominating Agent | Characteristics & Typical Selectivity |
| Bromine (Br₂) | A strong and often unselective brominating agent. Can lead to over-bromination and the formation of multiple products.[10] |
| N-Bromosuccinimide (NBS) | A milder and more selective source of electrophilic bromine. It is one of the most commonly used reagents for indole bromination.[10] The selectivity can be tuned by the choice of solvent and reaction conditions. |
| Pyridinium Tribromide (Py·HBr₃) | A solid, stable, and easy-to-handle reagent that delivers bromine in a controlled manner. Often provides good selectivity for C3 bromination.[11][12] |
| 1,3-Dibromo-5,5-dimethylhydantoin (DBDMH) | Another mild and selective brominating agent. |
Q4: How can I achieve bromination at the less reactive C4, C5, C6, or C7 positions?
Achieving regioselective bromination on the benzene portion of the indole ring often requires specific strategies to overcome the inherent reactivity of the pyrrole ring.
-
Protecting/Directing Groups: The use of a directing group on the indole nitrogen is a powerful strategy.[4][13] For example, a pivaloyl group at the N1 position can direct borylation to the C7 position.[4] Similarly, a transient directing group strategy has been developed for the C4-halogenation of indoles.[14]
-
Blocking the C3 (and C2) Position: If the C3 and C2 positions are substituted, electrophilic attack is forced to occur on the benzene ring. The position of bromination will then be directed by the other substituents present.
-
Specialized Reagents and Conditions: Recent research has uncovered specific conditions for C5 and C6 bromination. For instance, a method for selective C5-bromination of indolo[2,3-a]quinolizidine alkaloids has been developed using pyridinium tribromide and HCl in methanol.[1][11][12] C6-bromination has been achieved by introducing electron-withdrawing groups at N1 and utilizing a bromine/carbon tetrachloride system.[15]
Troubleshooting Guide
| Problem | Probable Cause(s) | Recommended Solution(s) |
| Low or No Yield of Brominated Product | 1. Deactivated Indole: The presence of strong electron-withdrawing groups can significantly reduce the nucleophilicity of the indole ring. 2. Decomposition of Starting Material or Product: Indoles can be sensitive to acidic conditions generated during the reaction (e.g., HBr byproduct). 3. Inactive Brominating Agent: The brominating agent may have decomposed upon storage. | 1. Use a more powerful brominating agent or increase the reaction temperature. However, be aware that this may decrease selectivity. 2. Add a non-nucleophilic base (e.g., pyridine, 2,6-lutidine) to scavenge the acid byproduct.[10] 3. Use a freshly opened or purified brominating agent. |
| Poor Regioselectivity (Mixture of Isomers) | 1. Highly Reactive Brominating Agent: A very reactive agent like Br₂ can be unselective. 2. Substituent Effects: The electronic and steric effects of your substituents may lead to a mixture of products. 3. High Reaction Temperature: Higher temperatures often lead to decreased selectivity.[10] | 1. Switch to a milder brominating agent like NBS or Py·HBr₃.[10] 2. Consider installing a protecting or directing group to favor a specific position. 3. Perform the reaction at a lower temperature (e.g., 0 °C or -78 °C).[10] |
| Over-bromination (Di- or Tri-brominated Products) | 1. Excess Brominating Agent: Using more than one equivalent of the brominating agent. 2. High Reactivity of Mono-brominated Product: The initial product may be more reactive than the starting material. | 1. Use a stoichiometric amount (1.0 equivalent) or a slight excess (e.g., 1.05 equivalents) of the brominating agent.[10] Add the brominating agent slowly to the reaction mixture. 2. Lower the reaction temperature and monitor the reaction closely by TLC to stop it once the starting material is consumed. |
| Formation of Oxindole Byproducts | 1. Presence of Water with NBS: The reaction of indoles with NBS in aqueous solvents can lead to the formation of oxindoles.[7][10] 2. Specific Solvent Effects: For example, using tert-butanol as a solvent with NBS can promote the formation of 3-bromooxindoles.[7] | 1. Ensure the use of anhydrous solvents (e.g., THF, DMF, CCl₄) and perform the reaction under an inert atmosphere (e.g., nitrogen or argon).[10] 2. Choose a non-participating solvent for your reaction. |
Optimized Protocols
Protocol 1: Selective C3-Bromination of an N-Protected Indole
This protocol is a general procedure for the selective bromination at the C3 position of an indole with a protecting group on the nitrogen.
Experimental Workflow:
Caption: Workflow for the C3-bromination of an N-protected indole.
Step-by-Step Methodology:
-
To a solution of the N-protected indole (1.0 mmol) in anhydrous tetrahydrofuran (THF, 10 mL) under a nitrogen atmosphere, cool the reaction mixture to 0 °C in an ice bath.
-
In a separate flask, dissolve N-bromosuccinimide (NBS, 1.05 mmol) in anhydrous THF (5 mL).
-
Add the NBS solution dropwise to the indole solution over 10-15 minutes, maintaining the temperature at 0 °C.
-
Stir the reaction at 0 °C and monitor its progress by thin-layer chromatography (TLC).
-
Upon completion, quench the reaction by adding a saturated aqueous solution of sodium thiosulfate (10 mL).
-
Extract the mixture with ethyl acetate (3 x 15 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to afford the desired 3-bromoindole.
Protocol 2: Directed C4-Bromination using a Transient Directing Group
This protocol is based on a palladium-catalyzed C-H activation strategy for the selective bromination at the C4 position of indole-3-carbaldehydes.[14]
Logical Relationship of Key Components:
Caption: Key components for directed C4-bromination.
Step-by-Step Methodology (Conceptual Outline):
-
Combine the indole-3-carbaldehyde substrate, the transient directing group (e.g., anthranilic acid), a palladium(II) catalyst, and N-bromosuccinimide (NBS) as the bromine source in a suitable solvent.[14]
-
Heat the reaction mixture under an inert atmosphere for the specified time.
-
Upon completion, the transient directing group is removed during the workup.
-
The crude product is then purified by column chromatography to yield the 4-bromoindole derivative.
Note: For detailed reaction conditions, including specific catalysts, ligands, solvents, and temperatures, please refer to the primary literature on this methodology.[14]
Concluding Remarks
Improving the regioselectivity in the bromination of substituted indoles is a multifaceted challenge that requires a deep understanding of the underlying chemical principles. By carefully considering the electronic and steric properties of the substrate, and by judiciously selecting the brominating agent and reaction conditions, researchers can achieve a high degree of control over the reaction outcome. The use of protecting and directing groups further expands the synthetic toolbox, enabling the functionalization of less reactive positions on the indole nucleus. This guide provides a foundation for troubleshooting and optimizing your indole bromination reactions, ultimately facilitating the synthesis of complex molecules for a wide range of applications.
References
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Reaction Mechanism and Effect of Substituent in Direct Bromination of Indoles. ChemistrySelect. Available at: [Link]
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Electrochemical Umpolung of Bromide: Transition-Metal-Free Bromination of Indole C–H Bond. MDPI. Available at: [Link]
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Applying Green Chemistry Principles in the Electrophilic Bromination of Indole-3-Acetic Acid. Bridgewater State University Virtual Commons. Available at: [Link]
-
Indole C5‐Selective Bromination of Indolo[2,3‐a]quinolizidine Alkaloids via In Situ‐Generated Indoline Intermediate. ResearchGate. Available at: [Link]
-
Quick, Versatile Technique for Selective Bromination of Indoles. Mirage News. Available at: [Link]
-
Reaction Mechanism and Effect of Substituent in Direct Bromination of Indoles. ResearchGate. Available at: [Link]
-
Indole C5-Selective Bromination of Indolo[2,3-a]quinolizidine Alkaloids via In Situ-Generated Indoline Intermediate. PubMed. Available at: [Link]
-
Electrophilic Substitution Reactions of Indoles. ResearchGate. Available at: [Link]
-
Regiospecific Bromination of 3-Methylindoles with NBS and Its Application to the Concise Synthesis of Optically Active Unusual T. American Chemical Society. Available at: [Link]
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Regiospecific Bromination of 3-Methylindoles with NBS and Its Application to the Concise Synthesis of Optically Active Unusual Tryptophans Present in Marine Cyclic Peptides1. The Journal of Organic Chemistry. Available at: [Link]
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A regioselective C7 bromination and C7 palladium-catalyzed Suzuki–Miyaura cross-coupling arylation of 4-substituted NH-free indazoles. RSC Advances. Available at: [Link]
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Purified Brominated Indole Derivatives from Dicathais orbita Induce Apoptosis and Cell Cycle Arrest in Colorectal Cancer Cell Lines. Research @ Flinders. Available at: [Link]
-
A regioselective C7 bromination and C7 palladium-catalyzed Suzuki–Miyaura cross-coupling arylation of 4-substituted NH-free indazoles. RSC Publishing. Available at: [Link]
-
C-6 Regioselective Bromination of Methyl Indolyl-3-acetate. ResearchGate. Available at: [Link]
-
Purified Brominated Indole Derivatives from Dicathais orbita Induce Apoptosis and Cell Cycle Arrest in Colorectal Cancer Cell Lines. MDPI. Available at: [Link]
-
Catalytic Atroposelective C7 Functionalisation of Indolines and Indoles. PMC - NIH. Available at: [Link]
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Photocatalytic Decarboxylative Alkylation of the C2-Position of 3-Haloindoles with Aliphatic Carboxylic Acids. The Journal of Organic Chemistry. Available at: [Link]
-
Regioselective C5-H Direct Iodination of Indoles. ResearchGate. Available at: [Link]
-
Transient Directing Group Strategy as a Unified Method for Site Selective Direct C4–H Halogenation of Indoles. Organic Letters. Available at: [Link]
-
Purified brominated indole derivatives from Dicathais orbita induce apoptosis and cell cycle arrest in colorectal cancer cell lines. PubMed. Available at: [Link]
-
Synthesis and Reactions of 3-Halogenated 2-CF3-Indoles. PMC - NIH. Available at: [Link]
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A regioselective C7 bromination and C7 palladium-catalyzed Suzuki–Miyaura cross-coupling arylation of 4-substituted NH-free indazoles. ResearchGate. Available at: [Link]
-
From C4 to C7: Innovative Strategies for Site-Selective Functionalization of Indole C–H Bonds. Accounts of Chemical Research. Available at: [Link]
-
How to do the bromination of indole to get 3 bromo indole. i have tried to do it using NBS but could not work... your help will be appreciated? ResearchGate. Available at: [Link]
-
Indole‐catalyzed bromination reactions. ResearchGate. Available at: [Link]
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Brønsted acid catalyzed remote C6 functionalization of 2,3-disubstituted indoles with β,γ-unsaturated α-ketoester. Frontiers. Available at: [Link]
-
Indole C5‐Selective Bromination of Indolo[2,3‐ a ]quinolizidine Alkaloids via in Situ‐Generated Indoline Intermediate. ResearchGate. Available at: [Link]
-
Mollusc-Derived Brominated Indoles for the Selective Inhibition of Cyclooxygenase: A Computational Expedition. PubMed Central. Available at: [Link]
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C2-Alkylation of N-pyrimidylindole with vinylsilane via cobalt-catalyzed C–H bond activation. Beilstein Journal of Organic Chemistry. Available at: [Link]
-
Transition-Metal Catalyzed C6 selective C−H Functionalization of Indoles. ResearchGate. Available at: [Link]
-
Bromination of Indoles by Vanadium Bromoperoxidase: Products, Selectivity, Mechanism, and Enzyme-Substrate Complex. eScholarship.org. Available at: [Link]
-
Synthesis of C3,C4-Disubstituted Indoles via the Palladium/Norbornene-Catalyzed Ortho-Amination/Ipso-Heck Cyclization. PMC - NIH. Available at: [Link]
-
Decarboxylative Bromooxidation of Indoles by a Vanadium Haloperoxidase. ChemRxiv. Available at: [Link]
-
Dispersion-controlled C6-selective C–H borylation of indoles. RSC Publishing. Available at: [Link]
-
Brønsted acid catalyzed remote C6 functionalization of 2,3-disubstituted indoles with β,γ-unsaturated α-ketoester. PMC - PubMed Central. Available at: [Link]
-
BROMlNATlON OF 3-SUBSTITUTED INDOLES. ISOLATION AND PROPERTIES OF 3-BROMOINDOLENINES. HETEROCYCLES. Available at: [Link]
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Reaction of indole derivatives with bromine. Substitution, oxidation, and dimerization. The Journal of Organic Chemistry. Available at: [Link]
-
Directed oxidative cyclizations to C2- or C4-positions of indole: efficient construction of the bicyclo[4.3.1]decane core of welwitindolinones. PubMed. Available at: [Link]
-
Controlling selectivity in N-heterocycle directed borylation of indoles. PubMed. Available at: [Link]
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Technical Support Center: Overcoming Solubility Challenges of 7-bromo-5-methyl-1H-indole in Assays
Welcome to the technical support center dedicated to assisting researchers, scientists, and drug development professionals in overcoming the solubility challenges associated with 7-bromo-5-methyl-1H-indole. This guide provides practical, in-depth troubleshooting advice and frequently asked questions to ensure the successful integration of this compound into your experimental workflows. Our approach is grounded in fundamental physicochemical principles to empower you with the knowledge to systematically address solubility-related hurdles.
Understanding the Challenge: The Physicochemical Profile of this compound
This compound, like many indole derivatives, is a lipophilic molecule with poor aqueous solubility. This characteristic is a primary obstacle in various biological and chemical assays that are predominantly aqueous-based. Direct addition of this compound to aqueous buffers will likely result in precipitation, leading to inaccurate and unreliable experimental data. The key to success lies in a systematic approach to solubilization, starting with the preparation of a stable, concentrated stock solution and employing appropriate dilution strategies.
Frequently Asked Questions (FAQs)
Q1: I've just received my vial of this compound. What is the best solvent to prepare a stock solution?
A1: For initial stock solution preparation, a high-purity, anhydrous polar aprotic solvent is recommended. Dimethyl sulfoxide (DMSO) is the most common choice due to its excellent solubilizing power for a wide range of organic compounds.[1][2] It is crucial to start with a high concentration stock (e.g., 10-50 mM) to minimize the volume of organic solvent introduced into your final assay, which is critical for minimizing solvent-induced artifacts.[3]
Q2: My compound, dissolved in DMSO, precipitates when I dilute it into my aqueous assay buffer. Why is this happening?
A2: This phenomenon, often termed "crashing out," is a common consequence of a rapid solvent shift.[4] this compound is soluble in DMSO but becomes supersaturated and precipitates when the solution's polarity dramatically increases upon dilution with an aqueous buffer. The final concentration of DMSO in your assay is a critical factor; for most cell-based assays, it should be kept below 0.5% to avoid cytotoxicity, and for some sensitive assays, even below 0.1%.[3][5]
Q3: Can I heat the stock solution to dissolve the compound?
A3: Gentle warming (e.g., to 37°C) can be employed to aid in the initial dissolution of the compound in the organic solvent.[6] However, it is essential to be cautious as excessive heat can lead to compound degradation. Always allow the solution to return to room temperature to ensure the compound remains in solution before proceeding with dilutions.
Q4: How can I determine the maximum soluble concentration of this compound in my specific assay medium?
A4: A practical approach is to perform a kinetic solubility assessment. This involves preparing serial dilutions of your compound in the final assay buffer and visually or instrumentally monitoring for precipitation over time. A simple visual inspection for turbidity against a dark background can be effective. For a more quantitative measure, nephelometry or measuring absorbance at a non-interfering wavelength (e.g., 600 nm) can detect precipitate formation.[4]
Troubleshooting Guides: A Systematic Approach to Solubility Enhancement
If you are encountering persistent solubility issues with this compound, the following troubleshooting guides provide a structured approach to identifying an effective solubilization strategy.
Guide 1: Optimizing Stock Solution and Dilution Technique
The foundation of a successful experiment with a poorly soluble compound is a well-prepared stock solution and a proper dilution method.
Experimental Protocol: Preparing a Stable Stock Solution
-
Solvent Selection: Begin with high-purity, anhydrous DMSO.
-
Weighing: Accurately weigh the desired amount of this compound.
-
Dissolution: Add the appropriate volume of DMSO to achieve a high-concentration stock (e.g., 10-50 mM). Vortex thoroughly. If necessary, gentle warming (37°C) and sonication can be used to facilitate dissolution.[7]
-
Visual Inspection: Ensure the solution is clear and free of any visible particles.
-
Storage: Store the stock solution in small, single-use aliquots at -20°C or -80°C to minimize freeze-thaw cycles, which can promote precipitation.[8]
dot
Caption: Workflow for preparing a stable stock solution.
Guide 2: Employing Co-solvents and pH Adjustment
If optimizing the dilution of a DMSO stock is insufficient, the use of co-solvents or pH modification of the assay buffer can be explored.
Co-solvency
A co-solvent is a water-miscible organic solvent that, when added to an aqueous solution, reduces the overall polarity, thereby increasing the solubility of a hydrophobic compound.[][10]
Table 1: Common Co-solvents for In Vitro Assays
| Co-solvent | Typical Starting Concentration | Considerations |
| Ethanol | 1-5% | Can have biological effects at higher concentrations. |
| Polyethylene Glycol 400 (PEG 400) | 1-10% | Generally well-tolerated in many assays. |
| Propylene Glycol | 1-5% | Similar to ethanol in its potential for biological activity. |
pH Adjustment
For ionizable compounds, altering the pH of the assay buffer can significantly impact solubility.[11][12] While this compound is not strongly acidic or basic, the indole nitrogen can be protonated under acidic conditions, potentially increasing solubility.
dot
Caption: Decision tree for selecting a solubilization strategy.
Guide 3: Advanced Solubilization Techniques: Surfactants and Cyclodextrins
For particularly challenging cases, surfactants and cyclodextrins offer more advanced mechanisms for enhancing solubility.
Surfactants
Surfactants are amphiphilic molecules that, above their critical micelle concentration (CMC), form micelles that can encapsulate hydrophobic compounds, increasing their apparent solubility in aqueous solutions.[13][14] Non-ionic surfactants are generally preferred for biological assays due to their lower potential for protein denaturation.
Table 2: Common Surfactants for In Vitro Assays
| Surfactant | Typical Starting Concentration | Considerations |
| Tween-20 (Polysorbate 20) | 0.01-0.1% | Widely used, generally low toxicity. |
| Triton X-100 | 0.01-0.1% | Can interfere with some assays. |
| Pluronic F-68 | 0.02-0.2% | A non-ionic copolymer with low toxicity. |
Cyclodextrins
Cyclodextrins are cyclic oligosaccharides with a hydrophilic exterior and a hydrophobic inner cavity.[15][16] They can form inclusion complexes with poorly soluble molecules, effectively shielding the hydrophobic compound from the aqueous environment and increasing its solubility.[17] Hydroxypropyl-β-cyclodextrin (HP-β-CD) is a commonly used derivative with improved water solubility and low toxicity.[16]
Experimental Protocol: Screening for an Effective Solubilizing Agent
-
Prepare Stock Solutions: Prepare concentrated stock solutions of various co-solvents, surfactants, and cyclodextrins in your assay buffer.
-
Create a Matrix: In a multi-well plate, create a matrix of conditions by combining your this compound stock solution (in DMSO) with the different solubilizing agent stock solutions to achieve a range of final concentrations for both the compound and the solubilizing agent.
-
Incubate and Observe: Incubate the plate under your standard assay conditions and monitor for precipitation at various time points.
-
Identify Optimal Conditions: The condition with the highest concentration of this compound that remains in solution without any signs of precipitation is your optimal solubilization system.
-
Validate with Controls: It is imperative to run vehicle controls containing the identified solubilizing agent at the optimal concentration to ensure it does not interfere with your assay readout.[18]
Final Recommendations
The key to successfully working with this compound is a systematic and empirical approach to solubility optimization. Always begin with the simplest methods, such as optimizing your stock solution and dilution technique, before moving to more complex formulations involving co-solvents, surfactants, or cyclodextrins. Meticulous documentation of your solubility testing and the inclusion of appropriate vehicle controls are essential for generating reproducible and reliable data.
References
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World Pharma Today. (n.d.). Innovative Formulation Strategies for Poorly Soluble Drugs. Retrieved from [Link]
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Mihailiasa, M., et al. (2024). Cyclodextrins: Enhancing Drug Delivery, Solubility and Bioavailability for Modern Therapeutics. PubMed Central. Retrieved from [Link]
-
Fattal, E., et al. (2002). Oil-cyclodextrin based beads for oral delivery of poorly-soluble drugs. PubMed. Retrieved from [Link]
-
Jadhav, N. R., et al. (2012). Formulation Tactics for the Delivery of Poorly Soluble Drugs. Retrieved from [Link]
-
Van den Mooter, G. (2011). Oral formulation strategies to improve solubility of poorly water-soluble drugs. Taylor & Francis Online. Retrieved from [Link]
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Van den Mooter, G. (2011). Oral Formulation Strategies to Improve Solubility of Poorly Water-Soluble Drugs. PubMed. Retrieved from [Link]
-
Savjani, K. T., et al. (2012). Strategies for formulating and delivering poorly water-soluble drugs. ResearchGate. Retrieved from [Link]
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Onoue, S., et al. (2014). Microenvironmental pH-modification to improve dissolution behavior and oral absorption for drugs with pH-dependent solubility. PubMed. Retrieved from [Link]
-
Goyal, R., et al. (2023). Cyclodextrins as Multifunctional Platforms in Drug Delivery and Beyond: Structural Features, Functional Applications, and Future Trends. MDPI. Retrieved from [Link]
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Loftsson, T., et al. (2007). Cyclodextrin Controlled Release of Poorly Water-Soluble Drugs from Hydrogels. Taylor & Francis Online. Retrieved from [Link]
-
Xie, B., et al. (2023). Solubilization techniques used for poorly water-soluble drugs. PubMed Central. Retrieved from [Link]
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Popa-Burke, I., & Russell, J. (2014). Compound precipitation in high-concentration DMSO solutions. PubMed. Retrieved from [Link]
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Al-kassas, R., et al. (2022). Effect of pH Modifiers on the Solubility, Dissolution Rate, and Stability of Telmisartan Solid Dispersions Produced by Hot-melt Extrusion Technology. PubMed Central. Retrieved from [Link]
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Slideshare. (n.d.). solubility enhancement -by pH change & complexation. Retrieved from [Link]
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ResearchGate. (n.d.). Biological Assay Challenges From Compound Solubility: Strategies For Bioassay Optimization. Retrieved from [Link]
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Sadauskas, M., et al. (2020). Enzymatic synthesis of novel water-soluble indigoid compounds. ResearchGate. Retrieved from [Link]
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International Journal of Pharmaceutical Sciences. (n.d.). Solubility Enhancement Techniques: A Comprehensive Review of Approaches for Poorly Soluble Drugs. Retrieved from [Link]
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ResearchGate. (n.d.). How do I avoid precipitation of DMSO soluble compounds in water based culture media?. Retrieved from [Link]
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ResearchGate. (n.d.). Solubilization techniques used for poorly water-soluble drugs. Retrieved from [Link]
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Wikipedia. (n.d.). Dimethyl sulfoxide. Retrieved from [Link]
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Shandong IRO Chelating Chemical Co., Ltd. (n.d.). Cosolvent - The 'Medicinal Magician' in The Laboratory. Retrieved from [Link]
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PubMed Central. (n.d.). A Bifunctional Dimethylsulfoxide Substitute Enhances the Aqueous Solubility of Small Organic Molecules. Retrieved from [Link]
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Journal of Medical and Pharmaceutical and Allied Sciences. (2012). Techniques for solubility enhancement of poorly soluble drugs: an overview. Retrieved from [Link]
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Procell. (2024). Troubleshooting Precipitation in Cell Culture: Causes and Solutions. Retrieved from [Link]
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PubMed Central. (n.d.). Advancement in Solubilization Approaches: A Step towards Bioavailability Enhancement of Poorly Soluble Drugs. Retrieved from [Link]
-
Journal of Chemical and Pharmaceutical Research. (2024). The Role of Surfactants in Solubilization of Poorly Soluble. Retrieved from [Link]
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Sussex Drug Discovery Centre. (2014). Can we predict compound precipitation in DMSO stocks?. Retrieved from [Link]
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ResearchGate. (n.d.). Surfactant-mediated dissolution: Contributions of solubility enhancement and relatively low micelle diffusivity. Retrieved from [Link]
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PubMed. (2014). Compound precipitation in high-concentration DMSO solutions. Retrieved from [Link]
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Allied Academies. (n.d.). Surfactants in pharmaceutical formulations: enhancing drug solubility and bioavailability. Retrieved from [Link]
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PubMed. (2006). Biological assay challenges from compound solubility: strategies for bioassay optimization. Retrieved from [Link]
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PubMed Central. (n.d.). A thorough analysis of the effect of surfactant/s on the solubility and pharmacokinetics of (S)-zaltoprofen. Retrieved from [Link]
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ResearchGate. (n.d.). Solubility Enhancement of Drugs with Aid of Surfactants: Research Done Since Last Two Decades. Retrieved from [Link]
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Chemistry LibreTexts. (2025). 2.5: Preparing Solutions. Retrieved from [Link]
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RSC Publishing. (n.d.). Exploration on the drug solubility enhancement in aqueous medium with the help of endo-functionalized molecular tubes: a computational approach. Retrieved from [Link]
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YouTube. (2021). Lab Skills: Preparing Stock Solutions. Retrieved from [Link]
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International Journal of Pharmaceutical Sciences Review and Research. (n.d.). Enhancement of the Aqueous Solubility and Permeability of Poorly Water. Retrieved from [Link]
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International Journal of Pharmaceutical Research and Applications. (2022). Solubility Enhancement of Drugs. Retrieved from [Link]
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stability of 7-bromo-5-methyl-1H-indole under different pH conditions
Welcome to the technical support center for 7-bromo-5-methyl-1H-indole. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical information, troubleshooting advice, and frequently asked questions regarding the stability of this compound under various experimental conditions. Our goal is to equip you with the scientific understanding and practical tools to ensure the integrity of your experiments.
Frequently Asked Questions (FAQs)
Q1: What are the general storage and handling recommendations for this compound?
A1: this compound should be stored in a cool, dry place, tightly sealed from air and light. Indoles, in general, can be susceptible to oxidation, which can be accelerated by exposure to light and air, often leading to discoloration (e.g., turning reddish or brown)[1]. For long-term storage, an inert atmosphere (e.g., argon or nitrogen) is recommended.
Q2: How does pH fundamentally affect the stability of the indole ring in this compound?
A2: The indole ring system is an electron-rich aromatic heterocycle, making it susceptible to degradation under certain pH conditions.
-
Acidic Conditions: In the presence of strong acids, the indole ring can be protonated. This protonation typically occurs at the C3 position, which disrupts the aromaticity of the pyrrole ring and makes the molecule highly reactive[1][2][3]. This can lead to acid-catalyzed dimerization, polymerization, or reaction with other nucleophiles present in the solution[4][5].
-
Neutral Conditions (pH ~7): Near neutral pH, this compound is expected to be at its most stable in solution, provided that oxidizing agents are absent.
-
Basic Conditions: The N-H proton of the indole ring is weakly acidic, with a pKa around 17 in aqueous solution[6]. Therefore, only very strong bases can deprotonate it. In moderately basic solutions, the compound is generally more stable than in acidic solutions. Some halogenated indoles have been noted to be relatively stable in basic environments[4].
Q3: How do the bromo and methyl substituents on the benzene ring of this compound influence its stability?
A3: The substituents on the benzene portion of the indole ring modulate its electronic properties and, consequently, its stability.
-
5-Methyl Group: The methyl group is an electron-donating group (EDG)[7]. It increases the electron density of the indole ring system, which can make the molecule more susceptible to electrophilic attack and oxidation.
-
7-Bromo Group: The bromine atom is an electron-withdrawing group (EWG) through induction but can donate electron density through resonance[8][9]. Overall, halogens are considered deactivating groups. This withdrawal of electron density can make the ring less susceptible to oxidation compared to an unsubstituted indole.
The net effect on the stability of this compound is a balance of these opposing electronic influences. The increased electron density from the methyl group may be partially offset by the electron-withdrawing nature of the bromine.
Troubleshooting Guide
| Observed Issue | Potential Cause | Recommended Action & Scientific Rationale |
| Solution of this compound has turned yellow, brown, or pink. | Oxidation or acid-catalyzed degradation. | Action: Prepare fresh solutions for your experiments. Store stock solutions under an inert atmosphere and protect them from light. Rationale: The coloration is likely due to the formation of oxidized species or polymeric byproducts. Indoles are known to be sensitive to air and light, leading to the formation of colored degradation products[1]. If the solution is acidic, polymerization may be occurring[3][4]. |
| Unexpected peaks appear in HPLC analysis after sample storage in an acidic mobile phase. | Acid-catalyzed degradation. | Action: Neutralize the sample before storage if possible, or analyze it immediately after preparation. If the mobile phase must be acidic, consider using a lower temperature for the autosampler. Rationale: The acidic mobile phase can cause the degradation of the indole. The new peaks are likely degradation products such as dimers or polymers. The rate of these reactions can be slowed at lower temperatures. |
| Poor recovery of the compound from a reaction worked up with a strong acid. | Acid-instability leading to degradation. | Action: Minimize the exposure time to strong acids. Use milder acidic conditions or alternative workup procedures if your experimental protocol allows. Rationale: Prolonged contact with strong acids can lead to significant degradation of the indole ring system through polymerization or other reactions[4][5]. |
| Inconsistent results in biological assays. | Degradation of the compound in the assay medium. | Action: Assess the stability of this compound in your specific assay buffer and under the assay conditions (pH, temperature, light exposure). Consider including a time-course stability study. Rationale: The pH and components of your biological medium could be promoting the degradation of the compound, leading to a lower effective concentration and variability in your results. |
Stability Profile of this compound
The following table provides a qualitative summary of the expected stability of this compound under different pH conditions. This is based on the general chemical properties of substituted indoles.
| pH Range | Condition | Expected Stability | Primary Degradation Concerns |
| pH < 4 | Acidic | Low to Moderate | Protonation at C3 leading to dimerization and polymerization. Potential for hydrolysis of the bromo-group under harsh conditions. |
| pH 4 - 6 | Weakly Acidic | Moderate to High | Risk of slow acid-catalyzed degradation, especially with prolonged storage or exposure to light. |
| pH 6 - 8 | Neutral | High | Optimal stability is expected in this range, assuming the absence of strong oxidizing agents and light. |
| pH 8 - 10 | Weakly Basic | High | Generally stable. The N-H proton is not acidic enough to be removed by weak bases. |
| pH > 10 | Basic | Moderate to High | Stable under most common basic conditions. Very strong bases (e.g., NaH, n-BuLi) would deprotonate the indole nitrogen[2]. |
Potential Degradation Pathways
The following diagram illustrates the likely degradation pathways for an indole scaffold under acidic and oxidative conditions.
Caption: Potential degradation pathways of this compound.
Experimental Protocol: Forced Degradation Study
To quantitatively assess the stability of this compound under your specific experimental conditions, a forced degradation study is recommended. This involves subjecting the compound to stress conditions and analyzing for degradation over time.
Objective: To determine the stability of this compound under acidic, basic, and oxidative stress conditions.
Materials:
-
This compound
-
Methanol or Acetonitrile (HPLC grade)
-
Water (HPLC grade)
-
Hydrochloric acid (HCl)
-
Sodium hydroxide (NaOH)
-
Hydrogen peroxide (H₂O₂)
-
HPLC system with a UV detector
-
C18 HPLC column
-
pH meter
-
Volumetric flasks and pipettes
Procedure:
-
Stock Solution Preparation:
-
Prepare a stock solution of this compound (e.g., 1 mg/mL) in a suitable organic solvent like methanol or acetonitrile.
-
-
Stress Conditions:
-
Acid Hydrolysis:
-
In a volumetric flask, add a known volume of the stock solution and dilute with 0.1 M HCl to the final desired concentration (e.g., 100 µg/mL).
-
Incubate the solution at a controlled temperature (e.g., 60 °C).
-
-
Base Hydrolysis:
-
In a volumetric flask, add a known volume of the stock solution and dilute with 0.1 M NaOH to the final desired concentration.
-
Incubate the solution at a controlled temperature (e.g., 60 °C).
-
-
Oxidative Degradation:
-
In a volumetric flask, add a known volume of the stock solution and dilute with a solution of 3% H₂O₂ to the final desired concentration.
-
Keep the solution at room temperature and protect it from light.
-
-
Control Sample:
-
Prepare a control sample by diluting the stock solution with the solvent used for the stress samples (e.g., 50:50 methanol:water) to the same final concentration. Keep this at a low temperature (e.g., 4 °C) and protected from light.
-
-
-
Time Points and Sample Analysis:
-
At specified time points (e.g., 0, 2, 4, 8, 24 hours), withdraw an aliquot from each stress condition.
-
For the acid and base hydrolysis samples, neutralize the aliquot with an equivalent amount of base or acid, respectively, before HPLC analysis.
-
Dilute the samples if necessary to fall within the linear range of the HPLC method.
-
Analyze all samples by a stability-indicating HPLC method. The method should be able to separate the parent compound from its degradation products. A good starting point for method development would be a C18 column with a gradient elution of acetonitrile and water (with 0.1% formic acid or trifluoroacetic acid, if compatible with the compound's stability).
-
-
Data Analysis:
-
Calculate the percentage of the remaining this compound at each time point relative to the initial concentration (time 0).
-
Plot the percentage of the remaining compound against time for each stress condition.
-
Observe the formation of any new peaks in the chromatograms, which represent degradation products.
-
This forced degradation study will provide valuable data on the degradation pathways and the intrinsic stability of this compound, allowing for the development of robust analytical methods and stable formulations.
Caption: Workflow for a forced degradation study.
References
-
Otero, N., Mandado, M., & Mosquera, R. A. (2005). Nucleophilicity of Indole Derivatives: Activating and Deactivating Effects Based on Proton Affinities and Electron Density Properties. The Journal of Physical Chemistry A, 109(33), 7669–7677. [Link]
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Wikipedia. (n.d.). Indole. Retrieved January 10, 2026, from [Link]
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Chemcess. (n.d.). Indole: Properties, Reactions, Production And Uses. Retrieved January 10, 2026, from [Link]
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D'Auria, M. V., Fontana, A., Minale, L., & Riccio, R. (1994). Highly Selective Indole Oxidation Catalyzed by a Mn-Containing Artificial Mini-Enzyme. ACS Catalysis, 4(7), 2275-2282. [Link]
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Safrole. (n.d.). Exploring the World of Indole: Synthesis, Chemistry and Biofunctions. Retrieved January 10, 2026, from [Link]
-
Xue, J., Ma, F., Elm, J., Chen, J., & Xie, H.-B. (2022). Atmospheric oxidation mechanism and kinetics of indole initiated by OH and Cl: a computational study. Atmospheric Chemistry and Physics, 22(17), 11543-11555. [Link]
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De Bruin, L. S., Pawlowski, T. M., & Dashwood, R. H. (1998). Oligomerization of indole-3-carbinol in aqueous acid. Journal of Agricultural and Food Chemistry, 46(10), 4165-4172. [Link]
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Arora, P. K., & Bae, H. (2014). Microbial Degradation of Indole and Its Derivatives. Journal of Chemistry, 2014, 1-8. [Link]
-
Kushwaha, D. (n.d.). Synthesis and Chemistry of Indole. Retrieved January 10, 2026, from [Link]
-
Reddit. (2024, April 26). Why is indole acetic acid not stable under acidic conditions or light. r/chemistry. [Link]
-
Devlin, A. S., & Fischbach, M. A. (2015). A Rapid and Specific Method for the Detection of Indole in Complex Biological Samples. Bio-protocol, 5(20), e1627. [Link]
-
Corbett, M. D., & Chipko, B. R. (1979). Peroxide oxidation of indole to oxindole by chloroperoxidase catalysis. The Biochemical journal, 181(1), 269–272. [Link]
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Jinjing Chemical. (2026, January 1). How does 1H - indole polymers degrade in biological systems?[Link]
-
Jinjing Chemical. (2025, August 8). What are the biological degradation pathways of 98% Indole?[Link]
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Li, G., Sun, H., & Wang, Y. (2012). Degradation of Nitrogen-Heterocyclic Compounds by Anodic Oxidation and Electro-Fenton Methods. International Journal of Electrochemical Science, 7, 7346-7355. [Link]
-
Ma, J., Qu, Y., Shen, W., & Zhang, Z. (2018). Biodegradation and Biotransformation of Indole: Advances and Perspectives. Frontiers in Microbiology, 9, 2667. [Link]
-
Qu, Y., Ma, J., Zhang, Z., & Shen, W. (2018). Biodegradation and Biotransformation of Indole: Advances and Perspectives. Frontiers in Microbiology, 9. [Link]
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Química Organica.org. (n.d.). indole acidity. Retrieved January 10, 2026, from [Link]
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Berry, D. F., Madsen, E. L., & Bollag, J. M. (1987). Degradation of substituted indoles by an indole-degrading methanogenic consortium. Applied and environmental microbiology, 53(8), 1863–1867. [Link]
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Chemistry LibreTexts. (2024, March 17). 20.4: Substituent Effects on Acidity. [Link]
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St. Peter's Institute of Pharmaceutical Sciences. (n.d.). The Effect of Substituents on Reactivity. Retrieved January 10, 2026, from [Link]
-
ResearchGate. (2025, August 10). The investigation of acid effect on chemical polymerization of indole. [Link]
-
Sklenářová, H., Koblová, P., & Šatínský, D. (2016). A new method for rapid determination of indole-3-carbinol and its condensation products in nutraceuticals using core-shell column chromatography method. Journal of pharmaceutical and biomedical analysis, 120, 383–390. [Link]
-
ResearchGate. (n.d.). HPLC analysis of samples of indole biotransformation by Arthrobacter.... Retrieved January 10, 2026, from [Link]
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Chhattise, P., Ramteke, D., & Deshpande, D. (2014). Synthesis and characterization of Polyindole and its catalytic performance study as a heterogeneous catalyst. Journal of Chemical Sciences, 126(2), 467-473. [Link]
-
Yamakawa, T., Kurahashi, O., Ishida, K., Kato, S., Kodama, T., & Minoda, Y. (1979). Stability of Indole-3-acetic Acid to Autoclaving, Aeration and Light Illumination. Agricultural and Biological Chemistry, 43(4), 879-880. [Link]
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MedCrave. (2016, December 14). Forced Degradation Studies. [Link]
-
PubMed. (2025, September 15). Discovery of indole derivatives as STING degraders. [Link]
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International Journal of Engineering and Applied Sciences. (n.d.). Colorimetric Determination of Indole using p-hydroxybenzaldehyde. Retrieved January 10, 2026, from [Link]
-
LinkedIn. (2023, April 23). Forced Degradation in Pharmaceuticals – A Regulatory Update. [Link]
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BioPharm International. (n.d.). Forced Degradation Studies for Biopharmaceuticals. Retrieved January 10, 2026, from [Link]
-
Research Journal of Pharmacy and Technology. (n.d.). Stability Indicating Forced Degradation Studies. Retrieved January 10, 2026, from [Link]
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Technical Support Center: Minimizing Dibromination Byproducts in Indole Synthesis
Welcome to the technical support center for indole synthesis. This guide is designed for researchers, scientists, and drug development professionals to troubleshoot and optimize their synthetic routes, with a specific focus on mitigating the formation of dibrominated byproducts during the bromination of indoles. Our goal is to provide you with the expertise and practical insights necessary to achieve high selectivity and yield in your reactions.
Frequently Asked Questions (FAQs)
Here we address some of the common initial questions regarding bromination of indoles.
Q1: Why is my indole bromination reaction producing a significant amount of dibrominated product?
The indole nucleus is an electron-rich aromatic system, making it highly susceptible to electrophilic aromatic substitution.[1] The C-3 position is particularly reactive due to the ability of the nitrogen atom to stabilize the intermediate cation.[2][3] This high reactivity can lead to over-bromination, resulting in the formation of dibrominated species, especially if the reaction conditions are not carefully controlled.
Q2: What are the most common positions for dibromination on the indole ring?
If the C-3 position is unsubstituted, the initial bromination will almost certainly occur there. The second bromination can then occur at various positions on either the pyrrole or benzene ring, depending on the substituents already present and the reaction conditions. Common dibromination patterns include 2,3-dibromo, 3,5-dibromo, and 3,6-dibromoindoles. If the C-3 position is already substituted, electrophilic attack may be directed to the C-2 position or to the benzene ring.[4]
Q3: Is N-Bromosuccinimide (NBS) a good choice for selective monobromination of indoles?
N-Bromosuccinimide (NBS) is a widely used reagent for the bromination of indoles due to its milder nature compared to elemental bromine.[5][6] However, achieving high selectivity for monobromination with NBS can still be challenging and is highly dependent on the reaction conditions, including solvent, temperature, and the stoichiometry of the reagents.[7] Without careful optimization, NBS can also lead to the formation of dibrominated and other byproducts.[8]
Q4: Can the choice of solvent impact the selectivity of my indole bromination?
Absolutely. The solvent can play a crucial role in modulating the reactivity of both the indole substrate and the brominating agent. For instance, polar aprotic solvents like tetrahydrofuran (THF) or dichloromethane (DCE) are commonly used.[9] The choice of solvent can influence the solubility of the reactants and intermediates, as well as stabilize or destabilize charged intermediates, thereby affecting the reaction pathway and selectivity.
In-Depth Troubleshooting Guide: Overcoming Dibromination
When simple optimizations are insufficient, a more systematic approach is necessary. This guide provides a structured workflow to diagnose and resolve persistent dibromination issues.
Understanding the "Why": The Mechanism of Over-bromination
The high electron density at the C-3 position of the indole ring makes it highly nucleophilic. Upon reaction with an electrophilic bromine source (like Br+ generated from a brominating agent), a resonance-stabilized cation (a σ-complex or arenium ion) is formed. The stability of this intermediate, where the positive charge is delocalized over the nitrogen atom without disrupting the benzene ring's aromaticity, drives the preferential substitution at C-3.[10] Once the first bromine atom is attached, the indole ring is somewhat deactivated. However, it is often still reactive enough to undergo a second electrophilic substitution, leading to dibromination.
Troubleshooting Workflow
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Step 1: Rigorous Control of Reaction Conditions
Before exploring more complex solutions, ensure that the fundamental reaction parameters are optimized for selectivity.
-
Stoichiometry: Carefully control the stoichiometry of the brominating agent. Use of a slight sub-stoichiometric amount (e.g., 0.95 equivalents) of the brominating agent relative to the indole can sometimes favor monobromination by ensuring the indole is not in excess towards the end of the reaction.
-
Temperature: Temperature has a significant impact on reaction rate and selectivity.[11] Lowering the reaction temperature (e.g., to 0 °C or -78 °C) can often enhance selectivity by favoring the kinetic product (monobromination) over the thermodynamic product (dibromination), as the activation energy for the second bromination is generally higher.
-
Rate of Addition: Instead of adding the brominating agent all at once, a slow, dropwise addition of the reagent solution to the indole solution can maintain a low concentration of the brominating agent throughout the reaction, thereby minimizing over-bromination.
Step 2: Selecting the Appropriate Brominating Agent
The choice of brominating agent is critical. If NBS is leading to poor selectivity, consider alternative reagents.
| Brominating Agent | Typical Conditions | Advantages | Disadvantages |
| N-Bromosuccinimide (NBS) | THF, CH2Cl2, 0 °C to RT | Readily available, easy to handle solid. | Can lead to over-bromination and side reactions.[8] |
| Pyridinium Bromide Perbromide (Py-Br3) | Pyridine, THF | Milder than Br2, often more selective. | Can be less reactive, requiring longer reaction times. |
| 1,3-Dibromo-5,5-dimethylhydantoin (DBDMH) | CH2Cl2, CCl4 | High bromine content, efficient. | Can be less regioselective than NBS.[7] |
| Copper(II) Bromide (CuBr2) | Various solvents | Can offer high selectivity for specific isomers.[12] | Often requires higher temperatures and specific catalysts. |
Experimental Protocol: Selective Monobromination using Pyridinium Bromide Perbromide
-
Dissolve the indole substrate (1.0 eq) in anhydrous THF in a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon).
-
Cool the solution to 0 °C in an ice bath.
-
In a separate flask, dissolve pyridinium bromide perbromide (1.0 eq) in anhydrous THF.
-
Add the pyridinium bromide perbromide solution dropwise to the indole solution over a period of 30-60 minutes.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, quench the reaction by adding a saturated aqueous solution of sodium thiosulfate.
-
Extract the product with a suitable organic solvent (e.g., ethyl acetate), wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Step 3: Implementing a Protecting Group Strategy
For highly reactive indole substrates where optimizing conditions and reagents is insufficient, the use of a protecting group on the indole nitrogen is a robust strategy to control reactivity and improve selectivity.[13]
Why it works: The lone pair of electrons on the indole nitrogen plays a significant role in activating the ring towards electrophilic substitution. By introducing an electron-withdrawing protecting group, the nucleophilicity of the indole ring is attenuated, thus reducing the rate of the second bromination and favoring mono-substitution.
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Common Protecting Groups for Indoles:
-
tert-Butoxycarbonyl (Boc): Introduced using di-tert-butyl dicarbonate ((Boc)2O). It is a robust protecting group that can be removed under acidic conditions (e.g., trifluoroacetic acid).[13]
-
Tosyl (Ts): Introduced using tosyl chloride (TsCl). This is a very effective deactivating group, and it is typically removed under strongly basic conditions.[13]
-
2-(Trimethylsilyl)ethoxymethyl (SEM): Introduced using SEM-Cl. This group is stable to a wide range of conditions and can be removed with fluoride ions (e.g., TBAF).[13]
Experimental Protocol: Boc-Protection for Selective Monobromination
-
Protection:
-
Dissolve the indole (1.0 eq) in anhydrous THF.
-
Add di-tert-butyl dicarbonate (1.1 eq) and a catalytic amount of 4-(dimethylamino)pyridine (DMAP).
-
Stir the reaction at room temperature until the starting material is consumed (monitor by TLC).
-
Concentrate the reaction mixture and purify the N-Boc-indole by column chromatography.
-
-
Bromination:
-
Dissolve the N-Boc-indole (1.0 eq) in anhydrous THF and cool to 0 °C.
-
Slowly add a solution of NBS (1.0 eq) in THF.
-
Monitor the reaction by TLC.
-
Work up the reaction as described in the previous protocol.
-
-
Deprotection:
-
Dissolve the purified N-Boc-3-bromoindole in dichloromethane (DCM).
-
Add trifluoroacetic acid (TFA) (5-10 eq) and stir at room temperature.
-
Monitor the deprotection by TLC.
-
Once complete, carefully neutralize the reaction with a saturated aqueous solution of sodium bicarbonate.
-
Extract the product, dry, concentrate, and purify as needed.
-
By systematically applying these troubleshooting steps, from fine-tuning reaction conditions to employing a protecting group strategy, researchers can effectively minimize the formation of dibromination byproducts and achieve high yields of the desired monobrominated indole derivatives.
References
- BenchChem. (2025).
- BenchChem. (2025). Common side reactions in Fischer indole synthesis and how to avoid them.
- Testbook. Fischer Indole Synthesis: Learn Reaction, Mechanism & Procedure.
- Murphy, K. Applying Green Chemistry Principles in the Electrophilic Bromination of Indole-3-Acetic Acid.
- Química Organica.org.
- Pearson.
- Iqbal, S. A., et al. (2021).
- Iqbal, S. A., et al. (2021).
- Rzepa, H. (2013). Understanding the electrophilic aromatic substitution of indole. Henry Rzepa's Blog.
- BenchChem. troubleshooting common issues in Fischer indole synthesis of Benzo[cd]indoles.
- MDPI. (2018).
- RSC Publishing. (1967). A New Theory of Electrophilic Substitution in 3-Substituted Indoles.
- Liu, G., et al. (2014). Electrophilic Aromatic Substitution of a BN Indole. PMC - NIH.
- An Efficient Method for the N-Bromosuccinimide Catalyzed Synthesis of Indolyl-Nitroalkanes.
- ResearchGate. (2025). N-Bromosuccinimide - A Selective, Mild Substitute for Bromine.
- Wang, Z. (2010).
- Tschirret-Guth, R. A.
- Tang, S., et al. (2007). Halogenation of Indoles with Copper(II) Halides: Selective Synthesis of 2-Halo-, 3-Halo-, and 2,3-Dibromoindoles.
- BenchChem.
Sources
- 1. Electrophilic Aromatic Substitution of a BN Indole - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Electrophilic substitution at the indole [quimicaorganica.org]
- 3. Study Prep in Pearson+ | College Exam Prep Videos & Practice Problems [pearson.com]
- 4. A new theory of electrophilic substitution in 3-substituted indoles - Chemical Communications (London) (RSC Publishing) [pubs.rsc.org]
- 5. An Efficient Method for the N-Bromosuccinimide Catalyzed Synthesis of Indolyl-Nitroalkanes - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Regioselective Electrophilic Aromatic Bromination: Theoretical Analysis and Experimental Verification - PMC [pmc.ncbi.nlm.nih.gov]
- 8. vc.bridgew.edu [vc.bridgew.edu]
- 9. mdpi.com [mdpi.com]
- 10. Understanding the electrophilic aromatic substitution of indole. - Henry Rzepa's Blog Henry Rzepa's Blog [ch.ic.ac.uk]
- 11. pdf.benchchem.com [pdf.benchchem.com]
- 12. Reaction Mechanism and Effect of Substituent in Direct Bromination of Indoles | Semantic Scholar [semanticscholar.org]
- 13. pdf.benchchem.com [pdf.benchchem.com]
Technical Support Center: Catalyst Selection for Cross-Coupling Reactions with 7-bromo-5-methyl-1H-indole
Welcome to the technical support center for catalyst selection in cross-coupling reactions involving 7-bromo-5-methyl-1H-indole. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical guidance and troubleshooting advice for this specific substrate. The insights provided herein are a synthesis of established catalytic principles and field-proven strategies for related halo-indole scaffolds.
Introduction: The Unique Challenges of this compound
This compound presents a unique set of challenges in palladium-catalyzed cross-coupling reactions. The indole core is an electron-rich heterocycle, which can influence the electronics of the aryl bromide. The presence of the N-H proton introduces potential complications, such as catalyst inhibition or undesired side reactions. This guide will address these challenges and provide practical solutions for successful cross-coupling.
Frequently Asked Questions (FAQs) and Troubleshooting
Q1: My Suzuki-Miyaura coupling reaction with this compound is sluggish or fails to go to completion. What are the likely causes and how can I troubleshoot it?
A1: Low reactivity in Suzuki-Miyaura couplings with electron-rich bromoindoles is a common issue. The primary bottleneck is often the oxidative addition step. Here’s a systematic approach to troubleshooting:
-
Catalyst and Ligand Selection: Standard catalysts like Pd(PPh₃)₄ may not be efficient enough. For electron-rich aryl bromides, bulky and electron-rich phosphine ligands are crucial. Consider screening ligands such as SPhos, XPhos, or RuPhos. N-heterocyclic carbene (NHC) ligands are also excellent alternatives.
-
Base Selection: The choice of base is critical. While weaker bases like Na₂CO₃ can be effective in some cases, more challenging couplings often benefit from stronger, non-nucleophilic bases such as K₃PO₄ or Cs₂CO₃.
-
Solvent System: Aprotic polar solvents like dioxane, THF, or DMF are commonly used. The addition of a small amount of water can sometimes be beneficial, but excess water can lead to protodeboronation of the boronic acid.
-
Temperature: Increasing the reaction temperature (typically between 80-120 °C) can help overcome the activation barrier for oxidative addition.
-
N-H Protection: The acidic proton of the indole can interfere with the catalytic cycle. While some protocols work with the unprotected indole, N-protection with groups like Boc, tosyl (Ts), or benzyl (Bn) can significantly improve yields and consistency.
Q2: I am observing significant homocoupling of my boronic acid in a Suzuki-Miyaura reaction. How can I minimize this side reaction?
A2: Homocoupling is often a result of oxygen in the reaction mixture, which can lead to the oxidative coupling of two boronic acid molecules. To mitigate this:
-
Thorough Degassing: Ensure your solvent and reaction mixture are rigorously degassed. This can be achieved by several freeze-pump-thaw cycles or by bubbling an inert gas (argon or nitrogen) through the solvent for an extended period.
-
Use of High-Purity Reagents: Ensure your boronic acid is pure and free of contaminants that might promote homocoupling.
-
Control of Reaction Conditions: Sometimes, lowering the reaction temperature slightly or reducing the catalyst loading can disfavor the homocoupling pathway.
Q3: For a Buchwald-Hartwig amination with this compound, what is the best starting point for catalyst and ligand selection?
A3: The Buchwald-Hartwig amination is highly sensitive to the ligand used. For couplings involving indoles, bulky biarylphosphine ligands are generally the most effective.
-
Recommended Ligands: For primary amines, BrettPhos is an excellent choice. For secondary amines, RuPhos is often preferred. DavePhos has also shown good results for couplings with indoles.[1]
-
Palladium Precatalyst: Using a pre-formed palladium-ligand complex (precatalyst) can lead to more consistent results than generating the active catalyst in situ. G3 or G4 Buchwald precatalysts are highly recommended.
-
Base: A strong, non-nucleophilic base is required. Sodium tert-butoxide (NaOtBu) or lithium bis(trimethylsilyl)amide (LiHMDS) are the most common choices.[2]
Q4: Can I perform a Sonogashira coupling on unprotected this compound?
A4: Yes, Sonogashira couplings can often be performed on N-H free indoles. However, the basic reaction conditions can sometimes lead to side reactions.
-
Catalyst System: The standard Sonogashira catalyst system consists of a palladium source (e.g., Pd(PPh₃)₄ or PdCl₂(PPh₃)₂) and a copper(I) co-catalyst (e.g., CuI).[2]
-
Base: An amine base, such as triethylamine (TEA) or diisopropylamine (DIPA), is typically used. It also often serves as the solvent or co-solvent.
-
Copper-Free Conditions: To avoid potential issues with copper, such as the formation of alkyne homocoupling products (Glaser coupling), copper-free Sonogashira protocols have been developed. These often employ more sophisticated palladium catalysts and may require a different base.
-
N-Protection as a Strategy: If you encounter issues with the unprotected indole, consider protecting the nitrogen with a readily removable group like Boc.
Recommended Starting Protocols
The following protocols are designed as robust starting points for your experiments with this compound. Optimization may be required for specific coupling partners.
Suzuki-Miyaura Coupling: General Protocol
This protocol is adapted from established methods for the coupling of bromoindoles.[3][4]
Materials:
-
This compound
-
Aryl- or heteroarylboronic acid (1.2 - 1.5 equivalents)
-
Palladium precatalyst (e.g., XPhos Pd G3, 2 mol%)
-
Ligand (e.g., XPhos, 4 mol% if not using a precatalyst)
-
Potassium phosphate (K₃PO₄, 2.0 - 3.0 equivalents)
-
Anhydrous dioxane
-
Degassed water
Procedure:
-
To an oven-dried reaction vessel, add this compound (1.0 eq), the boronic acid (1.2 eq), and K₃PO₄ (2.0 eq).
-
Seal the vessel with a septum and purge with argon or nitrogen for 10-15 minutes.
-
Add the palladium precatalyst (0.02 eq) under a positive pressure of inert gas.
-
Add anhydrous, degassed dioxane to achieve a concentration of approximately 0.1 M with respect to the indole.
-
Heat the reaction mixture to 100-110 °C with vigorous stirring.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature, dilute with ethyl acetate, and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography.
Buchwald-Hartwig Amination: General Protocol
This protocol is based on general procedures for the amination of aryl bromides.[1][5]
Materials:
-
This compound
-
Amine (1.2 equivalents)
-
Palladium precatalyst (e.g., BrettPhos Pd G3, 2 mol%)
-
Sodium tert-butoxide (NaOtBu, 1.4 equivalents)
-
Anhydrous toluene or dioxane
Procedure:
-
In a glovebox, add this compound (1.0 eq), the palladium precatalyst (0.02 eq), and NaOtBu (1.4 eq) to an oven-dried reaction vessel.
-
Seal the vessel, remove from the glovebox, and add anhydrous toluene or dioxane via syringe.
-
Add the amine (1.2 eq) via syringe.
-
Heat the reaction mixture to 100 °C with vigorous stirring.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature, dilute with ethyl acetate, and carefully quench with saturated aqueous ammonium chloride.
-
Separate the layers and extract the aqueous layer with ethyl acetate.
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate.
-
Purify the crude product by silica gel column chromatography.
Sonogashira Coupling: General Protocol
This protocol is a standard procedure for the Sonogashira coupling of aryl bromides.[2][6]
Materials:
-
This compound
-
Terminal alkyne (1.2 equivalents)
-
PdCl₂(PPh₃)₂ (2-5 mol%)
-
Copper(I) iodide (CuI, 4-10 mol%)
-
Triethylamine (TEA)
-
Anhydrous THF or DMF
Procedure:
-
To an oven-dried Schlenk flask, add this compound (1.0 eq), PdCl₂(PPh₃)₂ (0.02 eq), and CuI (0.04 eq).
-
Seal the flask and evacuate and backfill with argon or nitrogen three times.
-
Add anhydrous THF or DMF, followed by triethylamine (2-3 eq).
-
Add the terminal alkyne (1.2 eq) via syringe.
-
Stir the reaction at room temperature or heat to 50-70 °C if necessary.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, dilute the reaction mixture with ethyl acetate and filter through a pad of Celite to remove the catalyst.
-
Wash the filtrate with water and brine, dry over anhydrous sodium sulfate, filter, and concentrate.
-
Purify the crude product by silica gel column chromatography.
Data Summary Tables
Table 1: Recommended Catalyst Systems for Suzuki-Miyaura Coupling of Bromoindoles
| Catalyst/Precatalyst | Ligand | Base | Solvent | Temperature (°C) | Typical Yields | Reference |
| Pd(dppf)Cl₂ | dppf | K₂CO₃ | Dimethoxyethane | 80 | High | [3] |
| Pd(OAc)₂ | SPhos | K₃PO₄ | Dioxane/H₂O | 100 | Good to Excellent | [4] |
| XPhos Pd G3 | XPhos | K₃PO₄ | Dioxane | 110 | High | [4] |
Table 2: Recommended Catalyst Systems for Buchwald-Hartwig Amination of Bromoindoles
| Catalyst/Precatalyst | Ligand | Base | Solvent | Temperature (°C) | Coupling Partner | Reference |
| Pd₂(dba)₃ | Xantphos | Cs₂CO₃ | Dioxane | 100 | Primary and Secondary Amines | [7] |
| BrettPhos Pd G3 | BrettPhos | NaOtBu | Toluene | 100 | Primary Amines | [1] |
| RuPhos Pd G3 | RuPhos | LiHMDS | THF | 80 | Secondary Amines | [1] |
Visual Guides
Catalytic Cycle of Suzuki-Miyaura Coupling
Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Troubleshooting Decision Tree for a Failed Suzuki-Miyaura Coupling
Caption: A decision tree for troubleshooting failed Suzuki-Miyaura couplings.
References
-
G. C. T. C. and G. S. (2012). The Suzuki Reaction Applied to the Synthesis of Novel Pyrrolyl and Thiophenyl Indazoles. Molecules, 17(10), 11685–11698. [Link]
- Heck, R. F. (1982). Palladium-Catalyzed Vinylation of Organic Halides. Organic Reactions, 27, 345–390.
-
MDPI. (2020). Advances in Cross-Coupling Reactions. MDPI. [Link]
-
G. G. and J. M. (2007). Sequential Sonogashira and Suzuki Cross-Coupling Reactions in the Indole and Indazole Series. Synlett, 2007(12), 1891–1895. [Link]
-
Chemistry LibreTexts. (2023). Buchwald-Hartwig Amination. [Link]
-
Chemistry LibreTexts. (2024). Sonogashira Coupling. [Link]
-
Levin, S. (2014). Sequential Sonagashira and Larock Indole Synthesis Reactions in a General Strategy To Prepare Biologically Active β-Carboline-Containing Alkaloids. Organic Letters, 16(23), 6248–6251. [Link]
-
MDPI. (2020). 7-((5-Bromo-1H-indol-3-yl)(4-methoxyphenyl)methyl)-1,3,5-triaza-7-phosphaadamantan-7-ium Tetrafluoroborate. Molbank, 2020(3), M1149. [Link]
-
ResearchGate. (2013). Optimization of the coupling reaction of N-methyl-4-bromo-7-azaindole... [Link]
-
P. R. et al. (2021). Pd(0)-Catalyzed Intramolecular Heck reaction of 2/3-Aryl(amino)methyl-3/2-bromoindoles: Syntheses of 3,4-Benzo[c]-β-carbolines, Benzo[1][6]isothiazolo[2,3-a]indole 5,5-Dioxides, and 1,2-Benzo[a]-γ-carbolines. The Journal of Organic Chemistry, 86(2), 1435–1448. [Link]
-
A. A. et al. (2018). Heck Reaction—State of the Art. Catalysts, 8(1), 14. [Link]
-
Macmillan Group. (2004). The Intramolecular Heck Reaction. [Link]
-
Kashani, S. K., Jessiman, J. E., & Newman, S. G. (2019). Exploring Homogeneous Conditions for Mild Buchwald-Hartwig Amination in Batch and Flow. ChemRxiv. [Link]
-
ResearchGate. (2012). Suzuki cross-coupling of 5-bromo-1-ethyl-1H-indazole and N-Boc-2-pyrroleboronic acid. [Link]
-
Beilstein Journals. (2013). Palladium-catalyzed C–N and C–O bond formation of N-substituted 4-bromo-7-azaindoles with amides, amines, amino acid esters and phenols. [Link]
-
ResearchGate. (2019). Suzuki–Miyaura Cross‐Coupling of Bromotryptophan Derivatives at Ambient Temperature. [Link]
-
P. R. et al. (2021). Pd(0)-Catalyzed Intramolecular Heck reaction of 2/3-Aryl(amino)methyl-3/2-bromoindoles: Syntheses of 3,4-Benzo[c]-β-carbolines, Benzo[1][6]isothiazolo[2,3-a]indole 5,5-Dioxides, and 1,2-Benzo[a]-γ-carbolines. The Journal of Organic Chemistry, 86(2), 1435–1448. [Link]
-
PubChem. (n.d.). 5-Bromo-7-methyl-1H-indole. Retrieved January 10, 2026, from [Link]
-
ResearchGate. (2014). The Role of the Base in Buchwald-Hartwig Amination. [Link]
-
Encyclopedia.pub. (2023). Synthesis of Variolins, Meridianins, and Meriolins. [Link]
-
ResearchGate. (2011). Recent Advances in Sonogashira Reactions. [Link]
-
National Institutes of Health. (2021). Cross-Electrophile Coupling: Principles, Methods, and Applications in Synthesis. [Link]
-
ResearchGate. (2010). ChemInform Abstract: Synthesis of 4,5,6,7-Tetrahydro-1H-indole Derivatives Through Successive Sonogashira Coupling/Pd-Mediated 5-endo-dig Cyclization. [Link]
-
American Chemical Society. (2023). Harnessing CO2 Radical Anion-Mediated Electron Transfer for Scalable Copper-Catalyzed Cross-Coupling. Journal of the American Chemical Society, 145(34), 18886–18895. [Link]
Sources
- 1. chem.libretexts.org [chem.libretexts.org]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. The Suzuki Reaction Applied to the Synthesis of Novel Pyrrolyl and Thiophenyl Indazoles - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. chemrxiv.org [chemrxiv.org]
- 6. Thieme E-Journals - Synthesis / Abstract [thieme-connect.de]
- 7. BJOC - Palladium-catalyzed C–N and C–O bond formation of N-substituted 4-bromo-7-azaindoles with amides, amines, amino acid esters and phenols [beilstein-journals.org]
Technical Support Center: Optimizing HPLC Separation of 7-bromo-5-methyl-1H-indole and its Precursors
Welcome to the technical support center dedicated to the analytical challenges surrounding 7-bromo-5-methyl-1H-indole. This guide is structured to provide researchers, analytical chemists, and drug development professionals with actionable insights, moving from foundational method development to advanced troubleshooting. Our approach is rooted in explaining the causality behind experimental choices, ensuring you not only solve immediate issues but also build robust, self-validating analytical methods for the future.
Part 1: FAQ - Foundational Method Development
This section addresses the common questions encountered when establishing a new HPLC method for the analysis of this compound and its related substances, such as its primary precursor, 5-methyl-1H-indole, and potential isomeric impurities.
Q1: What is the best starting point for column and mobile phase selection for separating halogenated indoles?
A1: The logical starting point for separating moderately non-polar, aromatic compounds like this compound and its precursors is Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) .[1][2]
-
Stationary Phase (Column): A C18 (octadecylsilane) column is the workhorse and recommended first choice. Its hydrophobic nature provides excellent retention for the indole ring system. For analytes of this nature, a high-purity silica with robust end-capping is critical to minimize peak tailing.
-
Mobile Phase: A combination of water and an organic solvent like acetonitrile (ACN) or methanol (MeOH) is standard.[3] ACN often provides sharper peaks and lower backpressure compared to MeOH. Crucially, the mobile phase must be acidified. A starting mobile phase of 0.1% Formic Acid (FA) or 0.1% Trifluoroacetic Acid (TFA) in both the aqueous (A) and organic (B) phases is highly recommended.[4][5]
The Causality Explained: The indole nucleus contains a nitrogen atom with a lone pair of electrons, making it slightly basic. Unmodified silica-based columns have residual silanol groups (Si-OH) which are acidic and can cause strong, undesirable ionic interactions with the indole nitrogen, leading to severe peak tailing.[6] By adding an acid to the mobile phase, you protonate the silanol groups, effectively "suppressing" their ionic activity and ensuring a more uniform, hydrophobic interaction, which results in symmetrical, Gaussian peaks.[7]
Q2: Should I use an isocratic or gradient elution method?
A2: For method development, always start with a gradient elution .[8] A synthesis reaction mixture will contain components with a range of polarities: the starting material (5-methyl-1H-indole) is more polar than the brominated product (this compound), and potential di-brominated side products will be even less polar.
A broad gradient scan (e.g., 5% to 95% ACN over 20-30 minutes) will:
-
Elute all compounds from the column in a reasonable time.
-
Provide an estimate of the retention times for all species.
-
Give an initial indication of the separation's complexity.
Once the separation window is understood, the gradient can be optimized for speed and resolution, or, if the components are closely eluted, converted to an isocratic method.
Q3: What UV wavelength should I use for detection?
A3: Indole derivatives typically exhibit strong UV absorbance. For maximum sensitivity, the wavelength maximum (λ-max) should be used.[8] A photodiode array (PDA) detector is invaluable during method development to assess the UV spectra of all analytes.
-
Recommended Starting Wavelength: Set the detector to 220 nm for general-purpose detection and high sensitivity, as most indole structures have a strong absorbance in this region.
-
For Improved Selectivity: A higher wavelength, such as 270-280 nm , can also be effective and may offer better selectivity against certain impurities or mobile phase components.[9]
Below is a suggested starting gradient method protocol for initial screening.
Protocol 1: Initial Gradient Method for In-Process Reaction Monitoring
| Parameter | Recommended Setting | Rationale |
| Column | C18, 4.6 x 150 mm, 3.5 µm | Standard dimension for good resolution and efficiency. |
| Mobile Phase A | 0.1% Formic Acid in Water | Acidic modifier for peak shape control.[10] |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile | ACN is a common strong solvent for RP-HPLC. |
| Gradient Program | 10% B to 90% B over 20 min | Broad scan to capture all components of varying polarity. |
| Hold at 90% B for 5 min | Ensure elution of highly non-polar impurities. | |
| Return to 10% B over 1 min | Re-equilibrate the column for the next injection. | |
| Hold at 10% B for 4 min | ||
| Flow Rate | 1.0 mL/min | Standard for a 4.6 mm ID column. |
| Column Temp. | 30 °C | Controlled temperature ensures retention time stability.[11] |
| Injection Vol. | 5 µL | Small volume minimizes peak distortion. |
| Detector | UV/PDA at 220 nm and 275 nm | Dual wavelength monitoring for sensitivity and selectivity. |
Part 2: Troubleshooting Guide
This section addresses specific problems in a question-and-answer format, providing a logical workflow to diagnose and resolve common issues.
Q4: My peak for this compound is tailing significantly (Tailing Factor > 1.5). What are the causes and solutions?
A4: This is the most common issue with indole analysis. Peak tailing points to unwanted secondary interactions or a mismatched sample solvent.[6][12]
Logical Troubleshooting Workflow:
Caption: Troubleshooting workflow for peak tailing.
-
Chemical Cause (Most Likely): The indole nitrogen is interacting with acidic silanols. While formic acid is a good start, it may not be strong enough.
-
Solution: Switch from 0.1% formic acid (pH ~2.8) to 0.1% trifluoroacetic acid (TFA) (pH ~2). TFA is a stronger ion-pairing agent that more effectively masks silanol activity, dramatically improving peak shape for basic compounds.[5]
-
-
Sample Overload: Injecting too much sample can saturate the stationary phase, leading to tailing.
-
Solution: Dilute your sample by a factor of 10 and reinject. If the peak shape improves, mass overload was the issue.
-
-
Column Degradation: Over time, the bonded phase of a column can hydrolyze, especially at high or low pH, exposing more active silanol sites.
-
Solution: Replace the column with a new one. If the problem is resolved, the previous column had reached the end of its usable life. Consider using a column with a wider pH stability range if necessary.
-
-
Extra-Column Effects: Excessive tubing length between the injector and column or column and detector can cause peak broadening and tailing.
-
Solution: Ensure all connection tubing is as short as possible and has a narrow internal diameter (e.g., 0.005 inches).
-
Q5: I am struggling to separate the product, this compound, from a closely eluting impurity. How can I improve the resolution?
A5: Poor resolution is a problem of insufficient selectivity or efficiency. The goal is to manipulate the chromatography to make the compounds interact differently with the stationary and mobile phases.
Logical Troubleshooting Workflow:
Caption: Troubleshooting workflow for poor peak resolution.
-
Optimize the Gradient: A steep gradient can cause peaks to elute too closely together.
-
Solution: Make the gradient shallower around the elution time of your critical pair. For example, if the peaks elute at 60% ACN, modify the gradient to go from 55% to 65% ACN over 10 minutes instead of 2 minutes. This gives more time for the differential migration to occur.
-
-
Change Organic Modifier: Acetonitrile and methanol have different solvent properties and will alter selectivity.
-
Solution: Prepare a mobile phase B using methanol instead of acetonitrile and run the same gradient. This simple change can sometimes reverse elution order or significantly improve separation due to different hydrogen bonding capabilities.
-
-
Change Stationary Phase Chemistry: If modifying the mobile phase is insufficient, the stationary phase must be changed. A standard C18 column separates primarily on hydrophobicity. Isomeric indole compounds may have very similar hydrophobicities.
-
Solution: Switch to a column that offers alternative separation mechanisms.
-
Phenyl-Hexyl Column: This phase provides π-π interactions between the phenyl groups on the stationary phase and the aromatic indole ring. These interactions are highly sensitive to the position of substituents like the bromine atom, often providing unique selectivity for isomers.[13]
-
Pentafluorophenyl (PFP) Column: PFP phases offer a complex mix of hydrophobic, aromatic, and dipole-dipole interactions, making them extremely powerful for separating halogenated aromatic compounds.[13]
-
-
Q6: I see a small peak at the retention time of my main analyte in my blank (solvent) injection after running a concentrated sample. What is this and how do I fix it?
A6: This phenomenon is called carryover . It occurs when a small amount of the analyte from a previous injection is retained somewhere in the system and elutes during a subsequent run. Indole compounds can be "sticky" and prone to carryover.
Common Sources and Solutions:
| Source of Carryover | Solution |
| Injector Rotor Seal | This is the most common source. The seal can become scratched or worn, creating sites where the sample can be trapped. Action: Perform regular preventative maintenance, including replacing the rotor seal. |
| Injector Needle/Loop | Adsorption onto the outer surface of the injector needle or inner surface of the sample loop. Action: Optimize the needle wash solvent. Use a wash solvent that is stronger than the mobile phase (e.g., 50:50 Acetonitrile:Isopropanol) to effectively clean the needle. |
| Column | Strong, irreversible binding to the column, especially if the column is old or contaminated. Action: If carryover persists after addressing the injector, it may be on the column head. A strong wash (e.g., 100% ACN or Isopropanol) may help, but column replacement might be necessary. |
References
-
Onyx Scientific. An Effective Approach to HPLC Method Development. [Link]
-
SIELC Technologies. Separation of 3-(2-Bromoethyl)-1H-indole on Newcrom R1 HPLC column. [Link]
-
Frankenberger Jr, W. T., & Poth, M. (1987). Determination of substituted indole derivatives by ion suppression-reverse-phase high-performance liquid chromatography. Analytical Biochemistry, 165(2), 300-308. [Link]
-
PharmTech. HPLC Method Development and Validation for Pharmaceutical Analysis. [Link]
-
Pharma's Almanac. Navigating HPLC Method Development: Tips for Success. [Link]
-
Nakurte, I., Keisa, A., & Rostoks, N. (2012). Development and Validation of a Reversed-Phase Liquid Chromatography Method for the Simultaneous Determination of Indole-3-Acetic Acid, Indole-3-Pyruvic Acid, and Abscisic Acid in Barley (Hordeum vulgare L.). Journal of Analytical Methods in Chemistry, 2012, 103575. [Link]
-
Yong, J. W. H., Ge, L., Wong, W. S., Ma, Z., & Tan, S. N. (2017). Analyses of Indole Compounds in Sugar Cane (Saccharum officinarum L.) Juice by High Performance Liquid Chromatography and Liquid Chromatography-Mass Spectrometry after Solid-Phase Extraction. Molecules, 22(3), 430. [Link]
-
MDPI. 7-((5-Bromo-1H-indol-3-yl)(4-methoxyphenyl)methyl)-1,3,5-triaza-7-phosphaadamantan-7-ium Tetrafluoroborate. [Link]
-
Chromatography Online. HPLC Method Development Steps For Pharmaceuticals: How To Make. [Link]
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Wang, Y. H., et al. (2021). Optimized High-Performance Liquid Chromatography Method for Determining Nine Cytokinins, Indole-3-acetic Acid and Abscisic Acid. Molecules, 26(11), 3249. [Link]
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Asian Journal of Pharmaceutical Research. Steps involved in HPLC Method Development. [Link]
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Semantic Scholar. Optimized determination of indole derivatives by high-performance liquid chromatography with selective detection. [Link]
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MDPI. Chemicals from Brominated Flame Retardants: Analytical Methods, Occurrence, Transport and Risks. [Link]
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ACS Publications. Additive-Free Copper(I)-Mediated Synthesis of 5- or 6-Brominated 2-Aryl-1H-Indole-3-Carboxylates from α,α-Dibromo β-Iminoesters. [Link]
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PubChem. 5-Bromo-1-methyl-1H-indole. [Link]
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HELIX Chromatography. HPLC Methods for analysis of Bromide ion. [Link]
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Waters Corporation. Troubleshooting Peak Shape Problems in HPLC. [Link]
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Jordi Labs. Reverse Phase/ Normal Phase HPLC Analytical Techniques. [Link]
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SIELC Technologies. Bromide. [Link]
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Chemical Engineering Transactions. Using High Performance Liquid Chromatography to Analyse Indoline Degradation during Lead Bioremoval. [Link]
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Fortis Technologies. TROUBLESHOOTING GUIDE – HPLC. [Link]
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ALWSCI. Troubleshooting Poor Peak Shape: A Complete Workflow From Mobile Phase To Consumables. [Link]
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Szkop, M., & Bielawski, W. (2013). A simple method for simultaneous RP-HPLC determination of indolic compounds related to bacterial biosynthesis of indole-3-acetic acid. Antonie van Leeuwenhoek, 103(3), 683-691. [Link]
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Phenomenex. HPLC Troubleshooting Mini Guide - Peak Issues. [Link]
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LCGC International. Troubleshooting Basics, Part IV: Peak Shape Problems. [Link]
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Erowid. Synthesis of 5-Bromo Indole. [Link]
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PubChem. 7-bromo-5-methyl-2,3-dihydro-1H-indole-2,3-dione. [Link]
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Chromatography Forum. HPLC separation of related halogenated aromatic, any one??. [Link]
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NIH. Synthesis of the Indole-Based Inhibitors of Bacterial Cystathionine γ-Lyase NL1-NL3. [Link]
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Wikipedia. 5-Methylindole. [Link]
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NIST. 1H-Indole, 5-methyl-. [Link]
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MDPI. 7-Bromo-1-methyl-2-phenyl-1H-indole-3-carbonitrile. [Link]
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European Patent Office. SYNTHESIS OF 5-SUBSTITUTED 7-AZAINDOLES AND 7-AZAINDOLINES - Patent 1633750. [Link]
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ResearchGate. Manufacturing synthesis of 5-hydroxy-2-methyl-1H-indole. [Link]
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PubChem. 5-methyl-1H-indole-2-carboxylic acid. [Link]
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Technical Support Center: Interpreting Mass Spectrometry Fragmentation of Brominated Indoles
Welcome to the Technical Support Center. This guide is designed for researchers, scientists, and drug development professionals who are working with brominated indoles and need to interpret their mass spectrometry data. As a Senior Application Scientist, my goal is to provide you with not just answers, but the underlying logic and expertise to confidently troubleshoot and interpret your results. This document is structured as a series of frequently asked questions (FAQs) that address common challenges and interpretative hurdles.
Frequently Asked Questions (FAQs)
Q1: I'm analyzing a new compound I suspect is a bromoindole. What is the most definitive feature I should look for in its mass spectrum?
A1: The most telling characteristic of a bromine-containing compound is its unique isotopic signature in the mass spectrum. Bromine has two naturally occurring stable isotopes, ⁷⁹Br and ⁸¹Br, which are present in an almost 1:1 ratio (approximately 50.7% and 49.3%, respectively).[1][2]
This results in a distinct pattern for the molecular ion (M⁺) and any fragment containing a bromine atom. You will observe a pair of peaks separated by 2 mass-to-charge units (m/z). This pair is referred to as the "M" and "M+2" peaks.
-
The M peak corresponds to the ion containing the ⁷⁹Br isotope.
-
The M+2 peak corresponds to the ion containing the ⁸¹Br isotope.
Crucially, the relative intensity of these two peaks will be nearly equal, appearing as a "doublet" of similar height.[2][3][4] This 1:1 doublet is a hallmark of a monobrominated compound and is the first piece of evidence you should seek.
For compounds with multiple bromine atoms, the pattern becomes more complex but remains predictable, as summarized in the table below.
| Number of Bromine Atoms | Isotopic Peaks | Approximate Intensity Ratio |
| 1 | M, M+2 | 1:1 |
| 2 | M, M+2, M+4 | 1:2:1 |
| 3 | M, M+2, M+4, M+6 | 1:3:3:1 |
Table 1: Isotopic peak patterns for compounds containing one, two, or three bromine atoms. The ratios are derived from the statistical probability of isotope combinations.[2][4][5]
Q2: My spectrum shows the 1:1 isotopic doublet, confirming bromine. What are the expected fragmentation pathways for the indole core itself?
A2: The indole ring is a stable aromatic system, so its fragmentation is generally predictable. The primary fragmentation events depend on the ionization method used (hard vs. soft ionization) and the nature of any substituents.
Under Electron Ionization (EI), a hard ionization technique, the molecular ion is energetically unstable and readily fragments.[6][7] For a simple indole, characteristic fragmentation includes:
-
Loss of Hydrogen Cyanide (HCN): A common pathway for nitrogen-containing heterocyclic compounds is the expulsion of a stable HCN molecule (27 Da). The loss of HCN from the indole molecular ion (m/z 117) would lead to a fragment at m/z 90.[8]
-
Loss of a C₂H₂ fragment: Cleavage of the pyrrole ring can lead to the loss of acetylene (26 Da).
-
Substituent Fragmentation: For substituted indoles, the fragmentation is often dominated by the cleavage of bonds at the substituent. For example, in prenylated indoles, a primary fragmentation is the loss of the isopentene group.[9]
In soft ionization techniques like Electrospray Ionization (ESI), the protonated molecule [M+H]⁺ is the primary ion observed. Fragmentation is induced via collision-induced dissociation (CID) in MS/MS experiments. The pathways can be similar to EI but often involve rearrangements and are highly dependent on the protonation site.[10][11]
The diagram below illustrates a generalized fragmentation pathway for a generic substituted indole under EI conditions.
Caption: Generalized EI fragmentation of a substituted indole.
Q3: How does the presence of bromine influence the overall fragmentation of an indole?
A3: The bromine atom introduces several key changes to the fragmentation pattern. Due to its electronegativity and mass, it directs fragmentation in specific ways.
-
Loss of a Bromine Radical (Br•): A very common initial fragmentation step is the homolytic cleavage of the C-Br bond to lose a bromine radical (Br•).[3] This will result in a prominent peak cluster at [M-79]⁺ and [M-81]⁺. However, since the bromine atom is lost, these fragment ions will not show the characteristic 1:1 isotopic pattern.
-
Loss of Hydrogen Bromide (HBr): Elimination of a neutral HBr molecule is also possible, particularly if there is an adjacent hydrogen atom. This would result in a peak cluster at [M-80] and [M-82].
-
Fragmentation of the Debrominated Ion: After the initial loss of Br• or HBr, the resulting cation radical will typically undergo further fragmentation following the pathways characteristic of the now-unhalogenated indole core, such as the loss of HCN.[8]
The workflow below illustrates the primary fragmentation logic for a simple bromoindole.
Caption: Primary fragmentation pathways for a bromoindole.
Troubleshooting Guide
Q4: I don't see the molecular ion or the characteristic 1:1 bromine doublet in my spectrum. What went wrong?
A4: This is a common and often confusing issue. The absence of a clear molecular ion peak (and its M+2 partner) can be attributed to several factors, primarily related to the stability of the molecule and the analytical method used.
Here is a troubleshooting workflow to diagnose the problem:
Caption: Troubleshooting decision tree for an absent molecular ion peak.
-
With Electron Ionization (EI): The high energy of EI can cause the C-Br bond to break instantly, so you may only see the [M-Br]⁺ fragment and not the molecular ion.[7]
-
With Electrospray Ionization (ESI): If the molecular ion is absent, you may be experiencing in-source fragmentation. This happens when the voltages in the ion source are set too high, causing the molecule to fragment before it even reaches the mass analyzer. Try reducing the fragmentor or cone voltage.
-
General Issues: Always consider the basics: Is your sample concentration sufficient? Is the mass spectrometer properly tuned and calibrated? Poor signal intensity can make it difficult to distinguish the molecular ion from baseline noise.[12][13]
Q5: Can you provide a basic protocol for setting up an LC-MS/MS experiment to confirm the structure of a brominated indole?
A5: Certainly. This protocol outlines a general approach for Targeted MS/MS (also known as Product Ion Scan) to confirm the identity of a known brominated indole.
Objective: To confirm the presence of a target bromoindole and characterize its primary fragments.
Methodology: Targeted LC-MS/MS Analysis
-
Sample Preparation:
-
Accurately weigh and dissolve the bromoindole standard and your unknown sample in a suitable solvent (e.g., methanol, acetonitrile) to a final concentration of ~1 µg/mL.
-
Filter the samples through a 0.22 µm syringe filter to remove particulates.
-
-
Liquid Chromatography (LC) Conditions:
-
Column: Use a standard C18 reversed-phase column (e.g., 2.1 mm x 50 mm, 1.8 µm particle size).
-
Mobile Phase A: Water + 0.1% Formic Acid
-
Mobile Phase B: Acetonitrile + 0.1% Formic Acid
-
Gradient: Start with a shallow gradient (e.g., 5-95% B over 5-10 minutes) to ensure good separation.
-
Flow Rate: 0.3 - 0.5 mL/min.
-
Injection Volume: 1-5 µL.
-
-
Mass Spectrometry (MS) Conditions:
-
Ionization Mode: Electrospray Ionization (ESI), Positive Ion Mode. (Most indoles protonate well).
-
Step 1: Full Scan (MS1) Analysis:
-
First, inject your standard and acquire data in full scan mode to find the retention time and confirm the m/z of the protonated molecular ion, [M+H]⁺.
-
Crucially, verify the presence of the 1:1 isotopic pattern for the [M+H]⁺ and [M+2+H]⁺ ions.
-
-
Step 2: Targeted MS/MS (Product Ion Scan) Method:
-
Create a new acquisition method. Select "Product Ion Scan" or "MS/MS" mode.
-
Precursor Ion: Enter the m/z of the monoisotopic peak of your target compound (the [M+H]⁺ ion containing ⁷⁹Br).
-
Collision Energy (CE): Set a collision energy ramp (e.g., 10-40 eV). This allows you to capture a wide range of fragments. Alternatively, perform several injections at discrete CE values (e.g., 10, 20, 30 eV) to find the optimal energy for your key fragments.
-
-
Step 3: Data Analysis:
-
Inject your unknown sample using the Targeted MS/MS method.
-
Compare the retention time and the resulting fragmentation pattern (the product ions) of your unknown to that of your standard.
-
Look for the expected loss of Br• ([M+H-79]⁺) and/or the fragmentation of the indole core (e.g., loss of HCN).
-
-
This self-validating system (matching retention time, precursor mass, isotopic pattern, and fragmentation pattern) provides a very high degree of confidence in your compound identification.
References
-
Chemguide. (n.d.). mass spectra - the M+2 peak. Retrieved from [Link]
-
Chemistry Steps. (n.d.). Isotopes in Mass Spectrometry. Retrieved from [Link]
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Chemistry LibreTexts. (2022, October 4). 6.7: Other Important Isotopes- Br and Cl. Retrieved from [Link]
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He, J., Chen, L., Li, W., Yu, R., & Li, S. (2012). Identification of indole alkaloids in Nauclea officinalis using high-performance liquid chromatography coupled with ion trap and time-of-flight mass spectrometry. Journal of Pharmaceutical and Biomedical Analysis, 62, 129-138. Retrieved from [Link]
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Wang, C., Wang, Y., & Zhao, Y. (2005). Characterizing the electrospray ionization mass spectral fragmentation pattern of indole derivatives synthesized from 2-keto glycosides. Journal of Mass Spectrometry, 40(4), 452-457. Retrieved from [Link]
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Zhang, J., Yin, Y., Xu, Q., & Zhao, J. (2022). Typical mass spectrum and proposed fragmentation pathways of indole alkaloids: dehydroevodiamine (A) and evodiamine (B). ResearchGate. Retrieved from [Link]
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Save My Exams. (2023). The M+1 & M+2 Peaks | Cambridge (CIE) AS Chemistry Revision Notes 2023. Retrieved from [Link]
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Li, D., et al. (2017). Mass Spectrometric Characteristics of Prenylated Indole Derivatives from Marine-Derived Penicillium sp. NH-SL. Molecules, 22(3), 499. Retrieved from [Link]
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Kihel, A., et al. (2016). Study of Mass Spectra of Some Indole Derivatives. American Journal of Analytical Chemistry, 7, 351-355. Retrieved from [Link]
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University of Calgary. (n.d.). Ch13 - Mass Spectroscopy. Retrieved from [Link]
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Aguiar, G. P., et al. (2013). fragmentation of deprotonated plumeran indole alkaloids by electrospray ionization tandem mass spectrometry. Journal of the Brazilian Chemical Society, 24(9), 1465-1473. Retrieved from [Link]
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Mujib, A., et al. (2013). Analysis of Indole Alkaloids from Rhazya stricta Hairy Roots by Ultra-Performance Liquid Chromatography-Mass Spectrometry. Molecules, 18(9), 11056-11068. Retrieved from [Link]
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Powers, J.C. (1968). Mass spectrometry of simple indoles. The Journal of Organic Chemistry, 33(5), 2044-2050. Retrieved from [Link]
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Chemistry LibreTexts. (2019, November 28). 10: How Do I Troubleshoot a Problem on My GC-MS?. Retrieved from [Link]
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Phenomenex. (n.d.). GC Troubleshooting Guide. Retrieved from [Link]
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Aguiar, G. P., et al. (2010). Fragmentation of plumeran indole alkaloids from Aspidosperma spruceanum by electrospray ionization tandem mass spectrometry. ResearchGate. Retrieved from [Link]
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Chemistry LibreTexts. (2023, August 29). Mass Spectrometry - Fragmentation Patterns. Retrieved from [Link]
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GMI, Inc. (2023, September 11). Mass Spectrometry Troubleshooting and Common Issues. Retrieved from [Link]
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Chemguide. (n.d.). fragmentation patterns in mass spectra. Retrieved from [Link]
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Canvas. (2023, December 3). Bromo pattern in Mass Spectrometry. Retrieved from [Link]
-
Luo, Y., et al. (2024). Investigation of electron ionization mass spectrometric fragmentation pattern of indole- and indazole-type synthetic cannabinoids. ResearchGate. Retrieved from [Link]
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ACD/Labs. (2022, May 27). Common Adduct and Fragment Ions in Mass Spectrometry. Retrieved from [Link]
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University of North Texas. (n.d.). CHAPTER 2 Fragmentation and Interpretation of Spectra. Retrieved from [Link]
-
Doc Brown's Chemistry. (n.d.). CH3Br mass spectrum of bromomethane. Retrieved from [Link]
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Technical Support Center: Ensuring Reproducibility in Bioassays with 7-Bromo-5-methyl-1H-indole
Welcome to the technical support center for researchers utilizing 7-bromo-5-methyl-1H-indole in their bioassays. This guide is designed to address common challenges and sources of variability, empowering you to achieve robust and reproducible results. While this compound is a versatile synthetic intermediate, its derivatives are frequently explored as kinase inhibitors.[1][2][3] Therefore, this guide will focus on troubleshooting its application within the context of kinase inhibition assays, a common downstream application for such scaffolds.
Section 1: Troubleshooting Guide - From Inconsistent IC50 Values to Off-Target Effects
This section is formatted in a question-and-answer style to directly address specific issues you may encounter during your experiments.
Issue 1: High Variability in IC50 Values Across Experiments
Question: My IC50 values for a this compound derivative are inconsistent between experimental runs. What are the likely causes and how can I fix this?
Answer: Inconsistent IC50 values are a frequent challenge in drug discovery and are often multifactorial. The sources of this variability can be broadly categorized into compound-related issues, cell-based assay system variability, and biochemical assay inconsistencies.
A. Compound-Related Issues
-
Purity: The purity of your compound is paramount. Even minor impurities can have biological activity, leading to confounding results.[4] Always use highly purified compound (ideally >98%) and verify the purity of new batches.
-
Solubility: Poor solubility is a major contributor to inconsistent results. If your compound precipitates in the assay medium, the effective concentration will be lower and more variable than intended.
-
Visual Inspection: Always visually inspect your stock and working solutions for any signs of precipitation.
-
Solvent Concentration: Ensure the final concentration of your solvent (e.g., DMSO) is kept to a minimum, typically below 0.5%, as higher concentrations can be toxic to cells and may affect enzyme activity.[5]
-
-
Stability: Indole compounds can be susceptible to degradation.
-
Storage: Store the compound as recommended by the supplier, typically at -20°C or -80°C and protected from light.[1]
-
Freeze-Thaw Cycles: Avoid repeated freeze-thaw cycles of your stock solutions. Aliquot the stock solution into single-use vials.
-
Stability in Media: Assess the stability of your compound in the assay buffer or cell culture medium over the time course of your experiment.
-
B. Cell-Based Assay System Variability
-
Cell Passage Number: Use cells within a consistent and defined low-passage number range. Continuous passaging can lead to genetic drift and altered sensitivity to inhibitors.
-
Cell Seeding Density: Inconsistent cell numbers per well will lead to variability in the assay readout. Ensure precise and uniform cell seeding.
-
Cell Health: Only use healthy, actively growing cells for your assays.
C. Biochemical (Kinase) Assay Inconsistencies
-
Reagent Quality: Use high-purity kinases, substrates, and ATP. Contaminants can interfere with the assay.[6]
-
ATP Concentration: If you are investigating an ATP-competitive inhibitor, the IC50 value will be dependent on the ATP concentration. Ensure the ATP concentration is consistent across all experiments, and ideally close to the Km of the kinase for ATP.
-
Incubation Times: Standardize all incubation times, as the inhibitory effect can be time-dependent.
-
Temperature Control: Kinase activity is temperature-sensitive. Ensure uniform temperature across the assay plate during incubation.[6]
| Parameter | Recommendation | Rationale |
| Compound Purity | >98% | Impurities can have off-target effects, skewing results.[4] |
| Final DMSO Concentration | <0.5% | Minimizes solvent-induced toxicity and artifacts.[5] |
| Cell Passage Number | Consistent & Low | Reduces phenotypic drift in cell lines. |
| ATP Concentration | Consistent (ideally at Km) | Critical for reproducible IC50s of ATP-competitive inhibitors. |
Issue 2: My Compound Shows No Activity
Question: I'm not observing any inhibition in my kinase assay with my this compound derivative. What should I check?
Answer: A lack of activity can be due to a number of factors, ranging from the compound itself to the assay setup.
-
Compound Integrity: Verify the identity and purity of your compound, especially if it has been stored for a long time.
-
Solubility: As mentioned previously, poor solubility can drastically reduce the effective concentration of your compound. Perform a solubility test in your assay buffer.
-
Target Engagement: Confirm that your compound is actually reaching and binding to the target kinase in your assay system. A Cellular Thermal Shift Assay (CETSA) can be a useful tool to verify target engagement in a cellular context.
-
Assay Conditions: Ensure your assay conditions are optimal for kinase activity. This includes buffer composition (pH, salt concentration), and the concentrations of the kinase, substrate, and ATP.[6][7] A low signal in your positive control (kinase activity without inhibitor) could indicate a problem with the assay itself.
-
Mechanism of Action: If you are using a cell-based assay, the expected downstream signaling pathway may not be active in your specific cell model, or there may be compensatory mechanisms at play.
Issue 3: High Background Signal in My Kinase Assay
Question: The background signal in my kinase assay is very high, making it difficult to detect a clear signal window for inhibition. What could be causing this?
Answer: High background can obscure your results and is often due to issues with reagents or the assay plate.[6]
-
Contaminated Reagents: Your ATP solution, buffers, or even the kinase preparation might be contaminated with luminescent or fluorescent impurities. Use fresh, high-purity reagents.
-
Suboptimal Reagent Concentrations: The concentration of ATP or the detection reagent may be too high. Titrate each reagent to find the optimal concentration.[6]
-
Assay Plate: Some microplates can have high autofluorescence or autoluminescence. Use the recommended plate type for your specific assay (e.g., black plates for fluorescence, white plates for luminescence).[7]
-
Compound Interference: The compound itself might be fluorescent or luminescent, directly interfering with the assay readout. Run a control with the compound in the absence of the kinase to check for this.
Section 2: Frequently Asked Questions (FAQs)
Q1: How should I prepare my stock solution of this compound or its derivatives?
A1: It is recommended to prepare a high-concentration stock solution (e.g., 10-50 mM) in a high-purity, anhydrous solvent like DMSO. Store this stock solution in small, single-use aliquots at -20°C or -80°C to minimize freeze-thaw cycles.
Q2: How can I be sure that the observed phenotype is a result of on-target kinase inhibition and not off-target effects?
A2: This is a critical aspect of drug discovery. To confirm on-target activity, consider the following approaches:
-
Use a Structurally Different Inhibitor: Confirm the phenotype with a known inhibitor of the same target that has a different chemical scaffold.
-
Rescue Experiment: If possible, overexpressing a resistant mutant of the target kinase should rescue the phenotype induced by your inhibitor.
-
Target Engagement Assays: As mentioned before, techniques like CETSA can confirm that your compound is binding to the intended target within the cell.
-
Kinase Profiling: Screen your compound against a panel of kinases to assess its selectivity.
Q3: What are some general best practices for handling this compound and its derivatives in the lab?
A3:
-
Safety First: Always consult the Material Safety Data Sheet (MSDS) before handling the compound. Wear appropriate personal protective equipment (PPE), including gloves, lab coat, and safety glasses.
-
Accurate Weighing: Use a calibrated analytical balance to weigh out the solid compound.
-
Proper Storage: Store the solid compound and stock solutions as recommended, protected from light and moisture.
Section 3: Experimental Protocols & Workflows
Protocol 1: Preparation of a 10 mM Stock Solution in DMSO
-
Weighing: Accurately weigh out the desired amount of this compound (or its derivative) in a sterile microcentrifuge tube. For example, to make 1 mL of a 10 mM stock solution of a compound with a molecular weight of 210.07 g/mol , you would weigh out 2.10 mg.
-
Solubilization: Add the appropriate volume of high-purity, anhydrous DMSO to the tube.
-
Mixing: Vortex the solution until the compound is completely dissolved. Gentle warming in a water bath may be necessary for some compounds, but be cautious of potential degradation.
-
Aliquoting and Storage: Aliquot the stock solution into smaller, single-use volumes in sterile tubes. Store these aliquots at -20°C or -80°C, protected from light.
Workflow for a Typical Kinase Inhibition Assay
The following diagram illustrates a general workflow for assessing the inhibitory activity of a compound in a biochemical kinase assay.
Caption: A generalized workflow for a biochemical kinase inhibition assay.
Visualizing the Troubleshooting Logic
The following diagram outlines a logical approach to troubleshooting poor reproducibility in your bioassays.
Sources
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Validation & Comparative
Navigating the In Vivo Validation of 7-Bromo-5-Methyl-1H-Indole: A Comparative Guide for Preclinical Research
For researchers and drug development professionals, the journey from a novel chemical entity to a potential therapeutic is both exciting and fraught with challenges. The indole nucleus is a privileged scaffold in medicinal chemistry, with numerous derivatives demonstrating a wide array of pharmacological activities, including anticancer, anti-inflammatory, and neuroprotective effects.[1][2][3] This guide focuses on a specific, yet under-explored derivative, 7-bromo-5-methyl-1H-indole, providing a strategic framework for its initial in vivo validation. Due to the current absence of published in vivo data for this particular compound, this document serves as a comprehensive roadmap for its preclinical evaluation, drawing comparisons with established alternatives and outlining robust experimental protocols.
Introduction: The Rationale for Investigating this compound
The indole scaffold is a cornerstone of many biologically active compounds.[1] The specific substitutions on the indole ring significantly influence the compound's pharmacological profile. The presence of a bromine atom, as seen in this compound, is of particular interest. Halogenation, particularly bromination, has been shown to enhance the anticancer and anti-inflammatory activities of various heterocyclic compounds.[4][5][6] Furthermore, the methyl group at the 5-position can modulate lipophilicity and metabolic stability, potentially improving pharmacokinetic properties.
Given the broad therapeutic potential of substituted indoles, this guide will focus on a systematic in vivo validation of the anti-inflammatory activity of this compound, a logical starting point for preclinical assessment. We will compare its potential efficacy against a well-established non-steroidal anti-inflammatory drug (NSAID), Indomethacin , which also features an indole core.
Comparative Framework: Potential Biological Activities and Alternative Compounds
While direct in vivo data for this compound is not yet available, we can hypothesize its potential activities based on the extensive literature on substituted indoles.
| Potential Biological Activity | Rationale based on Structural Analogs | Comparator Compound(s) |
| Anti-inflammatory | The indole nucleus is a key feature of NSAIDs like Indomethacin. Many indole derivatives exhibit anti-inflammatory properties by inhibiting pro-inflammatory enzymes and cytokines.[1][3] | Indomethacin (a well-characterized NSAID with an indole core) |
| Anticancer | Bromo-substituted indoles have demonstrated potent antiproliferative activity against various cancer cell lines.[4][5][6] The mechanism often involves the induction of apoptosis and cell cycle arrest.[4] | Doxorubicin (a standard chemotherapeutic agent), 5-Fluorouracil (an antimetabolite drug) |
| Neuroprotective | Indole derivatives, such as melatonin, exhibit significant neuroprotective effects in models of neurodegenerative diseases like Parkinson's and Alzheimer's.[7][8][9][10] These effects are often attributed to their antioxidant and anti-inflammatory properties.[7][11] | Melatonin (an endogenous indoleamine with neuroprotective properties), L-DOPA (for Parkinson's models) |
For the purpose of this guide, we will proceed with a detailed protocol for validating the anti-inflammatory activity of this compound.
In Vivo Validation Workflow: A Step-by-Step Protocol for Anti-inflammatory Activity Assessment
The following protocol outlines a robust and widely accepted model for screening novel anti-inflammatory agents.
Animal Model: Carrageenan-Induced Paw Edema in Rats
The carrageenan-induced paw edema model is a classic and reliable method for evaluating acute inflammation.[12][13][14] Carrageenan, a sulfated polysaccharide, induces a biphasic inflammatory response when injected into the sub-plantar tissue of the rat hind paw. The initial phase (0-1.5 hours) is mediated by histamine and serotonin, while the later phase (1.5-5 hours) involves the release of prostaglandins, bradykinin, and nitric oxide.
Experimental Design and Groups
A typical experimental design would involve the following groups of male Wistar rats (150-200g):
-
Group I (Control): Vehicle (e.g., 0.5% carboxymethyl cellulose in saline)
-
Group II (Positive Control): Indomethacin (10 mg/kg, orally)
-
Group III (Test Compound - Low Dose): this compound (e.g., 10 mg/kg, orally)
-
Group IV (Test Compound - High Dose): this compound (e.g., 30 mg/kg, orally)
The choice of doses for the test compound should be based on preliminary in vitro data and acute toxicity studies.
Experimental Protocol
-
Acclimatization: House the animals in standard laboratory conditions for at least one week prior to the experiment.
-
Fasting: Fast the animals overnight with free access to water before the experiment.
-
Drug Administration: Administer the vehicle, Indomethacin, or this compound orally (p.o.) via gavage.
-
Induction of Inflammation: One hour after drug administration, inject 0.1 mL of 1% (w/v) carrageenan solution in sterile saline into the sub-plantar region of the right hind paw of each rat.
-
Measurement of Paw Edema: Measure the paw volume of each rat using a plethysmometer at 0, 1, 2, 3, 4, and 5 hours after the carrageenan injection.
-
Calculation of Edema and Inhibition:
-
Paw Edema (mL): (Paw volume at time t) - (Initial paw volume)
-
Percentage Inhibition of Edema: [(Edemacontrol - Edematreated) / Edemacontrol] x 100
-
Data Presentation and Interpretation
The results should be presented in a clear and concise tabular format, allowing for easy comparison between the different treatment groups.
Table 1: Effect of this compound on Carrageenan-Induced Paw Edema in Rats
| Treatment Group | Dose (mg/kg) | \multicolumn{5}{c|}{Paw Volume (mL) at Different Time Intervals (hours)} | % Inhibition at 3h | | :--- | :--- | :--- | :--- | :--- | :--- | :--- | :--- | | | | 1 | 2 | 3 | 4 | 5 | | | Control (Vehicle) | - | Data | Data | Data | Data | Data | - | | Indomethacin | 10 | Data | Data | Data | Data | Data | Data | | This compound | 10 | Data | Data | Data | Data | Data | Data | | This compound | 30 | Data | Data | Data | Data | Data | Data |
Data should be presented as mean ± SEM (Standard Error of the Mean). Statistical analysis (e.g., ANOVA followed by a post-hoc test) should be performed to determine the significance of the observed differences.
Visualizing the Experimental Workflow
A clear visual representation of the experimental workflow is crucial for understanding the entire process.
Caption: Workflow for the in vivo validation of anti-inflammatory activity.
Expanding the Investigation: Further In Vivo Models
Should this compound demonstrate significant anti-inflammatory activity in the acute model, further investigations using chronic inflammation models are warranted.
-
Cotton Pellet-Induced Granuloma: This model assesses the effect of a compound on the proliferative phase of inflammation.[14]
-
Adjuvant-Induced Arthritis: This model mimics the chronic inflammation and autoimmune features of rheumatoid arthritis.[15]
Conclusion and Future Directions
This guide provides a foundational framework for the initial in vivo validation of this compound, focusing on its potential anti-inflammatory activity. By employing a standardized and well-characterized animal model and comparing the results with a known anti-inflammatory agent, researchers can obtain reliable preliminary data on the compound's efficacy. Positive results from these initial studies would justify further preclinical development, including mechanism of action studies, pharmacokinetic profiling, and evaluation in other therapeutic areas such as oncology and neuroprotection, where indole derivatives have shown considerable promise. The systematic approach outlined here is crucial for making informed decisions in the early stages of drug discovery and development.
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A Comparative Guide to 7-bromo-5-methyl-1H-indole and Other Halogenated Indole Scaffolds for Drug Discovery
Introduction: The Strategic Role of Halogenation in Indole-Based Drug Design
The indole nucleus is a cornerstone of medicinal chemistry, recognized as a "privileged structure" due to its prevalence in a vast array of natural products and pharmacologically active molecules.[1][2] From the neurotransmitter serotonin to the anti-migraine drug sumatriptan, the indole scaffold demonstrates remarkable versatility in interacting with biological targets.[2] A critical strategy for modulating the properties of these scaffolds is halogenation. The introduction of halogen atoms—most commonly bromine and chlorine—profoundly influences a molecule's lipophilicity, metabolic stability, and binding interactions, often enhancing biological activity.[1][3]
Marine organisms, in particular, are a prolific source of halogenated indoles, having evolved unique biosynthetic pathways to incorporate bromide from seawater.[4][5] This natural precedent underscores the utility of bromine as a substituent. Brominated indoles have demonstrated a wide spectrum of activities, including anticancer, antifungal, and anti-inflammatory properties. This guide provides a comparative analysis of 7-bromo-5-methyl-1H-indole, a specifically substituted scaffold, in the context of other halogenated indoles, offering insights for researchers in medicinal chemistry and drug development.
Physicochemical and Spectroscopic Profile: A Comparative Overview
The precise placement of substituents on the indole ring dictates its electronic properties, reactivity, and ultimately, its biological function. This compound represents a scaffold with substitution on the benzenoid ring, which modulates the overall electron density and potential for further functionalization.
To understand its place among related structures, we can compare its properties to its positional isomer, 5-bromo-7-methyl-1H-indole, and other relevant halogenated indoles.
| Compound | Molecular Formula | Molecular Weight ( g/mol ) | CAS Number | Key Characteristics & Notes |
| This compound | C₉H₈BrN | 210.07 | 15936-79-5 | Target compound. Bromine at C7 sterically shields the N-H group and strongly influences the electronic nature of the benzene ring.[6][7][8] |
| 5-bromo-7-methyl-1H-indole | C₉H₈BrN | 210.07 | 15936-81-9 | Positional isomer. Bromine at C5 is common in natural products and is a key site for functionalization. The C7-methyl group influences solubility and binding.[1][9][10] |
| 4,6-dibromoindole | C₈H₅Br₂N | 274.94 | 10075-52-2 | A di-halogenated indole noted for potent fungicidal and antibiofilm activity against Candida albicans.[3] |
| 6-bromo-indole-2-carboxamide | C₁₇H₂₂BrN₃O | 379.29 | (Varies) | Analogs show potent activity against Mycobacterium tuberculosis, highlighting the favorable impact of C6-bromination.[11] |
| 3-bromo-2-(trifluoromethyl)-1H-indole | C₉H₅BrF₃N | 264.04 | (Not specified) | Example of pyrrole ring halogenation. The C3-halogen is highly reactive and useful for nucleophilic substitution and cross-coupling reactions.[12][13] |
Synthesis of Substituted Bromoindoles: Strategy and Protocol
The synthesis of specifically substituted indoles often requires a multi-step approach rather than direct halogenation of the parent indole, which can lead to mixtures of products. The C3 position of the indole ring is the most electron-rich and nucleophilic, making it the primary site for electrophilic substitution.[14][15] Selective halogenation at other positions, particularly on the benzene ring, often involves either directing groups, N-protection strategies, or building the indole ring from an already halogenated precursor.[16][17]
A robust method for preparing scaffolds like 5-bromo-7-methylindole involves constructing the indole ring from a substituted aniline precursor, as detailed in the following workflow.
Experimental Workflow: Multi-step Synthesis
This workflow illustrates a general and reliable pathway for producing specifically substituted indoles, providing control over the final substitution pattern.
Caption: General workflow for the synthesis of substituted indoles.
Detailed Protocol: Synthesis of 5-bromo-7-methyl-1H-indole
This protocol is adapted from established patent literature and serves as a representative example for the synthesis of benzene-ring-substituted indoles.[18]
Step 1: Iodination of 4-bromo-2-methylaniline
-
To a solution of 4-bromo-2-methylaniline (1.0 eq) in a suitable solvent (e.g., acetonitrile), add potassium iodide (KI, 1.5 eq) and iodine (I₂, 1.5 eq).
-
Add hydrogen peroxide (30% aq., 2.0 eq) dropwise while maintaining the temperature at 0-5 °C.
-
Allow the reaction to warm to room temperature and stir for 12-16 hours until TLC analysis indicates consumption of the starting material.
-
Quench the reaction with aqueous sodium thiosulfate solution.
-
Extract the product with an organic solvent (e.g., ethyl acetate), wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography to yield 4-bromo-2-iodo-6-methylaniline.
Step 2: Sonogashira Coupling
-
To a solution of 4-bromo-2-iodo-6-methylaniline (1.0 eq) in a mixture of THF and triethylamine, add trimethylsilylacetylene (1.2 eq).
-
Add Pd(PPh₃)₂Cl₂ (0.05 eq) and CuI (0.1 eq) to the mixture.
-
Heat the reaction mixture to 60 °C and stir for 4-6 hours under an inert atmosphere (e.g., nitrogen).
-
After cooling, filter the reaction mixture through celite and concentrate the filtrate.
-
Purify the residue by column chromatography to obtain the silyl-protected acetylene intermediate.
Step 3: Cyclization to form the Indole Ring
-
Dissolve the intermediate from Step 2 (1.0 eq) in THF.
-
Add tetrabutylammonium fluoride (TBAF, 1.0 M in THF, 1.5 eq) to the solution.
-
Heat the mixture to reflux (approx. 65-70 °C) for 2-4 hours.
-
Monitor the reaction by TLC. Upon completion, cool the mixture and pour it into water.
-
Extract with an organic solvent, wash the combined organic layers with brine, dry, and concentrate.
-
Purify the final product, 5-bromo-7-methyl-1H-indole, by silica gel column chromatography.[18]
Reactivity and Application in Medicinal Chemistry
Halogenated indoles, particularly bromoindoles, are not merely final products; they are versatile intermediates for creating molecular diversity. The carbon-bromine bond is an excellent handle for transition-metal-catalyzed cross-coupling reactions.
Utility in Cross-Coupling Reactions
The bromine atom on the indole ring allows for the introduction of a wide array of substituents through reactions like Suzuki (boronic acids), Sonogashira (terminal alkynes), Heck (alkenes), and Buchwald-Hartwig (amines/amides) couplings.[12][13] This capability is paramount in drug discovery for scaffold hopping and lead optimization. For instance, a bromine at the C5 or C7 position can be replaced with aryl, heteroaryl, or alkyl groups to explore the binding pocket of a target protein.
Caption: Utility of bromoindoles in cross-coupling reactions.
Structure-Activity Relationships (SAR) of Halogenated Indoles
The biological activity of a halogenated indole is highly dependent on the nature and position of its substituents.
-
Position of Halogen: The location of the halogen atom is critical. For example, in a series of indole-2-carboxamides designed as antitubercular agents, a single bromo group at the C6 position led to a significant increase in activity compared to unsubstituted or C5-halogenated analogs.[11] In contrast, di-halogenated indoles with bromine and chlorine at the C4, C5, and C6 positions have shown potent and rapid fungicidal activity.[3] This suggests that different regions of the indole scaffold are optimal for interacting with different biological targets.
-
Type of Halogen: While bromine is most common in marine natural products, other halogens also play a key role.[5] Iodo-substituted indoles are generally more reactive in cross-coupling reactions, whereas chloro- and fluoro-substituted analogs can offer improved metabolic stability or unique halogen bonding interactions.
-
Additional Substituents: The presence of other groups, such as the methyl group in this compound, fine-tunes the molecule's properties. A methyl group can enhance binding through hydrophobic interactions and block sites of metabolism, thereby increasing the compound's half-life. The interplay between the electron-withdrawing nature of the bromine and the electron-donating nature of the methyl group creates a unique electronic distribution that can be exploited for specific biological recognition.
Conclusion and Future Outlook
This compound serves as an exemplary scaffold within the broader class of halogenated indoles. While data on its specific biological profile is emerging, its structural features—a bromine atom at the sterically significant C7 position and a methyl group at C5—make it a compelling candidate for library synthesis and biological screening. A comparative analysis with its isomers and other halogenated indoles reveals clear structure-activity relationships: the position and nature of halogenation are critical determinants of biological function, from antifungal to anticancer activity.
For researchers and drug development professionals, the key takeaway is the strategic utility of these scaffolds. They are not just single data points but are versatile platforms for chemical exploration. The well-established protocols for their synthesis and the predictable reactivity of the carbon-halogen bond in cross-coupling reactions provide a robust toolkit for generating novel chemical entities with finely tuned pharmacological profiles. Future exploration in this area will undoubtedly continue to leverage these principles to develop next-generation therapeutics.
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A Comparative Guide to Kinase Inhibition: Evaluating the Efficacy of 7-bromo-5-methyl-1H-indole Against Established Inhibitors
This guide provides a comprehensive framework for researchers, scientists, and drug development professionals to evaluate the efficacy of a novel investigational compound, 7-bromo-5-methyl-1H-indole, as a potential kinase inhibitor. While the indole scaffold is a well-established pharmacophore in kinase inhibitor design, this specific compound remains uncharacterized in the public domain.[1][2][3] Therefore, this document outlines the essential experimental strategy to compare its potential activity against three well-characterized kinase inhibitors: the broad-spectrum inhibitor Staurosporine, and the clinically approved multi-kinase inhibitors Sorafenib and Dasatinib.
Our approach is grounded in establishing a robust, self-validating experimental workflow. We will not only detail the protocols but also explain the scientific rationale behind each step, enabling a thorough and insightful comparative analysis from initial biochemical assays to cellular validation.
Profiles of Comparator Kinase Inhibitors: Setting the Benchmarks
An effective comparison requires well-defined benchmarks. We have selected three inhibitors that represent different classes of activity and selectivity, providing a multi-faceted baseline against which to measure our investigational compound.
Staurosporine: The Prototypical Pan-Kinase Inhibitor
Originally isolated from the bacterium Streptomyces staurosporeus, Staurosporine is a natural product renowned for its potent, ATP-competitive inhibition of a vast array of protein kinases.[4][5] Its lack of selectivity, while precluding its clinical use, makes it an invaluable research tool and the perfect positive control for broad kinase inhibitory activity.[4] It binds with high affinity to the ATP-binding site of most kinases, making it a benchmark for potency.[6][7] Any novel compound with kinase inhibitory aspirations should first be contextualized against the broad efficacy of Staurosporine.
Sorafenib: The Multi-Targeted Clinical Workhorse
Sorafenib (Nexavar) is an orally administered multi-kinase inhibitor approved for treating advanced renal cell carcinoma and hepatocellular carcinoma.[8][9] Its mechanism is twofold: it inhibits tumor cell proliferation by targeting the Raf/MEK/ERK signaling pathway (targeting serine/threonine kinases like C-RAF and B-RAF), and it curtails tumor angiogenesis by inhibiting receptor tyrosine kinases (RTKs) such as VEGFR-1, -2, -3, and PDGFR-β.[10][11][12] Sorafenib serves as an excellent comparator for evaluating multi-targeted compounds that may affect both tumor growth and its blood supply.
Dasatinib: The Potent BCR-ABL and Src Family Inhibitor
Dasatinib is a second-generation tyrosine kinase inhibitor used primarily for treating chronic myeloid leukemia (CML).[13] It is approximately 300-fold more potent than its predecessor, Imatinib, against the BCR-ABL kinase.[14] Critically, Dasatinib also potently inhibits Src family kinases (SFK), c-KIT, and PDGFRβ.[13][15] Its ability to bind to both the active and inactive conformations of the BCR-ABL kinase allows it to overcome certain forms of resistance.[13] Dasatinib is an ideal benchmark for assessing inhibitors targeting key tyrosine kinases involved in hematological malignancies and other cancers.
Experimental Framework for Comparative Efficacy Assessment
We propose a phased approach to systematically characterize this compound and compare it directly with our selected benchmarks. This workflow ensures that data from each stage informs the next, creating a logical and scientifically rigorous evaluation path.
Phase 1: In Vitro Biochemical Profiling
The initial phase focuses on determining if this compound possesses kinase inhibitory activity and identifying its potential targets.
Protocol: IC50 Determination via ADP-Glo™ Kinase Assay
This assay quantitatively measures kinase activity by quantifying the amount of ADP produced during the enzymatic reaction. A decrease in ADP production in the presence of an inhibitor signifies enzymatic inhibition.
Rationale: This luminescent assay is highly sensitive, has a broad dynamic range, and is less prone to interference from colored or fluorescent compounds compared to other methods. It is the industry standard for determining inhibitor potency.
Step-by-Step Methodology:
-
Reagent Preparation: Prepare serial dilutions of this compound and the comparator inhibitors (Staurosporine, Sorafenib, Dasatinib) in a suitable buffer (e.g., 1% DMSO final concentration).
-
Kinase Reaction: In a 384-well plate, add 5 µL of a reaction mix containing the target kinase, its specific substrate peptide, and ATP.
-
Inhibitor Addition: Add 2.5 µL of the diluted inhibitor solutions to the appropriate wells. Include "no inhibitor" (positive control) and "no enzyme" (negative control) wells.
-
Incubation: Incubate the plate at room temperature for 60 minutes to allow the kinase reaction to proceed.
-
ADP-Glo™ Reagent: Add 5 µL of ADP-Glo™ Reagent to each well to terminate the kinase reaction and deplete any remaining ATP. Incubate for 40 minutes.
-
Kinase Detection Reagent: Add 10 µL of Kinase Detection Reagent to convert the generated ADP into ATP, which then drives a luciferase/luciferin reaction. Incubate for 30 minutes.
-
Luminescence Reading: Measure the luminescence signal using a plate reader. The signal is directly proportional to the amount of ADP produced and thus, the kinase activity.
-
Data Analysis: Normalize the data to controls and plot the percentage of inhibition against the logarithm of the inhibitor concentration. Fit the data to a dose-response curve to calculate the IC50 value (the concentration of inhibitor required to reduce enzyme activity by 50%).
Phase 2: Cellular Activity and Target Validation
Biochemical activity must translate to a cellular context. This phase assesses the compound's ability to inhibit cell growth and engage its intended target within a living cell.
Protocol: Cell Viability Assessment using CellTiter-Glo® Luminescent Assay
Rationale: This assay determines the number of viable cells in culture based on quantifying the amount of ATP present, which indicates metabolically active cells. It is a robust and highly sensitive method for assessing the antiproliferative effects of a compound.
Step-by-Step Methodology:
-
Cell Plating: Seed cancer cells (e.g., A549 lung carcinoma, K562 leukemia) in a 96-well plate at a predetermined density and allow them to adhere overnight. The choice of cell line should be guided by the kinase targets identified in Phase 1.
-
Compound Treatment: Treat the cells with serial dilutions of this compound and comparator inhibitors for 72 hours.
-
Reagent Addition: Equilibrate the plate to room temperature. Add a volume of CellTiter-Glo® Reagent equal to the volume of cell culture medium in each well.
-
Lysis and Signal Stabilization: Mix the contents on an orbital shaker for 2 minutes to induce cell lysis, then incubate at room temperature for 10 minutes to stabilize the luminescent signal.
-
Luminescence Reading: Record the luminescence using a plate reader.
-
Data Analysis: Calculate the GI50 (concentration for 50% growth inhibition) by plotting cell viability against inhibitor concentration.
Comparative Data Summary
The ultimate goal is a direct, quantitative comparison. The data generated should be summarized to facilitate clear interpretation. Below is a table with hypothetical data illustrating how the results would be presented.
| Compound | Target Kinase | IC50 (nM) [Biochemical] | GI50 (nM) [K562 Cells] |
| This compound | BCR-ABL | 15 | 45 |
| Src | 25 | ||
| VEGFR2 | >10,000 | ||
| Dasatinib | BCR-ABL | 5[16] | 10 |
| Src | 8 | ||
| Sorafenib | B-RAF | 22 | >5,000 |
| VEGFR2 | 90 | ||
| Staurosporine | BCR-ABL | 6 | 20 |
| Src | 3 | ||
| VEGFR2 | 7 |
Visualizing Mechanisms and Relationships
Understanding how these inhibitors function requires visualizing their place in cellular signaling and the logic of our comparison.
Conclusion and Forward Outlook
This guide presents a structured, scientifically rigorous framework for the initial characterization and comparative evaluation of this compound, a novel compound of interest. By benchmarking its performance against the well-defined profiles of Staurosporine, Sorafenib, and Dasatinib, researchers can rapidly ascertain its potency, selectivity, and cellular efficacy. The outlined protocols for biochemical and cellular assays provide a clear, actionable path for generating the critical data needed for a go/no-go decision in an early-stage drug discovery pipeline. The true potential of this compound will be revealed by the empirical data generated through this comparative process, which will determine if it merits further investigation as a promising new therapeutic agent.
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The Strategic Imperative of 7-Bromo-5-Methyl-1H-Indole Analogs in Modern Drug Discovery: A Comparative Guide to Structure-Activity Relationships
For Immediate Release to the Scientific Community
The indole nucleus represents a privileged scaffold in medicinal chemistry, forming the core of numerous natural products and synthetic drugs with a wide array of biological activities. Within this diverse family, 7-bromo-5-methyl-1H-indole has emerged as a particularly strategic starting point for the development of novel therapeutic agents. The deliberate placement of the bromo and methyl groups on the indole ring provides a unique combination of steric and electronic properties, offering a nuanced platform for chemists to explore structure-activity relationships (SAR) and design potent and selective modulators of various biological targets. This guide provides an in-depth, comparative analysis of the SAR of this compound analogs, with a primary focus on their development as kinase inhibitors for oncology applications. We will delve into the rationale behind experimental design, present key experimental data, and provide detailed protocols to enable fellow researchers to build upon these findings.
The Rationale for the this compound Scaffold
The choice of the this compound core is a calculated one, driven by several key considerations in medicinal chemistry. The methyl group at the 5-position can provide a beneficial hydrophobic interaction within a protein's binding pocket and can also positively influence metabolic stability. The bromine atom at the 7-position is particularly strategic. Halogen bonding is an increasingly recognized and exploited non-covalent interaction in drug design, and the bromine atom can act as a halogen bond donor, forming specific and directional interactions with electron-rich atoms like oxygen or nitrogen in the backbone or side chains of amino acid residues within a target protein. This can significantly enhance binding affinity and selectivity. Furthermore, the bromine atom serves as a versatile synthetic handle, enabling a wide range of palladium-catalyzed cross-coupling reactions, such as Suzuki, Sonogashira, and Buchwald-Hartwig reactions, to introduce diverse substituents and explore the chemical space around the indole core.
Comparative Analysis of this compound Analogs as Kinase Inhibitors
Kinases are a critical class of enzymes that regulate a vast number of cellular processes, and their dysregulation is a hallmark of many diseases, particularly cancer. The ATP-binding site of kinases has proven to be a highly "druggable" target, and the indole scaffold is a common feature in many approved kinase inhibitors. The this compound framework has shown significant promise in the generation of potent kinase inhibitors.
A pivotal application of a closely related scaffold, (7-Bromo-1H-indol-2-yl)boronic acid, is in the synthesis of 9H-pyrimido[4,5-b]indole derivatives, which have demonstrated potent dual inhibitory activity against Rearranged during transfection (RET) and Tropomyosin receptor kinase A (TRKA)[1]. Aberrant signaling through these receptor tyrosine kinases is implicated in the progression of various cancers[1]. This highlights the potential of the 7-bromo-indole core in generating clinically relevant kinase inhibitors.
The general structure-activity relationship for these analogs can be summarized as follows:
-
N1-Substitution: The indole nitrogen (N1) is a key point for modification. Alkylation or arylation at this position can influence the orientation of the molecule within the kinase hinge region, a critical area for ATP-competitive inhibition. The choice of substituent can impact potency and selectivity. For instance, in a series of N-substituted indole derivatives targeting the anti-apoptotic protein Mcl-1, the nature of the substituent at the N1 position was found to be crucial for binding affinity[2].
-
C2-Substitution: The C2 position of the indole ring is often directed towards the solvent-exposed region of the ATP-binding pocket. Introduction of various groups at this position can be used to enhance solubility and fine-tune pharmacokinetic properties. The use of (7-Bromo-1H-indol-2-yl)boronic acid as a synthetic precursor allows for the facile introduction of aryl or heteroaryl moieties at the C2 position via Suzuki coupling, leading to potent kinase inhibitors[1].
-
C3-Substitution: The C3 position can also be modified to explore interactions with the ribose-binding pocket of the kinase. However, in many kinase inhibitor scaffolds, this position is left unsubstituted or contains a small group to avoid steric clashes.
Quantitative Data: Efficacy of 7-Bromo-Indole Derived Kinase Inhibitors
The following table summarizes the inhibitory activity of representative pyrimido[4,5-b]indole derivatives synthesized from a 7-bromo-1H-indole precursor against RET and TRKA kinases.
| Compound ID | R1-Substituent | R2-Substituent | RET IC50 (nM) | TRKA IC50 (nM) |
| 1a | Methyl | 4-Fluorophenyl | 15 | 25 |
| 1b | Ethyl | 4-Chlorophenyl | 10 | 18 |
| 1c | Isopropyl | 3-Methoxyphenyl | 25 | 40 |
| 1d | H | 4-Fluorophenyl | 50 | 75 |
Data is hypothetical and for illustrative purposes, based on the trends described in the cited literature.
The data clearly indicates that small alkyl substituents at the R1 position and electron-withdrawing or methoxy groups on the phenyl ring at the R2 position are favorable for potent dual inhibition of RET and TRKA kinases. The unsubstituted analog (1d) shows a significant drop in potency, highlighting the importance of substitution at the N1 position.
Signaling Pathway and Experimental Workflow Visualization
To better understand the context of this research, the following diagrams illustrate the targeted signaling pathway and a general experimental workflow for the synthesis and evaluation of these analogs.
Caption: Targeted RET and TRKA Signaling Pathways.
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A Researcher's Guide to Target Identification and Validation for Novel Indole-Based Therapeutics: The Case of 7-bromo-5-methyl-1H-indole
To the researchers, scientists, and drug development professionals dedicated to advancing the frontiers of medicine, this guide offers a comprehensive framework for elucidating the mechanism of action of promising small molecules. We will navigate the critical path of target identification and validation, using the novel compound 7-bromo-5-methyl-1H-indole as our central case study. While direct biological data for this specific molecule is emerging, its indole scaffold is a well-established pharmacophore present in numerous approved drugs, suggesting a high potential for therapeutic activity.[1] This guide is designed to be a practical, in-depth resource, moving beyond mere protocols to explain the scientific rationale behind each experimental choice.
The indole nucleus is a versatile scaffold known to interact with a wide array of biological targets, including kinases, metabolic enzymes, and structural proteins.[1][2][3] Derivatives of this core structure have been successfully developed as anticancer, anti-inflammatory, and antimicrobial agents.[1] Given this chemical precedent, a systematic and multi-pronged approach is essential to confidently identify and validate the specific cellular targets of this compound, thereby unlocking its therapeutic potential.
This guide will compare and contrast leading methodologies, providing the technical details and strategic insights necessary to construct a robust target deconvolution campaign.
Part 1: The Target Identification Funnel: From Broad Discovery to High-Confidence Candidates
The initial phase of our investigation is designed to cast a wide net, identifying all potential interacting proteins. We will employ a combination of affinity-based and label-free methods to generate a list of candidate targets.
Affinity-Based Approaches: Fishing for Interactors
Affinity-based methods rely on "baiting" cellular proteins with a modified version of our compound of interest.[4][5][6] This is a powerful technique for directly isolating binding partners from a complex cellular lysate.
This classic and effective technique involves immobilizing this compound onto a solid support to "pull down" its binding partners.[6][7]
***dot graph TD { rankdir=LR; node [shape=box, style=rounded, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [color="#4285F4"];
}
Detailed Protocol: Affinity Chromatography
-
Probe Synthesis: Synthesize an analog of this compound with a linker arm suitable for conjugation to a solid support (e.g., NHS-activated sepharose beads). It is crucial to test this modified compound to ensure it retains the biological activity of the parent molecule.
-
Immobilization: Covalently couple the affinity probe to the beads according to the manufacturer's protocol.
-
Lysate Preparation: Prepare a native cell lysate from a cell line where this compound shows a phenotypic effect.
-
Incubation: Incubate the immobilized probe with the cell lysate to allow for binding of target proteins. Include a control incubation with beads that have not been conjugated to the probe.
-
Washing: Perform a series of stringent washes to remove non-specifically bound proteins.
-
Elution: Elute the specifically bound proteins. This can be done by changing the pH, ionic strength, or by competitive elution with an excess of the free this compound.
-
Protein Identification: Identify the eluted proteins using liquid chromatography-tandem mass spectrometry (LC-MS/MS).
Label-Free Approaches: Monitoring Target Engagement in a Native Environment
While powerful, affinity-based methods can sometimes be hindered by the need to chemically modify the compound of interest. Label-free methods overcome this limitation by detecting the interaction between the unmodified compound and its target in a more native cellular context.[4][5]
CETSA is based on the principle that the binding of a ligand to its target protein increases the protein's thermal stability.[8][9][10][11] This change in stability can be detected and quantified.
***dot graph TD { rankdir=LR; node [shape=box, style=rounded, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [color="#34A853"];
}
Detailed Protocol: CETSA
-
Cell Treatment: Treat intact cells with this compound or a vehicle control.
-
Heat Treatment: Aliquot the treated cells and heat them to a range of temperatures for a defined period (e.g., 3 minutes at temperatures from 40°C to 64°C).[12]
-
Cell Lysis: Lyse the cells to release their contents.
-
Separation of Soluble Fraction: Centrifuge the lysates to pellet the aggregated, denatured proteins.
-
Protein Quantification: Collect the supernatant containing the soluble proteins and quantify the amount of a specific protein of interest (identified from the affinity-based methods or hypothesized targets) using methods like Western blotting or mass spectrometry.
-
Data Analysis: Plot the amount of soluble protein as a function of temperature to generate a melting curve. A shift in the melting curve in the presence of the compound indicates target engagement.[9]
Comparison of Target Identification Methods
| Method | Principle | Advantages | Disadvantages |
| Affinity Chromatography-MS | Immobilized compound pulls down binding partners from cell lysate.[6] | Directly identifies binding proteins; can be scaled up for protein purification. | Requires chemical modification of the compound; potential for false positives due to non-specific binding.[4] |
| Chemo-proteomics | Uses chemical probes to enrich for and identify target proteins.[13][14] | Can be performed in living cells; provides information on binding sites. | Probe synthesis can be challenging; potential for the probe to alter compound activity.[4] |
| Cellular Thermal Shift Assay (CETSA) | Ligand binding increases the thermal stability of the target protein.[8][9] | Label-free; can be performed in intact cells and tissues, providing physiological relevance.[10][15] | Indirect method; requires a priori knowledge or hypothesis of the target for validation by antibody-based detection. |
Part 2: Target Validation: From Correlation to Causation
Once a list of high-confidence candidate targets has been generated, the next critical step is to validate which of these are responsible for the observed biological effects of this compound.
Genetic Approaches: The Gold Standard for Target Validation
Genetic manipulation of the candidate target is the most direct way to establish a causal link between the target and the compound's mechanism of action.[16]
CRISPR/Cas9 technology allows for the precise and efficient knockout of a target gene.[17][18][19][20] If knocking out the gene phenocopies the effect of the compound, it provides strong evidence for on-target activity.
Detailed Protocol: CRISPR/Cas9 Knockout
-
sgRNA Design: Design and synthesize single-guide RNAs (sgRNAs) that target a specific exon of the candidate gene.
-
Transfection: Co-transfect the sgRNAs along with a Cas9 nuclease expression vector into the target cell line.
-
Clone Selection and Validation: Select single-cell clones and validate the knockout of the target gene by sequencing, Western blot, or qPCR.
-
Phenotypic Analysis: Subject the knockout cells to the same phenotypic assays used to characterize this compound.
-
Comparison: Compare the phenotype of the knockout cells to that of wild-type cells treated with the compound. A similar phenotype provides strong validation of the target.
In Vivo Target Engagement: Confirming Action in a Physiological System
Demonstrating that this compound engages its target in a living organism is a crucial step towards preclinical development.
The principles of CETSA can be extended to animal models to confirm target engagement in specific tissues.[15]
Detailed Protocol: In Vivo CETSA
-
Animal Dosing: Administer this compound to a cohort of animals at a therapeutically relevant dose.
-
Tissue Collection: At a specified time point, collect the target tissues from both treated and vehicle control animals.
-
Tissue Processing and CETSA: Process the tissues and perform CETSA as described previously to assess the thermal stability of the target protein.
-
Analysis: A thermal shift in the protein from the treated animals compared to the control animals confirms in vivo target engagement.
Part 3: Case Studies: Learning from Other Indole Derivatives
To provide context for our investigation of this compound, let's examine the target validation strategies for other indole-based compounds.
| Compound Class | Known Target(s) | Key Validation Methods |
| FGFR Inhibitors | Fibroblast Growth Factor Receptors (FGFRs) | Cellular assays showing inhibition of FGFR phosphorylation; In vivo xenograft models demonstrating tumor growth inhibition.[21][22][23] |
| IDO1 Inhibitors | Indoleamine 2,3-dioxygenase 1 (IDO1) | Enzymatic assays measuring the inhibition of tryptophan catabolism; Co-culture assays demonstrating restoration of T-cell proliferation.[24][25][26] |
| Tubulin Polymerization Inhibitors | Tubulin | In vitro tubulin polymerization assays; Cellular assays showing cell cycle arrest at the G2/M phase and disruption of the microtubule network.[2][27][28] |
Conclusion: A Pathway to a Novel Therapeutic
The journey from a promising hit compound to a validated therapeutic candidate is a challenging but rewarding one. For this compound, the path forward lies in a systematic and rigorous application of the target identification and validation strategies outlined in this guide. By combining the strengths of affinity-based, label-free, and genetic approaches, we can build a compelling scientific case for its mechanism of action. This, in turn, will pave the way for its optimization and potential development as a novel therapeutic agent.
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assessing the selectivity of 7-bromo-5-methyl-1H-indole against a panel of kinases
A Comparative Guide to the Kinase Selectivity of 7-bromo-5-methyl-1H-indole
In the landscape of modern drug discovery, particularly within oncology and immunology, the pursuit of highly selective kinase inhibitors is paramount.[1][2][3] Kinases, as central regulators of cellular signaling, represent a major class of drug targets.[4][5] However, the high degree of structural conservation across the human kinome presents a significant challenge, often leading to off-target effects and associated toxicities with promiscuous inhibitors.[3][6] This guide provides a comprehensive assessment of the kinase selectivity of a novel investigational compound, this compound, comparing its inhibitory profile against a panel of representative kinases. We will delve into the experimental rationale, present detailed protocols for in vitro kinase assays, and analyze the resulting data to position this compound within the broader context of kinase inhibitor development.
The Rationale for Kinase Selectivity Profiling
The therapeutic efficacy of a kinase inhibitor is intrinsically linked to its selectivity.[1][2] A highly selective inhibitor will primarily engage its intended target, minimizing interactions with other kinases and thereby reducing the potential for adverse side effects.[7] Broad-spectrum kinase inhibitors, while having their applications, can lead to a cascade of unintended biological consequences by disrupting multiple signaling pathways. Therefore, early and comprehensive selectivity profiling is a critical step in the drug discovery pipeline to identify promising lead candidates and guide their optimization.[7][8]
This guide will focus on a hypothetical assessment of this compound. While direct biological data for this specific molecule is not extensively published, the indole scaffold is a well-established pharmacophore in many approved and investigational drugs, including kinase inhibitors.[9][10] The strategic placement of bromo and methyl groups can significantly influence the compound's interaction with the ATP-binding pocket of kinases, making it a compelling candidate for investigation.[9]
Experimental Workflow for Kinase Selectivity Profiling
The following diagram outlines the general workflow for assessing the in vitro kinase selectivity of a test compound.
Caption: A generalized workflow for in vitro kinase inhibitor selectivity profiling.
Methodology: A Step-by-Step Guide to In Vitro Kinase Profiling
To ensure the generation of robust and reproducible data, a standardized in vitro kinase assay protocol is essential. Here, we describe a common fluorescence-based method adaptable for high-throughput screening.[4]
Protocol: Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) Kinase Assay
This protocol outlines a homogenous TR-FRET assay, a widely used method for quantifying kinase activity and inhibition.[4]
I. Reagent Preparation:
-
Kinase Buffer: Prepare a universal kinase buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 0.01% Brij-35). The exact composition may need optimization for specific kinases.
-
ATP Solution: Prepare a concentrated stock of ATP in kinase buffer. The final concentration in the assay should be at or near the Michaelis constant (Km) for each specific kinase to ensure accurate potency determination.[11]
-
Substrate & Antibody Solutions: Reconstitute the biotinylated peptide substrate and the terbium-labeled anti-phospho-specific antibody in kinase buffer to their recommended working concentrations.
-
Test Compound Dilution Series: Prepare a serial dilution of this compound in DMSO, followed by a further dilution in kinase buffer to achieve the desired final assay concentrations.
II. Assay Procedure:
-
Compound Dispensing: Dispense the diluted test compound into a 384-well low-volume assay plate. Include positive controls (no inhibitor) and negative controls (no enzyme).
-
Kinase Addition: Add the specific kinase to each well, except for the negative control wells.
-
Reaction Initiation: Initiate the kinase reaction by adding a mixture of the peptide substrate and ATP.
-
Incubation: Incubate the plate at room temperature for a predetermined time (e.g., 60-120 minutes), allowing for substrate phosphorylation.
-
Detection: Stop the reaction and detect phosphorylation by adding the terbium-labeled antibody and streptavidin-conjugated acceptor fluorophore (e.g., XL665).
-
Signal Reading: After a final incubation period, read the plate on a TR-FRET compatible plate reader, measuring the emission at two wavelengths (for the donor and acceptor fluorophores).
III. Data Analysis:
-
Calculate TR-FRET Ratio: Determine the ratio of the acceptor and donor fluorescence signals.
-
Normalize Data: Normalize the data relative to the positive and negative controls.
-
IC50 Determination: Plot the normalized percent inhibition against the logarithm of the compound concentration and fit the data to a four-parameter logistic equation to determine the IC50 value, which is the concentration required to inhibit 50% of the kinase activity.[12]
Comparative Analysis: Selectivity Profile of this compound
For the purpose of this guide, we present hypothetical IC50 data for this compound against a representative panel of kinases, including tyrosine kinases and serine/threonine kinases. This data is compared with two well-characterized kinase inhibitors: Staurosporine (a broad-spectrum inhibitor) and Imatinib (a selective Bcr-Abl inhibitor).
| Kinase Target | This compound IC50 (nM) | Staurosporine IC50 (nM) | Imatinib IC50 (nM) |
| Tyrosine Kinases | |||
| Abl1 | 85 | 15 | 30 |
| EGFR | >10,000 | 25 | >10,000 |
| FGFR1 | 250 | 20 | >10,000 |
| SRC | 1,500 | 5 | >10,000 |
| VEGFR2 | 3,000 | 10 | >10,000 |
| Serine/Threonine Kinases | |||
| AKT1 | >10,000 | 50 | >10,000 |
| CDK2 | >10,000 | 8 | >10,000 |
| MAPK1 (ERK2) | >10,000 | 100 | >10,000 |
| PKA | >10,000 | 7 | >10,000 |
| ROCK1 | 750 | 12 | >10,000 |
Interpretation of Results
The hypothetical data suggests that this compound exhibits a degree of selectivity. Unlike Staurosporine, which potently inhibits a wide range of kinases, this compound shows preferential activity against a subset of the tested kinases.
-
Primary Target: The most potent activity is observed against Abl1, with an IC50 of 85 nM. This suggests that Abl1 could be a primary target of this compound.
-
Secondary Targets: Moderate activity is seen against FGFR1 and ROCK1, with IC50 values of 250 nM and 750 nM, respectively.
-
Selectivity Window: A significant selectivity window is observed when comparing its activity against Abl1 to other kinases like EGFR, AKT1, and CDK2, where the IC50 values are greater than 10,000 nM.
-
Comparison to Imatinib: While both this compound and Imatinib show potent inhibition of Abl1, Imatinib demonstrates a cleaner selectivity profile within this hypothetical panel, with less activity against other tested kinases.
The following diagram illustrates the concept of kinase inhibitor selectivity, highlighting how a selective inhibitor (like our hypothetical compound for Abl1) primarily interacts with its intended target within a signaling pathway, whereas a non-selective inhibitor can have broader, unintended effects.
Caption: Selective vs. non-selective kinase inhibition in signaling pathways.
Conclusion and Future Directions
This guide has outlined a systematic approach to assessing the kinase selectivity of the novel compound this compound. Based on our hypothetical data, this compound demonstrates a promising selectivity profile with potent activity against Abl1 kinase. The presented experimental protocols provide a robust framework for conducting such an analysis.
The journey from a promising hit to a clinical candidate is long and requires extensive further investigation. Future studies should include:
-
Expanded Kinome Profiling: Screening against a much larger panel of kinases (e.g., >300) is necessary to obtain a more comprehensive understanding of its selectivity.[7][13]
-
Mechanism of Action Studies: Investigating whether the inhibition is ATP-competitive, non-competitive, or uncompetitive will provide crucial insights for further development.[12]
-
Cellular Assays: Validating the inhibitory activity in a cellular context is essential to confirm target engagement and assess cell permeability.[14]
-
Structure-Activity Relationship (SAR) Studies: Synthesizing and testing analogs of this compound will help to optimize both potency and selectivity.
By employing a rigorous and systematic approach to selectivity profiling, researchers can make more informed decisions in the complex but rewarding field of kinase inhibitor drug discovery.
References
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Martens, S. (2023). In vitro kinase assay. protocols.io. Retrieved from [Link]
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Reaction Biology. (n.d.). Kinase Panel Screening and Profiling Service. Retrieved from [Link]
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Pharmaron. (n.d.). Kinase Panel Profiling. Retrieved from [Link]
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Luceome Biotechnologies. (2021). Kinase Profiling Services. Retrieved from [Link]
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National Center for Biotechnology Information. (n.d.). In vitro NLK Kinase Assay. PMC. Retrieved from [Link]
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Denic, V., & Yu, H. (2022). In vitro kinase assay. Bio-protocol. Retrieved from [Link]
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ResearchGate. (2023). (PDF) In vitro kinase assay v1. Retrieved from [Link]
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National Center for Biotechnology Information. (n.d.). Targeted Kinase Selectivity from Kinase Profiling Data. PMC. Retrieved from [Link]
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ResearchGate. (2025). Features of Selective Kinase Inhibitors | Request PDF. Retrieved from [Link]
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Reaction Biology. (2024). Step-by-Step Guide to Kinase Inhibitor Development. Retrieved from [Link]
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Taylor & Francis Online. (n.d.). Enhancing the Selectivity of Kinase Inhibitors in Oncology: A Chemical Biology Perspective. Retrieved from [Link]
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ACS Publications. (2023). Strategy toward Kinase-Selective Drug Discovery. Journal of Chemical Theory and Computation. Retrieved from [Link]
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ResearchGate. (2018). (PDF) IC 50 profiling against 320 protein kinases: Improving the accuracy of kinase inhibitor selectivity testing. Retrieved from [Link]
-
National Center for Biotechnology Information. (2023). Strategy toward Kinase-Selective Drug Discovery. PMC. Retrieved from [Link]
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National Center for Biotechnology Information. (n.d.). Measuring and interpreting the selectivity of protein kinase inhibitors. PMC. Retrieved from [Link]
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PubChem. (n.d.). 7-bromo-5-methyl-2,3-dihydro-1H-indole-2,3-dione. Retrieved from [Link]
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National Center for Biotechnology Information. (2021). Assessing the Inhibitory Potential of Kinase Inhibitors In Vitro: Major Pitfalls and Suggestions for Improving Comparability of Data Using CK1 Inhibitors as an Example. PMC. Retrieved from [Link]
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AACR Journals. (2018). Abstract 2388: IC50 profiling against 320 protein kinases: Improving the accuracy of kinase inhibitor selectivity testing. Retrieved from [Link]
-
PubChem. (n.d.). 5-Bromo-7-methyl-1H-indole. Retrieved from [Link]
-
ACS Publications. (2025). Design, Synthesis and Biological Evaluation of 7-(1-Methyl-1H-indole-3-yl)-5H-pyrrolo[2,3-b]pyrazine Derivatives as Novel Covalent pan-FGFR Inhibitors to Overcome Clinical Resistance. Journal of Medicinal Chemistry. Retrieved from [Link]
-
PubMed. (n.d.). Discovery of 7-methyl-5-(1-{[3-(trifluoromethyl)phenyl]acetyl}-2,3-dihydro-1H-indol-5-yl)-7H-pyrrolo[2,3-d]pyrimidin-4-amine (GSK2606414), a potent and selective first-in-class inhibitor of protein kinase R (PKR)-like endoplasmic reticulum kinase (PERK). Retrieved from [Link]
-
MDPI. (n.d.). The Azaindole Framework in the Design of Kinase Inhibitors. Retrieved from [Link]
-
MDPI. (n.d.). 7-((5-Bromo-1H-indol-3-yl)(4-methoxyphenyl)methyl)-1,3,5-triaza-7-phosphaadamantan-7-ium Tetrafluoroborate. Retrieved from [Link]
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A Comparative Guide to the Synthetic Routes of 7-bromo-5-methyl-1H-indole: An Efficiency Analysis
Introduction: The Significance of 7-bromo-5-methyl-1H-indole in Modern Drug Discovery
The indole nucleus is a cornerstone of medicinal chemistry, forming the structural core of a vast array of pharmacologically active compounds. Among the myriad of substituted indoles, this compound stands out as a particularly valuable building block. The strategic placement of the bromine atom at the 7-position provides a versatile handle for further functionalization via cross-coupling reactions, while the methyl group at the 5-position can influence binding affinity and metabolic stability. This unique substitution pattern makes it a sought-after intermediate in the synthesis of novel therapeutics targeting a range of diseases, from cancer to neurological disorders.
Given its strategic importance, the efficient and scalable synthesis of this compound is a critical consideration for researchers in both academic and industrial settings. This guide provides an in-depth, objective comparison of two prominent synthetic strategies for the preparation of this key intermediate: a modern approach centered around a Sonogashira coupling reaction and the classic Leimgruber-Batcho indole synthesis. The analysis will focus on key performance indicators including overall yield, number of synthetic steps, cost-effectiveness of starting materials and reagents, and practical considerations for laboratory implementation.
Route 1: The Sonogashira Coupling Approach – A Modern and Convergent Strategy
This contemporary route leverages the power of palladium-catalyzed cross-coupling to construct the indole core in a convergent manner. The synthesis commences with the commercially available and relatively inexpensive 2-bromo-4-methylaniline. The overall strategy involves the introduction of an alkyne at the 2-position of the aniline, followed by a cyclization to form the indole ring.
Causality Behind Experimental Choices
The choice of a Sonogashira coupling is deliberate; it is a robust and high-yielding reaction for the formation of carbon-carbon bonds between sp-hybridized and sp2-hybridized carbon atoms. The use of trimethylsilylacetylene is advantageous as the trimethylsilyl (TMS) group can be easily removed under mild conditions to yield the terminal alkyne, which is then poised for cyclization. The final cyclization to the indole is typically base-catalyzed and proceeds in high yield.
Synthetic Workflow
The synthesis can be dissected into three key transformations:
-
Iodination of 2-bromo-4-methylaniline: To facilitate the subsequent Sonogashira coupling, the aniline is first iodinated at the position ortho to the amino group. This is a crucial step as the carbon-iodine bond is more reactive in palladium-catalyzed couplings than the carbon-bromine bond.
-
Sonogashira Coupling: The resulting 2-bromo-6-iodo-4-methylaniline is then coupled with trimethylsilylacetylene using a palladium catalyst, such as Pd(PPh₃)₂Cl₂, and a copper(I) co-catalyst.
-
Cyclization and Desilylation: The resulting 2-alkynyl-aniline undergoes a base-mediated cyclization to form the indole ring. The TMS group is typically cleaved in situ during this step.
Figure 1: Synthetic workflow for the Sonogashira coupling approach.
Route 2: The Leimgruber-Batcho Indole Synthesis – A Classic and Reliable Method
The Leimgruber-Batcho synthesis is a well-established and highly reliable method for the preparation of indoles from o-nitrotoluenes.[1] This two-step process is known for its generally high yields and tolerance of a wide range of functional groups.[2]
Causality Behind Experimental Choices
This synthetic route is predicated on the activation of the methyl group of an o-nitrotoluene by the electron-withdrawing nitro group. This allows for condensation with a formamide acetal to form a stable enamine intermediate. The subsequent reductive cyclization of the enamine is a highly efficient process that proceeds under relatively mild conditions.
Synthetic Workflow
The Leimgruber-Batcho synthesis to obtain this compound involves two main steps, starting from the requisite 3-bromo-5-methyl-2-nitrotoluene:
-
Enamine Formation: The starting o-nitrotoluene derivative is condensed with N,N-dimethylformamide dimethyl acetal (DMF-DMA) to form a β-dimethylamino-2-nitrostyrene derivative. This reaction is typically performed at elevated temperatures.
-
Reductive Cyclization: The intermediate enamine is then subjected to reductive cyclization. A variety of reducing agents can be employed, with Raney nickel and hydrogen or hydrazine being common choices. This step simultaneously reduces the nitro group to an amine and facilitates the cyclization and elimination of dimethylamine to afford the indole.
Figure 2: Synthetic workflow for the Leimgruber-Batcho synthesis.
Comparative Analysis: A Head-to-Head Evaluation
To provide a clear and objective comparison, the two synthetic routes are evaluated based on several key metrics. The data presented in the table below is derived from typical yields reported in the literature for analogous transformations and current market prices for starting materials and reagents.
| Metric | Route 1: Sonogashira Coupling | Route 2: Leimgruber-Batcho |
| Starting Material | 2-bromo-4-methylaniline | 3-bromo-5-methyl-2-nitrotoluene |
| Number of Steps | 3 | 2 |
| Overall Estimated Yield | ~60-70% | ~75-85% |
| Starting Material Cost | Moderately priced | Higher priced |
| Key Reagent Cost | High (Palladium catalyst) | Moderate (DMF-DMA, Raney Ni) |
| Scalability | Good, but catalyst cost can be a factor | Excellent, widely used in industry |
| Key Challenges | Catalyst poisoning, purification from metal residues | Handling of pyrophoric Raney Nickel, availability of substituted o-nitrotoluene |
Experimental Protocols
Route 1: Sonogashira Coupling Approach
Step 1: Synthesis of 2-bromo-6-iodo-4-methylaniline
-
To a solution of 2-bromo-4-methylaniline (1.0 eq) in a suitable solvent such as dichloromethane, add N-iodosuccinimide (NIS) (1.1 eq).
-
Stir the reaction mixture at room temperature for 2-4 hours, monitoring the progress by TLC.
-
Upon completion, quench the reaction with aqueous sodium thiosulfate solution.
-
Extract the product with dichloromethane, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford 2-bromo-6-iodo-4-methylaniline.
Step 2: Synthesis of 2-bromo-4-methyl-6-((trimethylsilyl)ethynyl)aniline
-
To a solution of 2-bromo-6-iodo-4-methylaniline (1.0 eq) in a degassed solvent mixture of THF and triethylamine, add trimethylsilylacetylene (1.5 eq).
-
Add Pd(PPh₃)₂Cl₂ (0.05 eq) and CuI (0.1 eq) to the reaction mixture.
-
Stir the reaction at room temperature under an inert atmosphere for 12-16 hours.
-
Monitor the reaction by TLC. Upon completion, filter the reaction mixture through a pad of celite and concentrate the filtrate.
-
Purify the crude product by column chromatography on silica gel.
Step 3: Synthesis of this compound
-
Dissolve the 2-bromo-4-methyl-6-((trimethylsilyl)ethynyl)aniline (1.0 eq) in a suitable solvent such as methanol.
-
Add a base, such as potassium carbonate (2.0 eq), to the solution.
-
Reflux the reaction mixture for 4-6 hours.
-
Monitor the reaction by TLC. Upon completion, cool the reaction to room temperature and remove the solvent under reduced pressure.
-
Partition the residue between water and ethyl acetate.
-
Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate.
-
Purify the crude product by column chromatography on silica gel to yield this compound.
Route 2: Leimgruber-Batcho Indole Synthesis
Step 1: Synthesis of (E)-1-(2-bromo-4-methyl-6-nitrophenyl)-N,N-dimethylethenamine
-
In a round-bottom flask, dissolve 3-bromo-5-methyl-2-nitrotoluene (1.0 eq) in N,N-dimethylformamide (DMF).
-
Add N,N-dimethylformamide dimethyl acetal (DMF-DMA) (2.0 eq) to the solution.
-
Heat the reaction mixture to reflux for 12-18 hours.
-
Monitor the reaction by TLC. Upon completion, cool the reaction to room temperature and remove the DMF under reduced pressure.
-
The crude enamine can be used in the next step without further purification.
Step 2: Synthesis of this compound
-
Dissolve the crude enamine from the previous step in a suitable solvent, such as ethanol or ethyl acetate.
-
Carefully add a slurry of Raney nickel (catalytic amount) in the same solvent.
-
Place the reaction mixture under an atmosphere of hydrogen gas (balloon or Parr shaker).
-
Stir the reaction vigorously at room temperature for 6-12 hours.
-
Monitor the reaction by TLC. Upon completion, carefully filter the reaction mixture through a pad of celite to remove the Raney nickel.
-
Concentrate the filtrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford this compound.
Conclusion and Outlook
Both the Sonogashira coupling approach and the Leimgruber-Batcho synthesis offer viable pathways to the valuable intermediate, this compound. The choice between these two routes will ultimately depend on the specific needs and resources of the research group.
The Sonogashira coupling approach is a modern and elegant strategy that offers a high degree of convergence. However, its reliance on a palladium catalyst can increase the overall cost, particularly on a large scale, and requires careful purification to remove residual metal impurities.
In contrast, the Leimgruber-Batcho synthesis is a more traditional, yet highly efficient and scalable method. While the starting material may be more expensive or require synthesis, the overall process is robust and has been widely adopted in industrial settings. The main safety consideration is the handling of pyrophoric Raney nickel.
For laboratories focused on small-scale synthesis and rapid access to diverse analogs, the Sonogashira approach may be preferable due to its modularity. For larger-scale production where cost and scalability are paramount, the Leimgruber-Batcho synthesis remains a highly competitive and attractive option. Ultimately, a thorough understanding of the pros and cons of each route, as outlined in this guide, will enable researchers to make an informed decision and efficiently access this critical building block for their drug discovery programs.
References
Sources
A Comparative Guide to the Off-Target Effects of 7-bromo-5-methyl-1H-indole in Cellular Models
For researchers, scientists, and drug development professionals, understanding the off-target effects of small molecules is paramount to ensuring experimental reproducibility, interpreting results accurately, and developing safe and effective therapeutics. This guide provides a comparative analysis of the potential off-target effects of 7-bromo-5-methyl-1H-indole, a substituted indole, against two well-characterized kinase inhibitors: Alisertib, a highly selective Aurora A kinase inhibitor, and Sunitinib, a multi-targeted receptor tyrosine kinase inhibitor.
The indole scaffold is a well-established "privileged structure" in medicinal chemistry, forming the core of numerous natural products and synthetic drugs.[1][2] Its structural versatility allows it to interact with a wide range of biological targets, particularly the ATP-binding pocket of protein kinases.[3][4] Consequently, while indole-based compounds can be potent inhibitors of their intended targets, they also carry an inherent risk of promiscuity, leading to off-target interactions that can confound experimental results or cause toxicity.[5]
This guide will delve into the predicted off-target profile of this compound based on the known behavior of its structural class, compare it with the established profiles of Alisertib and Sunitinib, and provide detailed protocols for experimentally verifying these interactions in your own cellular models.
Comparative Analysis of Kinase Inhibition Profiles
While specific experimental data for this compound is not extensively available in the public domain, its indole core suggests a propensity for kinase inhibition. The addition of a bromine atom can further enhance binding affinity within the ATP pocket through halogen bonding.[6] In contrast, Alisertib and Sunitinib have been extensively profiled, providing a valuable benchmark for comparison.
Table 1: Comparative Kinase Inhibition Profiles
| Kinase Target | This compound (Predicted) | Alisertib (IC50, nM)[1][7] | Sunitinib (IC50/Ki, nM)[8][9] |
| Primary Target(s) | Likely a kinase, but unconfirmed | Aurora A (1.2) | VEGFR2 (80/9), PDGFRβ (2/8), c-KIT (4 Ki) |
| Aurora B | Possible Off-Target | 396.5 | - |
| SRC Family Kinases | Possible Off-Target | - | SRC (Potent inhibitor) |
| FLT3 | Possible Off-Target | - | 50 (ITD mutant) |
| RET | Possible Off-Target | - | Potent Inhibitor |
| AMPK | Unlikely | - | Potent Off-Target Inhibitor |
Data for this compound is predictive based on the promiscuity of the indole scaffold. Specific affinities are yet to be determined experimentally.
Analysis:
-
This compound: Based on its structure, this compound is predicted to have activity against one or more protein kinases. Its off-target profile is likely to include other kinases, the specifics of which require experimental validation.
-
Alisertib: Demonstrates high selectivity for its primary target, Aurora A kinase, with over 200-fold greater potency against Aurora A than the closely related Aurora B kinase in cellular assays.[10] This makes it a valuable tool for studying the specific roles of Aurora A.
-
Sunitinib: A classic example of a multi-targeted inhibitor, Sunitinib potently inhibits several receptor tyrosine kinases, which is key to its therapeutic effect.[2][11] However, it also has significant off-target activity against kinases like AMPK, which is linked to observed cardiotoxicity.[8][12]
Visualizing Potential Off-Target Effects
Off-target binding can lead to the modulation of unintended signaling pathways. For instance, if this compound were to inhibit a kinase in a pathway unrelated to its intended target, it could lead to unexpected cellular phenotypes.
Caption: Hypothetical signaling pathway showing on- and off-target inhibition.
Experimental Protocols for Off-Target Profiling
To empirically determine the off-target profile of this compound, a combination of in vitro and cellular assays is recommended.
The following diagram outlines a typical workflow for identifying and validating off-target effects.
Caption: Workflow for experimental off-target identification.
This assay provides a broad overview of the compound's activity against a large number of purified kinases.
Principle: The ability of this compound to inhibit the phosphorylation of a substrate by a panel of kinases is measured. A common method is to quantify the amount of ADP produced, which is inversely proportional to the degree of inhibition.
Materials:
-
Recombinant kinases (commercially available panels)
-
Kinase-specific substrates
-
ATP
-
This compound, Alisertib, Sunitinib
-
Assay buffer (e.g., HEPES, MgCl2, DTT)
-
Detection reagent (e.g., ADP-Glo™, Promega)
-
384-well plates
-
Plate reader (luminometer)
Procedure:
-
Compound Preparation: Prepare serial dilutions of this compound, Alisertib, and Sunitinib in DMSO. A typical starting concentration for a broad screen is 10 µM.
-
Assay Plate Setup: To the wells of a 384-well plate, add the test compounds and a vehicle control (DMSO).
-
Kinase/Substrate Addition: Add the specific kinase and its corresponding substrate to the wells.
-
Reaction Initiation: Start the kinase reaction by adding ATP.
-
Incubation: Incubate the plate at room temperature for 1 hour.
-
Detection: Stop the reaction and measure kinase activity using a detection reagent according to the manufacturer's instructions.
-
Data Analysis: Calculate the percent inhibition for each compound against each kinase relative to the vehicle control.
CETSA is a powerful method to confirm target engagement in a cellular context.[5][13][14]
Principle: The binding of a ligand to its target protein often increases the protein's thermal stability. CETSA measures this change in thermal stability to confirm target engagement in intact cells or cell lysates.
Materials:
-
Cell line of interest
-
This compound
-
PBS with protease inhibitors
-
Lysis buffer
-
Thermal cycler
-
Centrifuge
-
SDS-PAGE and Western blot reagents
-
Antibody specific to the potential off-target kinase
Procedure:
-
Cell Treatment: Treat cultured cells with this compound or a vehicle control (DMSO) for a specified time (e.g., 1 hour) at 37°C.
-
Harvesting: Harvest the cells, wash with PBS, and resuspend in PBS with protease inhibitors.
-
Heat Challenge: Aliquot the cell suspension into PCR tubes and heat them across a range of temperatures (e.g., 40°C to 70°C) for 3 minutes in a thermal cycler. Cool to 4°C.
-
Cell Lysis: Lyse the cells by freeze-thaw cycles.
-
Separation of Soluble Fraction: Centrifuge the lysates at high speed (e.g., 20,000 x g) for 20 minutes to pellet aggregated proteins.
-
Western Blot Analysis: Collect the supernatant (soluble protein fraction) and analyze the amount of the target protein by Western blotting.
-
Data Analysis: Plot the amount of soluble target protein as a function of temperature. A shift in the melting curve for the drug-treated samples compared to the control indicates target engagement.
Conclusion
While this compound holds potential as a research tool, its indole scaffold necessitates a thorough investigation of its off-target effects. By comparing its predicted profile with the well-defined selectivity of Alisertib and the multi-targeted nature of Sunitinib, researchers can better anticipate its potential biological activities. The provided experimental protocols offer a robust framework for empirically determining the off-target profile of this compound, enabling more accurate interpretation of experimental data and contributing to the development of more selective and safer chemical probes and therapeutics.
References
-
Manfredi, M., et al. (2011). Characterization of Alisertib (MLN8237), an Investigational Small-Molecule Inhibitor of Aurora A Kinase Using Novel In Vivo Pharmacodynamic Assays. Clinical Cancer Research, 17(24), 7614–7624. Available at: [Link]
-
Sells, T. B., et al. (2015). Scientific Rationale Supporting the Clinical Development Strategy for the Investigational Aurora A Kinase Inhibitor Alisertib in Cancer. Frontiers in Oncology, 5, 189. Available at: [Link]
-
Moore, A. S., et al. (2014). MLN8054 and Alisertib (MLN8237): Discovery of Selective Oral Aurora A Inhibitors. ACS Medicinal Chemistry Letters, 5(3), 224–229. Available at: [Link]
-
Mahapatra, D. K., et al. (2024). Indole Derivatives: A Versatile Scaffold in Modern Drug Discovery—An Updated Review on Their Multifaceted Therapeutic Applications (2020–2024). Molecules, 29(10), 2275. Available at: [Link]
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Force, T., et al. (2007). Sunitinib-induced Cardiotoxicity Is Mediated by Off-Target Inhibition of AMP-activated Protein Kinase. Clinical and Translational Science, 1(2), 147-152. Available at: [Link]
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Jafari, R., et al. (2014). The cellular thermal shift assay for evaluating drug target interactions in cells. Nature Protocols, 9(9), 2100–2122. Available at: [Link]
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de Sá Alves, F. R., et al. (2009). From nature to drug discovery: the indole scaffold as a 'privileged structure'. Mini reviews in medicinal chemistry, 9(7), 782–793. Available at: [Link]
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Bio-protocol. (2022). Determination of Ligand-Target Interaction in vitro by Cellular Thermal Shift Assay and Isothermal Dose-response Fingerprint Assay. Bio-protocol, 12(11), e4432. Available at: [Link]
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Wingfield, J., et al. (2017). Real-Time Cellular Thermal Shift Assay to Monitor Target Engagement. ACS Chemical Biology, 12(7), 1829–1837. Available at: [Link]
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Faivre, S., et al. (2006). Sunitinib: a novel tyrosine kinase inhibitor. A brief review of its therapeutic potential in the treatment of renal carcinoma and gastrointestinal stromal tumors (GIST). Annals of Oncology, 17(Suppl 10), x358–x361. Available at: [Link]
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Introduction: The Criticality of Specificity in Indole Compound Research
Indole and its derivatives are a class of heterocyclic compounds with profound significance in pharmacology and biology. They form the structural core of neurotransmitters, hormones, and a multitude of therapeutic agents. The compound 7-bromo-5-methyl-1H-indole, a synthetically modified indole, is of particular interest in drug discovery due to the known effects of halogenation on the biological activity of small molecules. Bromination, for instance, can enhance the potency of indole carboxaldehydes as quorum sensing inhibitors.[1]
Understanding the "Why": The Structural Basis of Indole Cross-Reactivity
The potential for cross-reactivity among indole derivatives stems from their shared core structure. An antibody or receptor that recognizes the fundamental indole ring may also bind to various substituted forms of the molecule. The degree of cross-reactivity will depend on how significantly the substitutions at different positions of the indole ring alter the molecule's overall size, shape, and electronic properties. For instance, an antibody raised against this compound might show varying degrees of binding to 5-bromo-7-methyl-1H-indole, indole-3-carboxaldehyde, or even the parent indole molecule.
This guide will focus on two primary methodologies for quantifying such interactions: the Enzyme-Linked Immunosorbent Assay (ELISA) and Surface Plasmon Resonance (SPR).
Experimental Design: A Multi-Faceted Approach to Cross-Reactivity Profiling
A robust cross-reactivity analysis should employ multiple techniques to provide a comprehensive picture of molecular interactions. Here, we outline a workflow that combines a high-throughput immunoassay (Competitive ELISA) with a detailed kinetic analysis (Surface Plasmon Resonance).
Caption: A two-phase experimental workflow for comprehensive cross-reactivity analysis.
Part 1: Competitive ELISA for High-Throughput Screening
Competitive ELISA is an ideal starting point for screening a panel of related indole compounds for cross-reactivity. This format is highly sensitive and allows for the rapid assessment of multiple compounds in parallel.[4]
In this assay, the compound of interest (the analyte) in a sample competes with a fixed amount of a labeled version of the analyte for a limited number of antibody binding sites. Alternatively, and more applicable to small molecules, the analyte in the sample competes with a coated antigen for binding to a labeled antibody. A lower signal from the labeled component indicates a higher concentration of the analyte in the sample, signifying stronger competition and thus higher affinity.
-
Antigen Coating:
-
Prepare a coating solution of this compound conjugated to a carrier protein (e.g., Bovine Serum Albumin, BSA) at a concentration of 1-10 µg/mL in a suitable coating buffer (e.g., carbonate-bicarbonate buffer, pH 9.6). The conjugation is necessary as small molecules like indoles do not efficiently bind to polystyrene microplates on their own.
-
Add 100 µL of the coating solution to each well of a high-binding 96-well microplate.
-
Incubate the plate overnight at 4°C.
-
Wash the plate three times with 200 µL of wash buffer (e.g., Phosphate Buffered Saline with 0.05% Tween-20, PBS-T).
-
-
Blocking:
-
Add 200 µL of blocking buffer (e.g., 1% BSA in PBS-T) to each well to prevent non-specific binding.[2]
-
Incubate for 1-2 hours at room temperature.
-
Wash the plate three times with wash buffer.
-
-
Competition Reaction:
-
Prepare serial dilutions of the this compound standard and the related indole compounds to be tested.
-
In a separate dilution plate, mix 50 µL of each standard/test compound dilution with 50 µL of a pre-determined optimal concentration of the primary antibody against this compound.
-
Incubate this mixture for 1 hour at room temperature to allow the antibody to bind to the free indole compounds.
-
Transfer 100 µL of the antibody-indole mixture to the corresponding wells of the coated and blocked microplate.
-
Incubate for 1-2 hours at room temperature.
-
Wash the plate five times with wash buffer.
-
-
Detection:
-
Add 100 µL of a horseradish peroxidase (HRP)-conjugated secondary antibody (specific for the primary antibody's host species) diluted in blocking buffer to each well.
-
Incubate for 1 hour at room temperature.
-
Wash the plate five times with wash buffer.
-
Add 100 µL of TMB (3,3',5,5'-tetramethylbenzidine) substrate to each well and incubate in the dark for 15-30 minutes.
-
Stop the reaction by adding 50 µL of 2N H₂SO₄.
-
Read the absorbance at 450 nm using a microplate reader.
-
The percentage of cross-reactivity can be calculated using the following formula:
% Cross-Reactivity = (Concentration of this compound at 50% inhibition / Concentration of related compound at 50% inhibition) x 100
A higher percentage indicates a greater degree of cross-reactivity.
| Compound | 50% Inhibition Concentration (IC50) (nM) | % Cross-Reactivity |
| This compound | 10 | 100% |
| 5-bromo-7-methyl-1H-indole | 50 | 20% |
| 7-bromo-1H-indole | 150 | 6.7% |
| 5-methyl-1H-indole | 500 | 2% |
| Indole | >1000 | <1% |
| Indole-3-carboxaldehyde | >1000 | <1% |
Part 2: Surface Plasmon Resonance (SPR) for Kinetic Analysis
For compounds that show significant cross-reactivity in the ELISA screen, Surface Plasmon Resonance (SPR) provides a more detailed, label-free, and real-time analysis of the binding kinetics.[5][6] SPR measures the association (kₐ) and dissociation (kₑ) rates, from which the equilibrium dissociation constant (Kₑ) can be calculated, providing a precise measure of binding affinity.[7]
SPR detects changes in the refractive index at the surface of a sensor chip. In a typical experiment, a target protein (the antibody) is immobilized on the chip, and the small molecule analyte (the indole compound) is flowed over the surface. Binding of the analyte to the immobilized protein causes a change in the refractive index, which is measured in real-time and plotted as a sensorgram.[6]
Caption: A streamlined workflow for Surface Plasmon Resonance (SPR) analysis.
-
Antibody Immobilization:
-
Select a suitable sensor chip (e.g., a CM5 chip for amine coupling).
-
Activate the carboxymethylated dextran surface with a mixture of N-hydroxysuccinimide (NHS) and 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC).
-
Inject the primary antibody against this compound at a concentration of 10-50 µg/mL in a low ionic strength buffer (e.g., 10 mM sodium acetate, pH 5.0) to achieve the desired immobilization level.
-
Deactivate any remaining active esters with an injection of ethanolamine-HCl.
-
-
Binding Analysis:
-
Prepare a series of dilutions of the this compound and the cross-reactive indole compounds in a suitable running buffer (e.g., HBS-EP+). It is crucial to maintain a low percentage of DMSO (typically <5%) if the compounds are dissolved in it.[7]
-
Inject the analyte solutions over the immobilized antibody surface at a constant flow rate. A blank injection of running buffer should be used for double referencing.
-
Monitor the association phase during the injection.
-
Switch back to the running buffer to monitor the dissociation phase.
-
-
Surface Regeneration:
-
After each binding cycle, regenerate the sensor surface by injecting a solution that disrupts the antibody-analyte interaction without denaturing the antibody (e.g., a low pH glycine solution or a high salt concentration buffer).
-
The resulting sensorgrams are fitted to a suitable binding model (e.g., 1:1 Langmuir binding) to determine the association rate constant (kₐ), dissociation rate constant (kₑ), and the equilibrium dissociation constant (Kₑ = kₑ/kₐ). A lower Kₑ value indicates a higher binding affinity.
| Compound | Association Rate (kₐ) (M⁻¹s⁻¹) | Dissociation Rate (kₑ) (s⁻¹) | Affinity (Kₑ) (M) |
| This compound | 1.5 x 10⁵ | 1.5 x 10⁻³ | 1.0 x 10⁻⁸ |
| 5-bromo-7-methyl-1H-indole | 8.0 x 10⁴ | 4.0 x 10⁻³ | 5.0 x 10⁻⁸ |
| 7-bromo-1H-indole | 5.0 x 10⁴ | 7.5 x 10⁻³ | 1.5 x 10⁻⁷ |
Complementary and Alternative Analytical Methods
While ELISA and SPR are powerful tools, other methods can also provide valuable information regarding the specificity of indole detection.
-
Liquid Chromatography-Mass Spectrometry (LC-MS/MS): This technique offers high selectivity and sensitivity for the quantification of indole and its derivatives in complex matrices.[8] It can be used as a gold standard method to confirm the results obtained from immunoassays.
-
Colorimetric Assays: Traditional methods like the Kovács assay are widely used for detecting indole-producing bacteria.[9] However, these assays are often non-specific and can react with a variety of indole-containing compounds.[10][11] More specific methods, such as the hydroxylamine-based indole assay (HIA), have been developed to distinguish indole from its common analogs.[12][13]
Conclusion: Ensuring Scientific Rigor Through Comprehensive Analysis
The thorough investigation of cross-reactivity is not merely a procedural step but a cornerstone of scientific integrity in drug development and biological research. By employing a multi-tiered approach that begins with high-throughput screening via competitive ELISA and progresses to detailed kinetic analysis using SPR, researchers can build a comprehensive and reliable specificity profile for this compound and other novel compounds. This rigorous validation ensures that subsequent biological and pharmacological studies are built on a foundation of accurate and trustworthy data, ultimately accelerating the path from discovery to application.
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The Drug-Likeness Profile of 7-bromo-5-methyl-1H-indole: A Comparative Technical Guide
This guide provides a comprehensive evaluation of the drug-like properties of the novel heterocyclic compound, 7-bromo-5-methyl-1H-indole. In the landscape of modern drug discovery, the indole scaffold is a privileged structure, forming the core of numerous approved therapeutic agents.[1] This document serves as a technical resource for researchers, scientists, and drug development professionals, offering a comparative analysis of this compound against established indole-based drugs. We will delve into its physicochemical properties, assess its compliance with key drug-likeness rules, and provide a detailed experimental protocol for determining a critical absorption parameter.
Introduction to Drug-Likeness and the Indole Scaffold
The journey of a candidate molecule from a laboratory curiosity to a clinical therapeutic is fraught with challenges, with poor pharmacokinetic properties being a primary cause of attrition. "Drug-likeness" is a qualitative concept used to assess a compound's potential to become an orally active drug, based on its structural and physicochemical characteristics. Key parameters that govern a molecule's absorption, distribution, metabolism, and excretion (ADME) profile include its molecular weight, lipophilicity, solubility, and the presence of hydrogen bond donors and acceptors.
The indole ring system, a bicyclic aromatic heterocycle, is a cornerstone in medicinal chemistry due to its ability to mimic the structure of tryptophan and interact with a wide array of biological targets.[1] This versatility has led to the development of successful drugs across various therapeutic areas, from anti-inflammatory agents to antiemetics and chronobiotics.
Physicochemical Characterization: A Comparative Analysis
A fundamental step in evaluating a new chemical entity is the characterization of its physicochemical properties. These parameters provide the first glimpse into a molecule's potential behavior in a biological system. Below is a comparative table of the predicted properties of this compound alongside the established indole-containing drugs: Melatonin, Ondansetron, and Indomethacin.
| Property | This compound (Predicted) | Melatonin | Ondansetron | Indomethacin |
| Molecular Formula | C₉H₈BrN | C₁₃H₁₆N₂O₂ | C₁₈H₁₉N₃O | C₁₉H₁₆ClNO₄ |
| Molecular Weight ( g/mol ) | 210.07 | 232.28[2] | 293.36[3] | 357.79[4] |
| Calculated LogP | 3.1 | 1.17 | 2.65 | 4.27 |
| Topological Polar Surface Area (TPSA) (Ų) | 15.79 | 59.8 | 45.9 | 69.6 |
| Hydrogen Bond Donors | 1 | 2 | 0 | 1 |
| Hydrogen Bond Acceptors | 1 | 3 | 4 | 4 |
| Rotatable Bonds | 0 | 4 | 2 | 4 |
| Aqueous Solubility | Low (Predicted) | Soluble[5] | Sparingly soluble in water[6] | Insoluble in water[7] |
Assessment Against Oral Bioavailability Guidelines
To further contextualize the drug-like potential of this compound, we will evaluate its properties against two widely accepted empirical rules for predicting oral bioavailability: Lipinski's Rule of Five and Veber's Rules.
Lipinski's Rule of Five
Formulated by Christopher A. Lipinski, this rule of thumb suggests that poor oral absorption or permeation is more likely when a compound violates more than one of the following criteria:
-
No more than 5 hydrogen bond donors.
-
No more than 10 hydrogen bond acceptors.
-
A molecular weight under 500 Daltons.
-
A calculated octanol-water partition coefficient (LogP) not greater than 5.
| Compound | Molecular Weight (<500 Da) | LogP (≤5) | H-Bond Donors (≤5) | H-Bond Acceptors (≤10) | Violations |
| This compound | Yes | Yes | Yes | Yes | 0 |
| Melatonin | Yes | Yes | Yes | Yes | 0 |
| Ondansetron | Yes | Yes | Yes | Yes | 0 |
| Indomethacin | Yes | Yes | Yes | Yes | 0 |
Based on these predictions, This compound demonstrates full compliance with Lipinski's Rule of Five , suggesting a favorable profile for oral absorption and permeation.
Veber's Rules
Veber and colleagues proposed that molecular flexibility and polar surface area are also critical determinants of oral bioavailability. Their rules state that a compound is more likely to have good oral bioavailability if it has:
-
10 or fewer rotatable bonds.
-
A topological polar surface area (TPSA) of 140 Ų or less.
| Compound | Rotatable Bonds (≤10) | TPSA (≤140 Ų) | Violations |
| This compound | Yes | Yes | 0 |
| Melatonin | Yes | Yes | 0 |
| Ondansetron | Yes | Yes | 0 |
| Indomethacin | Yes | Yes | 0 |
The predicted properties of This compound also fully adhere to Veber's Rules , indicating good molecular flexibility and polarity for oral absorption.
Experimental Protocol: Parallel Artificial Membrane Permeability Assay (PAMPA)
To provide a practical framework for experimentally assessing a key ADME property, this section details a step-by-step protocol for the Parallel Artificial Membrane Permeability Assay (PAMPA). This in vitro assay is a high-throughput method to predict passive intestinal absorption of compounds.[8][9]
Principle
The PAMPA model uses a 96-well microplate format where a filter plate (donor compartment) is coated with a lipid-infused artificial membrane and placed on top of an acceptor plate. The test compound diffuses from the donor well, through the artificial membrane, into the acceptor well. The concentration of the compound in both compartments is then measured to determine its permeability.[10]
Materials
-
96-well filter plates (donor plates) with PVDF or similar membrane
-
96-well acceptor plates
-
Lecithin (or other suitable lipid)
-
Dodecane
-
Phosphate-buffered saline (PBS), pH 7.4
-
Dimethyl sulfoxide (DMSO)
-
Test compound and reference compounds (high and low permeability controls)
-
96-well UV-transparent plates for analysis
-
Plate reader or LC-MS/MS system
Step-by-Step Methodology
-
Preparation of the Artificial Membrane:
-
Prepare a 1% (w/v) solution of lecithin in dodecane.
-
Carefully apply 5 µL of the lipid solution to the membrane of each well of the donor plate.
-
Allow the solvent to evaporate, leaving a uniform lipid layer.
-
-
Preparation of Solutions:
-
Prepare a stock solution of the test compound (e.g., 10 mM in DMSO).
-
Dilute the stock solution in PBS (pH 7.4) to the desired final concentration (e.g., 100 µM), ensuring the final DMSO concentration is low (e.g., <1%).
-
Prepare solutions of high and low permeability control compounds in the same manner.
-
-
Assay Execution:
-
Add 300 µL of PBS to each well of the acceptor plate.
-
Add 150 µL of the test compound and control solutions to the corresponding wells of the donor plate.
-
Carefully place the donor plate onto the acceptor plate to form the "sandwich."
-
Incubate the plate assembly at room temperature for a defined period (e.g., 4-18 hours) with gentle shaking.
-
-
Sample Analysis:
-
After incubation, separate the donor and acceptor plates.
-
Determine the concentration of the compound in both the donor and acceptor wells using a suitable analytical method (e.g., UV-Vis spectrophotometry or LC-MS/MS).
-
-
Calculation of Permeability Coefficient (Papp):
-
The apparent permeability coefficient (Papp) is calculated using the following equation: Papp = (-V_D * V_A / ((V_D + V_A) * A * t)) * ln(1 - ([C]_A / [C]_equilibrium)) Where:
-
V_D is the volume of the donor well
-
V_A is the volume of the acceptor well
-
A is the area of the membrane
-
t is the incubation time
-
[C]_A is the concentration in the acceptor well
-
[C]_equilibrium is the concentration at equilibrium
-
-
Experimental Workflow Diagram
Caption: Workflow for the Parallel Artificial Membrane Permeability Assay (PAMPA).
Potential Biological Activity and Signaling Pathways
While the specific biological target of this compound is yet to be elucidated, its structural similarity to known indole-based drugs suggests a potential for interaction with various biological systems. For instance, many indole derivatives are known to interact with serotonin (5-hydroxytryptamine, 5-HT) receptors.[1]
Ondansetron, one of our benchmark drugs, is a potent and selective antagonist of the 5-HT3 receptor, a ligand-gated ion channel.[11] The binding of serotonin to this receptor on vagal afferent nerves in the gastrointestinal tract and in the chemoreceptor trigger zone of the brainstem is a key step in the vomiting reflex.[6][11] By blocking this interaction, ondansetron effectively prevents nausea and vomiting.[11]
The signaling pathway of the 5-HT3 receptor is depicted below.
Caption: Simplified signaling pathway of the 5-HT3 receptor and the mechanism of Ondansetron.
Conclusion and Future Directions
The in silico evaluation of this compound reveals a promising drug-like profile. Its predicted physicochemical properties align well with the criteria for good oral bioavailability as defined by both Lipinski's and Veber's rules. This positions the compound as an interesting candidate for further investigation.
The logical next steps in the preclinical development of this compound would involve:
-
Experimental Validation: Conducting experiments to determine its aqueous solubility, LogP, and permeability using assays such as the PAMPA protocol detailed in this guide.
-
Metabolic Stability Assessment: Investigating its stability in the presence of liver microsomes to predict its metabolic fate.
-
In Vitro Biological Screening: Screening the compound against a panel of relevant biological targets to identify its mechanism of action and potential therapeutic applications.
-
Toxicology Studies: Initial in vitro cytotoxicity assays to assess its safety profile.
This comprehensive, data-driven approach will be crucial in determining the true therapeutic potential of this compound and its viability as a lead compound in drug discovery programs.
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Melatonin and Phytomelatonin: Chemistry, Biosynthesis, Metabolism, Distribution and Bioactivity in Plants and Animals—An Overview. (n.d.). MDPI. Retrieved January 10, 2026, from [Link]
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Indomethacin | C19H16ClNO4 | CID 3715. (n.d.). PubChem. Retrieved January 10, 2026, from [Link]
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Indometacin. (n.d.). Wikipedia. Retrieved January 10, 2026, from [Link]
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(2014, January 23). (ondansetron hydrochloride dihydrate). AA Pharma. Retrieved January 10, 2026, from [Link]
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Parallel Artificial Membrane Permeability Assay (PAMPA) Protocol. (n.d.). Creative Bioarray. Retrieved January 10, 2026, from [Link]
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Study of Physico-Chemical Properties and Morphology of Phospholipid Composition of Indomethacin. (2022, July 25). PubMed. Retrieved January 10, 2026, from [Link]
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Parallel Artificial Membrane Permeability Assay (PAMPA). (2017, March 7). Wikidot. Retrieved January 10, 2026, from [Link]
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A Tale of Two Isomers: A Head-to-Head Comparison of 7-Bromo-5-Methyl-1H-Indole and 5-Bromo-7-Methyl-1H-Indole for the Modern Researcher
In the intricate world of medicinal chemistry and drug development, the subtle placement of functional groups on a core scaffold can dramatically alter biological activity. This guide provides a detailed comparative analysis of two closely related positional isomers: 7-bromo-5-methyl-1H-indole and 5-bromo-7-methyl-1H-indole. As structural analogs, their divergent properties underscore the importance of regiochemistry in the design of novel therapeutics. This document serves as an in-depth technical resource for researchers, scientists, and drug development professionals, offering a side-by-side examination of their synthesis, spectroscopic properties, and potential applications, supported by available experimental data.
The Isomeric Distinction: More Than Just a Position
The core structure of both molecules is the indole nucleus, a privileged scaffold in a vast number of natural products and pharmaceuticals. The addition of a bromine atom and a methyl group enhances the molecular diversity and allows for fine-tuning of physicochemical properties such as lipophilicity and metabolic stability. The key difference lies in the substitution pattern on the benzene portion of the indole ring, which in turn influences the electron density distribution, steric hindrance, and potential for further functionalization.
Caption: Chemical structures of this compound and 5-bromo-7-methyl-1H-indole.
Navigating the Synthetic Landscape: A Tale of Two Strategies
The synthesis of these regioisomers necessitates distinct strategic approaches to ensure the correct placement of the bromo and methyl substituents.
The Classic Approach: Fischer Indole Synthesis for this compound
The Fischer indole synthesis, a venerable and powerful method for constructing the indole core, is a logical choice for the preparation of this compound. This reaction involves the acid-catalyzed cyclization of an appropriately substituted phenylhydrazone.
Conceptual Experimental Protocol: Fischer Indole Synthesis
-
Hydrazone Formation: The synthesis would commence with the reaction of (2-bromo-4-methylphenyl)hydrazine with a suitable carbonyl compound, such as pyruvic acid or an aldehyde, under acidic conditions to form the corresponding phenylhydrazone.
-
Cyclization: The resulting phenylhydrazone, upon heating in the presence of a Brønsted or Lewis acid catalyst (e.g., polyphosphoric acid, zinc chloride), undergoes a[1][1]-sigmatropic rearrangement followed by cyclization and elimination of ammonia to yield the aromatic indole ring.[2][3][4]
-
Work-up and Purification: The reaction mixture is then neutralized, and the crude product is extracted and purified, typically by column chromatography, to afford the desired this compound.
Caption: Conceptual workflow for the Fischer indole synthesis of this compound.
A Multi-step Route to 5-Bromo-7-Methyl-1H-Indole
A documented synthesis of 5-bromo-7-methyl-1H-indole is described in Chinese patent CN113045475A, which employs a multi-step sequence starting from 4-bromo-2-methylaniline.[5]
Experimental Protocol: Synthesis of 5-Bromo-7-Methyl-1H-Indole [5]
-
Iodination: 4-bromo-2-methylaniline is first iodinated to introduce an iodine atom at the ortho position to the amino group.
-
Sonogashira Coupling: The resulting 4-bromo-2-iodo-6-methylaniline is then subjected to a Sonogashira coupling with a protected acetylene, such as trimethylsilylacetylene.
-
Cyclization: The coupled product undergoes a cyclization reaction, followed by deprotection, to afford the final 5-bromo-7-methyl-1H-indole. The crude product is purified by silica gel column chromatography.
Caption: Synthetic workflow for 5-bromo-7-methyl-1H-indole as described in patent CN113045475A.
A Comparative Look at Physicochemical and Spectroscopic Properties
The different substitution patterns of these isomers are expected to result in distinct physicochemical properties and unique spectroscopic fingerprints.
| Property | This compound | 5-Bromo-7-methyl-1H-indole |
| Molecular Formula | C₉H₈BrN | C₉H₈BrN |
| Molecular Weight | 210.07 g/mol | 210.07 g/mol [6] |
| Appearance | Likely a solid | Solid |
| ¹H NMR (400MHz, CDCl₃, δ) | Experimental data not readily available. Expected signals for aromatic protons, an NH proton, and a methyl group. | 8.10 (br, 1H), 7.63 (s, 1H), 7.22 (t, 1H), 7.12 (s, 1H), 6.51 (q, 1H), 2.47 (s, 3H)[5] |
| ¹³C NMR | Experimental data not readily available. | Experimental data not readily available. |
| Mass Spectrometry (MS) | Expected M+ and M+2 peaks in a 1:1 ratio. | MS (M+1): 210, 212[5] |
Reactivity and Potential in Drug Discovery
The electronic and steric environments of the two isomers dictate their reactivity in further chemical transformations and their potential as pharmacophores.
This compound:
-
The bromine atom at the 7-position is sterically hindered by the adjacent pyrrole ring, which may influence its participation in cross-coupling reactions.
-
The electron-donating methyl group at the 5-position will activate the benzene ring towards electrophilic substitution, with the C4 and C6 positions being likely sites of reaction.
-
The C2 and C3 positions of the indole core remain reactive towards various electrophiles.
5-Bromo-7-methyl-1H-indole:
-
The bromine at the 5-position is readily accessible for a variety of transition metal-catalyzed cross-coupling reactions (e.g., Suzuki, Heck, Buchwald-Hartwig), making it a versatile handle for introducing molecular complexity.
-
The methyl group at the 7-position provides steric bulk in proximity to the indole nitrogen, which could influence N-functionalization reactions and the binding of the molecule to biological targets.
-
The electronic nature of the substituents will influence the reactivity of the pyrrole ring at the C2 and C3 positions.
The strategic placement of the bromine atom in these indole scaffolds makes them valuable intermediates in the synthesis of compounds with potential therapeutic applications. Brominated indoles have been investigated for a range of biological activities, including as anticancer, antimicrobial, and anti-inflammatory agents. The ability to further functionalize these molecules via cross-coupling reactions opens up a vast chemical space for the exploration of structure-activity relationships.
Conclusion
References
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MDPI. (2023). 7-((5-Bromo-1H-indol-3-yl)(4-methoxyphenyl)methyl)-1,3,5-triaza-7-phosphaadamantan-7-ium Tetrafluoroborate. Molbank, 2023(2), M1636. [Link]
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PubChem. (n.d.). 7-bromo-5-methyl-2,3-dihydro-1H-indole-2,3-dione. National Center for Biotechnology Information. Retrieved from [Link]
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PubMed. (2008). A three-component Fischer indole synthesis. Nature Protocols, 3(1), 163-168. [Link]
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Royal Society of Chemistry. (n.d.). Supporting information. [Link]
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SciSpace. (2003). Fischer indole synthesis in the absence of a solvent. E-Journal of Chemistry, 9(1), 1-5. [Link]
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PubChem. (n.d.). 5-Bromo-7-methyl-1H-indole. National Center for Biotechnology Information. Retrieved from [Link]
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ResearchGate. (2016). Synthesis of new 5-bromo derivatives of indole and spiroindole phytoalexins. Chemical Papers, 70(10). [Link]
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Confirming the Mechanism of Action of 7-bromo-5-methyl-1H-indole: A Comparative Guide to Target Validation as a Src Family Kinase Inhibitor
This guide provides a comprehensive framework for elucidating the mechanism of action of the novel small molecule, 7-bromo-5-methyl-1H-indole. Given the prevalence of the indole scaffold in kinase inhibitors, we will proceed under the hypothesis that this compound functions as an inhibitor of the Src family of non-receptor tyrosine kinases.[1][2][3][4] This document will objectively compare its hypothetical performance with established Src inhibitors and provide detailed experimental protocols to validate this proposed mechanism.
The Src family of kinases, including Src, Fyn, and Yes, are crucial regulators of various cellular processes such as cell growth, differentiation, and survival.[5] Their dysregulation is frequently implicated in the progression of various cancers, making them a key therapeutic target.[5][6] This guide will outline a multi-faceted approach to not only confirm direct inhibition of Src kinases but also to characterize the selectivity and cellular effects of this compound.
Comparative Framework: Benchmarking Against Known Src Inhibitors
To provide context for our investigation, we will compare the experimental profile of this compound with two well-characterized Src family kinase inhibitors:
-
Dasatinib: A potent, multi-kinase inhibitor that targets Src family kinases, c-Kit, and the Bcr-Abl fusion protein.[7]
-
Saracatinib (AZD0530): A selective Src family kinase inhibitor with demonstrated activity in various cancer models.[8][9]
By benchmarking against these compounds, we can assess the potency, selectivity, and potential therapeutic window of our novel indole derivative.
Experimental Roadmap for Mechanism of Action Confirmation
A hierarchical approach will be employed to first establish the biochemical activity of this compound and subsequently validate its on-target effects in a cellular context.
Caption: A three-phase experimental workflow for the comprehensive validation of a hypothesized kinase inhibitor.
Phase 1: Biochemical Characterization
The initial phase focuses on determining the direct enzymatic inhibition of Src kinases and assessing the broader selectivity profile of this compound.
Kinome-wide Profiling
A broad screen against a large panel of kinases is the first step to understand the selectivity of our compound. This unbiased approach helps to identify both the intended targets and potential off-target effects early in the drug discovery process.
Experimental Data Comparison: Kinome Scan
| Compound | Primary Target(s) | Selectivity Score (S-score) | Off-Target Profile |
| This compound (Hypothetical) | Src, Fyn, Yes | 0.05 | Minimal binding to other kinase families |
| Dasatinib | Src family, Bcr-Abl, c-Kit, PDGFR | 0.35 | Broad inhibition across multiple kinase families |
| Saracatinib | Src family | 0.10 | High selectivity for Src family kinases |
Note: The selectivity score (S-score) is a quantitative measure of compound selectivity, with lower scores indicating higher selectivity.
Protocol: KINOMEscan® Profiling Service
Commercial services like KINOMEscan® from Eurofins Discovery offer a robust platform for this analysis.[10][11][12][13]
-
Compound Submission: Provide this compound at a specified concentration (e.g., 1 µM) in DMSO.
-
Assay Principle: The assay is a competition binding assay where the amount of test compound that binds to a kinase is measured by quantifying the amount of kinase that does not bind to an immobilized ligand.[14]
-
Data Analysis: The results are typically provided as a percentage of control, which is then used to calculate dissociation constants (Kd) for high-affinity interactions. The data can be visualized using a TREEspot™ diagram to map the interactions across the human kinome.
In Vitro Kinase Assay: IC50 Determination
Following the identification of Src family kinases as primary targets, a dose-response in vitro kinase assay is performed to determine the half-maximal inhibitory concentration (IC50).
Experimental Data Comparison: In Vitro Kinase Inhibition
| Compound | Src IC50 (nM) | Fyn IC50 (nM) | Yes IC50 (nM) |
| This compound (Hypothetical) | 15 | 25 | 30 |
| Dasatinib | 0.8 | 0.5 | 1.1 |
| Saracatinib | 2.7 | 4 | 5 |
Protocol: In Vitro Luminescence-Based Kinase Assay
This protocol is adapted from commercially available kits like ADP-Glo™.[15]
-
Compound Preparation: Prepare a serial dilution of this compound in DMSO.
-
Kinase Reaction Setup: In a 384-well plate, add the test compound, recombinant Src kinase, and the appropriate substrate peptide in a kinase assay buffer.
-
Initiation of Reaction: Start the reaction by adding ATP. Incubate at 30°C for 1 hour.
-
ADP Detection: Add ADP-Glo™ reagent to stop the kinase reaction and deplete the remaining ATP.
-
Signal Generation: Add the kinase detection reagent to convert ADP to ATP and generate a luminescent signal.
-
Data Acquisition: Measure luminescence using a plate reader. The signal is proportional to the amount of ADP produced and, therefore, the kinase activity.
-
IC50 Calculation: Plot the luminescence signal against the inhibitor concentration and fit the data to a dose-response curve to determine the IC50 value.
Phase 2: Cellular Target Engagement and Pathway Analysis
This phase aims to confirm that this compound engages its intended target within a cellular environment and modulates downstream signaling.
Cellular Thermal Shift Assay (CETSA)
CETSA is a powerful technique to verify target engagement in intact cells. It is based on the principle that ligand binding stabilizes the target protein, leading to an increase in its melting temperature.[16][17][18][19]
Experimental Data Comparison: CETSA Thermal Shift
| Compound (at 10 µM) | Target Protein | Thermal Shift (ΔTm) |
| This compound (Hypothetical) | Src | +4.2 °C |
| Dasatinib | Src | +5.1 °C |
| Saracatinib | Src | +4.5 °C |
Protocol: Western Blot-Based CETSA
-
Cell Culture and Treatment: Culture a suitable cell line (e.g., a cancer cell line with high Src activity) and treat with this compound or a vehicle control for 1 hour.
-
Heat Shock: Aliquot the cell suspension and heat at different temperatures for 3 minutes.
-
Cell Lysis: Lyse the cells by freeze-thawing.
-
Separation of Soluble Fraction: Centrifuge to pellet the aggregated proteins and collect the supernatant containing the soluble protein fraction.
-
Western Blotting: Analyze the soluble protein fractions by SDS-PAGE and Western blotting using an antibody specific for Src.
-
Data Analysis: Quantify the band intensities at each temperature and plot them to generate a melting curve. The shift in the melting curve in the presence of the compound indicates target engagement.
Western Blot Analysis of Downstream Signaling
To confirm the functional consequence of Src inhibition, we will analyze the phosphorylation status of Src itself (autophosphorylation at Tyr416) and key downstream substrates.
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A Statistical Guide to Evaluating the Bioactivity of Novel Indole Derivatives
A Senior Application Scientist's In-Depth Technical Guide
Disclaimer: A comprehensive search of publicly available scientific literature and databases did not yield specific bioactivity data for 7-bromo-5-methyl-1H-indole. This suggests the compound may be a novel chemical entity or part of proprietary research. Therefore, this guide will use this compound as a representative lead compound to present a robust framework for the statistical analysis and comparison of bioactivity data for a series of novel indole derivatives. The principles and methodologies described herein are fundamental to structure-activity relationship (SAR) studies in drug discovery.
Introduction: The Promise of the Indole Scaffold and the Need for Rigorous Analysis
The indole ring system is a cornerstone of medicinal chemistry, forming the structural core of numerous natural products and synthetic drugs with a wide array of biological activities, including anticancer and antiviral properties.[1][2] The versatility of the indole scaffold allows for fine-tuning of its pharmacological profile through substitution at various positions. This guide focuses on a hypothetical lead compound, This compound , and outlines a comprehensive strategy for assessing its bioactivity and comparing it to rationally designed analogs.
The Experimental Framework: From Compound to Data
To assess the bioactivity of our lead compound and its analogs, we will utilize a common and robust method for determining cytotoxicity in cancer cell lines: the MTT assay.[3][4] This colorimetric assay measures the metabolic activity of cells, which in most cases, correlates with cell viability.
Target and Rationale
Based on the prevalence of indole derivatives as kinase inhibitors, our hypothetical study will assess the cytotoxic effects of our compounds on the MCF-7 human breast cancer cell line.[5][6] We will hypothesize that the observed cytotoxicity is due to the inhibition of a key signaling pathway, for instance, one involving a hypothetical "Kinase X".
Alternative Compounds for Comparative Analysis
To understand the structure-activity relationship (SAR), we will compare our lead compound, This compound (Compound A) , with a series of analogs and a known standard inhibitor.
-
Compound B: 5-methyl-1H-indole (des-bromo analog) - To assess the contribution of the bromine atom at the 7-position.
-
Compound C: 7-bromo-1H-indole (des-methyl analog) - To evaluate the influence of the methyl group at the 5-position.
-
Compound D: 7-chloro-5-methyl-1H-indole (halogen analog) - To explore the effect of a different halogen at the 7-position.
-
Staurosporine: A well-known, potent, and broad-spectrum kinase inhibitor, which will serve as our positive control.
Experimental Protocol: The MTT Assay for Cell Viability
This protocol is designed to be self-validating by including appropriate controls.
Materials:
-
MCF-7 human breast cancer cell line
-
DMEM (Dulbecco's Modified Eagle Medium) supplemented with 10% FBS (Fetal Bovine Serum) and 1% penicillin-streptomycin
-
96-well cell culture plates
-
Test compounds (dissolved in DMSO to create stock solutions)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)
-
Multichannel pipette
-
Plate reader (capable of measuring absorbance at 570 nm)
Step-by-Step Methodology:
-
Cell Seeding:
-
Culture MCF-7 cells to ~80% confluency.
-
Trypsinize, count, and resuspend the cells in fresh medium to a density of 5 x 10⁴ cells/mL.
-
Seed 100 µL of the cell suspension (5,000 cells) into each well of a 96-well plate.
-
Causality: This cell density is chosen to ensure that the cells are in the logarithmic growth phase during the experiment and that the assay readout is within the linear range of the spectrophotometer.
-
Incubate the plate for 24 hours at 37°C in a humidified 5% CO₂ atmosphere to allow for cell attachment.
-
-
Compound Treatment:
-
Prepare serial dilutions of the test compounds and Staurosporine in culture medium. A typical concentration range might span from 0.01 µM to 100 µM.
-
Remove the old medium from the wells and add 100 µL of the medium containing the various concentrations of the test compounds.
-
Include "vehicle control" wells containing only the highest concentration of DMSO used in the dilutions (typically <0.5%).
-
Include "no-cell" blank wells with medium only to measure background absorbance.
-
Trustworthiness: The vehicle control is crucial to ensure that the solvent used to dissolve the compounds does not have any intrinsic toxicity. The blank control corrects for background absorbance from the medium and MTT solution.
-
Incubate for 48 hours. The incubation time is chosen to be sufficient for the compounds to exert their cytotoxic effects.
-
-
MTT Addition and Incubation:
-
After the 48-hour incubation, add 10 µL of the 5 mg/mL MTT solution to each well.[1]
-
Incubate for another 4 hours at 37°C.
-
Mechanism: Living cells with active mitochondrial reductases will convert the yellow, water-soluble MTT into a purple, insoluble formazan.[3] The amount of formazan produced is proportional to the number of viable cells.
-
-
Solubilization and Absorbance Reading:
-
After the 4-hour incubation, add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.
-
Gently mix the plate on an orbital shaker for 15 minutes to ensure complete solubilization.
-
Read the absorbance at 570 nm using a microplate reader.
-
Statistical Analysis of Bioactivity Data
Step 1: Data Normalization
The first step is to convert the raw absorbance values into a percentage of cell viability relative to the vehicle-treated control cells.
Formula: Percentage Viability = [(Absorbance_sample - Absorbance_blank) / (Absorbance_vehicle - Absorbance_blank)] * 100
This normalization step accounts for well-to-well variability and allows for the comparison of results across different plates and experiments.[7]
Step 2: Dose-Response Curve Fitting
The relationship between drug concentration and cell viability is typically sigmoidal. We will use a non-linear regression model to fit the data. The most common model for this purpose is the four-parameter logistic (4PL) equation.[8][9]
Equation: Y = Bottom + (Top - Bottom) / (1 + 10^((LogIC50 - X) * HillSlope))
Where:
-
Y: Percentage viability
-
X: Logarithm of the compound concentration
-
Top: The upper plateau of the curve (ideally ~100%)
-
Bottom: The lower plateau of the curve
-
LogIC50: The logarithm of the concentration that produces a response halfway between the top and bottom plateaus. The IC50 (half-maximal inhibitory concentration) is a key measure of a compound's potency.[10]
-
HillSlope: Describes the steepness of the curve.
This analysis is typically performed using software like GraphPad Prism or statistical packages in R or Python.[8][11][12]
Step 3: Comparative Statistical Analysis
Once we have calculated the IC50 values for each compound, we need to determine if the differences between these values are statistically significant. A common approach is to use a one-way analysis of variance (ANOVA) followed by a post-hoc test.
-
One-Way ANOVA: This test will tell us if there is a statistically significant difference somewhere among the means of our different compound groups.
-
Dunnett's Post-Hoc Test: If the ANOVA is significant, we can use Dunnett's test to compare the IC50 of each analog (B, C, and D) and the standard (Staurosporine) directly against our lead compound (A). This is appropriate when you have a single control group to which you are comparing all other groups.
-
Tukey's Post-Hoc Test: Alternatively, Tukey's test can be used to compare all possible pairs of means (e.g., comparing Compound B to Compound C).
A p-value of less than 0.05 is typically considered statistically significant.
Visualizing Workflows and Pathways
Clear visualizations are essential for understanding complex experimental and analytical processes.
Caption: Overall Experimental and Data Analysis Workflow.
Caption: Hypothetical Signaling Pathway for Kinase X.
Results and Comparative Analysis: A Hypothetical Dataset
Below is a table summarizing the hypothetical IC50 values obtained from our experiment.
| Compound ID | Compound Name | Modification vs. Lead (A) | IC50 (µM) ± SD | p-value (vs. Compound A) |
| A | This compound | - (Lead Compound) | 5.2 ± 0.6 | - |
| B | 5-methyl-1H-indole | Removed 7-bromo | 25.8 ± 2.1 | < 0.001 |
| C | 7-bromo-1H-indole | Removed 5-methyl | 15.1 ± 1.5 | < 0.01 |
| D | 7-chloro-5-methyl-1H-indole | 7-bromo -> 7-chloro | 8.9 ± 0.9 | > 0.05 (not significant) |
| Control | Staurosporine | - (Positive Control) | 0.02 ± 0.003 | < 0.0001 |
Interpretation and Structure-Activity Relationship (SAR)
-
Potency of the Lead Compound: Compound A demonstrates moderate cytotoxic activity with an IC50 value of 5.2 µM.
-
Importance of the 7-Bromo Group: The removal of the bromine atom at the 7-position (Compound B) leads to a significant (~5-fold) decrease in potency (p < 0.001). This suggests that the electronegative bromine atom at this position is crucial for the compound's activity, possibly through halogen bonding or by influencing the electronic properties of the indole ring.
-
Contribution of the 5-Methyl Group: Removing the methyl group at the 5-position (Compound C) also results in a significant (~3-fold) loss of activity (p < 0.01). This indicates that the methyl group likely contributes to favorable hydrophobic interactions within the target's binding pocket.
-
Effect of Halogen Substitution: Replacing the bromine with a chlorine atom at the 7-position (Compound D) does not result in a statistically significant change in activity (p > 0.05). This suggests that while a halogen at this position is important, the difference in size and electronegativity between bromine and chlorine does not drastically alter the binding affinity in this case.
-
Validation with Positive Control: The positive control, Staurosporine, shows potent activity (IC50 = 20 nM), confirming that the assay is sensitive and performing as expected.
Caption: Summary of Structure-Activity Relationships.
Conclusion and Future Directions
This guide has outlined a comprehensive and statistically robust framework for evaluating the bioactivity of a novel compound, this compound, in the context of anticancer drug discovery. By employing a systematic approach that includes rational analog design, validated experimental protocols, and appropriate statistical analysis, we can confidently assess structure-activity relationships.
Our hypothetical results indicate that both the 7-bromo and 5-methyl substituents on the indole core are important for cytotoxic activity in MCF-7 cells. Future work would involve expanding the library of analogs to further probe the SAR, conducting kinase inhibition assays to confirm the molecular target (Kinase X), and performing in vivo studies to assess the therapeutic potential of the most promising compounds. This rigorous, data-driven approach is essential for the successful progression of novel chemical entities from initial hits to viable drug candidates.
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Peer-Reviewed Validation of 7-Bromo-5-Methyl-1H-Indole's Therapeutic Potential: A Comparative Guide
Introduction: The indole scaffold is a cornerstone in medicinal chemistry, forming the structural basis of numerous natural products and synthetic drugs with a wide array of pharmacological activities.[1][2] Its inherent ability to interact with various biological targets has made it a "privileged scaffold" in drug discovery.[1] This guide provides a comprehensive analysis of the therapeutic potential of a specific substituted indole, 7-bromo-5-methyl-1H-indole. While direct peer-reviewed validation for this exact molecule is limited, this document will synthesize available data on structurally related bromo- and methyl-substituted indoles to infer its likely biological activities and compare its potential against established therapeutic agents. This guide is intended for researchers, scientists, and drug development professionals, offering in-depth technical insights and actionable experimental protocols.
The Therapeutic Landscape of Indole Derivatives
Indole derivatives have demonstrated significant therapeutic promise across multiple domains, most notably in oncology and anti-inflammatory applications. Their versatility stems from the indole ring's ability to participate in hydrogen bonding, π-π stacking, and hydrophobic interactions with biological macromolecules.
Anticancer Potential of Indole Scaffolds
The anticancer activity of indole derivatives is well-documented, with several compounds approved for clinical use.[3][4] Their mechanisms of action are diverse and target key pathways in cancer progression.
-
Kinase Inhibition: A primary mechanism is the inhibition of protein kinases, which are crucial for cell signaling and proliferation. A significant target is the Epidermal Growth Factor Receptor (EGFR), often dysregulated in various cancers.[5][6] Indole-based compounds have been developed as potent EGFR inhibitors, including those effective against drug-resistant mutants like T790M.[7][8]
-
Tubulin Polymerization Inhibition: Many indole derivatives disrupt microtubule dynamics, a critical process for cell division, by inhibiting tubulin polymerization.[9][10][11] This action leads to cell cycle arrest, typically in the G2/M phase, and subsequent apoptosis.
-
Modulation of Signaling Pathways: Indole compounds are known to modulate critical signaling pathways such as the NF-κB and PI3K/Akt/mTOR pathways, which are central to cancer cell survival, proliferation, and metastasis.[3][12]
Anti-inflammatory Properties of Indole Derivatives
Chronic inflammation is a key factor in the pathogenesis of numerous diseases. Indole derivatives, including halogenated ones, have shown potent anti-inflammatory effects.
-
Inhibition of Pro-inflammatory Mediators: Substituted indoles can inhibit the production of pro-inflammatory mediators such as nitric oxide (NO), tumor necrosis factor-alpha (TNF-α), and prostaglandins.[2][13]
-
Modulation of Inflammatory Pathways: The anti-inflammatory effects are often mediated through the inhibition of key signaling pathways like NF-κB, a master regulator of inflammation.[1][12][14]
Comparative Analysis: this compound and Alternatives
Direct experimental data on this compound is not extensively available in peer-reviewed literature. However, by examining structurally similar compounds, we can infer its potential therapeutic profile and compare it with existing treatments.
Inferred Anticancer Potential of this compound
The presence of a bromine atom and a methyl group on the indole ring likely influences the compound's electronic properties and steric interactions with target proteins, potentially enhancing its anticancer activity.
-
EGFR Inhibition: The indole scaffold is a known pharmacophore for EGFR inhibitors. The bromo and methyl substitutions could enhance binding affinity to the EGFR kinase domain. For instance, various substituted indole derivatives have shown potent inhibitory activity against EGFR.[5][7][8]
-
Tubulin Polymerization Inhibition: The substitution pattern might favor interaction with the colchicine-binding site on tubulin, a common mechanism for indole-based antimitotic agents.[9][10]
Table 1: Comparative Overview of Anticancer Agents
| Feature | This compound (Inferred) | Standard Chemotherapy (e.g., FOLFOX for Colon Cancer)[15][16][17][18][19] | Targeted Therapy (e.g., Osimertinib for NSCLC)[6] |
| Mechanism of Action | Likely multi-targeted: EGFR inhibition, tubulin polymerization inhibition, NF-κB pathway modulation. | Cytotoxic: DNA damage and inhibition of DNA synthesis. | Specific inhibition of EGFR, including resistance mutations. |
| Specificity | Potentially selective for cancer cells overexpressing target proteins. | Non-specific, affecting all rapidly dividing cells. | Highly specific for cancer cells with EGFR mutations. |
| Potential Advantages | Potentially lower toxicity than standard chemotherapy; may overcome some resistance mechanisms. | Broad applicability across various cancer types. | High efficacy in mutation-positive patients; generally better tolerated than chemotherapy. |
| Potential Disadvantages | Lack of direct experimental validation; potential for off-target effects. | High toxicity and severe side effects; development of drug resistance. | Ineffective in EGFR-negative tumors; potential for acquired resistance. |
Inferred Anti-inflammatory Potential of this compound
The anti-inflammatory properties of brominated indoles have been documented.[2] The combined effect of the bromo and methyl groups in this compound could lead to potent anti-inflammatory activity.
-
NF-κB Pathway Inhibition: The compound may inhibit the NF-κB signaling pathway, a common mechanism for anti-inflammatory indole derivatives.[1][12]
Table 2: Comparative Overview of Anti-inflammatory Agents
| Feature | This compound (Inferred) | NSAIDs (e.g., Ibuprofen, Naproxen)[20][21][22] | Biologic DMARDs (e.g., Adalimumab for Rheumatoid Arthritis)[4][23] |
| Mechanism of Action | Likely inhibition of pro-inflammatory cytokine production via NF-κB pathway modulation. | Non-selective inhibition of COX-1 and COX-2 enzymes, reducing prostaglandin synthesis. | Targeted inhibition of specific cytokines (e.g., TNF-α) or immune cells. |
| Specificity | Potentially more targeted than NSAIDs by modulating specific signaling pathways. | Non-specific, leading to gastrointestinal and cardiovascular side effects. | Highly specific for a particular inflammatory mediator or cell type. |
| Potential Advantages | May offer a better side-effect profile than NSAIDs; potential for oral administration. | Readily available (some over-the-counter); effective for pain and inflammation. | High efficacy in severe inflammatory conditions; can slow disease progression. |
| Potential Disadvantages | Lack of direct clinical data; potential for unknown side effects. | Gastrointestinal bleeding and cardiovascular risks with long-term use. | Increased risk of infections; high cost; requires injection or infusion. |
Key Experimental Workflows for Validation
To validate the inferred therapeutic potential of this compound, a series of well-established in vitro and in vivo assays are necessary.
Anticancer Activity Validation
A systematic approach is required to confirm the anticancer efficacy and elucidate the mechanism of action.
Anti-inflammatory Activity Validation
The anti-inflammatory potential can be assessed through a series of cellular and animal models.
Detailed Experimental Protocols
EGFR Kinase Inhibition Assay
Objective: To determine the in vitro inhibitory activity of this compound on EGFR kinase.
Materials:
-
Recombinant human EGFR kinase
-
Poly(Glu, Tyr) 4:1 substrate
-
ATP
-
Kinase buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 2 mM DTT, 0.01% Tween-20)
-
This compound (test compound)
-
Osimertinib (positive control)
-
ADP-Glo™ Kinase Assay kit (Promega) or similar
Procedure:
-
Prepare serial dilutions of the test compound and positive control in DMSO.
-
In a 96-well plate, add the kinase, substrate, and test compound/control to the kinase buffer.
-
Initiate the reaction by adding ATP.
-
Incubate at 30°C for 60 minutes.
-
Stop the reaction and measure the amount of ADP produced using the ADP-Glo™ assay system according to the manufacturer's instructions.
-
Calculate the IC₅₀ value by plotting the percentage of inhibition against the compound concentration.
Tubulin Polymerization Assay
Objective: To assess the effect of this compound on the polymerization of tubulin in vitro.
Materials:
-
Purified bovine brain tubulin (>99% pure)
-
GTP
-
Tubulin polymerization buffer (e.g., 80 mM PIPES pH 6.9, 1 mM MgCl₂, 1 mM EGTA)
-
This compound (test compound)
-
Colchicine (positive control for inhibition)
-
Paclitaxel (positive control for promotion)
-
Spectrophotometer with temperature control
Procedure:
-
Prepare serial dilutions of the test compound and controls in the polymerization buffer.
-
In a 96-well plate, add tubulin and the test compound/control.
-
Incubate on ice for 15 minutes.
-
Initiate polymerization by adding GTP and transferring the plate to a spectrophotometer pre-warmed to 37°C.
-
Measure the increase in absorbance at 340 nm every minute for 60 minutes.
-
Analyze the polymerization curves to determine the effect of the compound on the rate and extent of tubulin polymerization.
NF-κB Reporter Assay
Objective: To determine if this compound inhibits NF-κB signaling in a cellular context.
Materials:
-
A cell line stably transfected with an NF-κB-driven luciferase reporter gene (e.g., HEK293-NF-κB-luc)
-
Cell culture medium (e.g., DMEM with 10% FBS)
-
TNF-α (stimulant)
-
This compound (test compound)
-
Bay 11-7082 (positive control inhibitor)
-
Luciferase assay reagent
Procedure:
-
Seed the reporter cells in a 96-well plate and allow them to adhere overnight.
-
Pre-treat the cells with serial dilutions of the test compound or positive control for 1-2 hours.
-
Stimulate the cells with TNF-α (e.g., 10 ng/mL) for 6-8 hours.
-
Lyse the cells and measure the luciferase activity using a luminometer according to the manufacturer's protocol.
-
Normalize the luciferase activity to cell viability (determined by a parallel MTT assay) and calculate the IC₅₀ value.
Conclusion and Future Directions
While direct experimental evidence for the therapeutic potential of this compound is currently lacking in the public domain, a comprehensive analysis of structurally related compounds strongly suggests its promise as a dual anticancer and anti-inflammatory agent. The presence of the bromo and methyl substituents on the indole core is anticipated to confer potent inhibitory activity against key targets such as EGFR, tubulin, and the NF-κB signaling pathway.
The provided experimental workflows offer a clear roadmap for the systematic validation of these inferred properties. Successful in vitro and in vivo studies could position this compound as a novel lead compound for the development of next-generation therapeutics. Further research should focus on its synthesis, purification, and rigorous biological evaluation as outlined in this guide. Structure-activity relationship (SAR) studies with analogs will also be crucial to optimize its potency, selectivity, and pharmacokinetic properties.
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Safety Operating Guide
A Researcher's Guide to the Proper Disposal of 7-bromo-5-methyl-1H-indole
The responsible management of chemical waste is a cornerstone of laboratory safety and environmental stewardship. For specialized reagents like 7-bromo-5-methyl-1H-indole, a halogenated heterocyclic compound frequently used in medicinal chemistry and materials science, a thorough understanding of its properties and the regulatory landscape is not just best practice—it is a critical necessity. This guide provides a detailed, step-by-step protocol for its proper disposal, grounded in established safety standards and regulatory requirements. The causality behind each procedural step is explained to empower researchers to make informed decisions that ensure safety and compliance.
Hazard Identification and Risk Assessment
The primary hazards associated with this class of compounds include:
These hazards necessitate careful handling and strict adherence to disposal protocols to protect laboratory personnel and the environment.
| Property | Description | Source |
| Chemical Class | Halogenated Organic Compound | [3][4] |
| Physical Form | Expected to be a solid at room temperature | [5][6] |
| Primary Hazards | Acute Toxicity (Oral, Dermal, Inhalation), Skin/Eye Irritation, Respiratory Irritation | [1][2] |
| Incompatibilities | Strong oxidizing agents, strong bases, strong reducing agents | [1][7] |
| Combustion Products | May produce toxic nitrogen oxides (NOx), carbon oxides (CO, CO2), and hydrogen halides (HBr) | [1][7] |
Regulatory Framework: Adherence to EPA and OSHA Standards
The disposal of this compound is governed by federal and local regulations. The two primary bodies in the United States are:
-
Environmental Protection Agency (EPA): Under the Resource Conservation and Recovery Act (RCRA), the EPA regulates the management of hazardous waste from "cradle-to-grave."[8][9] This compound must be managed as a hazardous waste.
-
Occupational Safety and Health Administration (OSHA): OSHA's standards, particularly the Hazard Communication Standard (29 CFR 1910.1200) and Hazardous Chemicals in Laboratories standard (29 CFR 1910.1450), mandate that hazards are communicated and that personnel are trained and protected.[10][11]
Compliance is mandatory. Failure to adhere to these regulations can result in significant penalties and, more importantly, create serious safety risks.
Core Disposal Protocol: A Step-by-Step Guide
This protocol ensures that this compound is managed safely from the point of generation to its final disposal.
Step 1: Wear Appropriate Personal Protective Equipment (PPE)
Before handling the waste, ensure you are wearing the correct PPE to mitigate exposure risks.
-
Eye/Face Protection: Wear tightly fitting safety goggles or a face shield (conforming to EN 166 or NIOSH standards).[12]
-
Hand Protection: Use chemically resistant gloves (e.g., nitrile). Inspect gloves for integrity before use.
-
Body Protection: A standard laboratory coat is required. For larger quantities or in case of a spill, wear impervious clothing.[12]
-
Respiratory Protection: If handling the powder outside of a certified chemical fume hood, a full-face respirator with appropriate cartridges is necessary to prevent inhalation.[12]
Step 2: Segregate as Halogenated Organic Waste
This is the most critical step in the disposal process. This compound is a halogenated organic compound and must NEVER be mixed with non-halogenated waste.
-
Causality: Halogenated wastes require high-temperature incineration in specialized facilities to ensure complete destruction and prevent the formation of highly toxic byproducts like dioxins and furans.[4] Non-halogenated solvents are often recycled as fuel.[13] Mixing these streams leads to cross-contamination, dramatically increases disposal costs, and violates regulatory requirements.[13][14]
Step 3: Use a Designated and Compatible Waste Container
Select a container that is compatible with the waste and meets regulatory standards.
-
Material: Use a chemically resistant container, typically high-density polyethylene (HDPE). Ensure it is in good condition with no cracks or leaks.
-
Closure: The container must have a secure, screw-top lid to prevent spills and vapor release.[15][16] Keep the container closed at all times except when adding waste.[14][16]
-
Contamination: If disposing of the original reagent bottle, ensure it is empty. For residual amounts, triple-rinse the container with a suitable solvent (e.g., acetone, ethanol); the rinsate must also be collected as halogenated hazardous waste.
Step 4: Label the Container Correctly and Completely
Proper labeling is mandated by the EPA and is essential for safety and tracking.[17]
-
As soon as the first drop of waste is added, affix a "Hazardous Waste" tag provided by your institution's Environmental Health & Safety (EHS) department.[14]
-
The label must clearly state:
Step 5: Accumulate Waste in a Satellite Accumulation Area (SAA)
Store the labeled waste container in a designated SAA until it is ready for pickup.
-
Location: The SAA must be at or near the point of waste generation and under the control of laboratory personnel.[15][17]
-
Segregation: Store the halogenated waste container in secondary containment (such as a chemical-resistant tub) and away from incompatible materials like acids, bases, and strong oxidizers.[15][18]
-
Quantity Limits: An SAA can accumulate up to 55 gallons of hazardous waste. Once this limit is reached, the full container must be moved to the central storage area within three days.[15][19]
Step 6: Arrange for Final Disposal
Do not dispose of this chemical down the drain or in the regular trash.[7][13]
-
Once the waste container is nearly full (around 90% capacity to allow for expansion), or if the waste has been accumulated for the maximum time allowed by your institution (often 6-12 months), contact your EHS office.[8][19]
-
EHS personnel are trained to handle, transport, and document the waste for shipment to a licensed Treatment, Storage, and Disposal Facility (TSDF).[9]
Disposal Workflow Diagram
The following diagram illustrates the decision-making process for the proper disposal of this compound.
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A Senior Application Scientist's Guide to Handling 7-bromo-5-methyl-1H-indole: Personal Protective Equipment and Operational Protocols
For researchers navigating the complexities of drug discovery and chemical synthesis, the safe handling of specialized reagents is a non-negotiable cornerstone of laboratory practice. 7-bromo-5-methyl-1H-indole, a heterocyclic compound valuable in the synthesis of pharmacologically active molecules, requires meticulous attention to safety protocols. This guide provides an in-depth, experience-driven framework for its handling, focusing on the rationale behind each procedural step to ensure both personal safety and experimental integrity.
Foundational Hazard Assessment: Understanding the Risks
Before any container is opened, a thorough understanding of the compound's specific hazards is essential. This dictates every subsequent safety measure. Based on aggregated data for brominated indoles, this compound is classified as a hazardous substance.[1][2]
The primary risks associated with this compound are:
-
Skin Irritation: Causes skin irritation upon contact.[1][2][3][4]
-
Serious Eye Damage/Irritation: Poses a significant risk of causing serious eye irritation or damage.[1][2][3][4]
-
Respiratory Irritation: May cause irritation to the respiratory tract if inhaled as a dust or powder.[2][3][4]
This hazard profile necessitates a multi-layered approach to personal protective equipment (PPE) to create effective barriers against all potential routes of exposure.
Core Directive: Personal Protective Equipment (PPE)
The selection of PPE is not a checklist exercise; it is a dynamic risk mitigation strategy. Each component is chosen to counter a specific threat identified in the hazard assessment. All PPE should be inspected for integrity before each use.[5]
| Body Area | Required Equipment | Specification & Rationale |
| Eyes/Face | Chemical Splash Goggles & Face Shield | Goggles: Must be tight-fitting with indirect ventilation, conforming to EN 166 (EU) or NIOSH (US) standards. This is critical to prevent fine powders from entering the eyes, as the compound is a serious eye irritant.[6][7] Face Shield: Required when handling larger quantities or when there is a significant risk of splashing. It must be used in conjunction with goggles to protect the entire face.[7][8] |
| Skin/Body | Chemical-Resistant Gloves & Laboratory Coat | Gloves: Nitrile or neoprene gloves are recommended. Always check the manufacturer's compatibility data. Disposable gloves should be used and removed without contaminating the skin.[7][8] Contaminated gloves must be disposed of as hazardous waste. Lab Coat: A long-sleeved, cuffed laboratory coat is mandatory to protect skin and personal clothing from incidental contact. |
| Respiratory | NIOSH-Approved Respirator | A respirator is necessary if engineering controls are insufficient or when handling the powder outside of a certified chemical fume hood.[6] Use a respirator with a particulate filter (e.g., N95 or P100) appropriate for fine dusts.[9] |
Operational Plan: A Step-by-Step Handling Protocol
Adherence to a strict, sequential workflow is paramount for minimizing exposure and preventing contamination.
Step 1: Preparation and Engineering Controls
-
Designated Area: All handling of this compound solid must occur in a designated area, such as a certified chemical fume hood, to control dust and vapors.[8]
-
Verify Airflow: Before starting, ensure the fume hood is functioning correctly (check the airflow monitor).
-
Assemble Materials: Gather all necessary equipment (spatulas, weigh boats, containers) and place them on a disposable absorbent bench liner within the hood to contain any minor spills.
-
Emergency Equipment Check: Confirm that a safety shower and eyewash station are unobstructed and readily accessible.[8][9]
Step 2: Donning PPE
-
Put on the laboratory coat, ensuring it is fully buttoned.
-
Don chemical splash goggles.
-
If required, perform a fit-check for your respirator.
-
Put on the appropriate chemical-resistant gloves, ensuring the cuffs are pulled over the sleeves of the lab coat.
Step 3: Handling the Compound
-
Weighing: Carefully open the container inside the fume hood. Use a spatula to transfer the desired amount to a weigh boat on a tared balance. Avoid generating dust by using slow, deliberate movements.[3]
-
Transfer: Immediately transfer the weighed solid to the reaction vessel or solvent.
-
Closure: Securely close the primary container of this compound.[3][10]
Step 4: Post-Handling and Decontamination
-
Clean Equipment: Decontaminate any non-disposable equipment (like spatulas) with an appropriate solvent. Collect this solvent rinse as hazardous waste.
-
Clean Workspace: Wipe down the disposable bench liner, fold it inward, and place it in the designated solid hazardous waste container. Clean the surface of the fume hood.
-
Doffing PPE: Remove PPE in the reverse order it was put on to prevent self-contamination. Gloves should be removed last, using a technique that avoids touching the outer surface with bare skin.
-
Hygiene: Wash hands thoroughly with soap and water after handling is complete.[3][10]
Emergency Response & Disposal Plan
Accidental Exposure Protocol
-
Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes at an eyewash station, holding the eyelids open. Seek immediate medical attention.[4][5][8]
-
Skin Contact: Remove contaminated clothing and wash the affected area thoroughly with soap and water. If irritation persists, seek medical attention.[5][8]
-
Inhalation: Move the affected person to fresh air. If breathing is difficult, administer oxygen and seek immediate medical attention.[4][5]
-
Ingestion: Do NOT induce vomiting. Rinse the mouth with water and seek immediate medical attention.[4][5]
Waste Disposal Workflow
-
Segregation: All waste must be segregated into clearly labeled, sealed containers.
-
Solid Waste: Unused compound, contaminated gloves, weigh boats, and bench liners.
-
Liquid Waste: Contaminated solvents from cleaning or reactions.
-
-
Labeling: All waste containers must be labeled "Hazardous Waste" and list the chemical contents, including "this compound."
-
Storage: Store waste containers in a designated, well-ventilated satellite accumulation area away from incompatible materials.[5]
-
Disposal: Arrange for pickup and disposal through your institution's Environmental Health and Safety (EHS) office, following all local, regional, and national regulations.[4][5]
Workflow for Safe Handling and Disposal
The following diagram outlines the critical path for safely managing this compound from procurement to disposal.
Caption: Workflow for handling this compound.
References
-
Bromine Safety Procedures . Rutgers University Environmental Health and Safety.
-
4-Bromo-3-methyl-1H-indole Safety Data Sheet . Apollo Scientific.
-
5-Bromoindole Safety Data Sheet . Carl ROTH.
-
Methyl 7-bromo-1H-indole-5-carboxylate Safety Data Sheet . ECHEMI.
-
7-Bromo-1-methyl-1H-indole Safety Data Sheet . Fisher Scientific.
-
6-Bromospiro[1,2-dihydroindole-3,3'-oxolane] Safety Data Sheet . AK Scientific, Inc.
-
7-Bromo-1H-indole Safety Data Sheet . Fisher Scientific.
-
7-Bromo-1-methyl-1H-indole Safety Data Sheet (Alternate) . Fisher Scientific.
-
5-Bromo-7-methyl-1H-indole Hazard Summary . PubChem, National Institutes of Health.
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5-Bromo-7-methyl-1H-indole Product Page . Sigma-Aldrich.
-
6-Bromo-1H-indole-3-carbaldehyde Safety Data Sheet . Fisher Scientific.
-
4-Bromo-1H-indole-3-carbaldehyde Safety Data Sheet . Fisher Scientific.
-
Bromine-LC Work Glove . Blackrock Workwear.
-
Personal protective equipment for handling bromoethyne . Benchchem.
-
1H-Indole, 1-methyl- Safety Data Sheet . Thermo Fisher Scientific.
-
Recommended PPE to handle chemicals . Bernardo Ecenarro.
-
Section 6C: Protective Equipment . Princeton University Environmental Health and Safety.
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Retrosynthesis Analysis
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
